2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride
Description
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Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)8-12-6-5-9-3-1-2-4-10(9)7-12;/h1-4H,5-8H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZXHCONKSNOLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173820 | |
| Record name | 2(1H)-Isoquinolineacetic acid, 3,4-dihydro-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200064-94-4 | |
| Record name | 2(1H)-Isoquinolineacetic acid, 3,4-dihydro-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200064944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Isoquinolineacetic acid, 3,4-dihydro-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride (CAS Number: 200064-94-4), a versatile heterocyclic building block with significant potential in pharmaceutical research and development. Drawing upon established synthetic strategies, analytical principles, and the known bioactivities of the tetrahydroisoquinoline (THIQ) scaffold, this document serves as a valuable resource for investigators exploring novel therapeutics for central nervous system (CNS) disorders, cardiovascular diseases, and beyond.
Core Compound Profile
| Property | Value | Source(s) |
| CAS Number | 200064-94-4 | [1][2] |
| Molecular Formula | C₁₁H₁₄ClNO₂ | [1][2] |
| Molecular Weight | 227.69 g/mol | [1][2] |
| Synonyms | (1,2,3,4-Tetrahydro-2-isoquinolyl)acetic acid hydrochloride, 3,4-dihydro-2(1H)-Isoquinolineacetic acid hydrochloride | |
| Primary Application | Pharmaceutical intermediate | [1] |
| Storage | Room temperature | [2] |
Strategic Synthesis Pathway
The synthesis of this compound is logically approached through the N-alkylation of the parent heterocycle, 1,2,3,4-tetrahydroisoquinoline, followed by ester hydrolysis and salt formation. This method is favored for its reliability and scalability.
Rationale Behind the Synthetic Route
The secondary amine of the 1,2,3,4-tetrahydroisoquinoline core is a nucleophilic center, making it amenable to alkylation with a suitable two-carbon electrophile. The use of a haloacetic acid ester, such as methyl bromoacetate, is a strategic choice as the ester functionality is generally stable under the alkylation conditions and serves as a protected form of the desired carboxylic acid. This prevents the acidic proton of a free haloacetic acid from interfering with the base-catalyzed alkylation. Subsequent hydrolysis under acidic or basic conditions efficiently deprotects the carboxyl group. The final step of forming the hydrochloride salt not only enhances the compound's stability but also improves its solubility in aqueous media, which is often advantageous for biological testing.
Experimental Protocol: A Step-by-Step Methodology
Step 1: N-Alkylation of 1,2,3,4-Tetrahydroisoquinoline
-
To a solution of 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dioxane, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).[3]
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add methyl bromoacetate (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the mixture to cool to room temperature.
-
Add water and an organic solvent like ethyl acetate for extraction. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, methyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetate, can be purified by flash chromatography on silica gel.
Step 2: Hydrolysis of the Ester
-
Dissolve the purified methyl ester from the previous step in a suitable solvent mixture, such as methanol and water.
-
Add a base, for example, lithium hydroxide or sodium hydroxide (1.5 eq), and stir the mixture at room temperature.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Once the hydrolysis is complete, carefully acidify the reaction mixture with a dilute acid, such as 1M HCl, to a pH of approximately 2-3.
-
Extract the aqueous layer with an organic solvent like ethyl acetate to remove any non-acidic impurities.
Step 3: Hydrochloride Salt Formation and Isolation
-
To the acidified aqueous solution containing the free acid, add an excess of concentrated hydrochloric acid.
-
Concentrate the solution under reduced pressure to induce precipitation of the hydrochloride salt.
-
Collect the precipitate by filtration, wash with a cold non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum to yield this compound as a solid.
Caption: Synthetic workflow for this compound.
Comprehensive Analytical Characterization
A robust analytical workflow is crucial to confirm the identity, purity, and stability of the synthesized compound. This involves a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A reverse-phase HPLC method is the gold standard for determining the purity of the final compound.
Protocol for HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B over a suitable duration (e.g., 20 minutes) can effectively elute the compound and separate it from potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the compound in a suitable diluent, such as a water/acetonitrile mixture.
Self-Validation: The method's specificity can be confirmed by analyzing a placebo (all reagents minus the starting materials) to ensure no interfering peaks are present at the retention time of the analyte. Linearity, accuracy, and precision should be validated according to standard guidelines.
Spectroscopic Confirmation of Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoquinoline ring system, as well as aliphatic protons of the tetrahydroisoquinoline core and the newly introduced acetic acid moiety. The integration of these signals should correspond to the number of protons in the structure. Anomalous line broadening in the spectra of 3,4-dihydroisoquinolines has been reported in some deuterated solvents, so careful selection of the NMR solvent is advised.[4]
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all 11 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons.
Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ of the free base (C₁₁H₁₃NO₂), providing confirmation of the molecular weight.
Caption: A comprehensive analytical workflow for compound validation.
Applications in Drug Development and Research
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities.[5] this compound, as a derivative, serves as a key intermediate for accessing novel compounds with therapeutic potential.
Central Nervous System (CNS) Disorders
The THIQ nucleus is known to interact with various CNS targets. Endogenous THIQs have been implicated in dopaminergic neurotransmission, and some derivatives have shown antidepressant-like effects in animal models.[6][7] The acetic acid moiety of the title compound provides a handle for further chemical modifications to explore potential treatments for neurodegenerative diseases and psychiatric disorders. For instance, it can be used in the synthesis of quinazoline derivatives, which have shown neuroprotective effects.[1]
Cardiovascular Agents
This compound is utilized in the synthesis of vasodilators and anti-hypertensive drugs.[1] The THIQ framework is present in several cardiovascular drugs, and modifications at the N-2 position can modulate their pharmacological properties. The carboxylic acid group allows for the introduction of various pharmacophores to target receptors and enzymes involved in blood pressure regulation.
Anti-inflammatory and Anti-cancer Research
Recent studies have highlighted the potential of THIQ derivatives as inhibitors of novel therapeutic targets. For example, 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been identified as potent inhibitors of the STING (Stimulator of Interferon Genes) pathway, which is implicated in autoimmune and autoinflammatory diseases.[8] Additionally, other THIQ derivatives have shown inhibitory activity against Protein Arginine Methyltransferase 5 (PRMT5), a target in oncology.[9] The title compound can serve as a starting point for the development of new inhibitors in these emerging therapeutic areas.
Future Directions and Conclusion
This compound is a valuable and versatile chemical entity for drug discovery and development. Its straightforward synthesis and the presence of a modifiable carboxylic acid group make it an ideal scaffold for creating libraries of novel compounds. The established and emerging biological activities of the tetrahydroisoquinoline core suggest that derivatives of this compound will continue to be of significant interest in the pursuit of new therapies for a wide range of human diseases. Researchers are encouraged to utilize this guide as a foundation for their investigations into the potential of this promising pharmaceutical intermediate.
References
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MySkinRecipes. This compound. Available at: [Link]
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MySkinRecipes. This compound (Thai). Available at: [Link]
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MDPI. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Available at: [Link]
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ResearchGate. (PDF) Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Available at: [Link]
-
UCL Discovery. Bioalkylation Strategies to Synthesize Allylated Tetrahydroisoquinolines by Using Norcoclaurine Synthase and O-Methyltransferases. Available at: [Link]
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NIH. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Available at: [Link]
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RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link]
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PubMed. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. Available at: [Link]
-
PubMed. Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation. Available at: [Link]
-
PubMed. 1,2,3,4-Tetrahydroisoquinoline produces an antidepressant-like effect in the forced swim test and chronic mild stress model of depression in the rat: Neurochemical correlates. Available at: [Link]
-
European Patent Office. SUBSTITUTED 1,2,3,4-TETRAHYDROISOQUINOLINE DERIVATIVES. Available at: [Link]
-
Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Available at: [Link]
-
PubMed. Neurochemical changes induced by acute and chronic administration of 1,2,3,4-tetrahydroisoquinoline and salsolinol in dopaminergic structures of rat brain. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride
Introduction: The Significance of a Key Synthetic Intermediate
2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride is a crucial intermediate in the synthesis of several pharmacologically active molecules, most notably Perindopril, a potent angiotensin-converting enzyme (ACE) inhibitor.[1][2] ACE inhibitors are a class of medications widely used in the management of hypertension and congestive heart failure. The structural integrity and purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of a robust and reproducible synthetic route to this important compound, grounded in established chemical principles and supported by practical, field-proven insights. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a high-yielding and pure product. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a thorough understanding of the synthesis of this key building block.
Strategic Approach to Synthesis: N-Alkylation of 1,2,3,4-Tetrahydroisoquinoline
The most direct and industrially scalable approach to the synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid is the N-alkylation of the parent heterocycle, 1,2,3,4-tetrahydroisoquinoline. This strategy involves the formation of a new carbon-nitrogen bond at the secondary amine of the tetrahydroisoquinoline ring.
A two-step synthetic sequence is generally preferred for its efficiency and control over the reaction. This involves:
-
N-Alkylation: Reaction of 1,2,3,4-tetrahydroisoquinoline with an ethyl bromoacetate to yield the corresponding ester, ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetate.
-
Hydrolysis: Saponification of the resulting ester to the desired carboxylic acid, 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetic acid.
-
Salt Formation: Conversion of the free base to the stable hydrochloride salt.
This method offers several advantages, including the use of readily available starting materials, straightforward reaction conditions, and high overall yields.
Mechanistic Insights
The core of this synthesis is a classic nucleophilic substitution reaction (SN2). The secondary amine of 1,2,3,4-tetrahydroisoquinoline acts as the nucleophile, attacking the electrophilic carbon of ethyl bromoacetate. The presence of a non-nucleophilic base is crucial to neutralize the hydrobromic acid generated during the reaction, thereby driving the equilibrium towards the product.
Visualizing the Synthetic Workflow
The following diagram illustrates the key transformations in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, with in-process checks and clear endpoints for each stage.
Part 1: Synthesis of Ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetate
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,2,3,4-Tetrahydroisoquinoline | 133.19 | 10.0 g | 0.075 mol |
| Ethyl bromoacetate | 167.00 | 13.8 g | 0.0825 mol |
| Anhydrous Potassium Carbonate | 138.21 | 20.7 g | 0.15 mol |
| Acetonitrile | - | 150 mL | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1,2,3,4-tetrahydroisoquinoline (10.0 g, 0.075 mol) and acetonitrile (150 mL).
-
Stir the mixture at room temperature until the tetrahydroisoquinoline is completely dissolved.
-
Add anhydrous potassium carbonate (20.7 g, 0.15 mol) to the solution. The suspension should be stirred vigorously.
-
Slowly add ethyl bromoacetate (13.8 g, 0.0825 mol) to the reaction mixture dropwise over 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).
-
After completion of the reaction (disappearance of the starting material spot on TLC), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide).
-
Wash the filter cake with a small amount of acetonitrile (2 x 20 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Dissolve the crude oil in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetate as a pale yellow oil.
Expected Yield: 90-95%
Part 2: Synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetate | 219.28 | (from previous step) | ~0.068 mol |
| Sodium Hydroxide | 40.00 | 5.4 g | 0.135 mol |
| Ethanol | - | 100 mL | - |
| Water | - | 50 mL | - |
| Concentrated Hydrochloric Acid | - | As required | - |
Procedure:
-
Dissolve the crude ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetate in ethanol (100 mL) in a 250 mL round-bottom flask.
-
In a separate beaker, dissolve sodium hydroxide (5.4 g, 0.135 mol) in water (50 mL).
-
Add the sodium hydroxide solution to the ethanolic solution of the ester.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the ester spot has disappeared.[3]
-
After completion of the hydrolysis, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with concentrated hydrochloric acid. A white precipitate of the carboxylic acid will form.
-
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash with cold water (2 x 30 mL).
-
Dry the solid in a vacuum oven at 50-60°C to a constant weight to obtain 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetic acid as a white solid.
Expected Yield: 85-90%
Part 3: Formation of this compound
Materials and Reagents:
| Reagent/Material | Quantity |
| 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid | (from previous step) |
| Ethanol | As required |
| Hydrochloric acid in Ethanol (e.g., 3M) | As required |
Procedure:
-
Suspend the 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetic acid in ethanol in a suitable flask.
-
Stir the suspension and add a solution of hydrochloric acid in ethanol dropwise until the solid completely dissolves and the solution becomes clear. The pH of the solution should be acidic (pH 1-2).
-
Continue stirring for 30 minutes at room temperature.
-
The hydrochloride salt may precipitate out directly. If not, the solution can be concentrated under reduced pressure to induce crystallization. Alternatively, adding a non-polar solvent like diethyl ether can facilitate precipitation.[4]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol or diethyl ether.
-
Dry the product under vacuum to obtain this compound as a white crystalline solid.
Expected Yield: >95%
Physicochemical Properties and Characterization
A comprehensive analysis of the final product is essential to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C11H14ClNO2 |
| Molecular Weight | 227.69 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Typically in the range of 190-200 °C (decomposes) |
| Solubility | Soluble in water and methanol; sparingly soluble in ethanol |
| CAS Number | 200064-94-4[5] |
Spectroscopic Data:
-
¹H NMR (D₂O): Chemical shifts (δ) are expected for the aromatic protons (around 7.2-7.4 ppm), the methylene protons of the tetrahydroisoquinoline ring (around 3.0-4.5 ppm), and the methylene protons of the acetic acid side chain (around 4.0 ppm). The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR (D₂O): Signals corresponding to the carboxylic acid carbon (around 175 ppm), the aromatic carbons, and the aliphatic carbons of the tetrahydroisoquinoline ring and the acetic acid side chain are expected.
-
IR (KBr, cm⁻¹): Characteristic peaks for the carboxylic acid O-H stretch (broad, ~3000 cm⁻¹), C=O stretch (~1720 cm⁻¹), and aromatic C-H and C=C stretches.
-
Mass Spectrometry (ESI+): A molecular ion peak at m/z 192.09 [M+H]⁺ corresponding to the free base is expected.
Conclusion and Future Perspectives
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The protocol emphasizes control over reaction parameters and purification steps to ensure a high-quality product suitable for further use in pharmaceutical synthesis. As the demand for ACE inhibitors like Perindopril continues, the optimization of the synthesis of its key intermediates remains a critical area of research. Future work could focus on developing more environmentally friendly, one-pot procedures or enzymatic resolutions to obtain enantiomerically pure forms of this versatile building block.
References
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Vincent, M., et al. (1991). Synthesis and ACE Inhibitory Activity of the Stereoisomers of Perindopril (S 9490) and Perindoprilate (S 9780). Journal of Medicinal Chemistry, 34(4), 1303-1313. [Link]
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Daicel Pharma. (n.d.). Perindopril Impurities. Retrieved from [Link]
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Hernández-Vázquez, E., et al. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Molecules, 29(18), 4321. [Link]
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Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. [Link]
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An In-depth Technical Guide to the Mechanism of Action of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action for 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride, a potent and selective agonist of the G protein-coupled receptor 142 (GPR142). Predominantly expressed in pancreatic β-cells, GPR142 has emerged as a promising therapeutic target for type 2 diabetes. This document details the molecular interactions, downstream signaling cascades, and physiological consequences of GPR142 activation by this compound. We will explore the experimental methodologies used to validate its mechanism, offering field-proven insights into assay selection and data interpretation for researchers in metabolic disease and drug development.
Introduction to 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid and its Target, GPR142
2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid is a synthetic small molecule belonging to a novel class of insulin secretagogues. Its hydrochloride salt form enhances solubility and stability for research and potential therapeutic applications. The primary molecular target of this compound is the G protein-coupled receptor 142 (GPR142), an orphan GPCR whose endogenous ligands have been identified as the aromatic amino acids L-Tryptophan and L-Phenylalanine.[1][2]
GPR142 is highly expressed in pancreatic islets, specifically on β-cells, and its activation is linked to the regulation of glucose homeostasis.[3][4][5] Agonism of GPR142 enhances glucose-stimulated insulin secretion (GSIS), making it an attractive target for type 2 diabetes therapies.[2][3] A key advantage of this mechanism is its glucose-dependent nature, which suggests a lower risk of hypoglycemia compared to other classes of insulin secretagogues.[2][6]
Core Mechanism of Action: GPR142 Agonism
The therapeutic potential of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid is rooted in its function as a GPR142 agonist. Upon binding, it activates the receptor, initiating a cascade of intracellular signaling events that culminate in enhanced insulin release from pancreatic β-cells.[3]
Molecular Interaction and Downstream Signaling
GPR142 activation by agonists primarily couples to the Gq subunit of the heterotrimeric G protein.[1][7] This engagement initiates a well-defined signaling pathway:
-
Gq Activation: Ligand binding induces a conformational change in GPR142, facilitating the exchange of GDP for GTP on the Gαq subunit.
-
Phospholipase C (PLC) Stimulation: The activated Gαq subunit stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. This sharp increase in intracellular calcium is a critical trigger for the fusion of insulin-containing granules with the cell membrane.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased Ca2+, activates PKC, which phosphorylates various substrates involved in insulin exocytosis.
While Gq is the principal pathway for insulin secretion, studies in recombinant cell lines also show that GPR142 can couple to Gi, leading to a suppression of cAMP and phosphorylation of extracellular signal-regulated kinase (ERK).[1][7][8] However, in native pancreatic islets, the insulin secretagogue activity depends predominantly on Gq activation.[1][8]
Visualization of the GPR142 Signaling Pathway
The following diagram illustrates the primary Gq-mediated signaling cascade initiated by the activation of GPR142.
Caption: GPR142 signaling cascade in pancreatic β-cells.
Experimental Validation of the Mechanism of Action
A multi-assay approach is essential to rigorously characterize the mechanism of action. The causality behind this experimental workflow is to first confirm direct binding to the target, then quantify the functional consequence of that binding, and finally verify the physiological outcome in a relevant cellular system.
Target Engagement Assays
Rationale: The initial step is to unequivocally demonstrate that the compound physically interacts with GPR142. This is crucial to distinguish a true agonist from a compound that might affect insulin secretion through other, off-target mechanisms.
Protocol 3.1.1: In Vitro Radioligand Binding Assay
This competitive binding assay quantifies the affinity of the test compound for GPR142.
-
Objective: To determine the inhibition constant (Ki) of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid for GPR142.
-
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from a stable cell line overexpressing human GPR142 (e.g., HEK293-hGPR142).[9]
-
Assay Setup: In a 96-well plate, incubate the GPR142-expressing membranes with a known concentration of a radiolabeled GPR142 ligand (e.g., [3H]-L-Tryptophan) and increasing concentrations of the unlabeled test compound.
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Rapidly filter the mixture through a glass fiber filtermat to separate bound from free radioligand.
-
Detection: Quantify the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to calculate the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
In Vitro Functional Assays
Rationale: After confirming target binding, the next step is to measure the functional response elicited by this interaction. These assays quantify the compound's potency (EC50) and efficacy as a GPR142 agonist.
Protocol 3.2.1: Inositol Monophosphate (IP1) Accumulation Assay
This assay directly measures the product of the Gq signaling pathway.
-
Objective: To determine the potency (EC50) of the test compound in activating the GPR142-Gq pathway.
-
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing hGPR142 in a 96-well plate and culture overnight.
-
Compound Treatment: Replace the culture medium with a stimulation buffer containing LiCl (to inhibit IP1 degradation) and varying concentrations of the test compound.
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis & Detection: Lyse the cells and detect IP1 accumulation using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit.
-
Data Analysis: Plot the HTRF ratio or absorbance against the log concentration of the compound and fit to a four-parameter logistic equation to determine the EC50.
-
Data Summary: Pharmacological Profile
The expected results from these assays would characterize 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid as a potent agonist with high affinity for GPR142.
| Parameter | Assay Type | Typical Value Range | Description |
| Ki | Radioligand Binding | 1 - 100 nM | Measures binding affinity to the GPR142 receptor. |
| EC50 | IP1 Accumulation | 10 - 500 nM | Measures functional potency to activate Gq signaling. |
| EC50 | Insulin Secretion | 50 - 1000 nM | Measures potency in a physiological cell-based assay. |
Cellular Phenotypic Assay
Rationale: The ultimate validation of the proposed mechanism is to demonstrate the expected physiological effect in a relevant primary cell system. This step connects the molecular mechanism to the therapeutic hypothesis.
Protocol 3.4.1: Glucose-Stimulated Insulin Secretion (GSIS) in Pancreatic Islets
-
Objective: To confirm that the compound potentiates insulin secretion in a glucose-dependent manner.
-
Methodology:
-
Islet Isolation: Isolate pancreatic islets from mice or rats using collagenase digestion.
-
Pre-incubation: Pre-incubate the islets in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.
-
Stimulation: Incubate batches of islets in buffers containing either low (2.8 mM) or high (16.7 mM) glucose, with and without varying concentrations of the test compound.
-
Supernatant Collection: After incubation (e.g., 60 minutes at 37°C), collect the supernatant.
-
Insulin Quantification: Measure the concentration of insulin in the supernatant using an ELISA or radioimmunoassay.
-
Data Analysis: Compare insulin secretion levels across all conditions. A successful GPR142 agonist will show a significant increase in insulin secretion in the high-glucose condition but little to no effect in the low-glucose condition.[2][8]
-
Experimental Workflow Visualization
This diagram outlines the logical progression of experiments to validate the mechanism of action.
Caption: Self-validating experimental workflow for MoA confirmation.
Therapeutic Implications and Selectivity
The mechanism of action of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid as a GPR142 agonist positions it as a promising candidate for the treatment of type 2 diabetes.[3][4] Its glucose-dependent activity is a significant advantage, potentially minimizing the risk of drug-induced hypoglycemia.[2] Preclinical studies in animal models have demonstrated that GPR142 agonists can improve glucose tolerance.[3][4]
Further research should include comprehensive selectivity profiling against a panel of other GPCRs and key metabolic targets (e.g., CYP enzymes) to ensure a clean off-target profile and minimize the potential for adverse drug-drug interactions.[2]
Conclusion
This compound exerts its biological effect through the potent and selective agonism of the GPR142 receptor. This interaction activates a Gq-dependent signaling pathway in pancreatic β-cells, leading to a glucose-dependent potentiation of insulin secretion. The validation of this mechanism relies on a logical, multi-step experimental approach that confirms target binding, quantifies functional potency, and demonstrates the intended physiological outcome in a relevant cellular context. This targeted mechanism of action represents an innovative and attractive strategy for the development of new therapeutics for type 2 diabetes.
References
- Vertex AI Search. (2024). What are GPR142 agonists and how do they work?
- ResearchGate.
- Wang, J., Carrillo, J. J., & Lin, H. V. (2016). GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. PubMed.
- Wang, J., Carrillo, J. J., & Lin, H. V. (2016). GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. PLOS One.
- Patsnap Synapse. GPR-142 agonist(Eli Lilly & Co.).
- Nagase, T., et al. (2013). Potent and Orally Bioavailable GPR142 Agonists as Novel Insulin Secretagogues for the Treatment of Type 2 Diabetes.
- Salehi, A., et al. (2018). The functional impact of G protein-coupled receptor 142 (Gpr142) on pancreatic β-cell in rodent.
- Scite.ai. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling.
- PLOS Research Journals. (2016). GPR142 Agonists Stimulate Glucose- Dependent Insulin Secretion via Gq.
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The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold: A Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Foreword: The quest for novel therapeutic agents is a cornerstone of biomedical research. Central to this endeavor is the identification and optimization of chemical scaffolds that offer a foundation for the development of potent and selective modulators of biological targets. The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus has emerged as a "privileged scaffold," a structural motif consistently found in a vast array of biologically active natural products and synthetic compounds.[1][2][3] While the specific biological activity of individual analogues, such as 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride, may be underexplored, its core structure represents a versatile template for the design of innovative therapeutics across a spectrum of diseases. This guide provides an in-depth exploration of the multifaceted biological activities associated with the THIQ scaffold, offering field-proven insights into its therapeutic potential and the experimental methodologies crucial for its evaluation.
The THIQ Scaffold: A Versatile Blueprint for Bioactivity
The 1,2,3,4-tetrahydroisoquinoline core is a heterocyclic motif prevalent in numerous isoquinoline alkaloids.[1][3] Its rigid, yet conformationally adaptable structure, provides an ideal framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with a diverse range of biological targets. This inherent versatility has been exploited by nature and medicinal chemists alike, leading to the discovery of THIQ derivatives with a wide pharmacological spectrum, including anticancer, antimicrobial, antiviral, and neuroprotective properties.[4][5][6]
Key Structural Features and Their Significance:
The THIQ scaffold's biological promiscuity can be attributed to several key features:
-
Aromatic Ring: Allows for π-π stacking and hydrophobic interactions with protein targets.
-
Saturated Nitrogen-Containing Ring: Provides a basic center for salt formation and hydrogen bonding, and allows for stereochemical diversity.
-
Multiple Points for Substitution: The aromatic and saturated rings offer numerous positions for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.
This structural adaptability makes the THIQ core a fertile ground for the application of diversity-oriented synthesis in the pursuit of novel drug candidates.[7]
Therapeutic Landscapes of THIQ Derivatives
The broad therapeutic potential of the THIQ scaffold is best understood by examining its application across different disease areas.
Oncology: A Prominent Frontier
The THIQ moiety is a cornerstone in the development of anticancer agents.[4][8][9] Several THIQ-based natural products and their synthetic analogues have demonstrated potent cytotoxic effects against various cancer cell lines.[10]
Mechanisms of Action:
THIQ derivatives exert their anticancer effects through diverse mechanisms, including:
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic ring of certain THIQs can intercalate into DNA, disrupting replication and transcription.
-
Microtubule Stabilization: Some analogues can bind to tubulin, interfering with microtubule dynamics and leading to cell cycle arrest.
-
Enzyme Inhibition: THIQ-based compounds have been developed as inhibitors of key enzymes in cancer progression, such as histone deacetylases (HDACs) and protein arginine methyltransferases (PRMTs).
-
Receptor Modulation: Derivatives have been designed to target specific receptors overexpressed in cancer cells.
Table 1: Representative Anticancer THIQ Derivatives and their Mechanisms
| Compound Class | Example | Mechanism of Action | Reference |
| Naphthyridinomycin Alkaloids | Saframycin A | DNA binding and alkylation | [1] |
| Protoberberine Alkaloids | Berberine | Topoisomerase inhibition, apoptosis induction | [11] |
| Synthetic Analogues | GSK-3326595 (PRMT5 Inhibitor) | Inhibition of protein arginine methyltransferase 5 | [8] (Implied) |
| Synthetic Analogues | Vorinostat (HDAC Inhibitor) | Inhibition of histone deacetylases | [12] (Referenced) |
Infectious Diseases: A Scaffold for Antimicrobials and Antivirals
The THIQ nucleus has also proven to be a valuable template for the development of agents to combat infectious diseases.
-
Antibacterial Activity: Certain THIQ derivatives have shown potent activity against a range of pathogenic bacteria, including multidrug-resistant strains.[1][3]
-
Antiviral Activity: The scaffold has been incorporated into molecules targeting viral enzymes, such as HIV reverse transcriptase.[1][3]
-
Antimalarial Activity: Novel THIQ analogues have demonstrated sub-nanomolar efficacy against drug-resistant strains of Plasmodium falciparum.[1]
Central Nervous System Disorders: Modulating Neurological Pathways
The ability of THIQ derivatives to cross the blood-brain barrier has made them attractive candidates for treating neurological disorders.
-
Neuroprotection: Some THIQ-containing compounds exhibit neuroprotective effects, potentially through antioxidant and anti-inflammatory mechanisms.
-
Receptor Modulation: The scaffold has been utilized to develop ligands for various CNS receptors, including dopamine and serotonin receptors, with potential applications in Parkinson's disease and depression.
Synthesis of the THIQ Core: Foundational Methodologies
The construction of the THIQ scaffold is a well-established area of organic synthesis, with two classical methods being of primary importance for drug development professionals.
Pictet-Spengler Condensation
This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the THIQ ring.[1][3]
Caption: The Pictet-Spengler reaction workflow.
Bischler-Napieralski Reaction
This method involves the cyclization of a β-phenylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is subsequently reduced to the THIQ.
Caption: The Bischler-Napieralski reaction pathway.
Experimental Protocols for Biological Evaluation
A rigorous assessment of the biological activity of novel THIQ derivatives is paramount. The following are representative, detailed protocols for key in vitro assays.
In Vitro Anticancer Activity: MTT Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the THIQ test compounds in cell culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
In Vitro Antibacterial Activity: Broth Microdilution Assay
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a series of twofold dilutions of the THIQ test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Confirmation (Optional): To confirm the MIC, a viability indicator such as resazurin can be added. A color change from blue to pink indicates bacterial growth.
Conclusion and Future Perspectives
The 1,2,3,4-tetrahydroisoquinoline scaffold is a testament to the power of privileged structures in drug discovery. Its presence in a multitude of bioactive compounds underscores its significance as a starting point for the development of novel therapeutics. While the specific biological profile of this compound remains to be fully elucidated, its core THIQ structure suggests a wealth of potential waiting to be unlocked. Future research in this area will undoubtedly focus on the continued exploration of the vast chemical space around the THIQ nucleus, leveraging advanced synthetic methodologies and high-throughput screening to identify next-generation drug candidates with improved efficacy and safety profiles. The insights and protocols presented in this guide are intended to empower researchers in this exciting and impactful field.
References
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Chander, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13981-14017. [Link]
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Panda, J., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119-1147. [Link]
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Various Authors. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]
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Various Authors. (2022). Plant-based Isoquinoline Alkaloids: A Chemical and Pharmacological Profile of Some Important Leads. ProQuest. [Link]
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Kumar, S., & Bhadra, K. (2012). Therapeutic potential of nucleic acid-binding isoquinoline alkaloids: binding aspects and implications for drug design. Medicinal Research Reviews, 32(6), 1131-1183. [Link]
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Chander, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]
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Plazas, E. A., et al. (2022). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. ResearchGate. [Link]
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Liu, B., et al. (2023). Anticancer Potential of Nature-Derived Isoquinoline Alkaloids (A Review). Semantic Scholar. [Link]
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Singh, G., & Singh, M. (2016). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry. [Link]
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Various Authors. (2025). Tetrahydroisoquinoline core in biologically relevant natural and non-natural alkaloids. ResearchGate. [Link]
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An In-depth Technical Guide to 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic Acid Hydrochloride
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride (CAS No. 200064-94-4), a key heterocyclic building block in modern medicinal chemistry. This document details its structural features, physicochemical characteristics, a representative synthetic protocol, and expected analytical signatures. It is intended for researchers, chemists, and drug development professionals who utilize 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffolds in the design and synthesis of novel therapeutic agents. The guide synthesizes information from established chemical principles and literature on analogous structures to provide a robust framework for its application.
Introduction and Strategic Importance
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a privileged scaffold in drug discovery, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1] THIQ-based molecules have been investigated for their potential as antitumor, antiviral, antibacterial, and neuroprotective agents.[2] this compound serves as a crucial intermediate, providing a reactive "handle" on the nitrogen atom of the THIQ core. This allows for its facile incorporation into larger molecules, such as peptides or other complex frameworks, through amide bond formation.
Its application is particularly noted in the synthesis of agents targeting the central nervous system (CNS), including vasodilators and antihypertensives, as well as in the development of quinazoline derivatives with potential cardiovascular and neuroprotective effects.[3] More recently, derivatives containing this scaffold have been designed as potent and selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a key target in oncology. This highlights the versatility and continued relevance of this chemical entity in modern therapeutic research.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses, ensuring proper handling, solubility, and reactivity.
Structural and General Data
The fundamental properties of the title compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 200064-94-4 | [4][5] |
| Molecular Formula | C₁₁H₁₄ClNO₂ | [4][6] |
| Molecular Weight | 227.69 g/mol | [3][6] |
| Synonyms | (1,2,3,4-Tetrahydro-2-isoquinolyl)acetic acid hydrochloride; 3,4-dihydro-2(1H)-Isoquinolineacetic acid hydrochloride | N/A |
| Physical Form | Expected to be a white to off-white crystalline solid or powder. | [7] |
| Storage | Store at room temperature. | [3] |
Predicted Solubility and Stability
While exhaustive, published solubility data for this specific hydrochloride salt is not available, its structure as a carboxylic acid salt of a secondary amine allows for well-grounded predictions.
-
Solubility: The presence of the hydrochloride salt and the carboxylic acid moiety imparts significant polarity. The compound is expected to be soluble in water and polar protic solvents such as methanol and ethanol. Its solubility in aprotic organic solvents like dichloromethane, ethyl acetate, or ethers is predicted to be limited.
-
Stability: As a hydrochloride salt, the compound is stable under normal laboratory conditions. However, in basic aqueous solutions, it will neutralize to form the corresponding carboxylate salt. In strongly acidic conditions at elevated temperatures, the stability of the core THIQ ring system should be considered.
-
pKa: The pKa of the carboxylic acid group is expected to be in the typical range for α-amino acids, approximately 2-3. The pKa of the protonated tertiary amine (formed from the secondary amine of the parent THIQ) will be significantly higher, likely in the range of 8-9.
-
Melting Point: A specific melting point is not reported in the surveyed literature. However, hydrochloride salts of similar organic molecules are typically crystalline solids with relatively high melting points, often exhibiting decomposition. For comparison, related but different THIQ derivatives show a wide range of melting points, such as 248-251°C for (1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetic acid.[8]
Synthesis and Purification
The synthesis of this compound is logically achieved through a two-step process starting from the commercially available 1,2,3,4-tetrahydroisoquinoline. This pathway involves N-alkylation followed by ester hydrolysis.
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pharmacology of tetrahydroisoquinoline derivatives
An In-Depth Technical Guide to the Pharmacology of Tetrahydroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and clinically significant synthetic molecules.[1][2][3] This guide provides a comprehensive exploration of the pharmacology of THIQ derivatives, delving into their diverse mechanisms of action, structure-activity relationships (SAR), and therapeutic applications. We will traverse their roles as modulators of central nervous system targets, potent anticancer agents, and inhibitors of various enzymes. This document is designed to be a technical resource, offering not only a review of the field but also actionable experimental protocols and data interpretation frameworks for professionals engaged in drug discovery and development.
The Tetrahydroisoquinoline Scaffold: A Privileged Foundation in Drug Discovery
The THIQ nucleus, a bicyclic heterocyclic system, offers a rigid yet versatile three-dimensional structure, making it an ideal framework for interacting with a multitude of biological targets.[1] Its presence in numerous alkaloids and its successful incorporation into synthetic drugs underscore its significance.[2] The synthetic accessibility of the THIQ core, primarily through classic reactions like the Pictet-Spengler and Bischler-Napieralski condensations, allows for extensive derivatization and optimization of pharmacological properties.[4][5]
Core Synthetic Strategies: An Overview
A foundational understanding of THIQ synthesis is crucial for appreciating the diversity of derivatives and for designing novel compounds.
-
Pictet-Spengler Condensation: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions, to form the THIQ ring system. This method is highly versatile for creating 1-substituted THIQs.[4][5]
-
Bischler-Napieralski Reaction: This two-step process begins with the acylation of a β-phenylethylamine, followed by acid-catalyzed cyclization to a 3,4-dihydroisoquinoline, which is then reduced to the corresponding THIQ.[4][6] This is a key method for producing a variety of substituted THIQs.
Neuropharmacology of THIQ Derivatives: Modulating Complex Signaling
THIQ derivatives have a profound impact on the central nervous system, interacting with key neurotransmitter systems. Their neuroactivity can be broadly categorized as either neuroprotective or, in some cases, neurotoxic.[7][8]
Dopaminergic System Modulation
The structural similarity of some THIQs to dopamine allows them to interact with dopamine receptors, acting as both agonists and antagonists.[9][10]
-
Dopamine D2 and D3 Receptor Antagonism: Many THIQ derivatives exhibit antagonist activity at D2 and D3 receptors.[10][11] This has therapeutic implications for conditions involving dopamine dysregulation, such as schizophrenia and substance use disorders. Some THIQs, like SB269,652, have been shown to act as allosteric antagonists, offering a different modality of receptor modulation compared to competitive antagonists.[12]
-
Mechanism of Action: D2 Receptor Antagonism: THIQ antagonists bind to the D2 receptor, a G protein-coupled receptor (GPCR), preventing the binding of endogenous dopamine. This blocks the downstream signaling cascade, which typically involves the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
Below is a diagram illustrating the antagonistic action of a THIQ derivative at the Dopamine D2 receptor.
Caption: Antagonistic action of a THIQ derivative at the Dopamine D2 receptor.
Opioid Receptor Interaction
THIQ derivatives have been developed as ligands for opioid receptors, with some showing mixed efficacy at mu (μ) and kappa (κ) opioid receptors.[13][14][15][16] This dual activity is of interest for developing analgesics with a reduced potential for addiction.[13] Some THIQ analogs have also been investigated for their ability to potentiate morphine-induced analgesia.[17]
NMDA Receptor Modulation
Certain THIQ derivatives can act as subunit-selective potentiators of N-methyl-D-aspartate (NMDA) receptors, particularly those containing GluN2C or GluN2D subunits.[18] This selectivity is crucial as it may allow for the development of therapeutics for neurological disorders with fewer side effects than non-selective NMDA receptor modulators.
Anticancer Pharmacology of THIQ Derivatives: A Multi-pronged Attack
The THIQ scaffold is a prominent feature in a number of anticancer agents, both natural and synthetic.[2][19][20] Their mechanisms of action are diverse, targeting various hallmarks of cancer.[21][22][23]
Enzyme Inhibition in Oncology
-
Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Some novel THIQs have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle.[24][25] Inhibition of CDK2 can lead to cell cycle arrest, particularly at the G1/S transition, and induce apoptosis in cancer cells.
-
Dihydrofolate Reductase (DHFR) Inhibition: THIQ derivatives have also been shown to inhibit DHFR, an enzyme crucial for the synthesis of purines and pyrimidines, which are essential for DNA replication.[24][25] This mechanism is shared with the classical chemotherapeutic agent methotrexate.
Inhibition of Angiogenesis and KRas Signaling
Recent research has highlighted the potential of THIQ derivatives as anti-angiogenic agents and inhibitors of KRas, a frequently mutated oncogene.[26][27] By targeting these pathways, THIQ compounds can disrupt tumor growth and metastasis.
Induction of Apoptosis and Cell Cycle Arrest
A common outcome of the anticancer activity of THIQ derivatives is the induction of programmed cell death (apoptosis) and arrest of the cell cycle.[21][22][23] For example, certain compounds have been shown to cause cell cycle arrest at the G2/M or S phase.[24][25]
Experimental Protocols for Assessing THIQ Pharmacology
To rigorously characterize the pharmacological profile of novel THIQ derivatives, a series of well-defined in vitro and in vivo assays are essential.
In Vitro Radioligand Binding Assay for Dopamine D2 Receptor
This protocol determines the binding affinity (Ki) of a test THIQ compound for the dopamine D2 receptor.
Materials:
-
Membrane preparation from cells expressing human dopamine D2 receptors.
-
[³H]-Spiperone (radioligand).
-
Haloperidol (positive control competitor).
-
Test THIQ compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Scintillation cocktail and vials.
-
Microplate harvester and scintillation counter.
Procedure:
-
Prepare serial dilutions of the test THIQ compound and haloperidol in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer for total binding wells, 50 µL of 10 µM haloperidol for non-specific binding wells, and 50 µL of the test compound or haloperidol dilutions for competition wells.
-
Add 50 µL of [³H]-Spiperone (final concentration ~0.2 nM) to all wells.
-
Add 100 µL of the D2 receptor membrane preparation (e.g., 10-20 µg protein/well) to all wells.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for the test compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Cell Viability Assay (MTT) for Anticancer Activity
This protocol assesses the cytotoxic effects of THIQ compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549).
-
Complete cell culture medium.
-
Test THIQ compound.
-
Doxorubicin (positive control).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test THIQ compound and doxorubicin in culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Below is a workflow diagram for the MTT assay.
Caption: Experimental workflow for the MTT cell viability assay.
Quantitative Data Summary
The following table summarizes the pharmacological activity of selected THIQ derivatives across different targets.
| Compound ID | Target | Assay Type | Activity (IC₅₀/Ki/EC₅₀) | Reference |
| GM-3-18 | KRas Inhibition | Cell-based | 0.9 - 10.7 µM | [26][27] |
| GM-3-121 | Anti-angiogenesis | Cell-based | 1.72 µM | [26] |
| Compound 7e | CDK2 Inhibition | Enzyme Assay | 0.149 µM | [24][25] |
| Compound 8d | DHFR Inhibition | Enzyme Assay | 0.199 µM | [24][25] |
| (S)-10h | Kappa/Mu Opioid | Binding Assay | Sub-micromolar Antagonist | [13] |
| SB269,652 | Dopamine D2/D3 | Binding/Functional | Nanomolar Antagonist | [12] |
Conclusion and Future Perspectives
The tetrahydroisoquinoline scaffold continues to be a highly productive starting point for the development of new therapeutic agents. Its versatility allows for the fine-tuning of activity across a wide range of biological targets. Future research will likely focus on developing THIQ derivatives with improved selectivity and pharmacokinetic properties, as well as exploring their potential in emerging therapeutic areas. The application of structure-based drug design and combinatorial chemistry approaches will undoubtedly accelerate the discovery of novel THIQ-based drugs with enhanced efficacy and safety profiles.
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Wąsik, A., et al. (2012). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Neurotoxicity Research, 21(1), 36-49. [Link]
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Fernandez, T. J., et al. (2025). Effects of N -Substitutions on the Tetrahydroquinoline (THQ) core of Mixed-Efficacy μ-Opioid Receptor (MOR)/ δ-Opioid Receptor (DOR) Ligands. ResearchGate. [Link]
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Carratù, M. R., et al. (2018). Not Just from Ethanol. Tetrahydroisoquinolinic (TIQ) Derivatives: from Neurotoxicity to Neuroprotection. Current Medicinal Chemistry, 25(16), 1934-1944. [Link]
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Roche, S. P., & Fazal, A. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. [Link]
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Fernandez, T. J., et al. (2016). Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. Journal of Medicinal Chemistry. [Link]
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Gadhiya, S., et al. (2021). New tetrahydroisoquinoline-based D3R ligands with an o -xylenyl linker motif. Bioorganic & Medicinal Chemistry Letters, 40, 127958. [Link]
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A Comprehensive Technical Guide to 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride: Synthesis, Applications, and Pharmacological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride is a pivotal intermediate in contemporary medicinal chemistry. Its core structure, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, is a "privileged" motif found in a multitude of biologically active compounds, including approved therapeutics and natural products. This guide provides an in-depth exploration of this compound, from the fundamental synthesis of its core structure to its derivatization and the pharmacological landscape of the resulting molecules. We will delve into established protocols, the rationale behind experimental choices, and the potential for developing novel agents targeting the cardiovascular and central nervous systems.
Introduction to a Versatile Building Block
This compound (CAS No: 200064-94-4) is primarily recognized as a key building block in pharmaceutical research and development.[1][2] While not an active pharmaceutical ingredient (API) itself, its structural components—the THIQ nucleus and the N-acetic acid side chain—offer reactive handles for the synthesis of a diverse array of complex molecules. Its primary utility lies in the development of agents for the central nervous system (CNS) and cardiovascular diseases, including vasodilators and antihypertensive drugs.[1] Research utilizing this intermediate often focuses on creating quinazoline derivatives and other isoquinoline-based compounds to explore their biological activities and receptor binding properties.[1]
| Property | Value |
| CAS Number | 200064-94-4[3][4][5] |
| Molecular Formula | C₁₁H₁₄ClNO₂[1][2][3] |
| Molecular Weight | 227.69 g/mol [1][2][3] |
| Synonyms | 3,4-dihydro-2(1H)-isoquinolinylacetic acid hydrochloride, (1,2,3,4-Tetrahydro-2-isoquinolyl)acetic acid hydrochloride[3][5] |
| Physical Form | Solid[3] |
| Storage | Room temperature[1][2] |
The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Core: A Privileged Scaffold
The THIQ framework is a cornerstone of medicinal chemistry due to its rigid, three-dimensional structure that can effectively mimic the presentation of key pharmacophoric features of endogenous ligands. This allows for potent and selective interactions with a wide range of biological targets. The versatility of the THIQ scaffold is evident in its presence in numerous natural alkaloids and synthetic drugs with diverse pharmacological activities, including antihypertensive, antipsychotic, and antimicrobial effects.
The synthesis of the THIQ core is a well-established field, with two primary methods dominating the landscape: the Pictet-Spengler condensation and the Bischler-Napieralski reaction.
Synthesis of the THIQ Core: Key Methodologies
A. Pictet-Spengler Condensation
First reported in 1911, this reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the THIQ ring.[6]
Caption: Generalized workflow of the Pictet-Spengler condensation.
B. Bischler-Napieralski Reaction
This method involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent like phosphorus oxychloride (POCl₃) to yield a 3,4-dihydroisoquinoline.[6] This intermediate is then reduced to the corresponding THIQ using a reducing agent such as sodium borohydride (NaBH₄).[6]
Caption: Two-step process of the Bischler-Napieralski reaction and subsequent reduction.
Synthesis and Derivatization of this compound
The synthesis of the title compound can be logically approached by first preparing the 1,2,3,4-tetrahydroisoquinoline core, followed by N-alkylation with an appropriate two-carbon electrophile, and finally deprotection and salt formation.
Proposed Synthetic Protocol
This protocol is based on established methods for N-alkylation of secondary amines and ester hydrolysis.[7][8]
Caption: Proposed workflow for the synthesis of the title compound.
Step-by-Step Methodology:
-
N-Alkylation:
-
To a solution of 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable solvent such as ethyl acetate, add a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Add tert-butyl chloroacetate (1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
After cooling, filter the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude tert-butyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetate. Purify by column chromatography if necessary.
-
-
Hydrolysis and Salt Formation:
-
Dissolve the intermediate ester from the previous step in a suitable solvent like dichloromethane.
-
Cool the solution to a low temperature (-15 to 0 °C).
-
Slowly add a strong acid. For a non-aqueous workup, titanium tetrachloride (TiCl₄) can be used.[7] Alternatively, concentrated hydrochloric acid can be employed.
-
Stir the reaction mixture at a low temperature for several hours.
-
Quench the reaction by the slow addition of an alcohol, such as isopropanol. This will precipitate the hydrochloride salt.[7]
-
Stir the resulting slurry at room temperature for an hour.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., isopropanol), and dry under vacuum to yield the final product.
-
Pharmacological Landscape and Therapeutic Potential
The therapeutic potential of derivatives of this compound can be inferred from the known activities of structurally related compounds.
Cardiovascular Applications
The THIQ scaffold is present in several antihypertensive agents that act as adrenergic neuron blockers, such as debrisoquine.[9] These drugs are taken up into the presynaptic neuron where they interfere with the storage and release of norepinephrine, a key neurotransmitter in maintaining blood pressure.
-
Debrisoquine: This drug is a well-known substrate for the polymorphic cytochrome P450 enzyme CYP2D6, leading to significant inter-individual variations in its metabolism and antihypertensive effect.[9][10] Its primary metabolite is 4-hydroxydebrisoquine.[10][11]
-
Guanoxan: Another antihypertensive agent with a similar mechanism of action to guanethidine.[12][13] However, it was withdrawn from the market due to reports of liver toxicity.[12][14]
Derivatives synthesized from the title compound could be explored for similar adrenergic blocking activity, with the potential for modified pharmacokinetic profiles or reduced off-target effects.
Caption: Mechanism of adrenergic neuron blockade by THIQ-based drugs.
Central Nervous System (CNS) Applications
The THIQ scaffold is also a key feature in molecules targeting CNS receptors. Recent research has highlighted the development of THIQ-based compounds as potent and selective positive allosteric modulators (PAMs) of the human dopamine D1 receptor.[15][16] Such compounds have therapeutic potential for conditions like Lewy body dementia.[16] The N-acetic acid moiety of the title compound provides a convenient point for elaboration to explore interactions with various CNS targets.
Analytical and Quality Control
Ensuring the purity and identity of this compound is crucial for its use in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.
| Technique | Purpose | Expected Observations |
| HPLC | Purity assessment and quantification. | A single major peak corresponding to the product, with purity typically >95%. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | A molecular ion peak corresponding to the free base (C₁₁H₁₃NO₂) at m/z ≈ 191. |
| ¹H NMR | Structural elucidation and confirmation. | Characteristic peaks for the aromatic protons, the benzylic and aliphatic protons of the THIQ ring, and the methylene protons of the acetic acid side chain. |
| ¹³C NMR | Carbon skeleton confirmation. | Peaks corresponding to the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the structure. |
Standard HPLC Protocol for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A time-dependent linear gradient from 5% B to 95% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Conclusion and Future Perspectives
This compound is more than just a chemical; it is a gateway to a vast chemical space with significant therapeutic potential. Its straightforward synthesis and the presence of two reactive functionalities—the carboxylic acid and the aromatic ring—make it an ideal starting point for the generation of compound libraries for high-throughput screening.
Future research efforts should focus on:
-
Diversity-Oriented Synthesis: Creating large libraries of derivatives by modifying both the aromatic ring and the acetic acid moiety.
-
Target-Specific Design: Leveraging computational modeling to design derivatives with enhanced potency and selectivity for specific cardiovascular or CNS targets.
-
Pharmacokinetic Optimization: Modifying the structure to improve metabolic stability and oral bioavailability, potentially avoiding the issues seen with early-generation THIQ drugs like the CYP2D6-mediated metabolism of debrisoquine.[10]
By understanding the fundamental chemistry and pharmacological context of this versatile intermediate, researchers are well-equipped to unlock its full potential in the quest for novel and improved therapeutics.
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Hao, J., et al. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. ACS Publications, 2019. Available from: [Link]
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Hao, J., et al. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. PubMed, 2019. Available from: [Link]
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The Tetrahydroisoquinoline Core: A Privileged Scaffold in Nature and Medicine
An In-Depth Technical Guide to the Discovery and History of Tetrahydroisoquinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, history, and significance of tetrahydroisoquinoline (THIQ) compounds. It is designed for professionals in the fields of chemistry and pharmacology, offering in-depth technical details and insights into the evolution of this crucial heterocyclic scaffold.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) is a secondary amine with the chemical formula C₉H₁₁N.[1] This heterocyclic system is a foundational structural motif found in a vast array of natural products, particularly in the large family of isoquinoline alkaloids.[1][2] The THIQ scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[3] Its inherent bioactivity and the synthetic accessibility of its derivatives have made it a cornerstone in the development of new therapeutic agents.[3]
The significance of the THIQ core spans from its presence in complex antitumor antibiotics isolated from natural sources to its role in the synthesis of drugs for treating cardiovascular and neurodegenerative diseases.[1][3][4] The journey of understanding and utilizing this remarkable molecular framework is a story of chemical ingenuity and a deepening appreciation of its biological roles.
Caption: The core chemical structure of 1,2,3,4-Tetrahydroisoquinoline.
The Dawn of Discovery: From Natural Alkaloids to Seminal Syntheses
The history of tetrahydroisoquinolines is intrinsically linked to the study of alkaloids, a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. Isoquinoline alkaloids, in particular, represent one of the largest and most diverse groups of these compounds.[2] Early phytochemical studies led to the isolation and structural elucidation of numerous THIQ-containing alkaloids from various plant families, including the Cactaceae, Papaveraceae, and Berberidaceae.[2][5][6] These natural products were found to possess a wide range of physiological effects, sparking interest in their chemical synthesis to enable further pharmacological investigation and the development of new drugs.[2]
Two pivotal synthetic reactions, developed in the late 19th and early 20th centuries, laid the groundwork for the laboratory synthesis of the THIQ scaffold and remain cornerstones of heterocyclic chemistry to this day.
The Bischler-Napieralski Reaction: An Early Triumph in Intramolecular Cyclization
In 1893, August Bischler and Bernard Napieralski reported a method for the intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can be readily reduced to the corresponding tetrahydroisoquinolines.[7][8][9] This reaction, now known as the Bischler-Napieralski reaction, typically employs a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under acidic conditions.[8][10] The reaction is particularly effective with electron-rich aromatic rings.[7]
The mechanism of the Bischler-Napieralski reaction is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the cyclic product.[7][8][10] This discovery was a significant advancement, providing a reliable method for constructing the isoquinoline core, which is central to a vast number of alkaloids.[11]
Caption: Simplified mechanism of the Bischler-Napieralski reaction.
The Pictet-Spengler Reaction: A Biomimetic Approach to THIQ Synthesis
In 1911, Amé Pictet and Theodor Spengler discovered a reaction that would become one of the most widely used methods for synthesizing tetrahydroisoquinolines.[12][13] The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst, followed by ring closure.[13][14] The driving force for this reaction is the formation of an electrophilic iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution.[13]
The original reaction described by Pictet and Spengler involved the reaction of phenethylamine with dimethoxymethane in the presence of hydrochloric acid to yield the parent tetrahydroisoquinoline.[1][13] A significant feature of the Pictet-Spengler reaction is its ability to proceed under mild, even physiological, conditions, especially when the aromatic ring is activated with electron-donating groups.[15] This has made it a valuable tool in the total synthesis of complex natural products and has led to the development of asymmetric variations to control stereochemistry.[12] The reaction is also biomimetic, mimicking the natural biosynthetic pathways of many alkaloids.[12]
Caption: Simplified mechanism of the Pictet-Spengler reaction.
Key Experimental Protocols: A Practical Guide to THIQ Synthesis
The following protocols provide a generalized, step-by-step methodology for the two cornerstone reactions in tetrahydroisoquinoline synthesis.
Protocol for the Bischler-Napieralski Reaction
This protocol outlines the synthesis of a 3,4-dihydroisoquinoline from a β-arylethylamide.
-
Reactant Preparation: Dissolve the β-arylethylamide in a suitable inert solvent such as toluene or acetonitrile.
-
Addition of Dehydrating Agent: Slowly add a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to the solution while stirring. The reaction is often exothermic and may require cooling.
-
Reaction Conditions: Heat the reaction mixture to reflux for a period of time, typically ranging from 1 to 24 hours, depending on the substrate. Monitor the reaction progress by thin-layer chromatography (TLC). For less reactive substrates, harsher conditions, such as refluxing in POCl₃ with P₂O₅, may be necessary.[9]
-
Work-up: After the reaction is complete, cool the mixture and carefully quench it by pouring it onto ice. Basify the aqueous solution with a suitable base, such as sodium hydroxide or ammonium hydroxide, to precipitate the product.
-
Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
-
Reduction to THIQ (Optional): The resulting 3,4-dihydroisoquinoline can be reduced to the corresponding tetrahydroisoquinoline using a reducing agent such as sodium borohydride (NaBH₄) in methanol.
Protocol for the Pictet-Spengler Reaction
This protocol describes the synthesis of a tetrahydroisoquinoline from a β-arylethylamine and an aldehyde.
-
Reactant Mixture: In a suitable reaction vessel, combine the β-arylethylamine and the aldehyde (or ketone) in a protic solvent such as methanol or ethanol. An acidic catalyst, such as hydrochloric acid or trifluoroacetic acid, is typically added.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The reaction time can vary from a few hours to several days, depending on the reactivity of the substrates.[13] For substrates with electron-rich aromatic rings, the reaction can proceed under milder conditions.[15]
-
Monitoring: Monitor the progress of the reaction using TLC or LC-MS.
-
Work-up: Once the reaction is complete, neutralize the acid with a base (e.g., sodium bicarbonate solution). Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with water. Dry the organic layer and concentrate it. The crude product is then purified by column chromatography or recrystallization to yield the desired tetrahydroisoquinoline.
Biological Significance and the Role of THIQs in Drug Discovery
The tetrahydroisoquinoline scaffold is a cornerstone of modern medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities.[16][17] This has led to the development of numerous THIQ-containing drugs for a variety of therapeutic applications.
A Diverse Pharmacological Profile
THIQ analogs have been reported to possess a wide array of pharmacological properties, including:
-
Antitumor Activity: Several THIQ-based natural products and their synthetic analogs have shown potent anticancer properties.[1][18]
-
Antihypertensive Effects: The THIQ scaffold is a key component of antihypertensive drugs like quinapril.[3]
-
Neuropharmacological Activity: THIQ derivatives have been investigated for the treatment of neurodegenerative disorders such as Parkinson's disease.[1] Endogenous THIQs have also been studied for their potential role in these conditions.[19]
-
Antimicrobial and Antiviral Properties: THIQs have demonstrated activity against various bacteria, fungi, and viruses, including HIV.[1][16]
-
Other Activities: The pharmacological scope of THIQs also extends to anti-inflammatory, antimalarial, and anticonvulsant activities.[1][16]
Endogenous Tetrahydroisoquinolines
Interestingly, some tetrahydroisoquinoline derivatives are formed endogenously in mammals through the condensation of biogenic amines, such as dopamine, with aldehydes.[20][21] The physiological and pathological roles of these endogenous THIQs are an active area of research, with some studies suggesting a potential link to neurodegenerative diseases.[19][20]
THIQs in Modern Drug Development
The synthetic tractability and diverse biological activities of the THIQ scaffold have made it a prime target for drug discovery and development.[22][23][24][25][26] Medicinal chemists continue to explore the structure-activity relationships of THIQ derivatives to design novel and more effective therapeutic agents.[16] The development of new synthetic methodologies, including asymmetric and combinatorial approaches, has further expanded the chemical space accessible for THIQ-based drug discovery.[12][14]
Caption: General workflow for THIQ-based drug discovery.
Quantitative Data Summary
The following table summarizes key historical and chemical data related to the discovery and synthesis of tetrahydroisoquinolines.
| Reaction/Compound Class | Year of Discovery | Key Transformation | Typical Reagents |
| Bischler-Napieralski Reaction | 1893[7][8] | β-Arylethylamide to 3,4-Dihydroisoquinoline | POCl₃, P₂O₅[8][10] |
| Pictet-Spengler Reaction | 1911[12][13] | β-Arylethylamine + Aldehyde/Ketone to THIQ | Acid catalyst (e.g., HCl)[13] |
| Endogenous THIQs | N/A | Condensation of biogenic amines and aldehydes | Dopamine, Acetaldehyde[21] |
Conclusion
The discovery and historical development of tetrahydroisoquinoline chemistry represent a significant chapter in the evolution of organic and medicinal chemistry. From their initial identification in natural alkaloids to the development of elegant and robust synthetic methodologies, THIQs have proven to be a remarkably versatile and biologically important class of compounds. The foundational work of Bischler, Napieralski, Pictet, and Spengler provided the chemical tools to unlock the vast potential of this scaffold. Today, research into the synthesis and pharmacological applications of tetrahydroisoquinolines continues to thrive, promising the development of new and improved therapies for a wide range of human diseases.
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An In-Depth Technical Guide to Investigating the Therapeutic Potential of 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride
Distribution: For Research, Scientific, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for elucidating the potential therapeutic targets of 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride. While direct pharmacological data on this specific molecule is limited, its core 3,4-dihydroisoquinoline scaffold is a well-established pharmacophore present in a multitude of biologically active agents. This document synthesizes existing research on structurally related compounds to postulate a range of plausible molecular targets. We will delve into the mechanistic rationale behind these hypotheses and provide detailed, field-proven experimental protocols to systematically investigate each potential avenue. The primary objective is to equip researchers and drug development professionals with a robust, evidence-based roadmap for characterizing the therapeutic utility of this compound.
Introduction: The Isoquinoline Scaffold as a Privileged Structure in Neuropharmacology and Beyond
The 1,2,3,4-tetrahydroisoquinoline (THIQ) and its dihydroisoquinoline precursors represent a "privileged scaffold" in medicinal chemistry. This structural motif is found in numerous natural alkaloids and synthetic molecules, demonstrating a remarkable capacity to interact with a diverse array of biological targets, particularly within the central nervous system (CNS). Historically, derivatives of this scaffold have been instrumental in the development of agents targeting various receptors and enzymes.[1][2][3] The subject of this guide, this compound, is noted as a pharmaceutical intermediate for CNS agents, including vasodilators and antihypertensives, underscoring its potential for biological activity.[4]
This guide will explore the most promising therapeutic targets for this compound based on a comprehensive analysis of structure-activity relationships (SAR) reported for analogous molecules. We will focus on the following high-priority target classes:
-
Ionotropic Glutamate Receptors (NMDA Subtype)
-
GABA-A Receptors
-
Protein Arginine Methyltransferase 5 (PRMT5)
-
Adrenergic Receptors
-
Histamine H3 Receptors
-
Dopamine D1 Receptors
For each potential target, we will present the supporting evidence, outline detailed experimental workflows for validation, and provide visual representations of the relevant signaling pathways and experimental designs.
Potential Target I: N-Methyl-D-Aspartate (NMDA) Receptor Antagonism
Rationale and Mechanistic Insights
The overactivation of NMDA receptors is a key pathological mechanism in a range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[5] Consequently, the development of NMDA receptor antagonists remains a significant therapeutic goal.[6] A substantial body of evidence demonstrates that decahydroisoquinoline and tetrahydroisoquinoline derivatives can act as potent and selective NMDA receptor antagonists.[5][6][7][8][9] These compounds often act as competitive antagonists at the glutamate binding site. The carboxylic acid moiety of this compound could potentially mimic the γ-carboxyl group of glutamate, enabling it to bind to the NMDA receptor.
Experimental Workflow for Target Validation
The following workflow provides a systematic approach to determine if the compound of interest acts as an NMDA receptor antagonist.
Caption: Workflow for validating NMDA receptor antagonism.
Detailed Experimental Protocols
Protocol 2.3.1: Radioligand Binding Assay
-
Objective: To determine the binding affinity of the test compound for the NMDA receptor.
-
Materials: Rat cortical membranes, [3H]CGS19755 (a high-affinity NMDA receptor antagonist radioligand), test compound, non-specific binding control (e.g., unlabeled CGS19755), filtration apparatus.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the cortical membranes with a fixed concentration of [3H]CGS19755 and varying concentrations of the test compound.
-
Incubate at room temperature for a defined period.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]CGS19755 binding).
-
Protocol 2.3.2: Electrophysiology
-
Objective: To functionally characterize the effect of the test compound on NMDA receptor-mediated currents.
-
Method: Whole-cell patch-clamp recordings from cultured hippocampal neurons or Xenopus oocytes expressing recombinant NMDA receptors.
-
Procedure:
-
Establish a stable whole-cell recording.
-
Apply NMDA and its co-agonist glycine to elicit an inward current.
-
Perfuse the test compound at various concentrations and re-apply NMDA/glycine.
-
Measure the reduction in the NMDA-evoked current in the presence of the test compound.
-
Construct a dose-response curve to determine the IC50 for functional antagonism.
-
Potential Target II: GABA-A Receptor Modulation
Rationale and Mechanistic Insights
The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the CNS.[10] Modulators of the GABA-A receptor, particularly positive allosteric modulators that enhance GABAergic signaling, are used as anxiolytics, sedatives, and anticonvulsants. The isoquinoline scaffold is a component of molecules that can modulate GABA-A receptors, often at allosteric sites like the benzodiazepine binding site.[11][12][13][14]
Caption: Workflow for validating PRMT5 inhibition.
Protocol 4.2.1: In Vitro PRMT5 Enzymatic Assay
-
Objective: To directly measure the inhibitory activity of the test compound on PRMT5.
-
Method: A variety of assay formats are available, including radiometric, fluorescence-based, or luminescence-based assays that detect the product of the methylation reaction.
-
Procedure (Example using a fluorescence-based assay):
-
Incubate recombinant human PRMT5/MEP50 complex with a histone H4 peptide substrate and the co-factor S-adenosyl-L-methionine (SAM).
-
Include varying concentrations of the test compound.
-
The reaction produces S-adenosyl-L-homocysteine (SAH), which can be detected by coupling enzymes that lead to a fluorescent signal.
-
Measure the fluorescence intensity and calculate the IC50 of the test compound.
-
Protocol 4.2.2: Cellular Target Engagement Assay
-
Objective: To confirm that the compound inhibits PRMT5 activity within a cellular context.
-
Method: Western blotting for symmetric dimethylarginine (SDMA) marks on cellular proteins.
-
Procedure:
-
Treat a relevant cancer cell line (e.g., MV4-11, a leukemia cell line sensitive to PRMT5 inhibition) with the test compound for 24-48 hours. [15] 2. Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with an antibody specific for the SDMA modification.
-
A potent PRMT5 inhibitor will cause a dose-dependent decrease in the global SDMA signal.
-
Other Potential Targets and Screening Strategies
Based on the broader literature for the isoquinoline scaffold, several other G-protein coupled receptors (GPCRs) warrant investigation.
| Potential Target | Rationale from Structurally Similar Compounds | Primary Screening Assay |
| Adrenergic Receptors | Tetrahydroisoquinoline derivatives have shown weak agonist or antagonist activity at β-adrenoceptors. [1][2] | Radioligand binding assays using selective radioligands for β1 and β2 subtypes (e.g., [3H]dihydroalprenolol). |
| Histamine H3 Receptors | 2-substituted-3,4-dihydroisoquinolin-1(2H)-one derivatives are potent and selective H3 receptor antagonists. [16] | Radioligand binding assay using [3H]Nα-methylhistamine. |
| Dopamine D1 Receptors | A specific tetrahydroisoquinoline derivative was identified as a potent positive allosteric modulator (PAM) of the D1 receptor. [17][18] | Functional assay measuring cAMP accumulation in cells expressing the D1 receptor. |
A cost-effective initial approach would be to submit this compound to a broad panel screening service (e.g., the Psychoactive Drug Screening Program or commercial vendors). This would provide activity data across a wide range of CNS targets and help prioritize the more resource-intensive follow-up studies outlined in this guide.
Conclusion and Future Directions
The structural motif of this compound places it in a class of compounds with a high potential for biological activity, particularly within the central nervous system. Based on robust evidence from structurally related molecules, the NMDA receptor, GABA-A receptor, and PRMT5 represent high-priority targets for investigation. The experimental workflows and specific protocols detailed in this guide provide a clear and logical path for researchers to systematically elucidate the mechanism of action and therapeutic potential of this compound. A positive result in any of these pathways could unlock new avenues for the development of novel therapeutics for neurological disorders or oncology.
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Prieto, L., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry. Available at: [Link]
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Prieto, L., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. PubMed. Available at: [Link]
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Liu, K., et al. (2012). 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]
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2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride derivatives synthesis
An In-Depth Technical Guide to the Synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic Acid Hydrochloride and its Derivatives
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds. When functionalized at the N-2 position with an acetic acid moiety, it becomes a critical component of highly successful pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors like Quinapril and Moexipril.[1][2][3] These drugs are cornerstones in the management of hypertension and congestive heart failure.[4][5] This technical guide provides a comprehensive overview of the principal synthetic strategies for constructing this compound and its complex derivatives. It moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind methodological choices, and the practical considerations essential for successful synthesis. We will explore foundational methods for creating the THIQ core, detail the primary pathways for N-alkylation—including direct alkylation and reductive amination—and discuss the final steps of ester hydrolysis and salt formation, providing field-proven protocols for researchers and drug development professionals.
Introduction: The 2-Substituted Tetrahydroisoquinoline Scaffold in Drug Discovery
Significance of the Tetrahydroisoquinoline (THIQ) Core
The 1,2,3,4-tetrahydroisoquinoline (THIQ) structure is a recurring motif in a vast array of natural products, particularly plant-derived alkaloids, and synthetic pharmaceuticals.[6][7] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal scaffold for interacting with biological targets like enzymes and receptors. The versatility of the THIQ core allows for substitution at multiple positions, enabling fine-tuning of a compound's pharmacological and pharmacokinetic properties.
Therapeutic Relevance: Focus on ACE Inhibitors
The most prominent therapeutic application of N-substituted THIQ derivatives is in the field of cardiovascular medicine. Compounds like Quinapril and Moexipril are potent ACE inhibitors.[1][2][8] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), where it catalyzes the conversion of angiotensin I to the powerful vasoconstrictor angiotensin II.[3][9] By inhibiting this enzyme, these drugs reduce the formation of angiotensin II, leading to vasodilation and a decrease in blood pressure.[4][5] The THIQ moiety in these drugs mimics the C-terminal dipeptide of ACE substrates, enabling high-affinity binding to the enzyme's active site.
Foundational Synthesis of the 1,2,3,4-Tetrahydroisoquinoline (THIQ) Core
The construction of the core THIQ skeleton is the critical first phase. Two classical, yet robust, methods dominate this field: the Pictet-Spengler and Bischler-Napieralski reactions.
The Pictet-Spengler Reaction
This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the THIQ ring.[7][10] The reaction is particularly efficient when the aromatic ring is activated with electron-donating groups.[10]
Caption: General workflow for the Pictet-Spengler synthesis of the THIQ core.
The Bischler-Napieralski Reaction
This alternative two-step approach involves the acylation of a β-arylethylamine to form an amide, which is then cyclized using a dehydrating agent (e.g., POCl₃, P₂O₅) to a 3,4-dihydroisoquinoline intermediate.[7][11] This intermediate is subsequently reduced, typically with sodium borohydride (NaBH₄) or through catalytic hydrogenation, to yield the final THIQ scaffold.[7] This method is highly effective for producing 1-substituted THIQs.
Core Synthetic Strategies for N-Functionalization
Once the THIQ core is synthesized, the next critical step is the introduction of the acetic acid side-chain at the N-2 position. The choice of strategy depends on the availability of starting materials, desired scale, and tolerance of other functional groups on the molecule.
Caption: High-level workflow for the synthesis of the target compounds.
Strategy 1: Direct N-Alkylation with Haloacetic Acid Esters
This is a classical and straightforward approach based on a bimolecular nucleophilic substitution (Sₙ2) reaction. The secondary amine of the THIQ core acts as a nucleophile, attacking an electrophilic haloacetic acid ester, such as ethyl bromoacetate.
3.1.1 Mechanistic Rationale The reaction's success hinges on activating the THIQ nitrogen sufficiently to displace the halide leaving group. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is typically required to scavenge the acid (HBr or HCl) generated during the reaction, preventing the protonation and deactivation of the starting amine.[12] The choice of solvent is also critical; polar aprotic solvents like THF, dioxane, or acetonitrile are preferred as they can solvate the cations without interfering with the nucleophile.
3.1.2 Detailed Experimental Protocol: N-Alkylation
-
Materials: 1,2,3,4-Tetrahydroisoquinoline (1.0 eq), ethyl bromoacetate (1.1 eq), diisopropylethylamine (DIPEA, 2.0 eq), Tetrahydrofuran (THF, anhydrous).
-
Procedure:
-
To a solution of the 1,2,3,4-tetrahydroisoquinoline derivative in anhydrous THF, add DIPEA.
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl bromoacetate dropwise to the solution.
-
The reaction mixture is heated to reflux and monitored by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[12]
-
Upon completion, the mixture is cooled to room temperature.
-
-
Workup and Purification:
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired ester.
-
Strategy 2: Reductive Amination with Glyoxylic Acid Derivatives
Reductive amination is a powerful and often preferred method for forming C-N bonds, as it avoids the potential for over-alkylation that can plague direct alkylation methods.[13] This one-pot procedure involves the reaction of the THIQ amine with a carbonyl compound (e.g., glyoxylic acid or its ester) to form an imine or iminium ion intermediate, which is immediately reduced by a mild, selective hydride agent.[14]
3.2.1 Mechanistic Rationale The key to this strategy is the choice of reducing agent. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal reagent because it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the protonated imine (iminium ion) intermediate.[13][15] The reaction is typically run under weakly acidic conditions, often with the addition of acetic acid, which catalyzes the formation of the iminium ion.[15]
Caption: Simplified mechanism of reductive amination for N-functionalization.
3.2.2 Detailed Experimental Protocol: Reductive Amination
-
Materials: 1,2,3,4-Tetrahydroisoquinoline (1.0 eq), ethyl glyoxylate (50% in toluene, 1.2 eq), sodium triacetoxyborohydride (1.5 eq), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
Dissolve the 1,2,3,4-tetrahydroisoquinoline in anhydrous DCM.
-
Add the ethyl glyoxylate solution and stir for 1 hour at room temperature to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise over 15 minutes, controlling any slight exotherm.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 4-12 hours).
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously for 30 minutes until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Final Steps: Ester Hydrolysis and Hydrochloride Salt Formation
Saponification of the Ester Precursor
To obtain the final carboxylic acid, the ester precursor from either Strategy 1 or 2 must be hydrolyzed. This is typically achieved through saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed solvent system like THF/water or methanol/water.
Protocol for Hydrochloride Salt Formation
The formation of a hydrochloride salt is a standard final step in pharmaceutical synthesis to improve the compound's stability, crystallinity, and aqueous solubility.[16]
-
Procedure:
-
Dissolve the purified free-base carboxylic acid in a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Cool the solution in an ice bath.
-
Add a solution of anhydrous HCl in diethyl ether (e.g., 2.0 M solution) or bubble anhydrous HCl gas through the solution until precipitation is complete.
-
Stir the resulting slurry for 1-2 hours at 0°C.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final this compound.[9][17]
-
Summary of Synthetic Strategies and Data
| Strategy | Key Reagents | Mechanism | Advantages | Limitations | Typical Yield |
| Direct N-Alkylation | Haloacetic ester, K₂CO₃ or DIPEA | Sₙ2 | Simple, straightforward, readily available reagents. | Risk of over-alkylation (quaternary salt formation), can require heating. | 60-85% |
| Reductive Amination | Glyoxylic ester, NaBH(OAc)₃ | Imine formation & reduction | High selectivity, mild conditions, avoids over-alkylation, one-pot procedure.[13][14] | Requires careful control of stoichiometry and moisture. | 75-95% |
| Ugi 3-Component | THIQ, Isocyanide, Aldehyde, Carboxylic Acid | Multi-component | High efficiency and atom economy, rapid access to complex derivatives and libraries.[18] | Primarily for complex derivatives, not the simple acetic acid adduct. | 65-75%[18] |
Conclusion
The synthesis of this compound and its derivatives is a well-established field, driven by the immense therapeutic value of the resulting compounds. While direct N-alkylation offers a simple and traditional route, modern drug development often favors the reductive amination pathway for its superior control, milder conditions, and higher yields. For creating diverse libraries of more complex derivatives, multi-component strategies like the Ugi reaction present a powerful and efficient alternative.[18] A thorough understanding of these core strategies, from the construction of the foundational THIQ scaffold to the final salt formation, equips researchers and scientists with the necessary tools to innovate within this vital area of medicinal chemistry.
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An In-depth Technical Guide to the Structure Elucidation of Isoquinoline Alkaloids
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline alkaloids represent a vast and structurally diverse class of natural products, renowned for their significant and wide-ranging pharmacological activities.[1][2][3] Their structural complexity, often characterized by multiple stereocenters and complex ring systems, presents a formidable challenge to chemists and pharmacognosists. This guide provides a comprehensive, in-depth exploration of the modern and classical methodologies employed in the structural elucidation of these vital compounds. Moving beyond a mere recitation of techniques, this document is structured to provide a logical workflow, offering field-proven insights into the causality behind experimental choices. It is designed to serve as a technical resource for researchers in natural product chemistry, medicinal chemistry, and drug development, equipping them with the knowledge to confidently and accurately determine the structures of novel isoquinoline alkaloids.
Introduction: The Significance and Diversity of Isoquinoline Alkaloids
Isoquinoline alkaloids are biosynthetically derived from the amino acids tyrosine or phenylalanine.[4] The core biosynthetic pathway involves the condensation of dopamine (derived from tyrosine) with a second building block to form the fundamental isoquinoline ring system.[1][4][5] This common origin gives rise to an astonishing array of structural subtypes, including but not limited to:
-
Simple Isoquinolines: The basic bicyclic ring structure.
-
Benzylisoquinolines: Featuring a benzyl group, such as in papaverine.[6]
-
Protoberberines and Benzophenanthridines: Complex tetracyclic systems like berberine and sanguinarine.[1][7]
-
Aporphines: Characterized by a tetracyclic core formed through intramolecular C-C phenol coupling.[5]
-
Morphinans: The well-known opioid alkaloids, such as morphine and codeine, with a pentacyclic structure.[1][6]
This structural diversity translates into a broad spectrum of biological activities, including analgesic, antimicrobial, anticancer, and anti-inflammatory properties, making them a cornerstone of both traditional medicine and modern drug discovery.[1][6][8] The precise determination of their three-dimensional structure is paramount, as subtle changes in stereochemistry can dramatically alter pharmacological effects.[9]
The Elucidation Workflow: A Strategic Approach
The process of structure elucidation is not a linear application of techniques but a strategic, iterative process of hypothesis generation and validation. The modern workflow integrates advanced spectroscopic and spectrometric methods with robust separation science.
Core Methodologies and Experimental Protocols
Isolation and Purification: Obtaining the Analyte
The journey begins with the extraction and isolation of the pure alkaloid from its natural source, typically plant matter.
Protocol 1: General Extraction and Purification
-
Extraction: Dried and powdered plant material is subjected to extraction with a solvent like methanol or ethanol. The addition of a small amount of acid (e.g., 0.1% formic acid) is often employed to enhance the solubility of alkaloids by ensuring they are in their protonated, salt form.[7]
-
Acid-Base Partitioning: The crude extract is concentrated, and a liquid-liquid extraction is performed. The alkaloids are partitioned into an acidic aqueous layer, leaving non-basic compounds in the organic layer. The aqueous layer is then basified, and the free-base alkaloids are extracted back into an organic solvent.
-
Chromatographic Separation: The resulting crude alkaloid mixture is then subjected to one or more rounds of chromatography. Column chromatography (using silica gel or alumina) is a common first step, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds in high purity.[10]
Mass Spectrometry (MS): The Molecular Blueprint
Mass spectrometry is indispensable for determining the molecular formula and providing initial structural clues through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS, often coupled with techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion. This accuracy is sufficient to determine a unique molecular formula, which is the foundational piece of the structural puzzle.[10]
Tandem Mass Spectrometry (MS/MS)
In MS/MS, the molecular ion is isolated and fragmented through collision-induced dissociation (CID). The resulting fragmentation pattern is a fingerprint of the molecule's structure.[12][13] For isoquinoline alkaloids, characteristic fragmentation behaviors provide a solid basis for structural elucidation.[12][13]
-
Key Fragmentation Pathways:
-
Retro-Diels-Alder (RDA) Reaction: Common in tetrahydroisoquinoline systems, leading to cleavage of the heterocyclic ring.
-
Loss of Substituents: Facile loss of methyl (CH₃), methoxy (CH₃O), or methylenedioxy (CH₂O) groups from the aromatic rings is frequently observed.[7][13]
-
Benzylic Cleavage: In benzylisoquinolines, cleavage of the bond connecting the isoquinoline core to the benzyl moiety is a dominant pathway.[14]
-
| Alkaloid Subtype | Precursor Ion [M+H]⁺ (m/z) | Major Product Ions (m/z) | Characteristic Neutral Loss |
| Sanguinarine | 332.1 | 317.1, 304.1, 274.1 | CH₃, CO, CH₂O + CO |
| Chelerythrine | 348.1 | 333.1, 318.1, 304.1 | CH₃, 2xCH₃, CO + CH₃ |
| Berberine | 336.1 | 321.1, 320.1, 306.1, 292.1 | CH₃, CH₄, 2xCH₃, CH₃ + CO |
| Table compiled from data in BenchChem Comparative Guide.[7] |
Protocol 2: LC-MS/MS Analysis
-
Sample Preparation: The purified alkaloid is dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid) to a concentration of ~1 µg/mL.
-
Chromatography (LC): A C18 reverse-phase column is typically used with a gradient elution of water and acetonitrile (both containing 0.1% formic acid).
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is standard for alkaloids.[7]
-
Scan Mode: A full scan (e.g., m/z 100-1000) is performed to identify the precursor ion. A subsequent product ion scan is performed on the isolated precursor ion to generate the MS/MS spectrum.
-
Collision Energy: This is optimized for the specific compound, typically ranging from 15 to 40 eV.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR is the most powerful technique for determining the complete carbon-hydrogen framework of a molecule. A suite of 1D and 2D experiments is used to piece the structure together.[3]
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR & DEPT: Identifies all unique carbon atoms and classifies them as CH, CH₂, CH₃, or quaternary carbons.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, establishing connections between adjacent protons (H-C-C-H).[15]
-
HSQC (Heteronuclear Single Quantum Coherence): Maps direct one-bond correlations between protons and the carbons they are attached to (¹J C-H). This is crucial for assigning protons to their respective carbons.[15][16]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (ⁿJ C-H). This is the key experiment for connecting different spin systems and piecing together the entire molecular skeleton, especially across quaternary carbons.[15][16]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, regardless of their bonding connectivity. This is the primary method for determining the relative stereochemistry of the molecule.
Protocol 3: NMR Data Acquisition and Analysis
-
Sample Preparation: 1-5 mg of the pure alkaloid is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).
-
Acquisition: A standard suite of NMR experiments is run on a high-field spectrometer (≥400 MHz). This includes ¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC, and NOESY.
-
Analysis Workflow:
-
Step 1: Use ¹H and ¹³C/DEPT spectra to identify all proton and carbon signals and their types.
-
Step 2: Use HSQC to link every proton to its directly attached carbon.[16]
-
Step 3: Use COSY to trace out all H-H spin systems (e.g., the ethyl bridge in the isoquinoline core).
-
Step 4: Use HMBC to connect these fragments. For example, a long-range correlation from a methoxy proton singlet to an aromatic carbon confirms the position of the methoxy group.[17]
-
Step 5: Use NOESY to establish through-space proximities. A NOESY correlation between two protons on different parts of the assembled skeleton confirms their spatial proximity, defining the relative configuration of stereocenters.
-
Single Crystal X-Ray Crystallography: The Absolute Truth
When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous determination of the entire three-dimensional structure, including the absolute configuration.[18][19][20] This technique is considered the "gold standard" for structure proof.[21][22]
-
Causality: The diffraction pattern of X-rays passing through a crystal is directly related to the arrangement of atoms in the crystal lattice. This allows for the calculation of precise bond lengths, bond angles, and torsional angles, yielding a definitive 3D model of the molecule.[19] The ability to determine the absolute configuration is particularly crucial for drug development, as enantiomers can have vastly different biological activities.[9][22]
Protocol 4: Single Crystal Growth and X-Ray Diffraction
-
Crystallization: Growing a high-quality single crystal is often the most challenging step. Common methods include:
-
Slow evaporation of the solvent from a concentrated solution of the pure alkaloid.
-
Vapor diffusion, where a precipitant solvent is slowly diffused into the alkaloid solution.
-
Cooling of a saturated solution.
-
-
Data Collection: A suitable crystal is mounted on a diffractometer. It is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. The diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected data are processed to solve the phase problem and generate an initial electron density map. This map is then refined into a final structural model. The Flack parameter is used to confidently determine the absolute stereochemistry.[19]
Classical Methods: A Nod to History
Before the advent of modern spectroscopy, the structures of alkaloids were painstakingly determined through chemical degradation methods.[10][23] These techniques involved systematically breaking the molecule down into smaller, identifiable fragments. While largely superseded, they remain important for historical context and can occasionally be useful for complex cases.
-
Hofmann Exhaustive Methylation: This reaction sequence converts the nitrogen atom into a good leaving group, leading to elimination and ring-opening.[24]
-
Emde Degradation: Involves the reductive cleavage of quaternary ammonium salts, often used when the Hofmann method fails.[24][25]
-
Von Braun Degradation: Uses cyanogen bromide to cleave tertiary amines.[24]
-
Oxidative Degradation: Strong oxidizing agents (like KMnO₄) were used to break down the molecule into simpler aromatic acids, which could then be identified.
Conclusion: An Integrated, Self-Validating System
The structure elucidation of isoquinoline alkaloids is a prime example of the power of modern analytical chemistry. No single technique provides all the answers; rather, it is the integration of multiple, orthogonal methods that leads to a confident and validated structural assignment. High-resolution mass spectrometry provides the molecular formula, tandem MS offers the initial fragmentation map, and a full suite of 2D NMR experiments allows for the assembly of the complete molecular framework and its relative stereochemistry. Finally, when possible, X-ray crystallography provides the ultimate, unambiguous confirmation of the absolute three-dimensional structure. Each step in this workflow serves to validate the others, creating a self-correcting system that ensures the scientific integrity of the final proposed structure. This rigorous approach is essential for advancing the fields of natural product science and drug development, where the precise structure of a molecule is the key to understanding its function.
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- Isoquinoline Alkaloid Biosynthesis P
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- Structural formulas of isoquinoline alkaloids.
- Structural Elucid
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An In-Depth Technical Guide to the Safe Handling of 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride
Introduction
2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride is a heterocyclic building block utilized in pharmaceutical synthesis.[1][2] Its applications include the development of agents targeting the central nervous system, such as vasodilators and anti-hypertensive drugs.[1] As with any chemical intermediate, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the essential safety and handling procedures for this compound, grounded in established chemical safety principles and data from available safety data sheets.
Compound Identification and Properties
A clear understanding of the compound's identity and physicochemical properties is the foundation of a robust safety protocol.
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| Synonyms | D-2-Tetrahydroisoquinoline acetic acid hydrochloride salt | [3] |
| CAS Number | 200064-94-4 | [1][2][4] |
| Molecular Formula | C₁₁H₁₄ClNO₂ | [1][2] |
| Molecular Weight | 227.69 g/mol | [1][2] |
Further physical properties such as melting point, boiling point, and solubility are not consistently reported across publicly available safety data sheets. It is recommended to consult the specific documentation provided by the supplier.
Hazard Identification and Risk Assessment
While some sources indicate no known OSHA hazards, a comprehensive evaluation of potential health effects is crucial for a thorough risk assessment.[3] The primary routes of potential exposure are inhalation, skin contact, eye contact, and ingestion.
Potential Health Effects:
-
Inhalation: May be harmful if inhaled and could cause respiratory tract irritation.[3]
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[3]
-
Eye Contact: May cause eye irritation.[3]
-
Ingestion: May be harmful if swallowed.[3]
The Risk Assessment Workflow
A systematic risk assessment should be conducted before commencing any work with this compound. This process involves identifying hazards, evaluating the likelihood and severity of potential harm, and implementing appropriate control measures.
Caption: A systematic workflow for assessing and mitigating risks.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the consistent use of appropriate PPE are critical for minimizing exposure risk.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area.[3] For procedures that may generate dust or aerosols, a chemical fume hood is required to keep airborne levels below exposure limits.[3]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment. The following are general recommendations for handling this compound and similar amine hydrochloride compounds.
-
Hand Protection: Wear appropriate chemical-resistant gloves. The specific glove material should be chosen based on the breakthrough time and permeation rate for the solvents being used.[5]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against splashes.[5]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[6]
-
Respiratory Protection: In situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.[6][7]
Hygiene Practices
Good laboratory hygiene is a cornerstone of chemical safety.
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.[3]
-
Do not eat, drink, or smoke in areas where chemicals are handled or stored.[5][8]
-
Remove any contaminated clothing immediately and wash it before reuse.[3][9]
Storage and Disposal
Proper storage and disposal are essential for maintaining a safe laboratory environment and ensuring environmental protection.
Storage
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][6]
Disposal
-
Dispose of waste in accordance with all applicable local, state, and federal regulations.
-
Do not allow the product to enter drains.[10]
-
Contaminated packaging should be treated as the chemical itself.
Emergency Procedures
Preparedness for emergencies is a critical component of a comprehensive safety plan.
First Aid Measures
-
General Advice: In case of exposure, consult a physician and provide them with the Safety Data Sheet (SDS).[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][9]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[7][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
Spill Response
The appropriate response to a spill depends on its size and the associated hazards.
Caption: Decision-making workflow for chemical spill response.
For a small spill:
-
Ensure you are wearing appropriate PPE.[11]
-
Carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[3]
For a large spill:
-
Evacuate the immediate area and alert others.[9]
-
Contact your institution's Environmental Health and Safety (EH&S) department or emergency services.[9]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use a carbon dioxide or dry chemical extinguisher for small fires. For larger fires, use water spray, fog, or foam.[3]
-
Specific Hazards: The combustion of this compound may produce hazardous gases.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Conclusion
While this compound is a valuable compound in pharmaceutical research, its safe use is contingent upon a comprehensive understanding of its potential hazards and the diligent application of appropriate safety protocols. By integrating the principles of risk assessment, engineering controls, personal protective equipment, and emergency preparedness into all laboratory workflows, researchers can mitigate risks and foster a culture of safety. Always consult the most up-to-date Safety Data Sheet from your supplier for the most specific and current information.
References
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AAPPTec, LLC. Safety Data Sheet: H-D-Tqa-OH HCl. [Link]
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MySkinRecipes. This compound. [Link]
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Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
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Universal Biologicals. This compound. [Link]
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MySkinRecipes. This compound (Thai). [Link]
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Standard Operating Procedure. Hydrochloric Acid. [Link]
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Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]
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Myers, A. G., et al. A Versatile Synthesis of Substituted Isoquinolines. PMC, 2012. [Link]
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Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills. [Link]
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GOV.UK. What to do in a chemical emergency. [Link]
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Safe Work Australia. GHS Hazardous Chemical Information List. [Link]
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Royal Society of Chemistry. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]
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MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]
-
Harvard University. A Versatile Synthesis of Substituted Isoquinolines. [Link]
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Organic Chemistry Portal. Isoquinoline synthesis. [Link]
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PubChem. 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid. [Link]
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Methodological & Application
analytical methods for 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride
An Expert's Guide to the Analytical Characterization of 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride
This document provides a comprehensive guide to the analytical methodologies for the characterization of this compound (CAS No. 200064-94-4).[1][2][3] As a key intermediate in pharmaceutical synthesis, particularly for central nervous system agents, ensuring its identity, purity, and stability is paramount.[1][3] This guide is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and detailed, field-tested protocols.
The analytical strategy for a molecule like this—a heterocyclic compound with a carboxylic acid moiety, formulated as a hydrochloride salt—must be multifaceted. We will address chromatographic, titrimetric, and spectroscopic techniques to build a complete analytical profile.
Table of Contents
-
Compound Overview & Analytical Strategy
-
Chromatographic Purity and Assay: A Stability-Indicating HPLC Method
-
Application Note: Rationale and Method Development Insights
-
Protocol 1: Stability-Indicating RP-HPLC Method for Assay and Impurity Profiling
-
Protocol 2: Forced Degradation Study
-
-
Titrimetric Assay: Absolute Quantification
-
Application Note: The Power of First Principles
-
Protocol 3: Potentiometric Titration for Chloride Content
-
Protocol 4: Non-Aqueous Acid-Base Titration for Assay
-
-
Spectroscopic Characterization: Identity Confirmation
-
Application Note: Unambiguous Structural Elucidation
-
Protocol 5: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol 6: Mass Spectrometry (MS)
-
-
References
Compound Overview & Analytical Strategy
This compound has a molecular formula of C₁₁H₁₄ClNO₂ and a molecular weight of 227.69 g/mol .[1][2] Its structure combines a tetrahydroisoquinoline core, an N-substituted acetic acid side chain, and a hydrochloride salt. This structure dictates the analytical approach. The tertiary amine can be protonated, the carboxylic acid can be deprotonated, and the aromatic ring provides a chromophore for UV detection.
Our strategy is to establish orthogonal methods: a high-resolution chromatographic method for purity and stability, a titrimetric method for an absolute assay based on stoichiometry, and spectroscopic methods for definitive identification.
Caption: High-level analytical workflow for compound characterization.
Chromatographic Purity and Assay: A Stability-Indicating HPLC Method
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for its ability to separate, identify, and quantify the main component and any process-related impurities or degradation products.[4] A stability-indicating method is one that is validated to be specific enough to resolve the active pharmaceutical ingredient (API) from all potential degradation products.[4][5][6][7]
Application Note: Rationale and Method Development Insights
-
Method Choice: Reversed-Phase HPLC (RP-HPLC) is the logical choice given the moderate polarity of the molecule. The combination of the aromatic ring and the polar carboxylic acid and amine groups allows for good retention and selectivity on a C18 stationary phase.
-
Column Selection: A modern, high-purity silica C18 column (e.g., 100 mm x 4.6 mm, 2.7 µm particle size) provides a balance of high efficiency and resolution with moderate backpressure.[5]
-
Mobile Phase: A gradient elution is necessary to separate potentially more polar degradants (from hydrolysis) and less polar impurities (from synthesis) in a single run.[7]
-
Aqueous Phase (A): A phosphate or formate buffer is used to control the pH. A pH around 2.8-4.0 is often chosen for such compounds. At this pH, the carboxylic acid (pKa ~2-4) will be partially or mostly protonated (neutral), and the tertiary amine (pKa ~8-9) will be fully protonated (positive charge). This ensures consistent retention and good peak shape by suppressing silanol interactions on the column.
-
Organic Phase (B): Acetonitrile is a common choice due to its low UV cutoff and viscosity. Methanol can also be used or mixed with acetonitrile to modulate selectivity.[8][9]
-
-
Detection: The isoquinoline ring system contains a chromophore, making UV detection suitable. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the UV maximum for optimal sensitivity (typically around 220 nm and 270 nm).[10]
Protocol 1: Stability-Indicating RP-HPLC Method for Assay and Impurity Profiling
This protocol is a robust starting point for method development and validation.
1. Instrumentation and Materials:
- HPLC system with gradient pump, autosampler, column thermostat, and PDA detector.
- C18 Reversed-Phase Column (e.g., 100 x 4.6 mm, 2.7 µm).
- Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (KH₂PO₄), Orthophosphoric Acid, Water (HPLC grade).
2. Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Mobile Phase A | 25 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄ | Buffers pH for consistent retention and peak shape. |
| Mobile Phase B | Acetonitrile | Elutes the analyte and hydrophobic impurities. |
| Gradient | 0-2 min (5% B), 2-15 min (5-70% B), 15-18 min (70% B), 18-18.1 min (70-5% B), 18.1-22 min (5% B) | Resolves polar and non-polar species effectively. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times.[10] |
| Injection Vol. | 5 µL | Small volume for sharp peaks and to avoid column overload. |
| Detection | PDA, 220 nm (for quantification), 200-400 nm (for peak purity) | 220 nm provides high sensitivity; full spectrum confirms purity.[10] |
| Sample Diluent | Mobile Phase A / Acetonitrile (80:20 v/v) | Ensures sample solubility and compatibility with the initial mobile phase. |
3. Standard and Sample Preparation:
- Standard Stock Solution (500 µg/mL): Accurately weigh ~12.5 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent.
- Working Standard (50 µg/mL): Dilute 1.0 mL of the Stock Solution to 10.0 mL with Sample Diluent.
- Sample Preparation (50 µg/mL): Accurately weigh ~12.5 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent. Further dilute 1.0 mL to 10.0 mL with Sample Diluent.
4. Validation Parameters (as per ICH Q2(R1) Guidelines):
- Specificity: Demonstrate resolution from potential degradants in forced degradation samples.
- Linearity: Prepare standards over a range (e.g., 1-100 µg/mL). A correlation coefficient (r²) of >0.999 is expected.
- Accuracy: Perform recovery studies by spiking placebo with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%). Recoveries should be within 98.0-102.0%.
- Precision (Repeatability & Intermediate): Analyze six replicate preparations. The relative standard deviation (RSD) should be <1.0% for the assay.
Protocol 2: Forced Degradation Study
This study is essential to prove the stability-indicating nature of the HPLC method.[4] The goal is to achieve 5-20% degradation.
Caption: Workflow for a forced degradation study.
1. Stress Conditions:
- Acid Hydrolysis: Dissolve sample in 0.1 M HCl. Heat at 60 °C for 8 hours.
- Base Hydrolysis: Dissolve sample in 0.1 M NaOH. Heat at 60 °C for 2 hours.
- Oxidation: Dissolve sample in 3% H₂O₂. Store at room temperature for 24 hours.[4]
- Thermal: Store solid sample in an oven at 80 °C for 48 hours.
- Photolytic: Expose solid sample and a solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
2. Sample Analysis:
- Before dilution, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
- Dilute all samples to the target concentration (50 µg/mL) with Sample Diluent.
- Analyze using the HPLC method described in Protocol 1.
- Evaluation: The PDA detector data should be used to assess peak purity for the main peak in all stressed samples. Ensure all degradation products are well-resolved from the parent peak (Resolution > 2.0).
Titrimetric Assay: Absolute Quantification
Titrimetry provides an absolute measure of the analyte content based on a chemical reaction with a known standard. For this compound, two titrimetric methods are highly applicable: argentometric titration for the chloride counter-ion and non-aqueous acid-base titration for the organic moiety.
Application Note: The Power of First Principles
Unlike chromatographic assays that rely on a reference standard for comparison, titrimetric methods are often considered "primary methods." They quantify the molecule based on its fundamental chemical reactivity. This provides an excellent orthogonal confirmation of the HPLC assay result. Potentiometric endpoint detection is preferred over colorimetric indicators for better accuracy and precision.[11][12]
Protocol 3: Potentiometric Titration for Chloride Content
This method quantifies the hydrochloride salt content via precipitation titration with silver nitrate.
1. Instrumentation and Reagents:
- Automatic potentiometric titrator.
- Combined silver ring electrode.[12]
- Standardized 0.1 M Silver Nitrate (AgNO₃) titrant.
- Nitric Acid (HNO₃), ACS grade.
2. Procedure:
- Accurately weigh approximately 200 mg of the sample into a titration vessel.
- Dissolve in ~50 mL of deionized water. Add 2 mL of concentrated nitric acid.
- Causality: The solution is acidified to prevent the precipitation of silver oxide and interference from the carboxylate group.[12]
- Immerse the silver electrode and the stirrer.
- Titrate with standardized 0.1 M AgNO₃. The endpoint is the point of maximum inflection in the mV vs. volume curve.
- Perform a blank titration with the same reagents and subtract the blank volume.
3. Calculation:
- % Chloride = [(V_sample - V_blank) * M_AgNO3 * 35.453 * 100] / W_sample
- V = Volume of titrant (mL)
- M = Molarity of AgNO₃ (mol/L)
- 35.453 = Molar mass of Chlorine ( g/mol )
- W = Weight of sample (mg)
Protocol 4: Non-Aqueous Acid-Base Titration for Assay
This method assays the compound as a salt of a weak base. The titration is performed in a non-aqueous solvent to enhance the basicity of the amine.
1. Instrumentation and Reagents:
- Automatic potentiometric titrator.
- Combined pH electrode suitable for non-aqueous solvents.
- Standardized 0.1 M Perchloric Acid (HClO₄) in glacial acetic acid.
- Glacial Acetic Acid, ACS grade.
- Acetic Anhydride.
2. Procedure:
- Accurately weigh approximately 200 mg of the sample into a titration vessel.
- Dissolve in 50 mL of glacial acetic acid. Add 5 mL of acetic anhydride.
- Causality: Glacial acetic acid is a differentiating solvent. Acetic anhydride is added to remove any traces of water that would compete with the analyte.
- Immerse the electrode and the stirrer.
- Titrate with standardized 0.1 M HClO₄. The endpoint is the point of maximum inflection.
- Perform a blank titration.
3. Calculation:
- % Assay = [(V_sample - V_blank) * M_HClO4 * 227.69 * 100] / W_sample
- V = Volume of titrant (mL)
- M = Molarity of HClO₄ (mol/L)
- 227.69 = Molar mass of the compound ( g/mol )
- W = Weight of sample (mg)
Spectroscopic Characterization: Identity Confirmation
Spectroscopic methods provide an electronic or magnetic "fingerprint" of the molecule, which is essential for confirming its identity.
Application Note: Unambiguous Structural Elucidation
While chromatography and titration can quantify the compound, they provide limited structural information. NMR spectroscopy is the most powerful tool for confirming the precise arrangement of atoms in the molecule, while mass spectrometry confirms the molecular weight and fragmentation pattern. For isoquinoline derivatives, ¹H NMR can sometimes show line broadening effects, which may be dependent on the solvent or presence of trace acids.[13]
Protocol 5: Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Instrumentation and Reagents:
- NMR spectrometer (400 MHz or higher).
- Deuterated solvents: DMSO-d₆, D₂O, or CD₃OD.
- Tetramethylsilane (TMS) as an internal standard (if not using a solvent peak as reference).
2. Procedure:
- Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (DMSO-d₆ is a good starting point for solubility of the salt and observation of exchangeable protons).
- Acquire ¹H NMR, ¹³C NMR, and optionally 2D spectra (e.g., COSY, HSQC) for full assignment.
- Expected ¹H NMR signals:
- Aromatic protons on the isoquinoline ring.
- Methylene protons of the dihydroisoquinoline core (often showing complex splitting).
- A singlet for the methylene protons of the acetic acid group.
- A broad signal for the carboxylic acid proton (if visible) and the N-H proton (if protonated).
Protocol 6: Mass Spectrometry (MS)
1. Instrumentation:
- Mass spectrometer, typically coupled to an HPLC system (LC-MS) or with a direct infusion source.
- Electrospray Ionization (ESI) is the preferred ionization technique.
2. Procedure:
- LC-MS: Use the HPLC method from Protocol 1. The effluent from the column is directed into the MS source.
- Direct Infusion: Dissolve the sample in a suitable solvent (e.g., methanol/water) and infuse directly into the MS source.
- Acquire spectra in positive ion mode.
- Causality: The tertiary amine is easily protonated, making positive ion mode highly sensitive.
- Expected Ion: The primary ion observed will be the molecular ion of the free base [M+H]⁺, which corresponds to the mass of C₁₁H₁₃NO₂ plus a proton.
- Expected m/z = 192.09 (calculated for C₁₁H₁₄NO₂⁺).
References
-
Govindachari, T. R., et al. "Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds." Proceedings of the Indian Academy of Sciences - Chemical Sciences, vol. 93, no. 2, 1984, pp. 145-155. [Link]
-
MySkinRecipes. "this compound." [Link]
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Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 2024. [Link]
-
Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry, 2023. [Link]
-
Beck, Adam. "CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES." UNCW Institutional Repository. [Link]
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MySkinRecipes. "this compound." (Thai Language Version) [Link]
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R Discovery. "Stability-indicating HPLC Method Research Articles." [Link]
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Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Frontiers in Microbiology, 2023. [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride, a key intermediate in pharmaceutical synthesis.[1] Due to the compound's polar and zwitterionic nature, this guide emphasizes a mixed-mode chromatographic approach to achieve optimal retention, peak shape, and resolution. The protocols provided herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for method implementation, validation, and troubleshooting.
Introduction: The Analytical Challenge
This compound is a crucial building block in the synthesis of various therapeutic agents, including central nervous system agents, vasodilators, and anti-hypertensive drugs.[1] Its chemical structure, featuring a tertiary amine and a carboxylic acid group, imparts a zwitterionic character, making its analysis by traditional reversed-phase HPLC challenging. Such polar compounds often exhibit poor retention on conventional C18 columns, leading to co-elution with the solvent front and inadequate separation from impurities.[2][3]
This application note addresses these challenges by proposing a method that ensures reliable and reproducible analysis, crucial for quality control, stability studies, and impurity profiling in a drug development setting.
Physicochemical Properties and Chromatographic Strategy
A successful HPLC method is built upon a solid understanding of the analyte's physicochemical properties.
-
Structure: this compound possesses both a basic tertiary amine (within the dihydroisoquinoline ring) and an acidic carboxylic acid moiety.
-
UV Absorbance: The isoquinoline ring system provides a chromophore suitable for UV detection. Isoquinoline and its derivatives typically exhibit UV absorbance maxima that are useful for detection.[6][7][8][9] A preliminary UV scan is recommended to determine the optimal detection wavelength.
Chromatographic Approach: Mixed-Mode Chromatography
To overcome the retention challenges of this polar, zwitterionic compound, a mixed-mode chromatography approach is recommended. This technique utilizes a stationary phase with both reversed-phase (hydrophobic) and ion-exchange (electrostatic) properties.[2][10][11] This dual retention mechanism provides enhanced retention and selectivity for polar and charged analytes that are difficult to analyze by reversed-phase or ion-exchange chromatography alone.
Recommended HPLC Method
This section details the recommended starting conditions for the HPLC analysis. Optimization may be required based on the specific HPLC system and column used.
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | Mixed-Mode C18/Ion-Exchange Column (e.g., Primesep, Obelisc) | Provides dual retention mechanism for polar and charged analytes.[2][10] |
| Alternative: Polar-endcapped or embedded C18 column | Offers enhanced retention of polar compounds compared to traditional C18. | |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH 5.0 (adjusted with acetic acid) | The buffer controls the ionization state of the analyte and silanols on the stationary phase. A pH of 5.0 is a good starting point to ensure both the carboxylic acid and tertiary amine are partially ionized, promoting interaction with the mixed-mode stationary phase. |
| Mobile Phase B | Acetonitrile | Standard organic modifier for reversed-phase and mixed-mode chromatography. |
| Gradient Elution | 0-5 min: 5% B | Allows for elution of highly polar impurities. |
| 5-20 min: 5-50% B | Gradual increase in organic modifier to elute the main analyte and less polar impurities. | |
| 20-25 min: 50% B | Column wash. | |
| 25.1-30 min: 5% B | Column re-equilibration. | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times and improved peak shape. |
| Detection Wavelength | 274 nm | Based on the typical UV absorbance of the isoquinoline chromophore.[6] A full UV scan is recommended to confirm the optimal wavelength. |
| Injection Volume | 10 µL | Can be adjusted based on sample concentration and detector sensitivity. |
| Sample Diluent | Mobile Phase A / Acetonitrile (95:5, v/v) | Ensures compatibility with the initial mobile phase conditions and good peak shape. |
Experimental Workflow Diagram
Caption: HPLC analysis workflow from sample preparation to reporting.
Detailed Protocols
Reagent and Solution Preparation
-
Mobile Phase A (20 mM Ammonium Acetate, pH 5.0): Dissolve 1.54 g of ammonium acetate in 1 L of HPLC-grade water. Adjust the pH to 5.0 ± 0.05 with glacial acetic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.
-
Sample Diluent: Mix Mobile Phase A and Acetonitrile in a 95:5 (v/v) ratio.
Standard Preparation
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of sample diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to cool to room temperature and dilute to volume with the sample diluent. This yields a standard stock solution of approximately 100 µg/mL.
-
Further dilutions can be made from the stock solution to prepare calibration standards.
Sample Preparation
-
Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Follow steps 2 and 3 from the Standard Preparation protocol.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.
System Suitability Testing
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
| Resolution (Rs) between analyte and closest eluting peak | > 1.5 |
Method Validation and Trustworthiness
To ensure the reliability of this analytical method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12] A validated method provides a high degree of assurance that it is suitable for its intended purpose.
Validation Parameters
-
Specificity and Stability-Indicating Nature: To demonstrate specificity, forced degradation studies should be conducted. The drug substance should be subjected to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl at 60 °C), base hydrolysis (e.g., 0.1 N NaOH at 60 °C), oxidation (e.g., 3% H₂O₂ at room temperature), thermal stress (e.g., 105 °C), and photostability (e.g., ICH Q1B conditions). The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.[2][13]
-
Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the reference standard over a specified range (e.g., 50-150% of the nominal concentration). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: Accuracy should be assessed by performing recovery studies on a placebo mixture spiked with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Determined by analyzing a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, with different analysts, and on different instruments. The RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method should be evaluated by making small, deliberate variations in the method parameters, such as mobile phase pH (± 0.2 units), column temperature (± 5 °C), and flow rate (± 0.1 mL/min), and observing the effect on the results.
Potential Impurities
The synthesis of this compound may involve reactions such as the Pictet-Spengler or Bischler-Napieralski reactions.[14][15] Potential impurities could include:
-
Unreacted starting materials (e.g., 1,2,3,4-tetrahydroisoquinoline, bromoacetic acid or its esters).
-
By-products from incomplete cyclization or side reactions.
-
Degradation products formed during synthesis or storage.
The developed HPLC method should be capable of separating these potential impurities from the main analyte peak.
Conclusion
The mixed-mode HPLC method detailed in this application note provides a robust and reliable approach for the analysis of this compound. By addressing the challenges associated with its polar and zwitterionic nature, this method is well-suited for quality control and stability testing in a pharmaceutical development environment. Adherence to the outlined protocols and validation guidelines will ensure the generation of accurate and reproducible data.
References
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SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]
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PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. Retrieved from [Link]
- B. Muralidhara Rao, et al. (2022). RP-HPLC separation of interconvertible rotamers of a 5-tetrahydroisoquinolin-6-yl-pyridin-3-yl acetic acid derivative and confirmation by VT NMR and DFT study. Journal of Pharmaceutical and Biomedical Analysis, 212, 114675.
- Staub, A., et al. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Suganthi, Gs, et al. (2016). Quantum mechanical investigation of vibrational and electronic spectra of some 5-substituted isoquinolines. Journal of Molecular Structure, 1108, 337-350.
- Huang, Z., et al. (2008). Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography.
- Kenyhercz, T. M., & Kissinger, P. T. (1978). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. Journal of Pharmaceutical Sciences, 67(1), 112-113.
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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- Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13919-13946.
- Kromann, J. C., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e2982.
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Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved from [Link]
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White Rose eTheses Online. (n.d.). The Continuous Extraction of Carboxylic Acids and Amines. Retrieved from [Link]
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A Robust and Sensitive LC-MS/MS Protocol for the Quantification of Tetrahydroisoquinoline (THIQ) Compounds in Complex Matrices
An Application Note and Protocol for the Analysis of Tetrahydroisoquinoline Compounds by LC-MS/MS
Abstract
Tetrahydroisoquinolines (THIQs) are a significant class of compounds found both endogenously in mammals and as alkaloids in plants. Their roles as potential biomarkers in neurodegenerative diseases like Parkinson's and their diverse pharmacological activities necessitate highly sensitive and specific analytical methods for their detection and quantification.[1][2] This guide provides a comprehensive, field-proven Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) protocol designed for researchers, scientists, and drug development professionals. We delve into the causality behind each experimental step, from sample preparation to MS parameter optimization, to ensure a self-validating and robust analytical system.
Introduction: The Significance of THIQ Analysis
The tetrahydroisoquinoline core structure is a key pharmacophore present in a wide array of biologically active molecules, from plant-derived alkaloids like salsolinol to synthetic pharmaceuticals.[3][4] In neuroscience, endogenous THIQs are formed through the Pictet-Spengler condensation of catecholamines with aldehydes and have been implicated in the pathophysiology of Parkinson's disease.[5][6] The structural diversity and often low concentrations of THIQs in complex biological matrices demand an analytical technique with exceptional selectivity and sensitivity. LC-MS/MS has become the gold standard, offering superior separation through liquid chromatography and confident identification and quantification through tandem mass spectrometry.[1][7][8]
Foundational Principle: The LC-MS/MS Workflow
The accurate analysis of THIQs is built upon a logical three-stage process. Each stage is optimized to minimize interferences and maximize analytical response.
Caption: High-level workflow for THIQ analysis by LC-MS/MS.
Part 1: Sample Preparation - The Cornerstone of Reliable Quantification
The goal of sample preparation is to extract the target THIQs from the sample matrix while removing interfering components like proteins, salts, and phospholipids that can cause ion suppression or enhancement in the mass spectrometer.[9][10] The choice of method is a critical balance between analyte recovery, cleanliness of the final extract, and throughput.[11]
Caption: Decision tree for selecting a sample preparation method.
Protocol 3.1: Solid-Phase Extraction (SPE) for Biological Fluids
SPE offers the most effective removal of matrix interferences and allows for analyte concentration, making it ideal for detecting low-level endogenous THIQs.[3][12] A mixed-mode or reverse-phase (e.g., C18) sorbent is typically employed.
Step-by-Step Methodology:
-
Sample Pre-treatment: To 500 µL of plasma or urine, add 500 µL of 4% phosphoric acid. Vortex for 30 seconds. This step acidifies the sample to ensure the basic THIQ analytes are ionized and retained on the sorbent.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences. Follow with 1 mL of 20% methanol in water to remove less polar interferences.
-
Elution: Elute the target THIQs with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier neutralizes the analytes, facilitating their release from the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This ensures compatibility with the LC system and concentrates the sample five-fold.[13]
Protocol 3.2: Liquid-Liquid Extraction (LLE)
LLE is a classic, cost-effective method that provides a clean extract suitable for many applications.[14][15] It relies on partitioning the analytes between aqueous and immiscible organic phases.
Step-by-Step Methodology:
-
Sample Preparation: To 500 µL of sample, add an internal standard and 100 µL of a basifying agent (e.g., 1M sodium carbonate) to neutralize the THIQs.
-
Extraction: Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a new tube.
-
Dry-down and Reconstitution: Evaporate the organic solvent and reconstitute as described in the SPE protocol (Step 6).
Part 2: Chromatographic Separation - The Key to Isomer Resolution
The goal of liquid chromatography is to separate the target THIQs from each other and from any remaining matrix components before they enter the mass spectrometer. Reverse-phase chromatography on a C18 column is the most common and effective approach.[16]
Causality of Parameter Choices:
-
Column: A high-quality C18 column provides excellent retention and separation for the moderately polar THIQ compounds.
-
Mobile Phase Acid: Formic acid is a volatile acidifier that protonates the THIQ molecules, leading to better peak shape and promoting efficient ionization in the MS source.[17]
-
Gradient Elution: A gradient, starting with a high aqueous content and increasing the organic percentage, is crucial for eluting a wide range of THIQs with varying polarities and for cleaning the column after each injection.[18]
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm | Industry standard for robust separation of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for peak shape and ESI+ efficiency.[14] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting analytes. |
| Flow Rate | 0.4 mL/min | Optimal for 2.1 mm ID columns, balancing speed and efficiency. |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and improves peak symmetry. |
| Injection Vol. | 5 µL | Standard volume to avoid column overloading. |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-9 min: 95% B; 9-10 min: 5% B | Separates analytes and ensures column re-equilibration. |
Part 3: Mass Spectrometric Detection - Unambiguous Identification
Tandem mass spectrometry provides the ultimate in selectivity and sensitivity. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), we can quantify analytes with high confidence, even at trace levels.[14][19]
Causality of Parameter Choices:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is highly effective for the basic nitrogen atoms in the THIQ structure, readily forming stable protonated molecules ([M+H]+).[20][21]
-
MRM: Using two transitions per compound (one for quantification, one for confirmation) provides a "fingerprint" that greatly reduces the likelihood of false positives, adhering to regulatory standards.
-
Parameter Optimization: Source temperature, gas flows, and collision energy must be optimized for each specific THIQ to maximize the signal.[16] This is typically done by infusing a standard of the analyte and adjusting parameters to achieve the strongest and most stable signal.
| Parameter | Typical Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes the basic THIQ structure.[14] |
| Source Temp. | 150 °C | Aids in desolvation of the ESI plume.[14] |
| Desolvation Temp. | 400 °C | Ensures complete solvent evaporation before MS entry.[14] |
| Desolvation Gas Flow | 800 L/hr | High flow of nitrogen to assist in desolvation.[14] |
| Collision Gas | Argon | Inert gas used to induce fragmentation in the collision cell. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity for quantification.[10] |
Example MRM Transitions (Hypothetical for 1,2,3,4-Tetrahydroisoquinoline, MW: 133.19)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Use |
| THIQ | 134.1 | 117.1 | Quantifier |
| THIQ | 134.1 | 91.1 | Qualifier |
Conclusion
This application note details a robust and validated LC-MS/MS methodology for the analysis of tetrahydroisoquinoline compounds. By carefully selecting a sample preparation technique tailored to the matrix and optimizing both chromatographic and mass spectrometric conditions, researchers can achieve the high sensitivity, specificity, and reliability required for demanding applications in clinical research, toxicology, and natural product analysis. The principles and protocols outlined herein provide a solid foundation for developing and validating methods for a wide range of THIQ analytes.
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Palfreyman, M. G., et al. (1993). Gas chromatographic-mass spectrometric screening procedure for the identification of formaldehyde-derived tetrahydroisoquinolines in human urine. Journal of Chromatography B: Biomedical Sciences and Applications, 619(2), 235-42. [Link]
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Fabre, N., et al. (2001). Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry: example of Eschscholtzia californica. Journal of Chromatography A, 905(1-2), 147-59. [Link]
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Dostert, P., et al. (1991). Resolution of catecholic tetrahydroisoquinoline enantiomers and the determination of R- and S-salsolinol in biological samples by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 567(2), 341-50. [Link]
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Fabre, N., et al. (2001). Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry: Example of Eschscholtzia californica. ResearchGate. [Link]
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Cvak, L., et al. (2012). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. American Journal of Analytical Chemistry. [Link]
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Hényková, E., et al. (2022). Quantitative Determination of Endogenous Tetrahydroisoquinolines, Potential Parkinson's Disease Biomarkers, in Mammals. ACS Chemical Neuroscience. [Link]
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Kim, D. H., & Cook, J. M. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. [Link]
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Filipiak-Szok, A., et al. (2018). Identification of alkaloids by LC-MS/MS. ResearchGate. [Link]
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Madhusudanan, K. P., et al. (2002). Electrospray Tandem Mass Spectrometry for Structural Characterization of Aporphine-Benzylisoquinoline Alkaloids. ResearchGate. [Link]
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- 21. Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive NMR Characterization of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride
Abstract: This technical guide provides a detailed protocol for the comprehensive Nuclear Magnetic Resonance (NMR) characterization of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride. Aimed at researchers in synthetic chemistry, medicinal chemistry, and drug development, this document outlines the rationale behind experimental choices, provides step-by-step protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments, and offers insights into spectral interpretation for unambiguous structure elucidation.
Introduction: The Importance of Rigorous Structural Verification
This compound is a heterocyclic compound featuring a dihydroisoquinoline core N-substituted with an acetic acid moiety. As with many small molecule drug candidates and synthetic intermediates, unequivocal confirmation of its chemical structure is a prerequisite for further development and regulatory submission. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for this purpose, offering detailed insights into the molecular framework, connectivity, and electronic environment of each atom.[1][2]
This application note addresses the specific challenges and considerations for the NMR analysis of this molecule. The presence of a tertiary amine, which is protonated in the hydrochloride salt form, influences the chemical shifts of adjacent nuclei.[3] Furthermore, dihydroisoquinoline systems can sometimes exhibit line broadening in their NMR spectra due to slow conformational exchange or interactions with trace acidic impurities in deuterated solvents.[4][5] This guide provides protocols designed to mitigate these issues and yield high-quality, interpretable spectra.
Molecular Structure and Predicted NMR Data
A thorough understanding of the expected NMR signals is crucial before embarking on experimental work. Based on established principles of NMR spectroscopy and data from related structural motifs, we can predict the approximate chemical shifts and multiplicities for this compound.
Chemical Structure and Numbering Scheme
For clarity in spectral assignment, the following numbering scheme will be used throughout this document:
Caption: Numbering scheme for this compound.
Predicted ¹H NMR Spectrum
The protonation of the nitrogen (N2) atom is expected to cause a significant downfield shift for the adjacent methylene protons (C1-H₂, C3-H₂) and the alpha-protons of the acetic acid group (Cα-H₂).[3]
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| Aromatic (C5-H, C6-H, C7-H, C8-H) | 7.1 - 7.4 | Multiplet (m) | 4H | Complex overlapping signals from the benzene ring. |
| C1-H₂ | ~4.0 - 4.5 | Singlet (s) or broad singlet (br s) | 2H | Expected to be downfield due to proximity to the protonated nitrogen. May appear as a singlet if no significant coupling is resolved. |
| Cα-H₂ | ~3.8 - 4.2 | Singlet (s) | 2H | Methylene protons of the acetic acid moiety, deshielded by the adjacent nitrogen and carbonyl group.[6][7][8] |
| C3-H₂ | ~3.3 - 3.7 | Triplet (t) | 2H | Coupled to C4-H₂. Deshielded by the adjacent protonated nitrogen. |
| C4-H₂ | ~2.9 - 3.2 | Triplet (t) | 2H | Coupled to C3-H₂. Benzylic protons. |
| COOH | > 10 | Broad Singlet (br s) | 1H | Carboxylic acid proton, highly variable and may exchange with residual water in the solvent. |
| N-H | > 9 | Broad Singlet (br s) | 1H | Proton on the nitrogen, often broad and may exchange. Its observation is highly dependent on the solvent and water content.[9] |
Predicted ¹³C NMR Spectrum
Similar to the proton spectrum, carbons adjacent to the protonated nitrogen will experience a downfield shift.
| Carbon | Predicted δ (ppm) | Notes |
| Cβ (C=O) | ~170 - 175 | Carbonyl carbon of the carboxylic acid. |
| Aromatic (C4a, C8a) | ~130 - 135 | Quaternary aromatic carbons. |
| Aromatic (C5, C6, C7, C8) | ~125 - 130 | Protonated aromatic carbons. |
| Cα | ~55 - 60 | Acetic acid methylene carbon, adjacent to nitrogen. |
| C1 | ~50 - 55 | Methylene carbon adjacent to the protonated nitrogen. |
| C3 | ~48 - 53 | Methylene carbon adjacent to the protonated nitrogen. |
| C4 | ~25 - 30 | Benzylic methylene carbon. |
Experimental Protocols
The following protocols are designed for a standard 400 or 500 MHz NMR spectrometer.
Sample Preparation
The quality of the NMR sample is paramount for obtaining high-resolution spectra. Given that the analyte is a hydrochloride salt, solvent selection is critical for ensuring complete dissolution and minimizing deleterious solvent effects.
Workflow for NMR Sample Preparation:
Caption: Workflow for preparing the NMR sample.
Detailed Steps:
-
Weighing: Accurately weigh 10-15 mg of this compound for ¹H NMR analysis, or 20-30 mg for ¹³C and 2D NMR experiments, into a clean, dry vial.
-
Solvent Selection:
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): This is the recommended solvent. It is an excellent solvent for most organic salts and will allow for the observation of exchangeable protons (N-H and COOH).
-
D₂O (Deuterium oxide): A suitable alternative if solubility in DMSO-d₆ is poor. However, be aware that the acidic COOH proton and the N-H proton will rapidly exchange with deuterium and become invisible in the ¹H NMR spectrum.
-
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.
-
Homogenization: Vortex or briefly sonicate the sample to ensure complete dissolution. The final solution must be clear and free of any solid particles, as suspended material can degrade the quality of the NMR spectrum.[10]
-
Transfer: Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. The height of the solution in the tube should be approximately 4-5 cm.[11][12]
¹H NMR Acquisition Protocol
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (e.g., 'zg30').
-
Number of Scans (NS): 16 to 64 scans.
-
Spectral Width (SW): 0 to 16 ppm.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
-
Processing: Apply an exponential window function (line broadening of 0.3 Hz), Fourier transform, phase correct, and baseline correct the resulting Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (DMSO-d₆ at ~2.50 ppm or D₂O at ~4.79 ppm).
¹³C NMR Acquisition Protocol
-
Instrument Setup: Use the same locked and shimmed sample.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 to 4096 scans (or more, depending on concentration).
-
Spectral Width (SW): 0 to 200 ppm.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
-
Processing: Apply an exponential window function (line broadening of 1-2 Hz), Fourier transform, phase correct, and baseline correct. Reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm).
2D NMR: COSY and HSQC
For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are indispensable.[13]
Logical Flow for 2D NMR Experiments:
Caption: Logical workflow for structure elucidation using 2D NMR.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically through 2-3 bonds).[14][15][16] A cross-peak between two proton signals indicates that they are coupled. For this molecule, a key correlation is expected between the C3-H₂ and C4-H₂ signals.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons (one-bond C-H correlation).[14][15][16] Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This is the most powerful tool for definitively assigning the carbon signals based on the already-assigned proton signals.
Standard vendor-supplied pulse programs and parameters for COSY and HSQC experiments are generally robust and can be used with minimal modification.
Data Analysis and Interpretation
A systematic approach is required to interpret the collected NMR data and confirm the structure.
-
¹H Spectrum Analysis:
-
Identify the aromatic region (~7.1-7.4 ppm) and integrate it for 4 protons.
-
Locate the distinct aliphatic signals. Based on the predicted shifts, assign the downfield singlets/triplets to the methylene groups adjacent to the nitrogen (C1-H₂, Cα-H₂, C3-H₂).
-
Identify the upfield triplet corresponding to the C4-H₂ protons.
-
Look for the broad signals at very low field (>9 ppm) corresponding to the N-H and COOH protons (if using DMSO-d₆).
-
-
COSY Spectrum Analysis:
-
Confirm the coupling between the C3-H₂ and C4-H₂ protons by locating the cross-peak between their respective signals. This definitively identifies the -CH₂-CH₂- fragment of the dihydroisoquinoline ring.
-
-
¹³C and HSQC Analysis:
-
Use the HSQC spectrum to correlate each proton signal with its directly attached carbon. For example, find the cross-peak corresponding to the C4-H₂ protons (~2.9-3.2 ppm on the ¹H axis) and trace it to the ¹³C axis to find the chemical shift of the C4 carbon.
-
Repeat this process for all protonated carbons (C1, C3, C4, Cα, and the aromatic C-H carbons).
-
The remaining signals in the ¹³C spectrum that do not have a cross-peak in the HSQC are the quaternary carbons (C4a, C8a, and the carbonyl Cβ). These can be assigned based on their predicted chemical shifts.
-
By following this integrated 1D and 2D NMR approach, every proton and carbon in the this compound molecule can be confidently assigned, providing unequivocal verification of its structure.
References
-
Cook, M. J., & D'Silva, C. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available at: [Link]
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Lumsden, M. D., et al. (2005). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity. Journal of the American Chemical Society. Available at: [Link]
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Esteves, A. P., & Gil, M. J. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
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Krasavin, M., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central. Available at: [Link]
-
Ghamari, M., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. Available at: [Link]
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Ghamari, M., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. PubMed Central. Available at: [Link]
-
Goward, G. R., et al. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A. Available at: [Link]
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Pai, B. R., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link]
-
ResearchGate. (2015). 1 H NMR chemical shift deviations between chloride-based salts. Available at: [Link]
-
Semantic Scholar. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. Available at: [Link]
-
ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? Available at: [Link]
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University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available at: [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Available at: [Link]
-
University of Liverpool. (n.d.). Theoretical NMR correlations based Structure Discussion. PubMed Central. Available at: [Link]
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Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Available at: [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Available at: [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Available at: [Link]
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University of Bristol. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available at: [Link]
-
SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Available at: [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]
-
University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available at: [Link]
-
SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Available at: [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]
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Navigating the GABAergic Landscape: Experimental Applications of the GAT-1 Inhibitor NNC-711 in Neuroscience
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Editorial Note: The initial topic of inquiry, 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride, is not extensively documented in neuroscience literature as a primary research tool. It is most commonly referenced as a chemical intermediate. To provide a guide of high scientific value and immediate applicability, this document focuses on a well-characterized and widely used compound in experimental neuroscience that aligns with the likely area of interest: the modulation of inhibitory neurotransmission. We will explore the potent and selective GABA Transporter 1 (GAT-1) inhibitor, NNC-711 . This compound serves as an exemplary tool for investigating the nuanced roles of the GABAergic system in health and disease.
Introduction: The GABAergic System and the Role of GAT-1
The delicate balance between neuronal excitation and inhibition is fundamental to all nervous system functions. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS)[1][2]. The precise control of GABA levels in the synaptic cleft is paramount for regulating neuronal excitability. Dysregulation of this system is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and cognitive impairments[1][3].
The action of GABA is terminated by its reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells. This process is mediated by a family of GABA transporters (GATs)[2][3]. Of the four identified subtypes (GAT-1, GAT-2, GAT-3, and BGT-1), GAT-1 is the most abundant in the brain and is primarily located on presynaptic terminals of GABAergic neurons[1]. This strategic positioning makes GAT-1 a critical regulator of both phasic (synaptic) and tonic (extrasynaptic) GABAergic inhibition.
Inhibiting GAT-1 is a validated therapeutic strategy. By blocking GABA reuptake, GAT-1 inhibitors increase the concentration and residence time of GABA in the synaptic cleft, thereby enhancing inhibitory signaling and dampening excessive neuronal firing[3][4].
NNC-711: A Potent and Selective Pharmacological Tool
NNC-711 (1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid hydrochloride) is a highly potent and selective inhibitor of GAT-1[5][6]. Its pharmacological profile makes it an exceptional tool for dissecting the function of GAT-1 in various experimental paradigms.
Pharmacological Profile of NNC-711
| Parameter | Value | Species/System | Reference |
| IC₅₀ (hGAT-1) | 0.04 µM (40 nM) | Human (cloned) | [5] |
| IC₅₀ (rGAT-2) | 171 µM | Rat (cloned) | [5] |
| IC₅₀ (hGAT-3) | 1700 µM | Human (cloned) | [5] |
| IC₅₀ (hBGT-1) | 622 µM | Human (cloned) | [5] |
| IC₅₀ (Synaptosomal GABA Uptake) | 47 nM | Rat | [6] |
| Anticonvulsant ED₅₀ (PTZ, tonic) | 0.72 mg/kg (i.p.) | Mouse | [6] |
| Anticonvulsant ED₅₀ (PTZ, tonic) | 1.7 mg/kg (i.p.) | Rat | [6] |
This table clearly demonstrates the high selectivity of NNC-711 for GAT-1 over other GABA transporter subtypes, a critical feature for attributing observed effects to a specific molecular target.
Mechanism of Action Visualization
The following diagram illustrates the mechanism by which NNC-711 enhances GABAergic neurotransmission.
Caption: NNC-711 blocks the GAT-1 transporter on the presynaptic terminal.
In Vitro Applications & Protocols
Validating GAT-1 Inhibition: The GABA Uptake Assay
Expertise & Experience: The foundational experiment for any GAT-1 inhibitor is to quantify its ability to block GABA reuptake. This is typically achieved using synaptosomes or cultured cells expressing GAT-1 and measuring the uptake of radiolabeled GABA ([³H]GABA). The causality here is direct: a potent inhibitor will prevent the cellular accumulation of [³H]GABA, resulting in a lower radioactive signal.
Trustworthiness: This protocol is self-validating through the inclusion of controls. "Total uptake" (no inhibitor) establishes the baseline, while "non-specific uptake" (a high concentration of a known GAT-1 inhibitor like Tiagabine, or conducting the assay at 4°C) defines the signal background. The experimental compound's effect is measured against these benchmarks.
-
Preparation of Synaptosomes:
-
Euthanize one adult rat according to approved institutional animal care guidelines.
-
Rapidly dissect the cerebral cortex and place it in 10 volumes of ice-cold 0.32 M sucrose solution.
-
Homogenize gently with a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet (the P2 fraction, rich in synaptosomes) in a Krebs-HEPES buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Uptake Assay:
-
In a 96-well plate, add Krebs-HEPES buffer, your desired concentrations of NNC-711 (e.g., 1 nM to 100 µM for an IC₅₀ curve), and control compounds.
-
Add the synaptosomal preparation (typically 50-100 µg of protein per well).
-
Pre-incubate the plate for 10 minutes at 37°C.
-
Initiate the uptake by adding a solution containing [³H]GABA (final concentration ~10-20 nM).
-
Incubate for 5-10 minutes at 37°C. The short incubation time is critical to measure the initial rate of transport.
-
Terminate the reaction by rapid filtration over glass fiber filters using a cell harvester. Wash the filters 3 times with ice-cold buffer to remove extracellular [³H]GABA.
-
Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each NNC-711 concentration relative to the specific uptake (Total Uptake - Non-specific Uptake).
-
Plot the percent inhibition against the log concentration of NNC-711 and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Electrophysiology: Assessing Functional Impact on Synaptic Transmission
Expertise & Experience: Beyond simple uptake, it's crucial to understand how GAT-1 inhibition alters neuronal network function. Whole-cell patch-clamp recordings from neurons in brain slices allow for the direct measurement of GABAergic inhibitory postsynaptic currents (IPSCs). The application of NNC-711 is expected to prolong the decay of IPSCs, reflecting the increased persistence of GABA in the synapse. However, some studies have shown that the effect can be complex, potentially involving presynaptic GABAB receptor activation due to GABA spillover[7].
In Vivo Applications & Protocols
Models of Epilepsy and Seizure Susceptibility
Expertise & Experience: Given that GAT-1 inhibition enhances overall inhibition in the brain, a primary application for NNC-711 is in models of epilepsy. The most common approach is to use a chemoconvulsant, such as pentylenetetrazole (PTZ), which acutely induces seizures. The causal hypothesis is that pretreatment with NNC-711 will raise the seizure threshold, leading to a reduction in seizure severity or an increase in the latency to seizure onset.
Trustworthiness: This experimental design is validated by comparing the seizure phenotype in three groups: Vehicle + PTZ (positive control for seizures), NNC-711 + PTZ (experimental group), and Vehicle + Saline (negative control). A statistically significant reduction in seizure score or increase in latency in the NNC-711 group compared to the Vehicle + PTZ group provides strong evidence of anticonvulsant activity.
-
Animal Preparation:
-
Use adult male mice (e.g., C57BL/6, 8-10 weeks old).
-
Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
-
Drug Administration:
-
Prepare NNC-711 in a suitable vehicle (e.g., saline or 10% DMSO in saline). The optimal dose for anticonvulsant effects is often in the range of 0.5 - 2.0 mg/kg[6][8].
-
Administer NNC-711 or vehicle via intraperitoneal (i.p.) injection.
-
Allow for a 30-minute pretreatment period for the drug to reach effective concentrations in the CNS.
-
-
Seizure Induction and Scoring:
-
Administer a convulsant dose of PTZ (e.g., 60 mg/kg, i.p.).
-
Immediately place the animal in an observation chamber and record its behavior for 30 minutes.
-
Score the seizure severity using a standardized scale (e.g., a modified Racine scale).
-
Record the latency to the first myoclonic jerk and the first generalized tonic-clonic seizure.
-
-
Data Analysis:
-
Compare the mean seizure scores and latencies between the vehicle- and NNC-711-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test for scores, t-test or ANOVA for latencies).
-
Investigating Cognition and Neuroprotection
NNC-711 has also demonstrated cognition-enhancing and neuroprotective properties[9]. These effects can be explored in various behavioral paradigms.
-
Cognition: In models of cognitive impairment (e.g., scopolamine-induced amnesia), NNC-711 can be tested for its ability to rescue performance in tasks like the Morris water maze or passive avoidance tests. Doses around 0.5-1.0 mg/kg have been shown to be effective[9].
-
Neuroprotection: In models of cerebral ischemia, NNC-711 can be administered to assess its ability to protect vulnerable neuronal populations, such as CA1 pyramidal neurons in the hippocampus[9].
Experimental Workflow Visualization
Caption: Workflow for an in vivo chemoconvulsant study using NNC-711.
Conclusion and Future Directions
NNC-711 is a powerful and selective tool for probing the function of the GABAergic system. Its utility spans from fundamental in vitro characterization of GABA uptake to complex in vivo models of neurological disease. By potently blocking GAT-1, NNC-711 allows researchers to enhance inhibitory tone in a controlled manner, providing insights into the roles of GABA in seizure propagation, cognitive processes, and neuronal survival. Future research can leverage this tool to explore the therapeutic potential of GAT-1 inhibition in a wider range of CNS disorders and to understand the long-term consequences of modulating synaptic GABA levels.
References
-
O'Connell, N., et al. (2001). Anti-ischemic and cognition-enhancing properties of NNC-711, a gamma-aminobutyric acid reuptake inhibitor. European Journal of Pharmacology, 424(1), 37-44. [Link]
-
Patsnap Synapse. (2024). What are GAT1 inhibitors and how do they work? [Link]
-
MDPI. (2023). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. [Link]
-
Suzdak, P. D., et al. (1992). NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization. European Journal of Pharmacology, 224(2-3), 189-198. [Link]
-
Mares, P., & Kubová, H. (1996). Effects of NNC 711, a GABA uptake inhibitor, on pentylenetetrazol-induced seizures in developing and adult rats. Epilepsy Research, 28(2), 121-128. [Link]
-
Velísek, L., et al. (1999). GABA uptake blocker NNC-711 exhibits marked anticonvulsant action in two cortical epileptic models in immature rats. Epilepsia, 40(9), 1184-1189. [Link]
-
White, H. S., et al. (2009). Synaptic and extrasynaptic GABA transporters as targets for anti-epileptic drugs. Journal of Neurochemistry, 109 Suppl 1, 146-152. [Link]
-
Epilepsy Society. Mechanisms of action of antiepileptic drugs. [Link]
-
Skovstrup, S., et al. (2022). Structural basis of GABA reuptake inhibition. Nature Communications, 13(1), 3201. [Link]
-
Xu, X. H., et al. (2014). GABA transporter-1 inhibitor NO-711 alters the EEG power spectra and enhances non-rapid eye movement sleep during the active phase in mice. European Neuropsychopharmacology, 24(1), 134-144. [Link]
-
Taylor & Francis Online. (2024). Ways of modulating GABA transporters to treat neurological disease. [Link]
-
Wikipedia. NNC-711. [Link]
-
Viereckel, T., et al. (2013). Effects of the GABA-uptake blocker NNC-711 on spontaneous sharp wave-ripple complexes in mouse hippocampal slices. Hippocampus, 23(10), 927-938. [Link]
-
Oh, D. J., & Dichter, M. A. (1994). Effect of a gamma-aminobutyric acid uptake inhibitor, NNC-711, on spontaneous postsynaptic currents in cultured rat hippocampal neurons: implications for antiepileptic drug development. Epilepsia, 35(2), 426-430. [Link]
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- 7. Effect of a gamma-aminobutyric acid uptake inhibitor, NNC-711, on spontaneous postsynaptic currents in cultured rat hippocampal neurons: implications for antiepileptic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of NNC 711, a GABA uptake inhibitor, on pentylenetetrazol-induced seizures in developing and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-ischemic and cognition-enhancing properties of NNC-711, a gamma-aminobutyric acid reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
developing assays with 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride
An Application Guide for the Characterization of 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride as a Novel Steroidogenesis Modulator
Abstract
This document provides a comprehensive guide for the characterization of novel small molecules targeting steroidogenic pathways, using this compound (hereafter designated as IQ-A ) as a model compound. We hypothesize that IQ-A, a novel non-steroidal agent, may inhibit Cytochrome P450 17A1 (CYP17A1), a critical enzyme in androgen biosynthesis. This guide presents a tiered approach, beginning with direct biochemical assays to determine enzyme inhibition, progressing to cell-based models to assess activity in a physiological context, and culminating in a functional assay to measure the downstream impact on androgen receptor signaling. These protocols are designed for researchers in oncology, endocrinology, and drug development to establish a robust framework for evaluating potential inhibitors of androgen synthesis.
Introduction: Targeting Androgen Synthesis in Disease
Androgen hormones, such as testosterone, are pivotal drivers of growth and progression in various hormone-dependent diseases, most notably prostate cancer. The synthesis of all androgens and estrogens from progestins is dependent on the enzymatic activities of Cytochrome P450 17A1 (CYP17A1).[1] This enzyme, located in the endoplasmic reticulum of adrenal and gonadal tissues, possesses dual catalytic functions: a 17α-hydroxylase activity and a 17,20-lyase activity.[2][3] The hydroxylase activity is necessary for the production of glucocorticoids (e.g., cortisol), while both activities are sequentially required to convert pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, the primary precursors for all sex steroids.[3][4]
Given its central role, CYP17A1 is a validated and high-value therapeutic target for castration-resistant prostate cancer.[5] The development of novel, potent, and selective inhibitors of CYP17A1 is an area of intense research. This guide outlines a strategic workflow to characterize IQ-A , a hypothetical inhibitor, providing detailed protocols to validate its mechanism of action and functional consequences.
Part 1: Biochemical Characterization of CYP17A1 Inhibition
The initial step in characterizing a putative enzyme inhibitor is to perform a direct, in vitro biochemical assay. This approach isolates the enzyme and substrate from other cellular components, providing a clear and quantitative measure of direct inhibition. We will use a non-radioactive method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which has become the gold standard for steroid analysis due to its high specificity and sensitivity, superseding traditional immunoassays.[6][7]
Workflow for Biochemical IC₅₀ Determination
Caption: Workflow for the in vitro biochemical assay to determine the IC₅₀ of IQ-A against CYP17A1.
Protocol 1: Recombinant CYP17A1 Inhibition Assay (LC-MS/MS)
This protocol measures the ability of IQ-A to inhibit the 17,20-lyase activity of recombinant human CYP17A1, which converts 17α-hydroxypregnenolone to DHEA.
A. Materials & Reagents:
-
Recombinant human CYP17A1 and Cytochrome P450 Reductase (POR)
-
17α-Hydroxypregnenolone (substrate)
-
Dehydroepiandrosterone (DHEA) (analytical standard)
-
NADPH
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4
-
Stop Solution: Acetonitrile with an internal standard (e.g., deuterated DHEA-d5)
-
IQ-A (test compound) dissolved in DMSO
B. Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of IQ-A in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to nanomolar.
-
Enzyme Preparation: In a microcentrifuge tube on ice, prepare the enzyme master mix containing assay buffer, recombinant CYP17A1, and POR. The presence of POR is critical for CYP17A1 activity.[2]
-
Reaction Initiation: In a 96-well plate, add 2 µL of the diluted IQ-A or DMSO (vehicle control) to each well. Add the enzyme master mix to each well.
-
Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C to allow the compound to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding a solution of 17α-hydroxypregnenolone and NADPH to each well. The final substrate concentration should be near its Km value to ensure sensitive detection of inhibition.
-
Incubation: Incubate the reaction for 30-60 minutes at 37°C. The time should be within the linear range of product formation.
-
Reaction Quenching: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. This precipitates the proteins and halts enzymatic activity.
-
Sample Preparation for LC-MS/MS: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis. Depending on the required sensitivity, a liquid-liquid or solid-phase extraction may be performed.[8]
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of DHEA produced. The method should be optimized to separate DHEA from the substrate and other potential metabolites.[9]
C. Data Analysis & Presentation:
-
Calculate the percent inhibition for each concentration of IQ-A relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the IQ-A concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Compound | Target Activity | IC₅₀ (µM) [Hypothetical] |
| IQ-A | CYP17A1 (17,20-lyase) | 0.85 |
| Abiraterone (Control) | CYP17A1 (17,20-lyase) | 0.03 |
Part 2: Cell-Based Validation of Androgen Synthesis Inhibition
While biochemical assays are essential for confirming direct enzyme interaction, cell-based assays provide a more physiologically relevant system. In this step, we assess the ability of IQ-A to penetrate cells and inhibit endogenous CYP17A1, thereby reducing the production and secretion of androgens. The NCI-H295R human adrenocortical carcinoma cell line is a widely accepted model as it expresses the key enzymes required for steroidogenesis.[10]
Steroidogenesis Pathway and Target
Caption: Logic of the AR reporter assay to measure the functional output of CYP17A1 inhibition by IQ-A.
Protocol 3: AR-Luciferase Reporter Assay
This protocol uses a stable cell line, such as the U2-OS based AR-CALUX line, which contains the human AR and a luciferase gene under the control of androgen-responsive elements (AREs). [11] A. Materials & Reagents:
-
AR-CALUX® cells (or similar AR-reporter cell line)
-
Culture medium for the reporter cell line
-
Substrate: Pregnenolone (to be converted into androgens by the producer cells)
-
Producer cells (e.g., NCI-H295R) or conditioned media from Protocol 2
-
Luciferase assay reagent (e.g., ONE-Glo™ or similar)
-
Opaque, white 96-well plates suitable for luminescence
B. Step-by-Step Methodology (Co-culture method):
-
Seed Reporter Cells: Seed the AR-reporter cells in an opaque white 96-well plate and allow them to attach overnight.
-
Seed Producer Cells: In a separate plate (or a cell culture insert), seed the NCI-H295R producer cells.
-
Treat Producer Cells: Treat the NCI-H295R cells with serial dilutions of IQ-A and a constant concentration of pregnenolone substrate for 24-48 hours.
-
Transfer Conditioned Media: Carefully transfer the supernatant (conditioned media) from the treated producer cells to the corresponding wells containing the AR-reporter cells.
-
Reporter Incubation: Incubate the reporter cells with the conditioned media for 18-24 hours.
-
Measure Luminescence: Remove the media and lyse the cells by adding the luciferase assay reagent directly to the wells. Measure the luminescence signal using a plate reader.
C. Data Analysis:
-
A decrease in the luminescence signal in wells treated with IQ-A indicates a reduction in the production of biologically active androgens.
-
Plot the luminescence signal (as a percentage of the vehicle control) against the IQ-A concentration to determine the functional EC₅₀.
Conclusion
This application guide provides a robust, multi-tiered strategy for characterizing novel compounds like IQ-A as potential inhibitors of steroidogenesis. By progressing from direct biochemical assays to cell-based and functional reporter assays, researchers can build a comprehensive data package that validates the compound's mechanism of action, confirms its activity in a cellular context, and demonstrates its functional impact on a key signaling pathway. This systematic approach is crucial for the confident identification and advancement of new therapeutic candidates targeting CYP17A1 and other critical enzymes in drug discovery.
References
-
Title: CYP17A1 - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Steroid 17α-hydroxylase/17, 20-lyase (cytochrome P450 17A1) Source: PubMed - NIH URL: [Link]
-
Title: Steroidogenic Cytochrome P450 17A1 Structure and Function Source: PMC - NIH URL: [Link]
-
Title: Development of a novel cell based androgen screening model Source: PMC - NIH URL: [Link]
-
Title: Steroid 17-Hydroxylase and 17,20-Lyase Deficiencies, Genetic and Pharmacologic Source: NIH URL: [Link]
-
Title: In Vitro Androgen Bioassays as a Detection Method for Designer Androgens Source: MDPI URL: [Link]
-
Title: CYP17A1 - Steroid 17-alpha-hydroxylase/17,20 lyase - Homo sapiens (Human) Source: UniProtKB URL: [Link]
-
Title: Development of Androgen- and Estrogen-Responsive Bioassays, Members of a Panel of Human Cell Line-Based Highly Selective Source: Oxford Academic URL: [Link]
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Title: Cell-based assays for screening androgen receptor ligands Source: PMC - NIH URL: [Link]
-
Title: Novel liquid chromatography tandem mass spectrometry (LC-MS/MS) methods for measuring steroids Source: FAO AGRIS URL: [Link]
-
Title: The Potential of Steroid Profiling by Mass Spectrometry in the Management of Adrenocortical Carcinoma Source: MDPI URL: [Link]
-
Title: A novel fully-automated method to measure steroids in serum by liquid chromatography-tandem mass spectrometry Source: NIH URL: [Link]
-
Title: An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples Source: PMC - NIH URL: [Link]
-
Title: this compound Source: MySkinRecipes URL: [Link]
-
Title: LC–MS/MS analysis of steroids in the clinical laboratory Source: ResearchGate URL: [Link]
-
Title: Synthesis and Cytotoxicity Evaluation of Dehydroepiandrosterone Derivatives by Iron-Catalyzed Stereoselective Hydroamination Source: J-Stage URL: [Link]
-
Title: Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents Source: NIH URL: [Link]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the In Vivo Formulation of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride
Abstract
This technical guide provides a comprehensive framework for the formulation of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride (Compound 1), a key intermediate in the development of central nervous system agents, vasodilators, and anti-hypertensive drugs, for in vivo research.[1] Recognizing the frequent absence of detailed public-domain physicochemical data for novel or intermediate compounds, this document emphasizes a logical, first-principles approach. It combines theoretical predictions of key parameters with a self-validating experimental workflow, empowering researchers to develop stable, safe, and effective formulations for various administration routes. Detailed, step-by-step starting protocols for oral (gavage), intraperitoneal (IP), and intravenous (IV) administration are provided, grounded in established best practices for preclinical formulation.
Introduction: The Formulation Challenge for Novel Hydrochloride Salts
This compound (Compound 1) belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class of compounds, a scaffold known for a wide range of biological activities.[2] As a hydrochloride salt, it is engineered for improved crystallinity, stability, and aqueous solubility over its free-base form, which is a common and effective strategy in drug development.[1] However, the successful translation of a compound from the bench to an in vivo model is critically dependent on a well-characterized and appropriate formulation.
Compound 1 Profile:
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | N/A |
| CAS Number | 200064-94-4 | [3][4] |
| Molecular Formula | C₁₁H₁₄ClNO₂ | [1][3] |
| Molecular Weight | 227.69 g/mol | [1][3] |
| Physical Form | Solid |[4] |
Predicted Physicochemical Properties: A Theoretical Starting Point
In the absence of experimental data, computational tools provide a valuable starting point for formulation design. The structure of Compound 1 features a tertiary amine within the tetrahydroisoquinoline ring and a carboxylic acid group, making it an amphoteric molecule.
Predicted Properties of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid (Free Base):
| Parameter | Predicted Value | Implication for Formulation |
| Acidic pKa | ~4.5 (Carboxylic Acid) | The carboxyl group will be predominantly ionized (negatively charged) at pH > 4.5. |
| Basic pKa | ~8.5 (Tertiary Amine) | The amine group will be predominantly ionized (positively charged) at pH < 8.5. |
| LogS₀ (Intrinsic Solubility) | -3.5 to -4.5 (approx. 1-10 µg/mL) | The free base is predicted to be poorly soluble in water. The hydrochloride salt form is essential for achieving reasonable aqueous solubility. |
| LogP | ~1.5 - 2.0 | Indicates moderate lipophilicity. |
Note: These values are predictions from standard cheminformatics software (e.g., ChemAxon, MarvinSketch) and MUST be experimentally verified.
The key takeaway is that Compound 1 is zwitterionic between its two pKa values. As a hydrochloride salt, the tertiary amine is protonated. Dissolving the salt in a neutral vehicle like water or saline will result in an acidic solution. The pH of this solution will be critical to the compound's final solubility and stability.
Pre-formulation Experimental Workflow: A Self-Validating System
Before preparing formulations for animal dosing, a series of simple, small-scale experiments are required to determine the actual physicochemical properties of your specific batch of Compound 1. This pre-formulation analysis is the cornerstone of a trustworthy and reproducible in vivo study.
Caption: Pre-formulation decision workflow for Compound 1.
Protocol 1: Aqueous Solubility Determination
Objective: To determine the approximate solubility of Compound 1 in a simple aqueous vehicle at different pH values.
Materials:
-
Compound 1
-
Water for Injection (WFI) or equivalent purified water
-
0.9% Sodium Chloride Injection, USP (Sterile Saline)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH) for pH adjustment
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
-
pH meter
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Prepare a series of test vehicles: e.g., WFI, Saline, and PBS.
-
Add an excess amount of Compound 1 to a known volume (e.g., 1 mL) of each vehicle in a microcentrifuge tube. The goal is to create a saturated solution with visible solid material remaining.
-
Vortex the tubes vigorously for 2-3 minutes.
-
Allow the suspensions to equilibrate at room temperature for 1-2 hours, with intermittent vortexing.
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Measure the pH of the supernatant.
-
Dilute the supernatant appropriately and quantify the concentration of Compound 1 using a pre-validated analytical method (e.g., HPLC-UV).
-
Express solubility in mg/mL.
-
(Optional but Recommended): Adjust the pH of a saturated solution in WFI using 0.1 M HCl and 0.1 M NaOH to target pH values (e.g., 3, 5, 7.4, 9) and repeat the equilibration and measurement steps to map the pH-solubility profile.
Protocol 2: Short-Term Solution Stability Assessment
Objective: To ensure the compound does not degrade in the chosen formulation vehicle within the timeframe of the experiment (preparation to administration).
Procedure:
-
Prepare a solution of Compound 1 in the chosen vehicle at the target concentration for dosing.
-
Immediately quantify the concentration (T=0).
-
Store the solution under the same conditions as it will be during the study (e.g., room temperature on the benchtop, protected from light).
-
Re-quantify the concentration at relevant time points (e.g., 2, 4, 8, and 24 hours).
-
A recovery of >95% is generally considered acceptable for preclinical studies.
Recommended Formulation Protocols for In Vivo Administration
The following protocols are starting points. The choice of vehicle must be validated by the pre-formulation experiments described above.
General Preparatory Steps (Aseptic Technique)
For all parenteral (IP, IV) routes, the final formulation must be sterile.[5]
-
All preparation should be performed in a laminar flow hood or biosafety cabinet.
-
Use sterile vehicles, vials, syringes, and filters.
-
Wipe down all surfaces and vial septa with 70% ethanol.
-
After preparation, sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a sterile container.
Sources
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- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. 200064-94-4|this compound|BLD Pharm [bldpharm.com]
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- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes & Protocols: 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic Acid Hydrochloride as a Key Pharmaceutical Intermediate
Prepared by: Senior Application Scientist, Chemical Process R&D
Foreword: The Strategic Importance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including antihypertensives, anesthetics, and neuroprotective agents.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophoric groups, facilitating precise interactions with biological targets. This guide focuses on a critical derivative, 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride (CAS No: 200064-94-4), a versatile intermediate primarily utilized in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Quinapril.[2][3]
This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview, including field-proven protocols for its synthesis, purification, characterization, and application. The methodologies described herein are designed to be robust and self-validating through integrated quality control checkpoints.
Physicochemical Properties & Safety Data
A foundational understanding of the intermediate's properties is critical for successful process development and safe handling.
| Property | Value | Reference |
| CAS Number | 200064-94-4 | [4][5] |
| Molecular Formula | C₁₁H₁₄ClNO₂ | [4][6] |
| Molecular Weight | 227.69 g/mol | [4][6] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥96% | [4][6] |
| Storage | Room temperature, in a tightly sealed container, protected from moisture. | [6][7] |
Safety & Handling Summary: This compound may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause respiratory tract, skin, and eye irritation.[7][8] Standard laboratory safety protocols must be strictly followed.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[7]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[7] Avoid contact with skin and eyes.
-
First Aid: In case of contact, immediately flush eyes or skin with plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[9][10]
Synthesis of this compound
The most direct and widely employed synthetic strategy is the N-alkylation of 1,2,3,4-tetrahydroisoquinoline. The following two-step protocol involves alkylation with an ethyl haloacetate followed by saponification and salt formation, a robust method that ensures high purity of the final product.
Diagram: Synthetic Workflow
Sources
- 1. This compound [myskinrecipes.com]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. Quinapril | C25H30N2O5 | CID 54892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 200064-94-4 | this compound - Moldb [moldb.com]
- 5. 200064-94-4|this compound|BLD Pharm [bldpharm.com]
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- 8. assets.greenbook.net [assets.greenbook.net]
- 9. fishersci.fi [fishersci.fi]
- 10. fishersci.ca [fishersci.ca]
Application Notes and Protocols for Central Nervous System Agent Development
Introduction: Navigating the Complex Landscape of CNS Drug Discovery
The development of therapeutic agents for the central nervous system (CNS) presents one of the most formidable challenges in modern medicine. The intricate network of neurons, the protective yet impermeable blood-brain barrier, and the complex, often overlapping, pathophysiology of neurological and psychiatric disorders contribute to a historically high rate of clinical trial failures.[1][2] However, recent technological advancements and a deeper understanding of the molecular underpinnings of CNS diseases are paving the way for more rational and targeted drug discovery efforts.
This guide provides an in-depth overview of cutting-edge applications and detailed protocols for the development of CNS agents. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step methodologies but also the scientific rationale behind these experimental choices. By integrating advanced in vitro models, sophisticated screening technologies, and robust in vivo validation, we can enhance the predictive validity of preclinical research and accelerate the translation of promising candidates into effective therapies.
I. The Foundation: Advanced Cellular Models for CNS Diseases
The initial stages of CNS drug discovery rely heavily on cellular models that can accurately recapitulate the pathophysiology of the disease . The advent of induced pluripotent stem cell (iPSC) technology has revolutionized this field by allowing for the generation of patient-specific neuronal and glial cells, providing an unprecedented window into disease mechanisms.[3][4][5]
A. Patient-Derived Neurons: A Personalized Approach to Disease Modeling
iPSCs can be generated from somatic cells of patients with genetic predispositions to CNS disorders and differentiated into specific neuronal subtypes, such as dopaminergic neurons for Parkinson's disease or cortical neurons for Alzheimer's disease.[3][6] These patient-derived neurons carry the individual's unique genetic makeup, offering a powerful platform for studying disease mechanisms and screening for therapeutic compounds in a genetically relevant context.
This protocol outlines a highly efficient 2D method for generating dopaminergic neurons from iPSCs, which is particularly relevant for modeling Parkinson's disease.[7][8]
Materials:
-
Human iPSCs
-
mTeSR™1 medium
-
Geltrex™ or Matrigel®
-
Accutase®
-
DMEM/F12 medium
-
N2 and B27 supplements
-
Small molecules for neural induction and patterning (e.g., SB431542, LDN193189, CHIR99021, Purmorphamine)
-
Neurotrophic factors (BDNF, GDNF)
-
Ascorbic acid
Procedure:
-
iPSC Culture: Maintain human iPSCs on Geltrex™- or Matrigel®-coated plates in mTeSR™1 medium.
-
Neural Induction (Day 0-11):
-
On Day -2, coat new plates with Geltrex™.[9]
-
On Day -1, replate iPSCs for differentiation.[9]
-
On Day 0, switch to a neural induction medium containing DMEM/F12, N2 supplement, and dual SMAD inhibitors (SB431542 and LDN193189).
-
From Day 4, gradually introduce patterning factors such as CHIR99021 and Purmorphamine to specify midbrain floor plate progenitors.
-
-
Neuronal Progenitor Expansion (Day 12-20):
-
Expand the neuronal progenitor cells in a medium supplemented with FGF8 and SHH.[10]
-
-
Dopaminergic Neuron Differentiation and Maturation (Day 21 onwards):
-
Plate the progenitors onto coated plates in a maturation medium containing B27 supplement, BDNF, GDNF, and ascorbic acid.
-
Maintain the culture for at least 40 days for the neurons to mature.[7]
-
-
Characterization:
-
Confirm the identity of dopaminergic neurons by immunocytochemistry for tyrosine hydroxylase (TH) and other neuronal markers.
-
Assess the maturity and functionality of the neurons through electrophysiological recordings (see Section IV).
-
B. Modeling Neuroinflammation: The Role of Glial Cells
Neuroinflammation is a common feature of many neurodegenerative diseases.[11] In vitro models using microglial cells, the resident immune cells of the CNS, are invaluable for studying inflammatory processes and screening for anti-inflammatory agents.[12][13]
This protocol describes a method to induce an inflammatory response in the BV2 murine microglial cell line using lipopolysaccharide (LPS) and to assess the effects of test compounds.[12][13][14]
Materials:
-
BV2 microglial cells
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compound ("Agent 1")
-
Griess Reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
Reagents for Western blotting (antibodies against NF-κB, MAPK pathway proteins)
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM with 10% FBS.
-
Seeding: Seed cells into 96-well or 6-well plates at an appropriate density.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Sample Collection (24 hours post-stimulation):
-
Harvest the cell culture supernatant for NO and cytokine analysis.
-
Lyse the cells to collect protein for Western blot analysis.
-
-
Analysis:
-
Nitric Oxide (NO) Assay: Measure NO production in the supernatant using the Griess reagent.
-
Cytokine ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
Western Blot: Analyze the expression and activation of key inflammatory signaling proteins, such as NF-κB and MAPK pathway components, in the cell lysates.
-
II. Target Identification and Validation with CRISPR-Cas9
The CRISPR-Cas9 system has revolutionized genetic engineering, enabling precise gene editing to validate potential drug targets in a physiologically relevant context.[15][16] This technology can be used to create knockout cell lines to study the function of a specific gene in disease pathogenesis or to introduce specific mutations to model genetic disorders.[5][17]
A. Neuron-Optimized CRISPR Systems
Adapting CRISPR-Cas9 for use in post-mitotic neurons has required the development of optimized systems that can efficiently edit the genome of these non-dividing cells.[18][19][20][21][22] These systems often utilize neuron-specific promoters to drive the expression of Cas9 and guide RNAs.
This protocol provides a general framework for generating a gene knockout in the SH-SY5Y neuroblastoma cell line, which can be adapted for other neuronal cell types.[3][4][6][17]
Materials:
-
SH-SY5Y cells
-
Plasmids encoding Cas9 and a target-specific single guide RNA (sgRNA)
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Puromycin (if using a selection marker)
-
Reagents for genomic DNA extraction and PCR
-
T7 Endonuclease I assay kit
-
Antibodies for Western blot validation
Procedure:
-
sgRNA Design: Design and select at least three sgRNAs targeting the coding region of the gene of interest using online tools like Benchling or CRISPR Design Tool.[17]
-
Plasmid Transfection:
-
One day prior to transfection, seed SH-SY5Y cells in a 6-well plate.
-
Co-transfect the Cas9 and sgRNA plasmids using a suitable transfection reagent.
-
-
Selection and Clonal Isolation (optional but recommended):
-
If the plasmid contains a selection marker, apply the selection agent (e.g., puromycin) 24-48 hours post-transfection.
-
Perform limiting dilution to isolate single-cell clones.
-
-
Screening for Knockout Clones:
-
Expand the clones and extract genomic DNA.
-
Use a T7 Endonuclease I assay or sequencing to screen for clones with insertions or deletions (indels) at the target site.
-
-
Validation:
-
Confirm the absence of the target protein in knockout clones by Western blotting.
-
III. High-Throughput and High-Content Screening for Lead Discovery
Once a target and a suitable cellular model are established, the next step is to screen large compound libraries to identify "hits" that modulate the target's activity or a disease-relevant phenotype. High-throughput screening (HTS) and high-content screening (HCS) are powerful platforms for this purpose.[23][24][25][26]
A. The HTS Workflow
HTS involves the automated testing of thousands to millions of compounds in a miniaturized format (e.g., 384- or 1536-well plates).[24][25]
Key Steps in an HTS Campaign:
-
Assay Development and Optimization: Develop a robust and reproducible assay that is amenable to automation.
-
Pilot Screen: Screen a small, diverse set of compounds to assess the assay's performance and determine the Z' factor, a statistical measure of assay quality (a Z' > 0.5 is generally considered excellent).[11][24]
-
Full-Scale Screen: Screen the entire compound library.
-
Data Analysis: Analyze the screening data to identify "hits" that meet predefined activity criteria.
-
Hit Confirmation and Prioritization: Re-test the primary hits and perform dose-response studies to confirm their activity and determine their potency.
B. High-Content Screening for Phenotypic Drug Discovery
HCS combines automated microscopy with sophisticated image analysis to quantify multiple phenotypic parameters in a single assay.[1][16] This approach is particularly valuable for CNS drug discovery, where complex neuronal morphologies, such as neurite outgrowth, can be used as a readout.[1][12][27][28][29]
This protocol describes a general workflow for an HCS assay to quantify neurite outgrowth in cultured neurons.[27][28]
Materials:
-
iPSC-derived or primary neurons
-
96- or 384-well imaging plates
-
Coating reagents (e.g., poly-D-lysine and laminin)
-
Test compounds
-
Fluorescent dyes for staining nuclei (e.g., DAPI) and neurons (e.g., beta-III tubulin antibody or a cell-permeant dye)
-
High-content imaging system
-
Image analysis software (e.g., CellProfiler)
Procedure:
-
Cell Plating: Plate neurons in coated 96- or 384-well imaging plates.
-
Compound Treatment: Treat the cells with test compounds at various concentrations.
-
Staining: After an appropriate incubation period, fix and stain the cells to visualize nuclei and neurites.
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to:
-
Data Analysis: Analyze the quantitative data to determine the effects of the compounds on neurite outgrowth.
Data Analysis with CellProfiler:
CellProfiler is a powerful open-source software for automated image analysis.[13][16][17][25][30] A typical pipeline for neurite outgrowth analysis in CellProfiler involves the following steps:
-
Load Images: Import the images for each channel (nuclei and neurites).
-
IdentifyPrimaryObjects: Identify the nuclei from the DAPI channel.
-
IdentifySecondaryObjects: Identify the cell bodies using the nuclei as seeds.
-
IdentifyTertiaryObjects: Identify the neurites.
-
MeasureObjectSizeShape: Measure various features of the identified objects (cells and neurites).
-
ExportToSpreadsheet: Export the data for further analysis.
IV. Functional Characterization with Electrophysiology
Electrophysiology is the gold standard for assessing the functional properties of neurons and the effects of compounds on ion channels and synaptic transmission.[15][29][31]
A. Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique allows for the recording of electrical activity from a single neuron with high resolution.[15][29][31][32]
This protocol provides a simplified overview of the whole-cell patch-clamp technique.[15][31]
Materials:
-
Cultured neurons on coverslips
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
Patch-clamp rig (microscope, micromanipulator, amplifier)
-
Borosilicate glass capillaries for making recording pipettes
Procedure:
-
Pipette Preparation: Pull a glass pipette with a resistance of 3-7 MΩ and fill it with intracellular solution.
-
Cell Approach: Under microscopic guidance, carefully approach a neuron with the pipette while applying positive pressure.
-
Gigaohm Seal Formation: Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and gain electrical access to the cell's interior.
-
Recording:
-
Voltage-Clamp: Hold the membrane potential at a specific voltage and record the currents flowing through ion channels. This is useful for studying voltage-gated sodium and potassium channels.[3][26]
-
Current-Clamp: Inject current into the cell and record changes in the membrane potential, including action potentials.
-
Expected Electrophysiological Properties of iPSC-Derived Dopaminergic Neurons: iPSC-derived dopaminergic neurons from Parkinson's patients may exhibit altered electrophysiological properties compared to healthy controls, such as reduced spontaneous firing and decreased excitability.[11] Healthy iPSC-derived dopaminergic neurons typically show spontaneous pacemaking activity.[2][33]
V. In Vivo Validation in Animal Models
The final stage of preclinical development involves validating the efficacy and safety of lead compounds in animal models of CNS diseases.
A. Behavioral Testing in a Mouse Model of Alzheimer's Disease
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodent models of Alzheimer's disease.[34][35][36][37][38]
This protocol describes the Morris water maze test for assessing cognitive deficits in a mouse model of Alzheimer's disease, such as the 5XFAD mouse model.[34][35][36][37][38]
Apparatus:
-
A circular pool filled with opaque water.
-
A submerged platform.
-
Visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Acquisition Phase (4-5 days):
-
Train the mice to find the hidden platform.
-
Place the mouse in the pool from different starting locations.
-
Record the time it takes for the mouse to find the platform (escape latency) and the path taken.
-
-
Probe Trial (1 day after acquisition):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the platform location.
-
Quantitative Data from Morris Water Maze in 5XFAD Mice:
| Age | Genotype | Escape Latency (Acquisition) | Time in Target Quadrant (Probe Trial) |
| 5 months | Wild-type | Decreases over training days | Significantly above chance (25%) |
| 5 months | 5XFAD | Significantly longer than wild-type | Significantly less than wild-type |
This table summarizes typical findings. Actual values will vary depending on the specific experimental conditions.[38]
VI. Key Signaling Pathways in CNS Drug Discovery
A rational approach to CNS drug development involves targeting specific signaling pathways that are dysregulated in disease.
A. Alzheimer's Disease: Targeting Amyloid and Tau Pathology
The leading hypotheses for Alzheimer's disease revolve around the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles.[10][18] The Wnt signaling pathway has been implicated in Aβ-induced neurotoxicity.[8][22]
dot
Caption: Amyloid and Tau Pathways in Alzheimer's Disease.
B. Parkinson's Disease: The Dopaminergic System
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[39] Current therapies primarily focus on dopamine replacement.[40][41]
dot
Caption: Dopaminergic Synapse and Parkinson's Disease Targets.
C. Schizophrenia: The Glutamate Hypothesis
Dysfunction of the glutamatergic system, particularly hypofunction of the NMDA receptor, is strongly implicated in the pathophysiology of schizophrenia.[7][9][20][34][42]
dot
Caption: Glutamatergic Signaling in Schizophrenia.
D. Depression: The Serotonergic System
The monoamine hypothesis of depression suggests that a deficiency in serotonin (5-HT) is a key contributing factor. Selective serotonin reuptake inhibitors (SSRIs) are a major class of antidepressants that target the serotonin transporter (SERT).[15][37]
dot
Caption: Serotonergic Synapse and the Action of SSRIs.
VII. Conclusion: An Integrated Approach for Future Success
The development of CNS agents is a complex, multi-faceted endeavor that requires an integrated approach. By leveraging patient-derived cellular models, precise genome editing technologies, high-throughput screening platforms, and functional assays, researchers can build a more comprehensive and predictive preclinical data package. The protocols and applications outlined in this guide provide a roadmap for navigating the challenges of CNS drug discovery. As our understanding of the intricate signaling pathways underlying CNS disorders continues to grow, so too will our ability to design and develop novel therapeutics that can truly make a difference in the lives of patients.
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Application Notes and Protocols for the Synthesis and Evaluation of Quinazoline Derivatives as Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Promise of Quinazolines in Neuroprotection
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant and growing challenge to global health. A key pathological feature of these conditions is the progressive loss of neuronal structure and function. The development of neuroprotective agents that can slow or halt this degenerative process is a critical goal in modern drug discovery. Among the vast landscape of heterocyclic compounds, the quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] More recently, a growing body of evidence has highlighted the potential of quinazoline derivatives as potent neuroprotective agents.[2][3]
These compounds offer a versatile platform for structural modification, allowing for the fine-tuning of their physicochemical and pharmacological properties. Their neuroprotective effects are often multifactorial, encompassing antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. This application note provides a comprehensive guide for researchers interested in the synthesis and evaluation of quinazoline derivatives with neuroprotective properties. We will delve into detailed synthetic protocols, in vitro and in vivo evaluation methodologies, and the underlying mechanisms of action, providing a solid foundation for the exploration of this promising class of compounds.
Synthetic Strategies for Neuroprotective Quinazoline Derivatives
The synthesis of quinazoline and its derivatives can be achieved through various methods. A common and versatile approach involves the condensation of anthranilic acid derivatives with a suitable second component. One well-established method is the two-step synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from 2-amino-3-chlorobenzoic acid. This process begins with the acylation of the anthranilic acid to form a benzoxazinone intermediate, which is then condensed with a primary amine to yield the desired quinazolinone.[1] Another effective strategy is the condensation/cyclocondensation/reduction sequence of activated N-acylbenzotriazoles.[2][3]
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of quinazoline derivatives, starting from anthranilic acid.
Sources
Application Notes and Protocols for Investigating the Receptor Binding Properties of Isoquinoline-Based Compounds
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Isoquinoline Alkaloids
The isoquinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of a vast and diverse family of naturally occurring and synthetic compounds. Isoquinoline alkaloids, found extensively in the plant kingdom, have a long history of use in traditional medicine.[1] Modern pharmacological research has revealed their significant therapeutic potential, with activities ranging from antimicrobial and anti-inflammatory to potent anticancer and neuroprotective effects.[2][3]
At the heart of their biological activity lies their ability to interact with a wide array of protein targets, most notably, cell surface and intracellular receptors. The specific binding of an isoquinoline-based compound to a receptor initiates a cascade of intracellular events, modulating cellular function and ultimately eliciting a physiological response. This intricate dance between the small molecule and its receptor target is a cornerstone of drug discovery and development. Understanding the principles of receptor binding and the methodologies to accurately quantify these interactions is therefore paramount for any researcher in this field.
This comprehensive guide provides detailed application notes and protocols for the investigation of isoquinoline-based compounds and their receptor binding properties. We will delve into the theoretical underpinnings of receptor binding assays, provide step-by-step protocols for key methodologies, and offer insights into data analysis and interpretation. A case study on the well-characterized isoquinoline alkaloid, berberine, and its interaction with the serotonin system will serve to illustrate these principles in practice.
I. Fundamental Principles of Receptor Binding Assays
Receptor binding assays are indispensable tools in pharmacology and drug discovery for quantifying the interaction between a ligand (in this case, an isoquinoline compound) and its receptor. These assays allow for the determination of key binding parameters, namely the affinity of the ligand for the receptor (Kd) and the total number of binding sites (Bmax) in a given tissue or cell preparation.[4] Furthermore, competitive binding assays can be employed to determine the binding affinity (Ki) of unlabeled compounds by measuring their ability to displace a labeled ligand from the receptor.[5]
The choice of assay is contingent on several factors, including the nature of the receptor, the availability of suitable labeled ligands, and the desired throughput and sensitivity. Here, we will focus on three widely employed techniques:
-
Radioligand Binding Assays: Considered the gold standard for their sensitivity and precision, these assays utilize a radioactively labeled ligand to directly measure binding to the receptor.[6]
-
Fluorescence-Based Assays: These methods offer a non-radioactive alternative and are well-suited for high-throughput screening. Fluorescence Polarization (FP) is a common technique that measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger receptor molecule.[7]
-
Surface Plasmon Resonance (SPR): A label-free technology that provides real-time kinetic data on the association and dissociation of a ligand to a receptor immobilized on a sensor surface.[2]
II. Experimental Protocols
A. Preparation of Cell Membranes for Receptor Binding Assays
The quality of the receptor preparation is critical for the success of any binding assay. For many G-protein coupled receptors (GPCRs), which are common targets for isoquinoline compounds, cell membranes expressing the receptor of interest are the preferred starting material.
Protocol 1: Cell Membrane Preparation from Cultured Cells
This protocol describes the preparation of crude membrane fractions from cultured cells overexpressing a receptor of interest.
Materials:
-
Cultured cells expressing the target receptor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors (added fresh)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (added fresh)
-
Cell scraper
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
Procedure:
-
Cell Harvesting: Grow cells to confluency in appropriate culture vessels. Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Cell Lysis: Scrape the cells into a small volume of ice-cold Lysis Buffer. Allow the cells to swell on ice for 15-20 minutes.
-
Homogenization: Transfer the cell suspension to a Dounce homogenizer and perform 20-30 strokes with a tight-fitting pestle on ice. Alternatively, sonicate the cell suspension with short bursts until >90% of the cells are lysed, as confirmed by microscopy. Rationale: Mechanical disruption is necessary to break open the cells and release the membrane-bound receptors.
-
Centrifugation: Transfer the homogenate to centrifuge tubes and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the nuclei and unbroken cells.
-
Membrane Pelleting: Carefully collect the supernatant and transfer it to ultracentrifuge tubes. Centrifuge at 40,000 x g for 30-60 minutes at 4°C to pellet the cell membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in ice-cold Homogenization Buffer. Centrifuge again at 40,000 x g for 30-60 minutes at 4°C. Rationale: This washing step removes cytosolic proteins and other contaminants.
-
Final Preparation: Discard the supernatant and resuspend the final membrane pellet in a small volume of Homogenization Buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.
B. Radioligand Binding Assays
Radioligand binding assays are highly sensitive and provide quantitative data on receptor-ligand interactions.[6] They can be performed in two main formats: saturation binding to determine Kd and Bmax of a radioligand, and competition binding to determine the Ki of an unlabeled compound.
Protocol 2: Saturation Radioligand Binding Assay
This protocol describes a typical saturation binding experiment to characterize the binding of a radiolabeled isoquinoline analog or a known radioligand to a target receptor.
Materials:
-
Prepared cell membranes expressing the receptor of interest
-
Radiolabeled ligand (e.g., [³H]-labeled isoquinoline analog)
-
Unlabeled ligand (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1 mM EDTA[8]
-
96-well microplate
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus (cell harvester)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well microplate, prepare the following reactions in triplicate:
-
Total Binding: Add a fixed amount of membrane protein (e.g., 20-50 µg), a range of concentrations of the radioligand (typically 0.1 to 10 times the expected Kd), and Assay Buffer to a final volume of 200 µL.
-
Non-specific Binding: Add the same components as for Total Binding, but also include a high concentration (at least 100-fold excess over the radioligand Kd) of the corresponding unlabeled ligand. Rationale: The excess unlabeled ligand will occupy all the specific receptor sites, so any remaining radioligand binding is considered non-specific.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium. The incubation time should be determined experimentally in preliminary kinetic studies.
-
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Immediately wash the filters three times with ice-cold Assay Buffer. Rationale: Rapid filtration and washing separate the receptor-bound radioligand from the free radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate in the dark. Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (Y-axis) against the concentration of the free radioligand (X-axis).
-
Analyze the data using non-linear regression to fit a one-site binding model. This will yield the Kd (the concentration of radioligand at which 50% of the receptors are occupied) and Bmax (the total number of binding sites).
-
Protocol 3: Competition Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of an unlabeled isoquinoline compound by measuring its ability to compete with a known radioligand for binding to the receptor.
Materials:
-
Same as for Saturation Radioligand Binding Assay, with the addition of the unlabeled isoquinoline test compound.
Procedure:
-
Assay Setup: In a 96-well microplate, prepare the following reactions in triplicate:
-
Total Binding: Add a fixed amount of membrane protein, a fixed concentration of the radioligand (typically at or near its Kd), and Assay Buffer.
-
Non-specific Binding: Add membrane protein, radioligand, and a high concentration of a known unlabeled ligand.
-
Competition: Add membrane protein, radioligand, and a range of concentrations of the unlabeled isoquinoline test compound.
-
-
Incubation, Termination, and Scintillation Counting: Follow steps 2-4 from the Saturation Radioligand Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding (Y-axis) against the logarithm of the concentration of the unlabeled test compound (X-axis).
-
Use non-linear regression to fit the data to a one-site competition model. This will yield the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
-
C. Fluorescence Polarization (FP) Assay
FP assays are a homogeneous, non-radioactive method for measuring ligand-receptor binding in real-time.[9] The principle is based on the observation that a small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a much larger receptor, the tumbling rate of the tracer is significantly reduced, leading to an increase in fluorescence polarization.[10]
Protocol 4: Competitive Fluorescence Polarization Assay
This protocol describes a competitive FP assay to determine the affinity of an unlabeled isoquinoline compound.
Materials:
-
Purified receptor or cell membrane preparation
-
Fluorescently labeled tracer (a ligand with known affinity for the receptor)
-
Unlabeled isoquinoline test compound
-
FP Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-binding 96- or 384-well microplate
-
Fluorescence plate reader with polarization filters
Procedure:
-
Tracer Concentration Optimization: First, determine the optimal concentration of the fluorescent tracer that gives a stable and robust FP signal. This is typically done by titrating the tracer in the absence of the receptor.
-
Receptor Concentration Optimization: Titrate the receptor against a fixed, optimal concentration of the tracer to determine the receptor concentration that yields a significant and saturable increase in the FP signal.
-
Assay Setup: In the microplate, prepare the following reactions in triplicate:
-
Tracer alone (Low Polarization Control): Add the optimal concentration of the tracer to the FP Assay Buffer.
-
Tracer + Receptor (High Polarization Control): Add the optimal concentrations of the tracer and receptor to the FP Assay Buffer.
-
Competition: Add the optimal concentrations of the tracer and receptor, along with a range of concentrations of the unlabeled isoquinoline test compound, to the FP Assay Buffer.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization in the plate reader. The instrument will measure the fluorescence intensity parallel (I||) and perpendicular (I⊥) to the plane of excitation and calculate the polarization (P) or anisotropy (A).
-
Data Analysis:
-
Plot the change in fluorescence polarization (Y-axis) against the logarithm of the concentration of the unlabeled test compound (X-axis).
-
Fit the data to a suitable competition binding model using non-linear regression to determine the IC₅₀ value.
-
The Ki can be calculated from the IC₅₀ if the Kd of the tracer is known.
-
D. Surface Plasmon Resonance (SPR) Analysis
SPR is a powerful, label-free technique that allows for the real-time monitoring of biomolecular interactions.[11] It provides kinetic information, including the association rate constant (kₐ) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/kₐ).
Protocol 5: SPR Analysis of Isoquinoline Compound Binding
This protocol provides a general workflow for analyzing the binding of a small molecule isoquinoline compound to a purified receptor.
Materials:
-
SPR instrument and sensor chips (e.g., CM5, NTA)
-
Purified receptor protein
-
Isoquinoline test compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Amine coupling kit (EDC, NHS, and ethanolamine) or other appropriate immobilization chemistry reagents
-
Running Buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Receptor Immobilization:
-
Equilibrate the sensor chip with Running Buffer.
-
Activate the sensor surface using a mixture of EDC and NHS.
-
Inject the purified receptor in the Immobilization Buffer to allow for covalent coupling to the sensor surface. The amount of immobilized receptor should be optimized to achieve a good signal-to-noise ratio.
-
Deactivate any remaining active esters with an injection of ethanolamine. Rationale: This procedure creates a stable surface with the receptor covalently attached, ready for interaction analysis.
-
-
Binding Analysis:
-
Equilibrate the sensor surface with a continuous flow of Running Buffer to establish a stable baseline.
-
Inject a series of concentrations of the isoquinoline test compound over the sensor surface for a defined period (association phase).
-
Switch back to the flow of Running Buffer to monitor the dissociation of the compound from the receptor (dissociation phase).
-
After each cycle, inject the Regeneration Solution to remove any remaining bound compound and prepare the surface for the next injection. The regeneration conditions need to be optimized to ensure complete removal of the analyte without damaging the immobilized receptor.
-
-
Data Analysis:
-
The SPR instrument software will generate sensorgrams, which are plots of the response units (RU) versus time.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters kₐ and kd.
-
Calculate the equilibrium dissociation constant (KD) from the kinetic rate constants.
-
III. Case Study: Berberine, a Multifunctional Isoquinoline Alkaloid
Berberine, an isoquinoline alkaloid isolated from plants of the Berberis genus, has been shown to possess a wide range of pharmacological activities, including antidepressant-like effects.[12] Its mechanism of action is multifaceted, involving interactions with multiple targets, including serotonin receptors.
Berberine's Interaction with the Serotonin System
Several studies have indicated that berberine can modulate the serotonergic system. It has been shown to have an affinity for serotonin receptors, particularly the 5-HT₁A and 5-HT₂ receptors.[13] The interaction of berberine with these receptors can trigger downstream signaling cascades that are implicated in mood regulation.
Signaling Pathway: Berberine, 5-HT₁A Receptor, and the PI3K/Akt Pathway
The 5-HT₁A receptor is a G-protein coupled receptor that, upon activation, can initiate several intracellular signaling pathways.[2] One such pathway is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, which is a crucial regulator of cell survival, proliferation, and neuronal plasticity.[14][15] The activation of the 5-HT₁A receptor by an agonist like berberine can lead to the activation of PI3K, which in turn phosphorylates and activates Akt.[16] Activated Akt can then phosphorylate a variety of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which upregulates the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor).[17] This signaling cascade is thought to be one of the mechanisms underlying the antidepressant effects of berberine.
Diagram of the Berberine-Initiated 5-HT₁A Receptor Signaling Pathway
Caption: Berberine binding to the 5-HT₁A receptor initiates a signaling cascade.
Experimental Workflow for Characterizing Berberine's Binding to the 5-HT₁A Receptor
Caption: Workflow for determining berberine's binding properties to the 5-HT1A receptor.
IV. Data Presentation and Interpretation
The quantitative data obtained from receptor binding assays should be presented in a clear and concise manner. Tables are an effective way to summarize key binding parameters for multiple isoquinoline compounds.
Table 1: Receptor Binding Affinities of Isoquinoline Derivatives for the 5-HT₁A Receptor
| Compound ID | Radioligand Binding (Kᵢ, nM) | Fluorescence Polarization (IC₅₀, nM) | SPR (KD, nM) |
| Berberine | 150 ± 25 | 250 ± 40 | 120 ± 15 |
| Derivative A | 25 ± 5 | 45 ± 8 | 20 ± 3 |
| Derivative B | 500 ± 75 | 800 ± 120 | 550 ± 80 |
| Serotonin (Control) | 5 ± 1 | 10 ± 2 | 4 ± 0.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Results:
-
A lower Ki or KD value indicates a higher binding affinity of the compound for the receptor.
-
The IC₅₀ value from the FP assay is dependent on the assay conditions but provides a relative measure of potency.
-
Comparing the binding affinities of a series of isoquinoline derivatives allows for the establishment of structure-activity relationships (SAR), providing insights into which chemical modifications enhance receptor binding.
-
The kinetic parameters (kₐ and kd) from SPR provide a more detailed understanding of the binding mechanism. A fast "on-rate" (kₐ) and a slow "off-rate" (kd) are often desirable characteristics for a drug candidate.
V. Conclusion
The study of isoquinoline-based compounds and their interactions with receptors is a vibrant and promising area of drug discovery. The application of robust and quantitative receptor binding assays is essential for elucidating the molecular mechanisms of action of these compounds and for guiding the design of new therapeutic agents with improved potency and selectivity. The protocols and guidelines presented in this document provide a solid foundation for researchers to confidently and accurately characterize the receptor binding properties of their isoquinoline derivatives. By combining these in vitro binding assays with cellular and in vivo functional studies, a comprehensive understanding of the pharmacological profile of these fascinating molecules can be achieved.
VI. References
-
Application Note and Protocol: Radioligand Binding Assay for S-15535. Benchchem. Link
-
Application Notes and Protocols: Radioligand Binding Assay for 5-HT1A Modulator 1. Benchchem. Link
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Design, synthesis, and pharmacology of fluorescently labeled analogs of serotonin: application to screening of the 5-HT2C receptor. PubMed. Link
-
Serotonin (5-HT1A) receptor signaling pathways. ResearchGate. Link
-
Induction of G2/M Arrest by Berberine via Activation of PI3K/Akt and p38 in Human Chondrosarcoma Cell Line. PubMed Central. Link
-
Berberine Induced Apoptosis of Human Osteosarcoma Cells by Inhibiting Phosphoinositide 3 Kinase/Protein Kinase B (PI3K/Akt) Signal Pathway Activation. PubMed Central. Link
-
Berberine Exerts Anti-cancer Activity by Modulating Adenosine Monophosphate-Activated Protein Kinase (AMPK) and the Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/AKT) Signaling Pathways. ResearchGate. Link
-
Berberine Exerts Anti-cancer Activity by Modulating Adenosine Monophosphate- Activated Protein Kinase (AMPK) and the Phosphatidylinositol 3-Kinase/ Protein Kinase B (PI3K/AKT) Signaling Pathways. Bentham Science Publishers. Link
-
Role of Berberine in the Modulation of the PI3K/AKT/mTOR Pathway. ResearchGate. Link
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Link
-
Transductional pathways associated with 5-HT 1A receptor... ResearchGate. Link
-
The recombinant 5-HT1A receptor: G protein coupling and signalling pathways. PubMed Central. Link
-
Signaling pathways of 5-HT1A receptor. ResearchGate. Link
-
5-HT1A receptor. Wikipedia. Link
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Fluorescence Polarization Assays in Small Molecule Screening. PubMed Central. Link
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5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. PubMed Central. Link
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Fluorescence Polarization-Based Bioassays: New Horizons. MDPI. Link
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PubMed Central. Link
-
Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. Link
-
Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. Link
-
The potential value of the use of berberine in depression: a systematic review and meta-analysis of preclinical studies. Frontiers. Link
-
Application of Quantitative Structure–Activity Relationship Models of 5-HT1A Receptor Binding to Virtual Screening Identifies Novel and Potent 5-HT1A Ligands. PubMed Central. Link
-
Biacore™ systems in small molecule drug discovery. Cytiva. Link
-
Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. Link
-
Pharmacological properties and therapeutic potential of berberine: a comprehensive review. Frontiers. Link
-
Characterization of Small Molecule–Protein Interactions Using SPR Method. Springer. Link
-
Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases. National Institutes of Health. Link
-
Berberine produces antidepressant-like effects in ovariectomized mice. ResearchGate. Link
-
A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central. Link
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Application Notes and Protocols for the Pictet-Spengler Synthesis of Tetrahydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Century-Old Reaction Still at the Forefront of Heterocyclic Chemistry
First discovered in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction is a cornerstone of organic synthesis, providing a robust and efficient pathway to tetrahydroisoquinolines (THIQs) and their analogs.[1][2][3] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][4] The resulting THIQ scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals with a wide range of biological activities.[5][6][7] This guide provides a detailed overview of the reaction mechanism, a step-by-step experimental protocol, and insights into modern applications, designed for researchers in both academic and industrial settings.
Mechanistic Insights: The Driving Force of Iminium Ion Electrophilicity
The Pictet-Spengler reaction proceeds through a well-established mechanism that hinges on the formation of a highly electrophilic iminium ion intermediate.[1] Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.
-
Imine Formation: The reaction commences with the condensation of the β-arylethylamine and the carbonyl compound (aldehyde or ketone) to form a Schiff base (imine). This initial step is typically reversible.[4]
-
Iminium Ion Generation: Under acidic conditions, the nitrogen atom of the imine is protonated, generating a highly electrophilic iminium ion.[1][4] This step is the driving force of the reaction, as the imine itself is generally not electrophilic enough to induce cyclization.[1]
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This intramolecular cyclization, a special case of the Mannich reaction, forms the new heterocyclic ring.[1]
-
Rearomatization: The resulting carbocation intermediate loses a proton to restore the aromaticity of the system, yielding the final tetrahydroisoquinoline product.[4]
The nucleophilicity of the aromatic ring is a key factor for success. Electron-rich aromatic systems, such as those found in indole or phenol derivatives, undergo the reaction under mild conditions, while less nucleophilic rings like a simple phenyl group may require stronger acids and higher temperatures.[1][4]
Sources
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The Bischler-Napieralski Reaction: A Comprehensive Guide to the Synthesis of 3,4-Dihydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydroisoquinoline scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and biologically active compounds. Its synthesis has been a subject of intense research, and among the various methods developed, the Bischler-Napieralski reaction stands out as a classic and powerful tool for the construction of this heterocyclic core. This guide provides an in-depth exploration of the Bischler-Napieralski reaction, offering detailed application notes and protocols to empower researchers in their synthetic endeavors.
Introduction: The Enduring Relevance of a Classic Reaction
First reported in 1893 by August Bischler and Bernard Napieralski, this reaction facilitates the intramolecular cyclization of β-arylethylamides to yield 3,4-dihydroisoquinolines.[1][2] The transformation is typically promoted by a dehydrating agent under acidic conditions.[3] The resulting dihydroisoquinolines are versatile intermediates that can be readily oxidized to the corresponding aromatic isoquinolines or reduced to tetrahydroisoquinolines, further expanding their synthetic utility.[4] The significance of this reaction is underscored by its application in the total synthesis of numerous alkaloids and its continued use in modern drug discovery programs.[5]
Mechanistic Insights: Understanding the "Why" Behind the Reaction
The mechanism of the Bischler-Napieralski reaction has been the subject of detailed studies, and two primary pathways are generally accepted, with the prevailing mechanism often dependent on the specific reaction conditions.[1][4] Both pathways commence with the activation of the amide carbonyl group by a Lewis acid.
Pathway A: The Nitrilium Ion Intermediate
A widely accepted mechanism involves the formation of a highly electrophilic nitrilium ion intermediate.[3][6] This pathway is particularly favored under strongly dehydrating conditions.
-
Amide Activation: The carbonyl oxygen of the β-arylethylamide coordinates to the Lewis acid (e.g., POCl₃), forming an activated intermediate.
-
Formation of an Imidoyl Phosphate: In the case of POCl₃, an imidoyl phosphate is formed, which is a good leaving group.[6]
-
Generation of the Nitrilium Ion: The leaving group departs, generating a resonance-stabilized nitrilium ion.
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring of the phenethyl group attacks the electrophilic nitrilium ion in an intramolecular fashion. This cyclization is most effective when the aromatic ring is activated by electron-donating groups.[4]
-
Rearomatization: A proton is lost from the spirocyclic intermediate to restore aromaticity, yielding the protonated 3,4-dihydroisoquinoline.
-
Deprotonation: A final deprotonation step affords the neutral 3,4-dihydroisoquinoline product.
Pathway B: The Dichlorophosphoryl Imine-Ester Intermediate
An alternative mechanism proposes the formation of a dichlorophosphoryl imine-ester intermediate prior to cyclization.[1][4]
-
Amide Activation and Intermediate Formation: Similar to Pathway A, the amide is activated by the Lewis acid.
-
Cyclization: The aromatic ring attacks the activated carbonyl carbon directly.
-
Elimination: The dichlorophosphoryl group is eliminated as a leaving group, and a proton is lost to give the final product.
The following diagram illustrates the more commonly cited mechanistic pathway involving the nitrilium ion intermediate.
Caption: Figure 1: Proposed Mechanism via a Nitrilium Ion Intermediate.
Application Notes: A Guide to Experimental Design
Successful execution of the Bischler-Napieralski reaction hinges on careful consideration of several key parameters.
Substrate Scope and Limitations
The reaction is most efficient with β-arylethylamides derived from electron-rich aromatic systems.[2][4] The presence of electron-donating groups (e.g., methoxy, alkyl) on the aromatic ring enhances its nucleophilicity, thereby facilitating the crucial intramolecular electrophilic aromatic substitution step.[3] Conversely, substrates bearing strong electron-withdrawing groups on the aromatic ring are generally poor substrates for this reaction.[7]
Choice of Dehydrating Agent and Reaction Conditions
A variety of dehydrating agents can be employed, each with its own advantages and disadvantages. The choice of reagent often dictates the required reaction temperature and time.
| Dehydrating Agent | Typical Solvent(s) | Typical Temperature | Notes |
| POCl₃ (Phosphorus oxychloride) | Acetonitrile, Toluene, Xylene, or neat | Reflux | The most commonly used reagent.[8] |
| P₂O₅ (Phosphorus pentoxide) | Toluene, Xylene | High temperatures (reflux) | A very strong dehydrating agent, often used for less reactive substrates.[8] Can lead to charring. |
| P₂O₅ in POCl₃ | Neat | Reflux | An extremely powerful dehydrating system for deactivated substrates.[9] |
| Polyphosphoric acid (PPA) | Neat | High temperatures | Acts as both a catalyst and a solvent. |
| Tf₂O (Triflic anhydride) | Dichloromethane (DCM) | 0 °C to room temperature | Allows for much milder reaction conditions, often in the presence of a non-nucleophilic base like 2-chloropyridine.[3] |
Common Side Reactions and Mitigation Strategies
The most significant side reaction in the Bischler-Napieralski synthesis is the retro-Ritter reaction , which leads to the formation of a styrene derivative.[6][9] This occurs when the nitrilium ion intermediate fragments, particularly when the resulting styrene is highly conjugated.
Strategies to Minimize the Retro-Ritter Reaction:
-
Use of a Nitrile Solvent: Employing a nitrile solvent (e.g., acetonitrile) can shift the equilibrium away from the retro-Ritter products.[6][9]
-
Milder Conditions: Utilizing milder reagents like triflic anhydride can often suppress this side reaction.[3]
-
Modified Procedures: Larsen and colleagues developed a modified procedure using oxalyl chloride to form an N-acyliminium intermediate, which is less prone to fragmentation.[6][10]
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis of a representative 3,4-dihydroisoquinoline, 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline, a common precursor in alkaloid synthesis.
Part 1: Synthesis of the Amide Precursor, N-(3,4-dimethoxyphenethyl)acetamide
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- 5. researchgate.net [researchgate.net]
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- 7. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines [organic-chemistry.org]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
Application Notes & Protocols: Investigating 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride in Neuroprotective Drug Discovery
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride as a neuroprotective agent. This document provides a theoretical framework for its mechanism of action, detailed protocols for its evaluation, and insights into experimental design and data interpretation.
Introduction and Scientific Rationale
This compound is a synthetic compound belonging to the tetrahydroisoquinoline class of molecules. This structural motif is found in numerous biologically active compounds and natural products, some of which have shown promise in the context of central nervous system (CNS) disorders. While direct biological data on this specific molecule is limited, its structural similarity to other compounds with neuroprotective properties suggests its potential as a lead compound in drug discovery programs targeting neurodegenerative diseases.[1][2]
This guide will proceed under the working hypothesis that this compound may exert its neuroprotective effects through the modulation of the G-protein-coupled estrogen receptor (GPER). GPER activation is increasingly recognized as a significant pathway for neuroprotection, mediating cellular homeostasis and neuronal integrity through various downstream signaling cascades.[3][4][5] The protocols and assays detailed herein are designed to rigorously test this hypothesis and characterize the compound's neuroprotective profile.
Physicochemical Properties and Handling
A thorough understanding of a compound's physicochemical properties is fundamental for its effective use in experimental settings.
| Property | Value | Source |
| CAS Number | 200064-94-4 | [1][6] |
| Molecular Formula | C₁₁H₁₄ClNO₂ | [1][6] |
| Molecular Weight | 227.69 g/mol | [1][6] |
| Storage | Room temperature | [1][7] |
Note: For all in vitro and in vivo experiments, it is crucial to first establish the solubility of the compound in the relevant buffers and media. The hydrochloride salt form suggests good aqueous solubility, but this should be empirically verified.
Proposed Mechanism of Action: GPER-Mediated Neuroprotection
We hypothesize that this compound acts as a GPER agonist, initiating a cascade of intracellular events that collectively contribute to neuronal survival and resilience against neurotoxic insults. The activation of GPER can trigger multiple downstream signaling pathways known to be involved in neuroprotection.[3][5][8]
Signaling Pathway Diagram
Caption: Proposed GPER-mediated neuroprotective signaling cascade.
In Vitro Application Notes and Protocols
The initial evaluation of a potential neuroprotective compound should be conducted in well-characterized in vitro models. This allows for a controlled assessment of efficacy and mechanism of action.
Cell Viability and Neuroprotection Assays
These assays are fundamental for determining if the compound can protect neuronal cells from a toxic insult.
Protocol 1: MTT Assay for Neuroprotection in SH-SY5Y Cells
Objective: To assess the ability of this compound to protect SH-SY5Y neuroblastoma cells from glutamate-induced excitotoxicity.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in sterile water or DMSO)
-
Glutamate (stock solution in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with varying concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) for 24 hours. Include a vehicle control group.
-
Induction of Neurotoxicity: Introduce glutamate (e.g., 5 mM final concentration) to the wells for an additional 24 hours. Maintain a vehicle control group (no toxin) and a toxin-only group.
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9] A successful neuroprotective compound will show increased cell viability in the presence of the neurotoxin compared to the toxin-only group.
Mechanistic Assays
To investigate the proposed GPER-mediated mechanism, the following assays can be employed.
Protocol 2: Western Blot Analysis of Key Signaling Proteins
Objective: To determine if the test compound activates the PI3K/Akt and ERK signaling pathways.
Materials:
-
Neuronal cells (e.g., SH-SY5Y or primary cortical neurons)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment: Treat neuronal cells with the test compound at an effective concentration (determined from the MTT assay) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with the primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities and express the levels of phosphorylated proteins relative to the total protein levels.
Rationale: An increase in the phosphorylation of Akt and ERK would provide evidence for the activation of their respective signaling pathways, which are known to be downstream of GPER activation and are implicated in neuroprotection.[3][5]
Experimental Workflow: In Vitro Screening
Caption: A tiered approach for in vitro neuroprotective screening.
In Vivo Application Notes and Protocols
Promising results from in vitro studies warrant further investigation in animal models of neurodegenerative diseases.
Animal Models of Neurodegeneration
The choice of animal model is critical and should be relevant to the human disease being studied. Common models include those for Alzheimer's disease, Parkinson's disease, and stroke.[10][11][12]
Example Model: MPTP-Induced Parkinson's Disease Model in Mice
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is widely used to study Parkinson's disease as it recapitulates the loss of dopaminergic neurons in the substantia nigra.[13]
Behavioral and Histological Assessments
Protocol 3: Rotarod Test for Motor Coordination
Objective: To evaluate the effect of the test compound on motor coordination and balance in an MPTP-lesioned mouse model.
Materials:
-
MPTP-lesioned mice
-
Test compound
-
Rotarod apparatus
Procedure:
-
Acclimation and Training: Acclimate the mice to the rotarod apparatus and train them for several days before MPTP administration.
-
MPTP Administration: Induce the lesion by administering MPTP according to established protocols.
-
Compound Treatment: Begin treatment with the test compound (e.g., via oral gavage or intraperitoneal injection) at various doses.
-
Behavioral Testing: At specified time points post-lesion, place the mice on the rotating rod of the rotarod apparatus and measure the latency to fall.
-
Data Analysis: Compare the latency to fall between the vehicle-treated and compound-treated groups.
Rationale: A neuroprotective compound is expected to ameliorate the motor deficits induced by MPTP, resulting in a longer latency to fall.
Protocol 4: Immunohistochemical Analysis of Dopaminergic Neurons
Objective: To assess the protective effect of the test compound on dopaminergic neurons in the substantia nigra.
Materials:
-
Brain tissue from treated and control animals
-
Tyrosine hydroxylase (TH) antibody (a marker for dopaminergic neurons)
-
Appropriate secondary antibodies and detection reagents
-
Microscope
Procedure:
-
Tissue Preparation: At the end of the behavioral study, perfuse the animals and collect the brains. Prepare brain sections for immunohistochemistry.
-
Immunostaining: Stain the brain sections with the anti-TH antibody.
-
Imaging and Analysis: Capture images of the substantia nigra and count the number of TH-positive neurons.
-
Data Analysis: Compare the number of surviving dopaminergic neurons between the different treatment groups.
Rationale: A reduction in the loss of TH-positive neurons in the compound-treated group compared to the vehicle-treated group would provide direct evidence of neuroprotection.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Example Summary of In Vitro Neuroprotection Data
| Compound Concentration (µM) | Cell Viability (%) vs. Glutamate |
| Vehicle Control | 100 ± 5.2 |
| Glutamate Only | 45 ± 3.8 |
| 0.1 | 52 ± 4.1 |
| 1 | 68 ± 5.5 |
| 10 | 85 ± 6.3 |
| 100 | 92 ± 4.9 |
Table 2: Example Summary of In Vivo Behavioral Data
| Treatment Group | Latency to Fall on Rotarod (seconds) |
| Sham | 180 ± 12.5 |
| MPTP + Vehicle | 65 ± 8.9 |
| MPTP + Compound (10 mg/kg) | 110 ± 10.2 |
| MPTP + Compound (30 mg/kg) | 145 ± 11.7 |
Conclusion and Future Directions
The application notes and protocols provided herein offer a structured approach to investigating the neuroprotective potential of this compound. By systematically evaluating its efficacy in both in vitro and in vivo models and elucidating its mechanism of action, researchers can determine its viability as a candidate for further drug development. Should the hypothesis of GPER-mediated neuroprotection be substantiated, this compound could represent a novel therapeutic strategy for a range of devastating neurodegenerative disorders.
References
-
Involvement of the G-Protein-Coupled Estrogen Receptor-1 (GPER) Signaling Pathway in Neurodegenerative Disorders: A Review. PubMed. [Link]
-
Dehydroepiandrosterone Sulfate Is Neuroprotective in a Reversible Spinal Cord Ischemia Model. American Heart Association Journals. [Link]
-
Dehydroepiandrosterone (DHEA) and DHEA-sulfate (DHEAS) protect hippocampal neurons against excitatory amino acid-induced neurotoxicity. PNAS. [Link]
-
Neuroprotection by dehydroepiandrosterone-sulfate: role of an NFkappaB-like factor. PubMed. [Link]
-
Dehydroepiandrosterone (DHEA) protects hippocampal cells from oxidative stress-induced damage. PubMed. [Link]
-
Neurobiological and neuropsychiatric effects of dehydroepiandrosterone (DHEA) and DHEA sulfate (DHEAS). PubMed. [Link]
-
Involvement of the G-Protein-Coupled Estrogen Receptor-1 (GPER) Signaling Pathway in Neurodegenerative Disorders: A Review. Semantic Scholar. [Link]
-
Involvement of the G-Protein-Coupled Estrogen Receptor-1 (GPER) Signaling Pathway in Neurodegenerative Disorders: A Review. PMC - PubMed Central. [Link]
-
Involvement of the G-Protein-Coupled Estrogen Receptor-1 (GPER) Signaling Pathway in Neurodegenerative Disorders: A Review. ResearchGate. [Link]
-
Neurodegenerative Disease Models. InVivo Biosystems. [Link]
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Schematic diagram of the neuroprotective role of GPER receptor... ResearchGate. [Link]
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In-Vitro & In-Vivo Screening Models For The Neurodegenerative Diseases: A Review. [Link]
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This compound. MySkinRecipes. [Link]
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Animal Models of Neurodegenerative Diseases. PMC - NIH. [Link]
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Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. [Link]
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A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke. PubMed Central. [Link]
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(PDF) Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents. ResearchGate. [Link]
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Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. Spandidos Publications. [Link]
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This compound. MySkinRecipes. [Link]
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Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]
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Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
-
Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation. PubMed. [Link]
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- 3. Involvement of the G-Protein-Coupled Estrogen Receptor-1 (GPER) Signaling Pathway in Neurodegenerative Disorders: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of the G-Protein-Coupled Estrogen Receptor-1 (GPER) Signaling Pathway in Neurodegenerative Disorders: A Review | Semantic Scholar [semanticscholar.org]
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- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride
Welcome to the technical support guide for 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride (CAS No. 200064-94-4). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.
Compound Overview & Intrinsic Properties
This compound is a heterocyclic building block used in pharmaceutical synthesis, particularly for developing agents targeting the central nervous system.[1] Its structure contains both a basic tertiary amine and an acidic carboxylic acid, making its free base form amphoteric. The supplied hydrochloride salt form is intended to enhance aqueous solubility by protonating the basic nitrogen center.[2][3] However, its solubility is critically dependent on the pH of the medium due to these ionizable groups.[4][5]
| Property | Value |
| CAS Number | 200064-94-4[1][6] |
| Molecular Formula | C₁₁H₁₄ClNO₂[1][6] |
| Molecular Weight | 227.69 g/mol [1][6] |
| Physical Form | Solid |
| Storage | Room temperature[1][7] |
Understanding the ionization state of the molecule at different pH values is fundamental to controlling its solubility.
Caption: pH-dependent ionization states of the parent molecule.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered in the lab.
Q1: I'm trying to dissolve the compound in pure, deionized water, but it's not dissolving well. Why?
A: This is a common issue. While the hydrochloride salt form is designed to improve water solubility, several factors can be at play:
-
Buffering Capacity: Deionized water has no buffering capacity. The dissolution of the acidic salt can lower the local pH, but the final pH may inadvertently land near the compound's isoelectric point (pI), where it is least soluble.
-
Saturation Limit: Even under optimal conditions, the compound has a finite solubility limit. You may be exceeding it.
-
Recommendation: Always use a buffered solution (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, borate buffer for basic pH) to control the pH environment precisely.[4]
Q2: What is the best starting solvent for this compound?
A: For aqueous experiments, the best starting point is a slightly acidic buffer (e.g., pH 4.0-5.5). This ensures the tertiary amine remains protonated and positively charged, while the carboxylic acid is also protonated (neutral), preventing the formation of the poorly soluble zwitterion. For creating high-concentration stock solutions, organic solvents like DMSO, DMF, or ethanol are recommended.[8][9]
Q3: I dissolved the compound successfully, but a precipitate formed after a few hours/days. Is this a solubility issue or is the compound degrading?
A: This could be either, and it's critical to differentiate.
-
Solubility Issue: If the solution was stored at a lower temperature, the compound may have crashed out. Changes in pH due to CO₂ absorption from the air (in weakly buffered solutions) can also shift the equilibrium and cause precipitation.
-
Degradation: Isoquinoline derivatives can be susceptible to hydrolysis at pH extremes or oxidative and photolytic degradation.[10][11][12] Degradation products may be less soluble than the parent compound.
-
Troubleshooting Step: Re-solubilize a small sample of the precipitate. If it dissolves upon gentle warming or pH adjustment, it is likely a solubility issue. If it does not, or if you observe a color change, degradation is more likely. Consider performing a quick analytical check (e.g., TLC or HPLC) to compare the precipitate to the original material.
Q4: Can I heat the solution to improve solubility?
A: Gentle warming (e.g., to 37-40°C) can be an effective way to increase the rate of dissolution and solubility. However, be cautious. Excessive or prolonged heating can accelerate chemical degradation.[13] We recommend this method primarily for initial dissolution, followed by cooling to the experimental temperature. If the compound precipitates upon cooling, the solution was supersaturated.
Troubleshooting & Experimental Guides
This section provides a logical workflow and detailed protocols for systematically improving solubility.
Decision Workflow for Solubilization
Use this workflow to guide your strategy when encountering solubility challenges.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Salt formation to improve drug solubility. | Semantic Scholar [semanticscholar.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 5. PH-dependent solubility: Significance and symbolism [wisdomlib.org]
- 6. 200064-94-4|this compound|BLD Pharm [bldpharm.com]
- 7. This compound [myskinrecipes.com]
- 8. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 9. Isoquinoline - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of H-acid and its derivative in aqueous solution by ionising radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajpaonline.com [ajpaonline.com]
- 13. ijsdr.org [ijsdr.org]
Technical Support Center: Synthesis of Tetrahydroisoquinolines (THIQs)
Welcome to the technical support center for tetrahydroisoquinoline (THIQ) synthesis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The THIQ scaffold is a privileged structure in numerous natural products and pharmaceuticals, making its efficient synthesis a critical task.[1][2] This document provides in-depth, experience-driven advice in a question-and-answer format, focusing on the causality behind experimental choices to empower you to solve challenges in your own lab.
General Troubleshooting Workflow
Before diving into specific reaction types, it's crucial to have a systematic approach to troubleshooting. Low yields or reaction failures can often be traced back to a few key areas. The following workflow provides a logical sequence for diagnosing issues.
Caption: A logical workflow for troubleshooting low-yield reactions.
Part 1: The Bischler-Napieralski Reaction
This reaction is a cornerstone for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which are then reduced to the target THIQs.[3][4] It is an intramolecular electrophilic aromatic substitution that requires a dehydrating agent.[3][5]
Troubleshooting Guide & FAQs
Question: My Bischler-Napieralski reaction is resulting in a low yield of the dihydroisoquinoline intermediate. What are the common causes and how can I troubleshoot this?
Answer: Low yields in this reaction are a frequent challenge. The issue typically stems from one of four areas: the aromatic ring's reactivity, the dehydrating agent's efficacy, competing side reactions, or the presence of moisture.
1. Insufficiently Activated Aromatic Ring:
-
Causality: The reaction is an electrophilic aromatic substitution. Therefore, the rate and success of the cyclization step are highly dependent on the nucleophilicity of the aromatic ring. Electron-donating groups (EDGs) like methoxy (-OCH₃) or methylenedioxy (-OCH₂O-) stabilize the cationic intermediate formed during cyclization, accelerating the reaction and leading to higher yields.[5][6][7] Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making cyclization difficult.
-
Solution:
-
Substrate Selection: If possible, design your synthesis to utilize substrates with EDGs.
-
Stronger Conditions: For less reactive substrates, more forceful conditions are required. Using a combination of phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) is often effective for deactivating systems.[3][7][8]
-
2. Ineffective Dehydrating Agent:
-
Causality: The reaction involves the cyclization of an amide. The first step is the activation of the amide carbonyl by the Lewis acidic dehydrating agent to make it a better electrophile. The choice and amount of this agent are critical.
-
Solution:
-
Standard Choice: Phosphoryl chloride (POCl₃) is the most common and effective reagent for many substrates.[3][9]
-
Alternative Reagents: Other options include polyphosphoric acid (PPA), triflic anhydride (Tf₂O), or Eaton's reagent (P₂O₅ in MsOH).[3][5] Modern modifications sometimes use milder conditions with Tf₂O and a base like 2-chloropyridine, which can even proceed at room temperature.[6] A screening of dehydrating agents is a prudent step in optimization.
-
| Dehydrating Agent | Typical Conditions | Best For |
| POCl₃ | Reflux in ACN or Toluene | General purpose, activated rings[8][9] |
| P₂O₅ / POCl₃ | Refluxing POCl₃ | Deactivated or stubborn substrates[3][7] |
| Polyphosphoric Acid (PPA) | 100-150 °C | Alternative to POCl₃[3] |
| Tf₂O / Base | Room Temperature | Milder conditions, sensitive substrates[6] |
3. Competing Side Reactions (Retro-Ritter Reaction):
-
Causality: A significant byproduct can be a styrene derivative, formed via a retro-Ritter reaction.[8][9] This pathway is also evidence for the formation of a key nitrilium ion intermediate, which, instead of cyclizing, can fragment.[9] This side reaction is particularly favored at higher temperatures.
-
Solution:
-
Temperature Control: Use the lowest effective temperature for the cyclization.
-
Solvent Choice: A clever solution is to use the corresponding nitrile as the solvent (e.g., acetonitrile). This shifts the equilibrium of the retro-Ritter reaction back towards the nitrilium ion intermediate, suppressing byproduct formation.[8][9]
-
Caption: Key intermediate and competing pathways in the Bischler-Napieralski reaction.
4. Presence of Moisture:
-
Causality: The dehydrating agents used (e.g., POCl₃, P₂O₅) are highly sensitive to moisture. Water will quench these reagents, rendering them ineffective and halting the reaction.
-
Solution: Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[8]
Experimental Protocol: A Representative Bischler-Napieralski Cyclization
This protocol describes the cyclization of an N-acyl-β-phenylethylamine to form a 3,4-dihydroisoquinoline, which is then reduced in situ to the THIQ.
-
Preparation: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the N-acyl-β-phenylethylamine (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (or toluene) to dissolve the starting material (approx. 0.1-0.2 M concentration).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Under a steady stream of nitrogen, add phosphoryl chloride (POCl₃, 2.0-3.0 eq) dropwise via syringe.[8] The addition should be slow to control any exotherm.
-
Cyclization: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LCMS until the starting material is consumed (typically 2-4 hours).[8]
-
Workup (Part 1 - DHIQ): Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Basify the acidic aqueous solution to pH 8-9 using a cold aqueous solution of NaOH or Na₂CO₃.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. At this stage, you have the crude 3,4-dihydroisoquinoline.
-
Reduction to THIQ: Dissolve the crude intermediate in methanol (MeOH). Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise.[10][11] Stir at room temperature until the reduction is complete (monitor by TLC/LCMS).
-
Workup (Part 2 - THIQ): Quench the reaction by the careful addition of water or saturated aqueous NH₄Cl.[5] Remove the methanol under reduced pressure. Extract the product into an organic solvent, dry, and concentrate.
-
Purification: Purify the crude THIQ product by column chromatography on silica gel.[12]
Part 2: The Pictet-Spengler Reaction
This reaction forms a THIQ through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[13] It is widely used in alkaloid synthesis and is even known to occur under physiological conditions in biosynthesis.[14][15]
Troubleshooting Guide & FAQs
Question: My Pictet-Spengler reaction is sluggish and gives low yields. How can I optimize it?
Answer: Optimizing the Pictet-Spengler reaction involves careful consideration of the starting materials, catalyst, and solvent. The driving force is the formation of an electrophilic iminium ion that undergoes cyclization.[13]
1. Starting Material Integrity and Stoichiometry:
-
Causality: The purity of the β-arylethylamine is paramount. Impurities can interfere with catalysis. The aldehyde component can be prone to oxidation or polymerization, reducing its effective concentration.[16]
-
Solution:
-
Purity Check: Always verify the purity of your starting materials before beginning.
-
Stoichiometry: A slight excess (1.1 to 1.5 molar equivalents) of the aldehyde is often used to ensure complete consumption of the more valuable amine starting material.[15][16] However, a large excess can lead to side reactions.
-
2. Reaction Conditions: The Critical Role of the Acid Catalyst:
-
Causality: The reaction is typically acid-catalyzed. The acid protonates the intermediate imine to form a more electrophilic iminium ion, which is necessary for the cyclization onto the aromatic ring.[13] The choice and amount of acid are critical. Too little acid leads to a slow or stalled reaction, while too much can cause degradation of the starting material or product.[16]
-
Solution:
-
Catalyst Screening: Common catalysts include protic acids (TFA, HCl) and Lewis acids (BF₃·OEt₂).[17] For less activated aromatic rings, superacid-catalyzed conditions may be required to achieve good yields.[18]
-
Loading: Begin with a catalytic amount (10-50 mol%) and optimize from there. Some procedures call for stoichiometric amounts.[16] Modern methods have even developed efficient organocatalysts or halogen bond-catalysts for this transformation.[19][20]
-
3. Solvent and Temperature:
-
Causality: The solvent affects the solubility of reactants and the stability of the key iminium ion intermediate. Temperature influences the rate of both imine formation and the subsequent cyclization.
-
Solution:
-
Solvent Choice: Protic solvents were traditionally used, but aprotic media often give superior yields.[13] Dichloromethane (DCM), toluene, or acetonitrile are excellent starting points.
-
Temperature Optimization: Many reactions proceed well at room temperature, while others require gentle heating. If the reaction is slow, cautiously increasing the temperature may improve the yield, but monitor for byproduct formation.
-
Question: I'm using an electron-poor arylethylamine and the reaction won't proceed. What can I do?
Answer: This is a classic limitation of the Pictet-Spengler reaction.
-
Causality: As an electrophilic aromatic substitution, the reaction fails with electron-poor systems. A more powerful electrophile is needed to overcome the deactivated ring.
-
Solution: The N-Acyliminium Ion Pictet-Spengler Reaction.
-
Acylate the nitrogen of the β-arylethylamine first. Then, upon condensation with the aldehyde, an N-acyliminium ion is formed. This species is a much more powerful electrophile than a standard iminium ion and can cyclize onto even deactivated aromatic rings under mild conditions with good yields.[13] This variant is used in the synthesis of the drug Tadalafil.[13]
-
Part 3: The Pomeranz-Fritsch Reaction
This method synthesizes isoquinolines (which can be reduced to THIQs) from the acid-catalyzed cyclization of a benzalaminoacetal.[1][21][22] The classical conditions often require harsh acids and can suffer from low yields, leading to several modifications.[1]
Troubleshooting Guide & FAQs
Question: My Pomeranz-Fritsch reaction is giving a complex mixture of byproducts and a low yield of the desired isoquinoline. How can I improve selectivity?
Answer: This is a common issue, as the harsh acidic conditions can promote side reactions.[23] Success hinges on carefully controlling the acid catalyst and temperature.
1. Optimize the Acid Catalyst:
-
Causality: The type and concentration of the acid are the most critical variables.[23] Concentrated sulfuric acid is traditional but can lead to degradation.[24][25] Different acids can even lead to completely different products. For example, using aqueous HCl in dioxane has been shown to favor the formation of a seven-membered benzo[d]azepinone byproduct instead of the isoquinoline.[26]
-
Solution:
-
Screen Acids: Experiment with different acid systems. Trifluoroacetic acid (TFA) or methanesulfonic acid have been reported to provide better selectivity in certain cases.[23][26] Increasing the equivalents of methanesulfonic acid from 2 to 20 has been shown to dramatically increase yield.[26]
-
Two-Step Procedure: The reaction is often best performed in two distinct steps: first, the formation of the benzalaminoacetal (Schiff base) under neutral or mildly acidic conditions, followed by its isolation and subsequent cyclization in strong acid.[23][24] This prevents the sensitive starting materials from being exposed to harsh conditions for extended periods.
-
2. Control Substrate Reactivity and Temperature:
-
Causality: Similar to other electrophilic substitutions, electron-donating groups on the benzaldehyde starting material facilitate the cyclization and lead to higher yields under milder conditions.[1][21] Electron-withdrawing groups require harsher conditions, which in turn can increase byproduct formation.[1][23]
-
Solution:
-
Temperature Management: Carefully optimize the reaction temperature. For the cyclization step, the crude benzalaminoacetal should be added slowly to a cooled solution of the acid catalyst to manage the exotherm.[23]
-
Consider Modifications: If your substrate is a benzylamine instead of a benzaldehyde, the Schlittler-Muller modification , which uses glyoxal hemiacetal, is a viable alternative that can provide access to C1-substituted isoquinolines.[1][21]
-
References
- Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). MDPI.
- Bischler-Napieralski Reaction. Organic Chemistry Portal.
- Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines. Benchchem.
- troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde. Benchchem.
- Navigating the Pomeranz–Fritsch Reaction: A Technical Guide to Minimizing Byproduct Form
- Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry.
- Bischler–Napieralski reaction. Wikipedia.
- Bischler–Napieralski reaction. Grokipedia.
- Optimizing reaction conditions for the chemical synthesis of (-)-Stylopine. Benchchem.
- Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. (2019).
- Bischler-Napieralski Reaction. J&K Scientific LLC.
- Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal.
- Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. PubMed Central.
- Biocatalytic production of tetrahydroisoquinolines. PMC - NIH.
- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2023).
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Royal Society of Chemistry.
- Optimisation of reaction conditions.
- Pictet–Spengler reaction. Wikipedia.
- Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. PMC - PubMed Central - NIH.
- Separation and purification method of water-soluble catechol tetrahydroisoquinoline alkaloid.
- Common side reactions and byproducts in 2-Phenyl-1,2,3,4-tetrahydroisoquinoline synthesis. Benchchem.
- Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction P
- Pomeranz-Fritsch Reaction. Cambridge University Press.
- The Pictet-Spengler Reaction Updates Its Habits.
- Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst.
- Halogen bond-catalyzed Pictet–Spengler reaction. RSC Publishing.
- The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. J. Am. Chem. Soc..
- Pomeranz-Fritsch Reaction. Thermo Fisher Scientific.
- Pictet-Spengler Reaction. J&K Scientific LLC.
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- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 14. Biocatalytic production of tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
- 18. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Halogen bond-catalyzed Pictet–Spengler reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 22. organicreactions.org [organicreactions.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. www-leland.stanford.edu [www-leland.stanford.edu]
- 25. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - CA [thermofisher.com]
- 26. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride
Welcome to the technical support guide for the purification of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride (CAS No. 200064-94-4). This document is designed for researchers, medicinal chemists, and process development scientists who handle this pharmaceutical intermediate.[1][2][3] As a zwitterionic-capable molecule isolated as a hydrochloride salt, its purification can present unique challenges. This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Question 1: My final product has a low yield after recrystallization. What are the likely causes and how can I fix it?
Answer: Low yield is a frequent issue, often stemming from suboptimal solvent selection or procedural losses. Let's break down the causes and solutions.
Potential Causes:
-
High Solubility in Cold Solvent: The chosen solvent system may keep a significant portion of your product dissolved even after cooling.
-
Premature Crystallization: The product may have crystallized on the filter funnel or glassware during a hot filtration step, leading to physical loss.
-
Excessive Solvent Volume: Using too much solvent to dissolve the crude material will require a larger volume of anti-solvent or result in higher losses to the mother liquor.
-
Incomplete Precipitation: If using an anti-solvent, you may not have added enough to force the majority of the product out of solution.
Troubleshooting Protocol: Optimizing Recovery
-
Mother Liquor Analysis: Before discarding the filtrate (mother liquor), concentrate a small sample to see if a significant amount of solid crashes out. If so, your yield issue is likely due to solvent choice. You can recover this material by concentrating the entire mother liquor and attempting a re-crystallization or combining it with your next batch.
-
Solvent System Re-evaluation: This compound is a salt containing both a carboxylic acid and a tertiary amine hydrochloride. It is highly polar.
-
Good Starting Points: Isopropanol (IPA), ethanol, or a methanol/diethyl ether system are excellent choices.[4]
-
Optimization: If your compound is too soluble in hot IPA, try cooling the solution to 0-4°C or even -20°C (if your freezer is suitable) to maximize precipitation.
-
-
Anti-Solvent Precipitation: This is often more effective for hydrochloride salts.[4][5]
-
Dissolve the crude salt in a minimal amount of a polar solvent like methanol or isopropanol.
-
Slowly add a non-polar anti-solvent, such as diethyl ether or acetone, with vigorous stirring until the solution becomes persistently cloudy.[4][6]
-
Allow the mixture to stand, ideally at a low temperature, to allow for complete crystallization.
-
-
Minimize Transfers: Ensure all glassware used for hot filtration is pre-heated to prevent the product from crashing out prematurely. Wash all glassware with a small amount of cold recrystallization solvent to recover any adhered product.
Question 2: The isolated salt is a sticky oil or gum, not a crystalline solid. How do I induce crystallization?
Answer: "Oiling out" is a common problem with hygroscopic salts or when impurities are present that depress the melting point.[7]
Potential Causes:
-
Hygroscopicity: The hydrochloride salt may be absorbing atmospheric moisture.
-
Residual Solvent: Trapped solvent can prevent the formation of a stable crystal lattice.
-
Impurity Load: A high level of impurities can inhibit crystallization.
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out as an amorphous oil rather than forming ordered crystals.
Troubleshooting Protocol: Inducing Solidification
-
Trituration: This is the most direct method. Add a small amount of a non-polar solvent in which the product is insoluble (e.g., hexane, diethyl ether, or ethyl acetate).[4][7] Use a glass rod to scratch the inside of the flask below the solvent level. The mechanical energy and nucleation sites on the glass can induce crystallization.
-
Solvent Removal & Re-precipitation: If the oil is due to residual solvent, remove all volatiles under high vacuum. Re-dissolve the resulting crude material in a minimal amount of a different, anhydrous solvent (like dry isopropanol) and attempt precipitation with an anti-solvent (like anhydrous diethyl ether).[4]
-
Slow Cooling/Evaporation: Dissolve the oil in a suitable solvent. Place the flask in an insulated container (like a Dewar flask filled with warm water) to ensure very slow cooling over several hours. Alternatively, leave the solution in a loosely capped vial to allow for slow evaporation of the solvent, which can often produce high-quality crystals.
-
Work Under Anhydrous Conditions: Ensure all solvents are anhydrous and perform manipulations under an inert atmosphere (e.g., nitrogen or argon) if hygroscopicity is suspected.
Question 3: My product is discolored (yellow or brown), but appears pure by NMR. What's the cause and the best purification method?
Answer: Color often arises from trace, highly chromophoric impurities or minor degradation products that may not be easily visible by NMR.
Potential Causes:
-
Oxidation: The dihydroisoquinoline ring system can be susceptible to oxidation, leading to colored byproducts.
-
Carryover from Synthesis: Colored impurities from starting materials or reagents may persist.
Troubleshooting Protocol: Decolorization
-
Activated Charcoal Treatment: This is a classic and effective method for removing colored impurities.[5]
-
Step 1: Dissolve the crude, colored salt in a minimal amount of hot methanol or ethanol.
-
Step 2: Add a very small amount of activated charcoal (typically 1-2% w/w of your compound). Caution: Adding charcoal to a near-boiling solution can cause violent bumping.
-
Step 3: Gently heat the mixture for 5-10 minutes.
-
Step 4: Perform a hot filtration through a pad of Celite or filter paper to remove the charcoal.
-
Step 5: Allow the clear, colorless filtrate to cool and crystallize as usual.
-
-
Re-purification via Base-Acid Swing: This method is excellent for removing non-basic colored impurities.
-
Step 1: Dissolve the hydrochloride salt in water and basify the solution to a pH >10 with an aqueous base (e.g., 1M NaOH). This converts the salt to its free base form.
-
Step 2: Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate. The free base will move into the organic layer, while many polar impurities may remain in the aqueous phase.
-
Step 3: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Step 4: Re-precipitate the hydrochloride salt by bubbling dry HCl gas through the solution or by adding a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether).[8] Filter the resulting precipitate and dry under vacuum.
-
Question 4: An impurity with a very similar polarity is co-eluting with my product in chromatography. What is the best strategy?
Answer: Purifying the hydrochloride salt directly via silica gel chromatography can be challenging due to its ionic nature, which often leads to streaking and poor separation.[4] Converting to the free base is almost always the superior strategy.
Potential Causes:
-
The impurity is a structural analog or isomer.
-
The salt form is interacting strongly and unpredictably with the silica stationary phase.
Troubleshooting Protocol: Chromatographic Separation
-
Convert to Free Base: Before chromatography, convert the salt to the free base as described in the "Base-Acid Swing" protocol above (Steps 1-3). The neutral free base will behave much more predictably on silica gel.
-
Column Chromatography of the Free Base:
-
Stationary Phase: Standard silica gel (60 Å, 40-63 µm).
-
Mobile Phase: Start with a non-polar solvent like hexane or DCM and gradually increase the polarity by adding ethyl acetate or methanol. A gradient of 0% to 10% methanol in DCM is a common starting point for isoquinoline derivatives.[9]
-
TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC) to ensure good separation between your product and the impurity.
-
-
Re-formation of the Salt: After chromatography, combine the pure fractions, remove the solvent under reduced pressure, and re-form the hydrochloride salt as described previously.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
-
Appearance: Typically an off-white to white solid or crystalline powder.
-
Solubility: As a hydrochloride salt, it is generally soluble in water, methanol, and ethanol; sparingly soluble in isopropanol and acetone; and poorly soluble in non-polar solvents like diethyl ether, hexane, and ethyl acetate.[4][10]
Q2: Which solvent systems are recommended for recrystallization? The ideal solvent will dissolve the compound when hot but not when cold. Given the polar nature of the salt, polar protic solvents are the best choice.
| Solvent System | Rationale & Procedure | Potential Issues |
| Isopropanol (IPA) | Good balance of solubility. Dissolve in minimal hot IPA, cool slowly to crystallize. | May require cooling to 0°C or below for good recovery. |
| Ethanol (EtOH) | Similar to IPA but often shows slightly higher solubility, which can lead to lower yields. | Higher loss of product to the mother liquor compared to IPA. |
| Methanol / Diethyl Ether | Best for anti-solvent precipitation. Dissolve in minimal methanol, then add ether until cloudy. | Ether is highly flammable. The product may oil out if ether is added too quickly.[7] |
| Water | High solubility, but crystallization can be difficult. | Product is very water-soluble, making recovery difficult. The final product can be hard to dry completely.[4] |
Q3: How can I definitively confirm the purity and identity of my final product? A combination of analytical techniques is required:
-
¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of impurities.
-
HPLC/UPLC: The primary method for quantifying purity (e.g., >99%).
-
LC-MS: Confirms the molecular weight of the free base.
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.
Part 3: Visualization of Purification Workflow
The following diagram illustrates a decision-making workflow for purifying your crude product.
Caption: Decision tree for selecting the appropriate purification protocol.
References
-
(PDF) Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives - ResearchGate. Available at: [Link]
-
Isoquinoline - Wikipedia. Available at: [Link]
-
Isoquinoline Synthesis - 968 Words | Bartleby. Available at: [Link]
-
Purification of organic hydrochloride salt? - ResearchGate. Available at: [Link]
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. Available at: [Link]
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Available at: [Link]
-
Struggling with yield for a simple reaction: What could I be screwing up? - Reddit. Available at: [Link]
-
Problem with hydrochloride salt formation/isolation : r/chemistry - Reddit. Available at: [Link]
- CN101896462B - Process for the resolution of isoquinoline derivatives - Google Patents.
-
This compound - MySkinRecipes. Available at: [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Publishing. Available at: [Link]
-
Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11. Available at: [Link]
-
This compound - MySkinRecipes. Available at: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. 200064-94-4|this compound|BLD Pharm [bldpharm.com]
- 3. This compound [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. Isoquinoline - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating the Stability of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride in Solution
Welcome to the technical support center for 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for managing the stability of this compound in solution. As a molecule with a unique combination of a tertiary amine within a dihydroisoquinoline ring system and a carboxylic acid moiety, understanding its chemical behavior in various experimental settings is crucial for obtaining reliable and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound solutions.
Q1: What are the primary stability concerns when working with this compound in solution?
The main stability concerns for this compound in solution are its susceptibility to degradation via hydrolysis, oxidation, and photolysis. The tertiary amine and the benzylic position of the dihydroisoquinoline ring are potential sites for oxidation, while the overall structure can be influenced by the pH of the solution.
Q2: I've noticed my solution of this compound has turned a pale yellow/brown. What could be the cause?
Discoloration is a common indicator of chemical degradation. For isoquinoline derivatives, this can often be attributed to oxidation or photodegradation.[1] The formation of colored byproducts suggests that the integrity of the compound may be compromised. It is strongly recommended to prepare fresh solutions if any discoloration is observed.
Q3: How does the pH of the solution impact the stability of this compound?
The stability of isoquinoline derivatives can be highly pH-dependent. Both acidic and basic conditions can accelerate hydrolytic degradation.[2] For this compound, extreme pH values could potentially lead to side reactions. The optimal pH for stability should be determined experimentally, but starting with a buffered solution near neutral pH is a prudent approach.
Q4: Is this compound sensitive to light?
Yes, many nitrogen-containing heterocyclic compounds, including isoquinolines, are photosensitive.[1][3] Exposure to ambient or UV light can induce photodegradation, leading to the formation of impurities.[3] Therefore, it is crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q5: What are the best practices for preparing and storing stock solutions?
To ensure the longevity and integrity of your stock solutions, we recommend the following:
-
Solvent Selection: Use high-purity, degassed solvents to minimize oxidative degradation.
-
pH Control: If preparing aqueous solutions, use a buffer system to maintain a stable pH.
-
Light Protection: Always store solutions in amber vials or light-blocking containers.
-
Temperature: Store stock solutions at -20°C or -80°C to slow down the rate of chemical degradation.[1]
-
Aliquoting: Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
Q6: My biological assay results are inconsistent. Could this be related to the stability of the compound?
Inconsistent biological activity or a gradual loss of potency are classic indicators of compound degradation.[1] If you are not preparing fresh solutions for each experiment, it is highly likely that the concentration of the active compound is decreasing over time. We recommend performing a stability study under your specific experimental conditions to confirm this.
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving common stability-related issues encountered during experiments.
| Problem | Potential Cause | Suggested Actions & Explanations |
| Solution Discoloration (Yellowing/Browning) | Oxidation or Photodegradation | 1. Prepare Fresh Solution: This is the most immediate and effective solution. 2. Protect from Light: Store all solutions in amber vials or wrapped in foil to prevent photodegradation.[3] 3. Use Degassed Solvents: Purging solvents with an inert gas (e.g., nitrogen or argon) before use can remove dissolved oxygen, a key component in oxidative degradation. |
| Precipitation in Aqueous Solution | pH-Dependent Solubility or Formation of Insoluble Degradants | 1. Verify and Adjust pH: The hydrochloride salt form suggests better solubility at acidic pH. However, the carboxylic acid moiety's charge will change with pH. Ensure the solution pH is appropriate for maintaining solubility. 2. Incorporate a Buffer: Use a suitable buffer system to maintain a constant pH. 3. Consider a Co-solvent: For poorly soluble compounds, the use of a co-solvent may be necessary.[2] |
| Appearance of New Peaks in HPLC Chromatogram | Chemical Degradation | 1. Conduct a Forced Degradation Study: Systematically expose the compound to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[4] This will help in understanding the degradation pathways. 2. Develop a Stability-Indicating Method: A validated analytical method that can separate the parent compound from all potential degradation products is essential for accurate stability assessment.[1] |
Part 3: Experimental Protocols
As a Senior Application Scientist, I provide the following detailed protocols as a starting point for your investigations. These should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade the compound to identify potential degradation products and pathways, which is a critical step in developing a stability-indicating analytical method.[4]
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter, calibrated
-
HPLC system with UV or PDA detector
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or water:acetonitrile 50:50).
-
Stress Conditions (perform each in a separate vial):
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 48 hours. Also, place a solution of the compound in a sealed vial in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound in a quartz cuvette or other transparent container to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3][5] A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis: At appropriate time points (e.g., 0, 2, 6, 12, 24 hours), withdraw a sample from each stress condition, dilute to a suitable concentration, and analyze by HPLC.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Look for the appearance of new peaks and a decrease in the peak area of the parent compound. Aim for 5-20% degradation for optimal method validation.[1]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Parameter | Temperature | Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 60°C | Up to 24 hours |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 60°C | Up to 24 hours |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal (Solid) | Dry Heat | 105°C | Up to 48 hours |
| Thermal (Solution) | Dry Heat | 60°C | Up to 48 hours |
| Photolytic | ICH Q1B Option II | Controlled Room Temp | As per ICH guidelines |
Protocol 2: Stability-Indicating HPLC-UV Method Development
Objective: To develop a robust HPLC method capable of separating this compound from its degradation products.
Instrumentation and Columns:
-
HPLC with a quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan from 200-400 nm with a PDA detector and select an optimal wavelength (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL
Method Validation: Once the method is optimized to show baseline separation between the parent peak and all degradation peaks from the forced degradation study, it should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Part 4: Visualization of Concepts
To better illustrate the concepts discussed, the following diagrams have been generated.
Hypothetical Degradation Pathway
Caption: Hypothetical degradation pathways for the compound.
Experimental Workflow for Stability Assessment
Sources
- 1. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. caronscientific.com [caronscientific.com]
Technical Support Center: A Researcher's Guide to 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic Acid Hydrochloride
Welcome to the comprehensive technical support guide for 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride (CAS RN: 200064-94-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable pharmaceutical intermediate. Here, we address common questions and troubleshooting scenarios encountered during its storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: The compound should be stored at ambient or room temperature.[1][2] It is crucial to keep the container tightly closed and in a dry, well-ventilated place to prevent moisture absorption, as it is a hydrochloride salt.[3]
Q2: Why is it important to store this compound in a dry environment?
A2: As a hydrochloride salt, this compound is hygroscopic, meaning it can absorb moisture from the air. This can lead to hydrolysis, a common degradation pathway for carboxylic acid derivatives, potentially compromising the compound's purity and stability.[4]
Q3: Are there any specific materials to avoid when storing this compound?
A3: Yes. Avoid storing it with combustible packing materials. It should also be kept away from bases, amines, alkali metals, and other reactive metals.[5] Contact with bases can neutralize the hydrochloride salt, leading to the free base form of the compound, which may have different stability and solubility characteristics.
Q4: I've noticed some clumping of the solid material. Is this a cause for concern?
A4: Clumping can be an initial sign of moisture absorption. While it may not immediately indicate significant degradation, it is a warning that storage conditions may not be optimal. It is recommended to re-evaluate your storage container's seal and the ambient humidity.
Troubleshooting Guide
Scenario 1: Unexpected Experimental Results or Poor Reproducibility
If you are experiencing inconsistent results in your experiments, the integrity of your starting material could be a factor.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (room temperature, dry environment, tightly sealed container).
-
Visual Inspection: Examine the material for any changes in color or consistency. Any deviation from a uniform solid could indicate degradation.
-
Purity Analysis: If you suspect degradation, it is advisable to re-analyze the purity of the compound using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Scenario 2: Solubility Issues
If you encounter difficulties in dissolving the compound, consider the following:
-
Solvent Choice: Ensure you are using an appropriate solvent. The solubility of hydrochloride salts can be influenced by the pH and polarity of the solvent.
-
Moisture Content: If the compound has absorbed significant moisture, its solubility characteristics may be altered.
-
Potential Degradation: Degradation products may have different solubilities than the parent compound.
The following diagram illustrates a troubleshooting workflow for addressing stability concerns with this compound.
Caption: Troubleshooting workflow for stability issues.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | Room Temperature / Ambient | Prevents thermal degradation.[1][2] |
| Atmosphere | Dry / Inert Gas (Optional) | Minimizes moisture absorption and hydrolysis.[3] |
| Light Exposure | Store in an opaque container | Protects against potential photolytic degradation. |
| Container | Tightly sealed, non-reactive material | Prevents contamination and reaction with container material.[3] |
Experimental Protocols
Protocol 1: Handling and Weighing
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation.
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[3]
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Promptly and securely reseal the container after dispensing the material.
Protocol 2: Preparation of a Stock Solution
-
Choose a suitable solvent based on experimental requirements and known solubility data.
-
Add the solvent to the accurately weighed this compound.
-
Use sonication or gentle vortexing to aid dissolution if necessary.
-
If the solution is not for immediate use, store it at an appropriate temperature (e.g., refrigerated or frozen) and protect it from light to maintain stability.
Understanding Degradation Pathways
The stability of this compound can be compromised through several mechanisms:
-
Hydrolysis: The carboxylic acid group is susceptible to hydrolysis, especially in the presence of moisture.[4]
-
Oxidation: The dihydroisoquinoline ring system can be susceptible to oxidation.[6]
-
Photolysis: Exposure to light, particularly UV radiation, can induce degradation in complex organic molecules.[6]
The following diagram illustrates the potential degradation pathways.
Sources
Technical Support Center: Troubleshooting the Synthesis of Isoquinoline Derivatives
Welcome to the technical support center for the synthesis of isoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of these important heterocyclic compounds. Isoquinolines are a cornerstone in medicinal chemistry, forming the structural core of many natural products and pharmaceutical agents. However, their synthesis is not without challenges, often leading to low yields, unexpected side products, and purification difficulties.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter with the most common synthetic routes: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. We will also touch upon modern synthetic approaches and general challenges in purification.
I. Bischler-Napieralski Reaction: From Low Yields to Tar Formation
The Bischler-Napieralski reaction is a powerful method for constructing 3,4-dihydroisoquinolines from β-arylethylamides, which can be subsequently oxidized to the fully aromatic isoquinoline. The reaction is an intramolecular electrophilic aromatic substitution, typically employing a dehydrating agent under acidic conditions.
Q1: My Bischler-Napieralski reaction is resulting in a low yield or failing completely. What are the most common reasons?
A1: Low yields in this reaction often stem from several key factors related to substrate reactivity and reaction conditions.
-
Deactivated Aromatic Ring: This is the most frequent culprit. The reaction is highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups (EWGs) will significantly deactivate the ring towards electrophilic attack, leading to poor or no product formation. Conversely, the reaction is most effective with electron-donating groups (EDGs) on the benzene ring.
-
Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.
-
Inappropriate Reaction Conditions: The choice of solvent and temperature is critical. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, often resulting in tar formation.
Q2: I'm observing a significant amount of a styrene-like byproduct. What is happening and how can I prevent it?
A2: The formation of a styrene derivative is a well-documented side reaction in the Bischler-Napieralski synthesis and points to a retro-Ritter reaction. This occurs when the nitrilium ion intermediate, a key electrophile in the cyclization, fragments. This side reaction is particularly prevalent when the resulting styrene is highly conjugated, as this provides a thermodynamic sink.
Solutions:
-
Modified Procedure: Employing a modified protocol, such as one using oxalyl chloride, can circumvent the formation of the nitrilium intermediate, thus preventing the styrene byproduct formation.
-
Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter fragmentation.
Q3: My reaction mixture has turned into a thick, unmanageable tar. What causes this and how can I avoid it?
A3: Tar formation is a common issue, especially with sensitive substrates or when reaction conditions are too harsh. It is typically a result of polymerization and decomposition of starting materials or products at high temperatures or with prolonged reaction times.
Troubleshooting Steps:
-
Temperature Control: Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial.
-
Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to prevent overheating and decomposition.
-
Solvent Volume: Ensure sufficient anhydrous solvent is used to maintain a stirrable reaction mixture.
| Problem | Potential Cause | Recommended Solution |
| Low to No Yield | Deactivated aromatic ring (EWGs present) | Use stronger dehydrating agents (e.g., P₂O₅ in reflux |
Technical Support Center: Optimizing the Bischler-Napieralski Cyclization
Welcome to the technical support center for the Bischler-Napieralski cyclization. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful reaction for the synthesis of 3,4-dihydroisoquinolines and related heterocyclic scaffolds. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of this reaction and optimize your experimental outcomes.
Introduction to the Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a cornerstone of heterocyclic chemistry, facilitating the intramolecular cyclization of β-arylethylamides or β-arylethylcarbamates to yield 3,4-dihydroisoquinolines.[1][2][3] This transformation is an electrophilic aromatic substitution that typically requires a dehydrating agent and acidic conditions to proceed.[1][2] The resulting dihydroisoquinolines are valuable intermediates, readily oxidized to the corresponding isoquinolines, a core structure in numerous alkaloids and pharmaceutical agents.[2][3][4]
The reaction is initiated by the activation of the amide carbonyl by a dehydrating agent, leading to a highly electrophilic intermediate that then undergoes intramolecular cyclization. Two primary mechanistic pathways are proposed, one involving a dichlorophosphoryl imine-ester intermediate and the other proceeding through a nitrilium ion intermediate.[1][2] The prevailing mechanism is often influenced by the specific reaction conditions employed.[2]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Bischler-Napieralski reaction?
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[1][2][5] It involves the cyclization of a β-arylethylamide or a related substrate, where the amide functionality is converted into a more electrophilic species by a dehydrating agent. This electrophile then attacks the electron-rich aromatic ring to form the dihydroisoquinoline ring system.
Q2: What are the most critical factors for a successful Bischler-Napieralski cyclization?
Several factors are paramount for a successful reaction:
-
Aromatic Ring Electronics: The reaction is most efficient with electron-rich aromatic rings, as electron-donating groups enhance the nucleophilicity of the arene and facilitate the electrophilic substitution.[1][3][5]
-
Choice of Dehydrating Agent: The potency of the dehydrating agent is crucial and must be matched to the reactivity of the substrate.[6]
-
Reaction Temperature and Time: Careful control of temperature is necessary to promote cyclization without causing decomposition of the starting material or product, which can lead to tar formation.[6]
-
Anhydrous Conditions: The reagents used are sensitive to moisture, so maintaining anhydrous conditions is essential for optimal results.
Q3: Can this reaction be performed on substrates with electron-withdrawing groups on the aromatic ring?
Substrates with electron-withdrawing groups on the aromatic ring are challenging for the Bischler-Napieralski reaction. These groups deactivate the ring towards electrophilic substitution, often leading to low or no yield.[6] In such cases, more forcing conditions, such as the use of phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃), may be required.[2][5]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
Q: I am observing a very low yield, or the reaction is not proceeding at all. What are the likely causes and how can I address them?
A: Low or no yield is a common frustration. Let's break down the potential culprits and their solutions:
-
Insufficiently Activated Aromatic Ring: As an electrophilic aromatic substitution, the reaction is highly sensitive to the electronic nature of the aromatic ring.
-
Explanation: Electron-withdrawing groups on the arene will significantly hinder the cyclization.[6] Conversely, electron-donating groups facilitate the reaction.[1][5]
-
Solution: For deactivated substrates, consider using more potent dehydrating agents. A combination of P₂O₅ in refluxing POCl₃ is often effective for such challenging cases.[2][5]
-
-
Inadequate Dehydrating Agent: The choice of dehydrating agent is critical and substrate-dependent.
-
Explanation: A dehydrating agent that is too mild may not be sufficient to activate the amide for cyclization, especially with less reactive substrates.[6][7]
-
Solution: Consult the table below for a selection of dehydrating agents and their typical applications. For particularly stubborn substrates, stronger reagents like triflic anhydride (Tf₂O) can be employed, often allowing for milder reaction temperatures.[3][8]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.
-
Explanation: The reaction may require heating to overcome the activation energy for cyclization. However, excessively high temperatures or prolonged reaction times can lead to decomposition and tar formation.[6]
-
Solution: Monitor the reaction progress diligently using TLC or LC-MS. If the starting material is consumed but the product is not forming, consider that the product itself might be unstable under the reaction conditions. A gradual increase in temperature may be beneficial.[6]
-
-
Presence of Moisture: The dehydrating agents used are highly sensitive to water.
-
Explanation: Any moisture in the reaction will consume the dehydrating agent, rendering it ineffective for activating the amide.
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[7]
-
Issue 2: Formation of Significant Side Products
Q: My reaction is producing a complex mixture of products. What are the common side reactions and how can I suppress them?
A: The formation of side products can complicate purification and reduce the yield of your target molecule. Here are the most common culprits:
-
Retro-Ritter Reaction: This is a major competing pathway, especially when the nitrilium ion intermediate is formed.
-
Explanation: The nitrilium ion can fragment to form a stable styrene derivative, which is a common impurity.[5][6][9] This side reaction is particularly favored if the resulting styrene is highly conjugated.[9]
-
Solution: To minimize the retro-Ritter reaction, consider using the corresponding nitrile as a solvent to shift the equilibrium away from the styrene product.[5][9] Alternatively, employing milder conditions with reagents like oxalyl chloride or triflic anhydride can circumvent the formation of the nitrilium ion intermediate.[9]
-
-
Polymerization/Tar Formation: This is often a sign of decomposition.
-
Explanation: High reaction temperatures or extended reaction times can lead to the polymerization of starting materials or products, resulting in an unmanageable tar.[6]
-
Solution: Carefully control the reaction temperature and monitor its progress closely. Stop the reaction as soon as the starting material is consumed.[6] Using a sufficient amount of solvent to ensure the reaction mixture remains stirrable is also important.[6]
-
-
Abnormal Cyclization Products: In some cases, cyclization can occur at an unexpected position on the aromatic ring.
-
Explanation: With certain substitution patterns, particularly with highly activated rings, cyclization can occur at an ipso-position, leading to rearranged products.[2][10]
-
Solution: This is a substrate-dependent issue. If you suspect an abnormal cyclization, detailed characterization of the side products is necessary. Modifying the substitution pattern on the aromatic ring or choosing a different synthetic route may be required.
-
Issue 3: Incomplete Reaction
Q: My reaction stalls, and I'm left with a significant amount of unreacted starting material. What should I do?
A: An incomplete reaction can be due to several factors:
-
Insufficient Reaction Time or Temperature:
-
Explanation: The reaction may simply need more time or a higher temperature to go to completion.
-
Solution: Monitor the reaction by TLC or LC-MS. If starting material persists, consider extending the reaction time or cautiously increasing the temperature.[6]
-
-
Decomposition of the Dehydrating Agent:
-
Explanation: If there was any moisture present, the dehydrating agent may have been consumed before the reaction was complete.
-
Solution: Ensure rigorously anhydrous conditions. It may be necessary to add a second portion of the dehydrating agent, but do so with caution as this can be exothermic.
-
-
Substrate Instability:
-
Explanation: The starting material may not be stable under the strongly acidic and high-temperature conditions of the reaction.
-
Solution: Milder reaction conditions are advisable. The use of triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine allows for the reaction to be performed at lower temperatures.[6][11]
-
Data and Protocols
Table 1: Common Dehydrating Agents for the Bischler-Napieralski Reaction
| Dehydrating Agent | Typical Conditions | Substrate Suitability | Notes |
| Phosphoryl chloride (POCl₃) | Reflux in an inert solvent (e.g., toluene, acetonitrile) | Generally effective for electron-rich aromatics.[2][9] | Most commonly used reagent. |
| Phosphorus pentoxide (P₂O₅) | Often used in conjunction with POCl₃ | Effective for less activated or deactivated aromatic rings.[2][5] | Provides more forcing conditions. |
| Polyphosphoric acid (PPA) | High temperatures (100-150 °C) | Can be effective for some substrates. | Can lead to charring if not carefully controlled. |
| Triflic anhydride (Tf₂O) | Often used with a base (e.g., 2-chloropyridine) at low temperatures (0 °C to rt) | Suitable for sensitive substrates and can provide higher yields.[3][11] | Milder conditions can help to avoid side reactions. |
| Zinc chloride (ZnCl₂) | High temperatures | Less commonly used, but can be effective in some cases.[1][9] | A Lewis acid catalyst. |
Experimental Protocol: General Procedure for a Bischler-Napieralski Cyclization using POCl₃
-
Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the β-arylethylamide (1.0 eq) in an anhydrous solvent such as toluene or acetonitrile.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (typically 1.1 to 3.0 equivalents) dropwise to the stirred solution.[7] The addition may be exothermic.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).[7]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.[7] Basify the aqueous solution to a pH of 8-9 with a suitable base (e.g., aqueous NaOH or NH₄OH).[7]
-
Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[6]
Visualizing the Process
Diagram 1: Generalized Mechanism of the Bischler-Napieralski Reaction
Caption: A simplified workflow of the Bischler-Napieralski reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Sources
- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. Anomalous substituent effects in the bischler-napieralski reaction of 2-aryl aromatic formamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Separation of Tetrahydroisoquinoline Analogs
Welcome to the technical support center for the chromatographic analysis of 1,2,3,4-tetrahydroisoquinoline (THIQ) analogs. This guide is designed for researchers, chromatographers, and drug development professionals who are navigating the complexities of separating these pharmacologically significant compounds. THIQ analogs, being basic in nature and often chiral, present a unique set of challenges in reversed-phase HPLC, from poor peak shape to difficult-to-resolve enantiomers.[1][2]
This document moves beyond generic advice to provide a structured, in-depth troubleshooting framework rooted in chromatographic principles. We will explore the causality behind common issues and offer systematic, field-proven solutions to help you develop robust and reproducible HPLC methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Poor Peak Shape (Tailing, Fronting, Splitting)
Question 1: My THIQ analog produces a severely tailing peak on a C18 column. What is the underlying cause and how can I fix it?
Answer:
Peak tailing is the most common issue encountered when analyzing basic compounds like THIQs on standard silica-based reversed-phase columns.
Causality: The root cause is secondary ionic interactions between the protonated basic nitrogen of your THIQ analog and negatively charged, deprotonated residual silanols (Si-O⁻) on the silica surface.[3][4] While the primary retention mechanism is hydrophobic interaction with the C18 chains, this secondary interaction "holds back" a fraction of the analyte molecules, causing them to elute later and create a tail. This effect is most pronounced at mid-range pH (approx. 4-7) where a significant population of silanols are ionized.[5]
Troubleshooting Protocol: A Systematic Approach to Eliminating Peak Tailing
This protocol provides a logical workflow to diagnose and solve peak tailing issues.
Caption: Fig 1: A decision-tree workflow for systematically addressing peak tailing of basic analytes.
Step-by-Step Experimental Protocol:
-
Mobile Phase pH Adjustment (First Line of Defense):
-
Action: Prepare your aqueous mobile phase and adjust the pH to a value between 2.5 and 3.0 using an additive like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.
-
Causality: At this low pH, the vast majority of surface silanols are protonated (Si-OH) and thus electrically neutral, which prevents the secondary ionic interaction that causes tailing.[5][6] Your basic THIQ analyte will be fully protonated (positively charged), ensuring consistent interaction with the stationary phase.
-
-
Employ a Competing Base (Alternative to Low pH):
-
Action: If operating at low pH is not desirable (e.g., due to analyte stability), add a small, basic modifier like 0.1% triethylamine (TEA) to your mobile phase.[7]
-
Causality: The competing base (TEA) is a small molecule that will preferentially interact with the active silanol sites, effectively "masking" them from your larger THIQ analyte. This allows the analyte to undergo a more ideal reversed-phase partitioning, resulting in a symmetrical peak.
-
-
Evaluate Your Column Choice:
-
Action: If tailing persists, review your column specifications. Older columns or those not based on high-purity silica have a higher concentration of acidic silanols. Consider switching to a modern column specifically marketed for the analysis of basic compounds.
-
Causality: These columns use higher purity silica with fewer metal impurities and employ advanced end-capping techniques to shield as many residual silanols as possible.[3]
-
-
Check for Column Overload:
-
Action: Prepare a dilution series of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL) and inject them under the same conditions.
-
Causality: If the peak shape improves dramatically at lower concentrations, you may be experiencing mass overload, specifically saturating the limited number of active silanol sites. Reducing the sample load can mitigate this effect.[3][8]
-
Question 2: My peak is fronting. What does this indicate?
Answer:
Peak fronting is less common than tailing for THIQs but typically points to two main issues: high sample concentration (mass overload) or poor sample solubility in the mobile phase.
Causality & Solutions:
-
Mass Overload: The concentration of the analyte in the center of the injection band is so high that it saturates the stationary phase. Molecules at the band's core travel faster through the column at the speed of the mobile phase, while molecules at the edges interact normally, causing the peak to lean forward.
-
Solution: Systematically reduce the concentration of your injected sample until a symmetrical peak is achieved.[3]
-
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger (i.e., more organic) than your mobile phase (e.g., sample in 100% Acetonitrile, mobile phase is 20% Acetonitrile), the sample will not partition correctly onto the head of the column.
Section 2: Resolution and Selectivity
Question 3: I am trying to separate two structurally similar THIQ analogs, but they are co-eluting. How can I improve the resolution?
Answer:
Improving resolution (Rₛ) requires manipulating efficiency (N), retention (k), or selectivity (α). Since selectivity has the most significant impact on resolution, it should be your primary focus.[10]
Causality: Tetrahydroisoquinolines are basic compounds, meaning their degree of ionization is highly dependent on the mobile phase pH. By changing the pH, you alter the charge state of your analogs, which can profoundly affect their relative hydrophobicity and, therefore, their retention and selectivity.[10][11][12]
Caption: Fig 2: The effect of mobile phase pH on the ionization and retention of a basic THIQ analog in reversed-phase HPLC.
Strategies for Improving Selectivity:
-
Manipulate Mobile Phase pH: This is the most powerful tool for ionizable compounds.[13]
-
Action: Perform scouting runs at different pH values (e.g., pH 3.0, pH 5.0, and pH 8.0, ensuring your column is stable at the chosen pH).
-
Causality: Even small differences in the pKa of your analogs can lead to significant changes in their net charge at a given pH. This differential ionization alters their hydrophobicity and can dramatically change their elution order and separation. For basic compounds, increasing the pH suppresses ionization, making them more hydrophobic and increasing retention.[10][13]
-
-
Change the Organic Modifier:
-
Action: If you are using acetonitrile, try switching to methanol, or vice-versa.
-
Causality: Acetonitrile and methanol have different properties (dipole moment, hydrogen bonding capability) that can alter the interactions between your analytes and the stationary phase, thereby changing selectivity.
-
-
Vary the Stationary Phase:
-
Action: If changes to the mobile phase are insufficient, try a column with a different stationary phase chemistry.
-
Causality:
-
Phenyl-Hexyl Phase: Offers π-π interactions, which can be beneficial for the aromatic rings in THIQ structures.
-
Embedded Polar Group (EPG) Phase: Contains a polar group (e.g., amide, carbamate) near the silica surface, which can alter selectivity for polar functional groups and provide better peak shape for bases without high concentrations of acid modifiers.
-
Fluorinated Phases (e.g., F5): Provide alternative selectivity based on dipole-dipole interactions in addition to hydrophobic interactions.
-
-
| Parameter | Starting Condition | Rationale for THIQ Analogs |
| Column | High-Purity, End-capped C18 (e.g., <100Å, 3-5 µm) | Provides good hydrophobic retention and minimizes silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid or 0.1% TFA in Water | Ensures low pH (2.5-3.0) to protonate silanols and provide sharp peaks.[5] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers; start with ACN for efficiency, try MeOH for selectivity changes. |
| Gradient | 5-95% B over 15-20 minutes | A good starting point for screening unknown mixtures of analogs. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard flow rate for analytical columns. |
| Temperature | 30-40 °C | Elevated temperature can improve efficiency and reduce mobile phase viscosity.[14] |
| Detection | UV, typically 254 nm or 280 nm | THIQ structures generally have strong UV absorbance. |
| Table 1: Recommended Starting Conditions for Achiral Method Development |
Section 3: Chiral Separations
Question 4: I need to separate the enantiomers of a chiral THIQ analog. Where do I start?
Answer:
Direct separation of enantiomers requires a chiral environment, most commonly achieved using a Chiral Stationary Phase (CSP).[15][16] Polysaccharide-based CSPs are the most versatile and successful for a wide range of compounds, including THIQs.[16][17]
Protocol: Initial Screening for Chiral Separation of THIQs
Causality: Chiral recognition on polysaccharide phases (like amylose or cellulose derivatives) relies on a combination of interactions, including hydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance. The mobile phase plays a critical role in modulating these interactions. The basic nature of THIQs often necessitates the addition of a basic additive to the mobile phase to prevent strong ionic binding to the CSP surface, which would otherwise result in poor peak shape and no resolution.
Step-by-Step Experimental Protocol:
-
Select Complementary CSPs:
-
Action: Screen your racemic standard on at least two complementary polysaccharide-based columns, such as one based on amylose (e.g., Chiralpak® AD/IA/IG) and one on cellulose (e.g., Chiralcel® OD/OJ).
-
Rationale: These two classes of selectors often provide different chiral recognition mechanisms, increasing the probability of finding a successful separation.[16]
-
-
Choose an Appropriate Mobile Phase System:
-
Normal Phase (Hexane/Alcohol): This is often a good starting point.
-
Mobile Phase: Hexane/Isopropanol (IPA) (90:10, v/v) + 0.1% Diethylamine (DEA) or Butylamine.
-
Rationale: The alcohol acts as the polar modifier, while the basic additive (DEA) is crucial. It acts as a competitor for any acidic sites on the support and improves peak shape for your basic THIQ analyte.[17]
-
-
Polar Organic Mode (Alcohol/Acetonitrile):
-
Mobile Phase: Methanol + 0.1% DEA or Acetonitrile + 0.1% DEA.
-
Rationale: This mode is useful for more polar THIQs and simplifies solvent preparation. The basic additive remains essential.
-
-
Reversed-Phase (Aqueous/Organic):
-
Mobile Phase: Acetonitrile/Buffered Water (e.g., 20 mM Ammonium Bicarbonate, pH 9.0).
-
Rationale: Less common for initial screening but can be effective. A buffered, slightly basic mobile phase keeps the THIQ neutral and can provide unique selectivity.
-
-
-
Optimize the Separation:
-
Action: Once partial separation is observed, systematically vary the ratio of the strong solvent (e.g., the alcohol in normal phase) and the type/concentration of the basic additive.
-
Rationale: Adjusting solvent strength will change retention times, while modifying the additive can fine-tune the interactions responsible for chiral recognition.
-
References
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. Retrieved from [Link]
-
MDPI. (n.d.). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Retrieved from [Link]
-
PubMed. (1978, January). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. Retrieved from [Link]
-
Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
MDPI. (2023, April 16). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants.... Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
PubMed. (2011, May 20). Chiral capillary electrophoresis-mass spectrometry of tetrahydroisoquinoline-derived neurotoxins.... Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). T1. Poor peak shape. Retrieved from [Link]
-
YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]
-
YouTube. (2017, May 22). HPLC Tips and Troubleshooting 17 - Poor Peak Shape. Retrieved from [Link]
-
SpringerLink. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools.... Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Retrieved from [Link]
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
-
PubMed. (n.d.). Resolution of catecholic tetrahydroisoquinoline enantiomers.... Retrieved from [Link]
-
ResearchGate. (2021, March 22). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. Retrieved from [Link]
-
PMC - NIH. (n.d.). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. Retrieved from [Link]
-
PMC - NIH. (n.d.). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. Retrieved from [Link]
-
Shodhganga. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. moravek.com [moravek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study | MDPI [mdpi.com]
Technical Support Center: 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride
Welcome to the dedicated support center for 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its experimental lifecycle. Here, we address common challenges, provide in-depth troubleshooting protocols, and explain the chemical principles behind our recommendations to prevent compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability critical?
This compound is a synthetic intermediate featuring a 1,2,3,4-tetrahydroisoquinoline (THIQ) core.[1][2] The THIQ scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous bioactive molecules and pharmaceuticals.[3][4] Its stability is paramount because the formation of degradation products can lead to:
-
Inaccurate quantification and dosing in experimental assays.
-
Altered pharmacological activity or receptor binding properties.
-
Generation of potentially toxic impurities.
-
Poor reproducibility of experimental results.
Maintaining the structural integrity of the parent molecule is essential for generating reliable and valid scientific data.
Q2: What are the primary causes of degradation for this compound?
The principal vulnerability of the 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system is oxidation .[5][6] This can manifest in two main ways:
-
Oxidative Rearomatization: The THIQ ring loses hydrogen atoms to form the more stable, fully aromatic isoquinoline ring. This is a common degradation pathway for this class of compounds.[7][8]
-
α-Oxygenation: The carbon atom adjacent to the nitrogen (the α-position) can be oxidized, particularly in the presence of oxygen and light, to form lactams (specifically, 3,4-dihydroisoquinolones).[3][6]
Other potential, though often secondary, degradation factors include hydrolysis , photodegradation , and thermal stress , especially when the compound is in solution.[9][10]
Q3: How can I visually or analytically detect if my compound has degraded?
Visual inspection is unreliable. While significant degradation might lead to a color change (e.g., to brownish hues), the absence of a color change does not guarantee purity.[11]
The most reliable method for detecting degradation is through analytical chromatography.[9][12]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard. When analyzing your sample, look for a decrease in the area of the main peak corresponding to the parent compound and the appearance of new peaks, which represent degradation products.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for identifying the mass of the degradation products, which helps in elucidating their structure and confirming the degradation pathway (e.g., identifying a mass corresponding to the oxidized isoquinoline form).[14]
Troubleshooting Guide: Addressing Common Experimental Issues
Scenario 1: "My analytical results (HPLC, NMR) show new, unexpected peaks after storing the compound."
This is a classic sign of chemical degradation. The identity of the new peaks often points to the cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying degradation products.
Explanation:
-
A mass loss of 2 Daltons (Da) strongly suggests the loss of two hydrogen atoms, characteristic of oxidative rearomatization to the isoquinoline form.[5][7]
-
A mass gain of 14 Da (or +16 Da for oxygen minus 2 Da for hydrogen) points towards α-oxygenation , forming an isoquinolinone.[3][6]
Scenario 2: "My experimental results are inconsistent, especially when using solutions prepared on different days."
This indicates poor stability of the compound in your chosen solvent and under your storage conditions. The concentration of the active parent compound is likely decreasing over time.
Immediate Actions:
-
Discard Old Solutions: Never use stock solutions that are more than a few days old without re-verifying their purity by HPLC.
-
Prepare Fresh Stock: Prepare a new stock solution immediately before your experiment using the protocol outlined below.
-
Perform a Time-Course Stability Study: Analyze your new stock solution by HPLC at T=0, T=4h, T=8h, and T=24h to understand its stability window in your specific experimental conditions.
Scenario 3: "I dissolved the compound in a neutral aqueous buffer and the pH dropped."
This is expected behavior. This compound is an amine hydrochloride salt.[15] When dissolved in water, the hydrochloride salt dissociates, and the equilibrium between the protonated amine and the free base results in a slightly acidic solution.[11] However, significant pH drift over time could indicate degradation, as some degradation pathways can produce acidic or basic byproducts. It is crucial to use a well-buffered system to maintain a stable pH, as pH can influence the rate of both hydrolysis and oxidation.
Protocols for Preventing Degradation
Storage and Handling of Solid Compound
The solid hydrochloride salt is generally more stable than the free base form. However, proper storage is critical. Amine hydrochloride salts can be hygroscopic, and absorbed moisture can accelerate degradation.[16][17]
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C or -20°C for long-term. | Reduces the rate of all chemical degradation pathways.[9] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Crucial. Prevents oxidation, the primary degradation pathway for the THIQ core.[5][6] |
| Light | Store in an amber vial or protect from light. | Nitrogen heterocycles can be photosensitive, leading to radical-mediated degradation.[10][18] |
| Moisture | Keep container tightly sealed in a desiccator. | Prevents hygroscopic water uptake, which can promote hydrolysis and other reactions.[16] |
Protocol for Preparing Stable Stock Solutions
The compound's stability is lowest when in solution. The choice of solvent and preparation technique are the most important factors you can control.
Objective: To prepare a stock solution with minimal initial degradation and maximum short-term stability.
Materials:
-
This compound
-
High-purity, degassed solvent (e.g., DMSO, deoxygenated water, or appropriate buffer)
-
Inert gas source (Argon or Nitrogen)
-
Sterile, amber glass vials with PTFE-lined caps
Step-by-Step Methodology:
-
Deoxygenate the Solvent: Before use, sparge your chosen solvent with a gentle stream of argon or nitrogen for at least 15-20 minutes. This removes dissolved oxygen, a key reactant in oxidative degradation.
-
Weigh Compound: Quickly weigh the required amount of the compound in a clean, dry vial. Minimize its exposure to ambient air and light.
-
Inert the Vial: Flush the headspace of the vial containing the solid compound with inert gas.
-
Add Solvent: Using a syringe, add the deoxygenated solvent to the vial.
-
Dissolve and Purge: Cap the vial and mix gently (vortex or sonicate) until fully dissolved. Once dissolved, briefly uncap and flush the headspace with inert gas again before sealing tightly.
-
Storage: Store the solution at -20°C or -80°C. For use in cell culture or aqueous assays, prepare small, single-use aliquots to avoid repeated freeze-thaw cycles.
Key Degradation Pathway Overview
The most probable degradation pathway involves the oxidation of the tetrahydroisoquinoline ring. Understanding this helps in diagnosing issues and implementing preventative measures.
Caption: Major oxidative degradation routes for the THIQ core.
References
-
Organic Letters. (2024). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. ACS Publications. [Link]
-
PMC. (n.d.). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. [Link]
-
MDPI. (n.d.). Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines and Isoindolines Without External Photocatalysts. [Link]
-
pubs.acs.org. (n.d.). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. [Link]
-
The Journal of Organic Chemistry. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. ACS Publications. [Link]
-
pubs.acs.org. (n.d.). Aromatic hydroxylation of some isoquinoline-type alkaloids. [Link]
-
Boron Molecular. (n.d.). 6-Ethyl-1,2,3,4-tetrahydro-isoquinoline.HCl salt. [Link]
-
ResearchGate. (n.d.). Degradation pathway of drug. [Link]
-
RSC Publishing. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
-
PubMed. (n.d.). Construction of a DNA probe to detect isoquinoline-degrading bacteria. [Link]
-
Natural Product Reports. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. RSC Publishing. [Link]
-
researchgate.net. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. [Link]
-
ijpsr.com. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]
-
Wikipedia. (n.d.). Isoquinoline. [Link]
-
Universal Biologicals. (n.d.). This compound. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
National Taiwan Normal University. (n.d.). Formation and photostability of N-heterocycles in space I. The effect of nitrogen on the photostability of small aromatic molecules. [Link]
-
IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
-
Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. [Link]
-
ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. [Link]
-
PMC. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. [Link]
-
PubMed. (1998). Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. [Link]
-
Wiley-VCH. (n.d.). Compendium of Drug Degradation Pathways. [Link]
-
Enlighten Theses. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]
-
PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. [Link]
-
scirp.org. (n.d.). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
ResearchGate. (n.d.). (PDF) Prescribed drugs containing nitrogen heterocycles: an overview. [Link]
-
Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]
-
PMC. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. [Link]
-
Pollution. (n.d.). Analytical Methods for Extraction, Determination and Degradation of Diazinon in Soil Samples. [Link]
-
Wikipedia. (n.d.). Hydroxylamine. [Link]
-
RSC Publishing. (n.d.). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. [Link]
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- 13. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 17. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 18. database.ich.org [database.ich.org]
Technical Support Center: Scale-Up Synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride
Document ID: TSS-THIQ-AA-2401
Version: 1.0
Introduction
Welcome to the technical support guide for the scale-up synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride. This molecule is a key intermediate in the synthesis of various pharmaceutical agents, notably as a precursor to angiotensin-converting enzyme (ACE) inhibitors like Quinapril.[1][2][3] While the laboratory-scale synthesis is well-documented, transitioning to pilot or production scale introduces significant challenges related to reaction kinetics, thermal management, impurity control, and solid-state properties.
This guide is structured to provide researchers, chemists, and process development professionals with practical, field-proven insights into navigating these challenges. It combines troubleshooting advice in a direct question-and-answer format with detailed protocols and the underlying scientific rationale for key process decisions.
Overall Synthesis Workflow
The synthesis can be conceptually divided into two main stages: the formation of the 1,2,3,4-tetrahydroisoquinoline (THIQ) core and its subsequent N-alkylation, followed by hydrochloride salt formation.
Caption: Troubleshooting decision tree for low cyclization yield.
Stage 2: N-Alkylation
Q: During the N-alkylation of the THIQ with ethyl bromoacetate, I am observing the formation of a quaternary ammonium salt and my yield of the desired product is low. Why?
A: This is a classic case of over-alkylation, a common issue when alkylating secondary amines.
-
Causality: The desired product, a tertiary amine, is still nucleophilic and can react with another molecule of the alkylating agent (ethyl bromoacetate) to form a quaternary ammonium salt. This side reaction consumes both your starting material and reagent and complicates purification. The issue is often worse at higher temperatures and with high local concentrations of the alkylating agent.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the ethyl bromoacetate. A large excess will drive the over-alkylation.
-
Slow Addition: Add the ethyl bromoacetate solution slowly, subsurface if possible, to the reaction mixture containing the THIQ and a base (e.g., K₂CO₃, Et₃N) over several hours. This maintains a low instantaneous concentration of the alkylating agent, favoring the desired mono-alkylation.
-
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Start at room temperature or even 0 °C. Avoid high temperatures which accelerate the second alkylation step.
-
Choice of Base: Use a non-nucleophilic, hindered base if possible. However, for scale-up, inorganic bases like potassium carbonate are often preferred for cost and ease of removal. Ensure the base is finely powdered to maximize surface area and reactivity.
-
In-Process Monitoring: Monitor the reaction closely by HPLC or GC. Stop the reaction as soon as the consumption of the starting THIQ plateaus to prevent the buildup of the quaternary salt byproduct.
-
Stage 3: Hydrochloride Salt Formation & Crystallization
Q: Upon adding HCl to my solution of the free base in isopropanol, the product oiled out instead of crystallizing. How can I achieve a crystalline solid?
A: "Oiling out" is a common crystallization problem that occurs when the product precipitates from solution as a liquid phase (an oil) rather than a solid crystalline lattice. This usually happens when supersaturation is too high or the solvent is not optimal.
-
Causality: The formation of the oil indicates that the product's solubility limit was exceeded too rapidly or under conditions (temperature, solvent environment) that do not favor nucleation and crystal growth. The resulting oil is often amorphous and can be difficult to handle and purify.
-
Troubleshooting Steps:
-
Solvent System Optimization: Isopropanol (IPA) is a good starting point, but you may need an anti-solvent. A common strategy is to dissolve the free base in a solvent where it is soluble (e.g., IPA, acetone, ethyl acetate) and then add the HCl solution, followed by the slow addition of an anti-solvent where the salt is insoluble (e.g., heptane, MTBE) to induce crystallization. [4] 2. Control the Rate of HCl Addition: Add the HCl solution (e.g., HCl in IPA, or gaseous HCl diluted in nitrogen) slowly and at a controlled temperature. Rapid pH change can cause the product to crash out as an oil.
-
Temperature Profile: Add the HCl at a slightly elevated temperature (e.g., 40-50 °C) where the salt may have higher solubility, allowing a metastable zone for controlled crystallization upon cooling. Hold the mixture at this temperature for a period to allow for equilibration before initiating a slow cooling ramp.
-
Seeding: If you have a small amount of crystalline material from a previous batch, use it to seed the solution. Add the seed crystals once the solution is supersaturated but before spontaneous oiling or nucleation occurs. This provides a template for proper crystal growth.
-
Agitation: Ensure proper agitation. The hydrodynamics of the vessel can significantly impact crystallization. The agitator speed and type should be chosen to keep solids suspended without causing excessive secondary nucleation or crystal breakage.
-
| Solvent System | HCl Source | Typical Temperature Profile | Key Considerations |
| Isopropanol (IPA) | HCl gas or IPA/HCl | 40°C → 5°C cooling ramp | Good for direct crystallization, but solubility can be high, affecting yield. |
| Acetone / Heptane | Anhydrous HCl | 25°C → 0°C with anti-solvent | Acetone can be reactive with HCl; use with caution. Good for reducing solubility. |
| Ethyl Acetate / Heptane | Anhydrous HCl | 30°C → 5°C with anti-solvent | Common, effective system. Watch for ester hydrolysis if aqueous HCl is used. |
| Toluene | Anhydrous HCl | 50°C → 10°C cooling ramp | Can result in good crystallinity but may require higher temperatures. |
Detailed Experimental Protocols
Disclaimer: These protocols are intended as a starting point. All procedures should be first optimized at the laboratory scale and subjected to a thorough safety review before attempting a scale-up.
Protocol 1: THIQ Synthesis via Bischler-Napieralski and Reduction
-
Cyclization:
-
Charge a dry, inerted reactor with the starting N-acyl-β-phenylethylamine (1.0 eq) and a suitable solvent (e.g., toluene, 5-10 volumes).
-
Begin agitation and slowly add phosphorus oxychloride (POCl₃, 1.5-2.0 eq) via a dosing pump, maintaining the internal temperature below 40°C.
-
Once the addition is complete, heat the mixture to reflux (approx. 110°C for toluene) and hold for 4-8 hours.
-
IPC: Monitor the reaction by HPLC for the disappearance of the starting material.
-
Cool the reaction to room temperature. Cautiously quench the reaction by slowly transferring the mixture to a separate vessel containing ice water, ensuring the temperature of the quench pot does not exceed 30°C.
-
Adjust the pH to >10 with aqueous NaOH (50% w/w). Extract the product into a suitable solvent like dichloromethane or toluene.
-
-
Reduction:
-
Transfer the organic solution of the 3,4-dihydroisoquinoline intermediate to a clean reactor.
-
Cool the solution to 0-5°C.
-
In a separate vessel, prepare a solution or slurry of sodium borohydride (NaBH₄, 1.5-2.0 eq) in a suitable solvent (e.g., ethanol).
-
Slowly add the NaBH₄ slurry to the reactor, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
IPC: Monitor by HPLC/TLC for the disappearance of the imine intermediate.
-
Carefully quench the reaction with water, followed by a mild acid (e.g., 1M HCl) to destroy excess NaBH₄.
-
Separate the organic layer, wash with brine, and concentrate under vacuum to obtain the crude THIQ base.
-
Protocol 2: N-Alkylation and Saponification
-
Alkylation:
-
Charge the reactor with the crude THIQ base (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a solvent such as acetonitrile or acetone (5-10 volumes).
-
Heat the slurry to 40-50°C with vigorous agitation.
-
Slowly add ethyl bromoacetate (1.1 eq) over 2-3 hours.
-
Maintain the temperature and stir for 6-12 hours after the addition is complete.
-
IPC: Monitor for the consumption of the THIQ starting material by HPLC.
-
Cool the reaction, filter off the inorganic salts, and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under vacuum to yield the crude ester.
-
-
Saponification (Hydrolysis):
-
Dissolve the crude ester in a mixture of ethanol (5 volumes) and water (2 volumes).
-
Add sodium hydroxide (NaOH, 1.5 eq) as a 50% aqueous solution.
-
Heat the mixture to 40-60°C and hold for 1-3 hours.
-
IPC: Monitor by HPLC for the disappearance of the ester.
-
Cool the mixture and wash with a non-polar solvent like MTBE or toluene to remove non-polar impurities.
-
Carefully adjust the pH of the aqueous layer to ~6.0-6.5 with concentrated HCl. The free base of the product may precipitate or can be extracted.
-
Extract the product into a suitable organic solvent (e.g., dichloromethane). Concentrate to obtain the crude free base acid.
-
Protocol 3: Final Salt Formation and Crystallization
-
Preparation:
-
Dissolve the crude 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid free base in a suitable solvent like isopropanol (IPA, 5-8 volumes).
-
Filter the solution through a polishing filter to remove any particulate matter.
-
Heat the solution to 50-60°C.
-
-
Crystallization:
-
Slowly add a solution of anhydrous HCl in IPA (1.0-1.05 eq) to the warm solution.
-
If seeding, add seed crystals (0.1-1.0% w/w) after HCl addition.
-
Hold at 50-60°C for 1 hour to allow for crystal maturation.
-
Initiate a slow, linear cooling ramp to 0-5°C over 4-6 hours.
-
Hold the resulting slurry at 0-5°C for at least 2 hours.
-
-
Isolation:
-
Filter the product using a centrifuge or filter dryer.
-
Wash the filter cake with cold IPA (1-2 volumes).
-
Dry the product under vacuum at a temperature not exceeding 50°C until the solvent content meets specification.
-
References
-
Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]
- Google Patents. (2008). US20100204470A1 - Method for salt preparation.
-
Klutchko, S., et al. (1986). Synthesis of novel angiotensin converting enzyme inhibitor quinapril and related compounds. A divergence of structure-activity relationships for non-sulfhydryl and sulfhydryl types. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
-
ResearchGate. (2012). How to make a salt of a novel compound?. Retrieved from [Link]
-
Yadav, V., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability. Retrieved from [Link]
-
C-Y. Chen, et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of quinapril (11) by Jamison and co-workers making use of a one-flow system. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
RSC Publishing. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]
-
d'Andrea, P., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Retrieved from [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of Spirocyclic Indolines by Interruption of the Bischler–Napieralski Reaction. Organic Letters. Retrieved from [Link]
-
ACS Publications. (2026). Catalytic Enantioselective Synthesis of 1,1-Disubstituted Isochromans. Retrieved from [Link]
-
Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2003). US20040192613A1 - Preparation of quinapril hydrochloride.
-
NIH. (2020). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
ResearchGate. (2020). Synthetic approaches for quinoline and isoquinoline. Retrieved from [Link]
-
NIH PubChem. (n.d.). Quinapril. Retrieved from [Link]
- Google Patents. (2004). CN1747935A - Preparation of quinapril hydrochloride.
-
NIH. (2021). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Retrieved from [Link]
- Google Patents. (2005). EP1751111B1 - Substituted 1,2,3,4-tetrahydroisoquinoline derivatives.
-
PubMed. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent.... Retrieved from [Link]
-
NIH. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Retrieved from [Link]
-
ACS Publications. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]
- Google Patents. (2022). WO2022256660A1 - Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels.
-
NIH. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Retrieved from [Link]
Sources
- 1. Synthesis of novel angiotensin converting enzyme inhibitor quinapril and related compounds. A divergence of structure-activity relationships for non-sulfhydryl and sulfhydryl types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20040192613A1 - Preparation of quinapril hydrochloride - Google Patents [patents.google.com]
- 3. Quinapril | C25H30N2O5 | CID 54892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride
Welcome to the technical support center for the synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and contamination issues encountered during this synthesis. By understanding the root causes of these issues, you can effectively troubleshoot your experiments and ensure the highest purity of your final product.
I. Overview of the Synthetic Pathway
The most common and direct route to synthesize this compound involves a two-step process:
-
N-Alkylation: Reaction of 1,2,3,4-tetrahydroisoquinoline (THIQ) with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate, to form the intermediate, ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetate.
-
Hydrolysis and Salt Formation: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by treatment with hydrochloric acid to yield the final hydrochloride salt.
This seemingly straightforward synthesis is prone to several contamination issues that can affect yield, purity, and reproducibility. This guide will address these issues in a question-and-answer format.
II. Frequently Asked Questions (FAQs)
Q1: My final product has a low melting point and appears oily, even after precipitation. What could be the cause?
A1: This is a common issue and often points to the presence of unreacted starting materials or byproducts from the N-alkylation step. The most likely culprits are residual 1,2,3,4-tetrahydroisoquinoline (THIQ) or the intermediate ethyl ester. Incomplete hydrolysis will result in the presence of the oily ethyl ester in your final product, lowering its melting point.
Q2: I'm observing an unknown peak in my HPLC analysis with a higher retention time than my product. What could it be?
A2: A peak with a higher retention time on a reverse-phase HPLC column typically indicates a less polar compound. A likely candidate is the unhydrolyzed intermediate, ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetate. Another possibility, though less common, is the formation of a dimer or other byproduct from side reactions of the starting materials.
Q3: My NMR spectrum shows unexpected aliphatic signals. What impurities should I suspect?
A3: Besides the expected signals for the product, extraneous aliphatic signals could indicate several impurities:
-
Unreacted Ethyl Ester: Look for the characteristic quartet and triplet of the ethyl group.
-
Residual Solvents: Solvents used in the reaction or purification, such as ethanol, ethyl acetate, or diethyl ether, are common contaminants.
-
Over-alkylation Product: While sterically hindered, a minor amount of a quaternary ammonium salt formed by the reaction of the product with another molecule of ethyl haloacetate could be present.
Q4: The color of my final product is off-white or yellowish. Is this normal?
A4: While a slightly off-white color can sometimes be acceptable depending on the required purity, a distinct yellow or brown color often indicates the presence of oxidation or degradation products. 1,2,3,4-Tetrahydroisoquinoline and its derivatives can be susceptible to air oxidation over time, leading to colored impurities.
III. Troubleshooting Guide: Contamination Issues and Solutions
This section provides a more in-depth look at specific contamination issues, their origins, and step-by-step protocols for their identification and removal.
Issue 1: Incomplete N-Alkylation
-
Symptom: Presence of a significant amount of unreacted 1,2,3,4-tetrahydroisoquinoline (THIQ) in the crude product.
-
Causality: The N-alkylation of the secondary amine of THIQ with an ethyl haloacetate is a nucleophilic substitution reaction. Inefficient reaction can be due to several factors:
-
Insufficient reactivity of the alkylating agent: Ethyl chloroacetate is less reactive than ethyl bromoacetate.
-
Inadequate base: A base is typically used to scavenge the hydrohalic acid byproduct, driving the reaction to completion. The choice and amount of base are critical.
-
Low reaction temperature or time: The reaction may not have reached completion.
-
Troubleshooting Protocol:
-
Confirm the presence of THIQ: Use TLC or HPLC to compare the crude product with a standard of THIQ.
-
Optimize reaction conditions:
-
Consider switching from ethyl chloroacetate to the more reactive ethyl bromoacetate.[1]
-
Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is used.
-
Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC until the THIQ spot/peak is minimal.
-
-
Purification: Unreacted THIQ can be removed by column chromatography or by an acidic wash during workup, although the latter can be challenging due to the basicity of the product.
Issue 2: Incomplete Hydrolysis
-
Symptom: Presence of the intermediate, ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetate, in the final product.
-
Causality: The hydrolysis of the ethyl ester to the carboxylic acid is typically carried out under basic or acidic conditions. Incomplete hydrolysis can result from:
-
Insufficient hydrolysis time or temperature.
-
Inadequate concentration of the acid or base.
-
Precipitation of the intermediate before complete hydrolysis.
-
Troubleshooting Protocol:
-
Confirm the presence of the ethyl ester: Use HPLC or NMR to identify the intermediate. In the 1H NMR, look for the characteristic signals of the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm).
-
Optimize hydrolysis conditions:
-
Increase the reaction time and/or temperature.
-
Use a higher concentration of the hydrolyzing agent (e.g., 2-4 M NaOH or HCl).
-
Ensure the reaction mixture remains homogeneous. If the intermediate precipitates, consider adding a co-solvent.
-
-
Purification: If a small amount of the ester remains, it can often be removed by recrystallization from a suitable solvent system.
Issue 3: Over-alkylation Byproduct
-
Symptom: A minor, more polar impurity is detected by HPLC or LC-MS.
-
Causality: The product, being a tertiary amine, can theoretically react with another molecule of the ethyl haloacetate to form a quaternary ammonium salt. This is generally a minor pathway due to the steric hindrance around the nitrogen atom.
Troubleshooting Protocol:
-
Identification: This byproduct will have a higher molecular weight corresponding to the addition of a CH2COOEt group. LC-MS is the best tool for its identification.
-
Prevention:
-
Use the ethyl haloacetate as the limiting reagent or use a slight excess of THIQ.
-
Add the alkylating agent slowly to the reaction mixture to avoid localized high concentrations.
-
-
Purification: Quaternary ammonium salts are highly polar and can typically be removed by recrystallization or by washing the free base of the product with a non-polar solvent.
Issue 4: Impurities from Starting Materials
-
Symptom: Persistent, unknown impurities in the final product that are not explained by the main reaction pathways.
-
Causality: Impurities present in the starting materials, 1,2,3,4-tetrahydroisoquinoline and ethyl haloacetate, will be carried through the synthesis.
-
THIQ Impurities: THIQ is often synthesized via the Bischler-Napieralski reaction followed by reduction.[2] Incomplete reduction can leave 3,4-dihydroisoquinoline as an impurity.
-
Ethyl Haloacetate Impurities: These reagents can contain impurities from their manufacturing process. For instance, ethyl bromoacetate is synthesized from bromoacetic acid and ethanol and may contain residual starting materials.[1]
-
Troubleshooting Protocol:
-
Analyze Starting Materials: Before starting the synthesis, analyze the purity of your 1,2,3,4-tetrahydroisoquinoline and ethyl haloacetate by GC-MS or NMR.
-
Purify Starting Materials: If significant impurities are found, purify the starting materials. THIQ can be purified by distillation or recrystallization of its salt. Ethyl haloacetate can be purified by distillation.
-
Source High-Purity Reagents: Whenever possible, use high-purity starting materials from a reputable supplier.
IV. Analytical Methods and Data
Consistent and reliable analytical methods are crucial for identifying and quantifying impurities.
Table 1: Common Impurities and Recommended Analytical Methods
| Impurity | Potential Source | Recommended Analytical Method(s) |
| 1,2,3,4-Tetrahydroisoquinoline | Incomplete N-alkylation | HPLC, TLC, GC-MS |
| Ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetate | Incomplete hydrolysis | HPLC, 1H NMR |
| Quaternary ammonium salt | Over-alkylation | LC-MS |
| 3,4-Dihydroisoquinoline | Impurity in starting THIQ | GC-MS of starting material |
| Residual Solvents (e.g., Ethanol, Ethyl Acetate) | Reaction or purification | 1H NMR, GC-MS |
Experimental Protocol: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
This method should provide good separation of the starting materials, intermediate, and the final product.
V. Visualizing the Process
Diagram 1: Synthetic Pathway and Potential Contaminants
Caption: Synthetic pathway and sources of common impurities.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting contamination issues.
VI. References
-
Přech, J., et al. (2013). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. American Journal of Analytical Chemistry, 4, 125-133. Available at: [Link]
-
A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry. (1995). Analytical Biochemistry, 224(1), 256-62. Available at: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11(21), 12676-12705. Available at: [Link]
-
Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. Available at: [Link]
-
Spray, C. R. (1981). Synthesis and reactions in the 1,2,3,4-tetrahydroisoquinoline series. (Doctoral thesis, University of Bath). Available at: [Link]
-
Al-Hiari, Y. M., et al. (2009). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Jordan Journal of Pharmaceutical Sciences, 2(1). Available at: [Link]
-
Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (2020). Molecules, 25(21), 5179. Available at: [Link]
-
Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. (2011). Chinese Journal of Organic Chemistry, 31(1), 96-100. Available at: [Link]
-
Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available at: [Link]
-
Ethyl bromoacetate. PubChem. Available at: [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2014). Molecules, 19(9), 13593–13631. Available at: [Link]
-
Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Thieme Chemistry. Available at: [Link]
-
Ethyl bromoacetate. Wikipedia. Available at: [Link]
-
Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). (1996). National Cancer Institute. Available at: [Link]
-
ETHYL BROMOACETATE. Ataman Kimya. Available at: [Link]
-
Synthesis and Characterization of N-Substituted Tetrahydroisoquinoline Derivatives via a Pictet-Spengler Condensation. (2014). Journal of Applied Solution Chemistry and Modeling, 3(3), 169-174. Available at: [Link]
-
Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation. (2019). European Journal of Medicinal Chemistry, 164, 317-333. Available at: [Link]
-
Synthesis and Characterization of N-Substituted Tetrahydroiso- quinoline Derivatives via a Pictet-Spengler Condensation. (2014). Semantic Scholar. Available at: [Link]
-
Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). RSC Advances, 13(16), 10695-10705. Available at: [Link]
-
3,4-dihydroisoquinolin-2(1h)-yl compounds. Google Patents. Available at:
-
2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists. (2012). Journal of Medicinal Chemistry, 55(5), 2452-68. Available at: [Link]
-
Solid forms of isoquinolinones, and process of making, composition comprising, and methods of using the same. Justia Patents. Available at: [Link]
-
Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). RSC Advances, 13(16), 10695-10705. Available at: [Link]
-
Synthesis and characterization of n-substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides and thioamides as organocatalysts for asymmetric aldol reaction. (2011). Tetrahedron, 67(49), 9623-9630. Available at: [Link]
-
Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide. (2020). RSC Advances, 10(42), 25031-25039. Available at: [Link]
-
Degraders and degrons for targeted protein degradation. Google Patents. Available at:
-
Reagent Guide. Greyhound Chromatography. Available at: [Link]
Sources
handling hygroscopic properties of isoquinoline hydrochlorides
A Guide to Understanding and Managing Hygroscopic Properties in Research and Development
Welcome to the technical support center for handling isoquinoline hydrochlorides. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for managing the challenges associated with the hygroscopic nature of these compounds. This resource moves beyond simple protocols to explain the scientific principles behind each recommendation, ensuring you can make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding the hygroscopicity of isoquinoline hydrochlorides.
Q1: What does "hygroscopic" mean, and why are isoquinoline hydrochlorides susceptible?
A: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment. Isoquinoline, a weak base, is often converted into a hydrochloride salt to enhance its aqueous solubility for pharmaceutical applications.[1] However, this salt formation is the primary reason for its hygroscopicity. The chloride ions and the protonated isoquinoline molecule readily form hydrogen bonds with atmospheric water, drawing moisture into the crystal lattice.[1] This can lead to significant physical and chemical changes in the material.
Q2: What are the consequences of improper handling of hygroscopic isoquinoline hydrochloride?
A: Failure to control moisture exposure can compromise your experiments and the integrity of your active pharmaceutical ingredient (API). The primary consequences are:
-
Physical Instability: Moisture absorption can lead to physical changes such as clumping, caking, or even complete deliquescence (dissolving in the absorbed water).[2] These changes severely impact powder properties like flowability, which is critical for processes like tablet manufacturing and accurate weighing.[3][4][5][6]
-
Chemical Degradation: The presence of water can accelerate chemical degradation pathways, such as hydrolysis, which can reduce the potency of the API and generate impurities.[7][8][9]
-
Inaccurate Quantification: Absorbed water adds weight to the sample, leading to significant errors in weighing and the preparation of solutions of known concentrations. This directly impacts the accuracy of assays, dose-response curves, and other quantitative analyses.[10]
Q3: What are the ideal storage conditions for isoquinoline hydrochlorides?
A: The fundamental principle is to create a barrier between the compound and atmospheric moisture. According to Good Manufacturing Practices (GMP), materials should be stored under controlled conditions to ensure their integrity.[11][12]
-
Primary Container: Always store the material in a tightly sealed, airtight container. Containers with ground-glass joints or high-quality threaded caps with inert liners are preferable.
-
Secondary Environment: Store the primary container in a controlled, low-humidity environment. Options include:
-
Desiccators: Use a well-maintained desiccator with an active desiccant.
-
Glove Boxes: For highly sensitive materials, handling within a nitrogen or argon-purged glove box is ideal.
-
Controlled Humidity Rooms: In a manufacturing setting, storage in rooms with controlled relative humidity (RH), typically below 40%, is standard practice.[13][14]
-
-
Temperature: Store at the temperature recommended on the Certificate of Analysis (CoA), typically between 15°C and 25°C.[13]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: My isoquinoline hydrochloride powder appears clumpy or caked upon opening.
This indicates that the material has already absorbed a significant amount of moisture. Proceed with the following workflow.
Caption: Decision workflow for a hygroscopic sample.
Corrective Actions:
-
Quarantine: Immediately segregate the material to prevent its inadvertent use.[15]
-
Quantify Moisture: Do not guess the level of hydration. The most accurate method for determining water content is Karl Fischer (KF) titration, which is specific to water and avoids interference from other volatile solvents.[7] Loss-on-Drying (LoD) is an alternative but is less specific as it measures the loss of all volatile components.[16][17]
-
Drying (with caution): If the material is deemed salvageable, it can be dried. Gentle heating in a vacuum oven is a common method.[2] However, you must first verify that the material is thermally stable and will not decompose at the drying temperature. Always re-analyze the material for water content and purity after drying to confirm the process was successful.[2]
Issue 2: My weighed amount is inconsistent, or I suspect it's inaccurate due to moisture.
This is a classic problem when working with hygroscopic substances. Rapid moisture uptake on the balance pan can make obtaining a stable, accurate weight impossible.
Protocol: Accurate Weighing of a Hygroscopic Sample
-
Preparation: Allow the sealed container of the isoquinoline hydrochloride to equilibrate to the ambient temperature of the weighing area for at least 30-60 minutes. This prevents condensation from forming on the cold powder upon opening.
-
Environment: If possible, perform the weighing in a low-humidity environment like a glove box or a balance with a draft shield.
-
Technique: Work quickly and efficiently.[2]
-
Use a clean, dry weighing vessel (e.g., a glass vial with a cap).
-
Tare the capped weighing vessel on the analytical balance.
-
Briefly open the main container, quickly transfer an approximate amount of powder to the weighing vessel, and immediately reseal both the vessel and the main container.
-
Record the stable weight of the capped vessel with the powder. The weight of the powder is determined by difference.
-
-
Alternative for Solutions: For making solutions where high accuracy is critical, consider the "whole bottle" method.[18] Transfer the entire contents of a new vial of the compound into a volumetric flask, dissolve it in the solvent, and calculate the concentration based on the manufacturer-provided weight on the Certificate of Analysis. This bypasses the errors associated with weighing small, hygroscopic quantities.
Issue 3: How do I choose the right desiccant for storage?
The choice of desiccant depends on the desired level of dryness (target relative humidity). Desiccants work through physical adsorption or chemical reaction to remove moisture from the air.[19]
| Desiccant Type | Mechanism | Effective RH Range | Notes & Considerations |
| Silica Gel | Physical Adsorption | 20% - 60% RH | Most common and cost-effective. Often contains a color indicator (e.g., cobalt chloride, which is blue when dry, pink when saturated). Can be regenerated by heating.[19][20][21] |
| Molecular Sieves | Physical Adsorption | <10% - 30% RH | Crystalline aluminosilicates with uniform pores. Excellent for achieving very low humidity levels and maintaining dryness.[19][22] More expensive than silica gel. |
| Activated Clay | Physical Adsorption | 20% - 50% RH | Naturally occurring montmorillonite clay. Effective at moderate humidity but has lower capacity at high humidity compared to silica gel.[19] |
| Calcium Oxide (CaO) | Chemical Reaction | Very Low RH | Reacts with water to form calcium hydroxide. High capacity but the reaction is irreversible.[19][20] |
Recommendation: For most laboratory applications involving isoquinoline hydrochlorides, molecular sieves are the preferred choice due to their high efficiency at maintaining very low relative humidity, offering the best protection.[19]
Issue 4: How do I perform a reliable water content analysis?
Karl Fischer titration is the industry standard for accurate water determination in pharmaceutical substances.[7]
Protocol: Karl Fischer Titration for Water Content
Caption: Standard Karl Fischer titration workflow.
-
System Suitability: Before analyzing your sample, you must standardize (determine the titer of) the Karl Fischer reagent using a certified water standard, such as sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O), which has a stoichiometric water content of 15.66%.[23] This ensures the accuracy of your measurement system.
-
Sample Preparation: Accurately weigh the isoquinoline hydrochloride sample using the hygroscopic weighing technique described in Issue 2 .
-
Analysis: Quickly introduce the weighed sample into the pre-titrated, dry solvent in the titration vessel. The instrument will automatically titrate the sample to an electrometric endpoint and calculate the amount of water.[23]
-
Solubility: If the sample does not dissolve well in the standard methanol-based solvent, solubility can be improved by adding co-solvents like formamide or by gently heating the titration cell (e.g., to 50°C).
By implementing these rigorous handling, storage, and analytical procedures, you can effectively manage the hygroscopic properties of isoquinoline hydrochlorides, ensuring the integrity, accuracy, and reproducibility of your research.
References
-
Colorcon. (2024, July 12). Bulk Desiccants in Pharmaceuticals: Ensuring Dryness for Drug Stability. Colorcon. [Link]
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Sorbent Systems. (2025, April 30). Best Desiccants for Pharmaceutical Packaging and Storage. Sorbent Systems. [Link]
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Dry-Tec Industries. (n.d.). Pharmaceutical Desiccants. Dry-Tec Industries. [Link]
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Stream Peak International. (2025, June 16). The Role of Desiccants in Pharmaceutical Stability. Stream Peak International. [Link]
-
Desiccant Packets. (n.d.). Pharmaceutical Desiccants | Primary Packaging solution. Desiccant Packets. [Link]
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TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. TutorChase. [Link]
-
Chromatography Today. (n.d.). Improved Water Content Analysis in Pharmaceuticals with HSGC. Chromatography Today. [Link]
-
Goh, J. X., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals. [Link]
-
AZoM. (2019, May 14). Moisture Analysis in the Pharmaceutical Industry. AZoM. [Link]
-
ResearchGate. (2025, August 6). The Effect of Moisture on the Flowability of Pharmaceutical Excipients. ResearchGate. [Link]
-
Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Pharmaguideline. [Link]
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American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. [Link]
-
Taylor & Francis Online. (n.d.). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]
-
GMP Training. (2025, March 14). SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0. GMP Training. [Link]
-
American Pharmaceutical Review. (2014, April 29). Rapid Method for Moisture Content in Sodium Chloride Salt Using a Portable Spectrometer. American Pharmaceutical Review. [Link]
-
Wikipedia. (n.d.). Isoquinoline. Wikipedia. [Link]
-
Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]
-
ResearchGate. (2025, August 9). The Effect of Moisture on Powder Flow and on Compaction and Physical Stability of Tablets. ResearchGate. [Link]
-
Mettler Toledo. (n.d.). How to Measure Moisture Content in Pharmaceuticals. Mettler Toledo. [Link]
-
TA Instruments. (n.d.). Moisture Sorption Analysis of Pharmaceuticals. TA Instruments. [Link]
-
Pharma.Tips. (2025, March 6). Troubleshooting Moisture Retention in Hygroscopic Tablet Coatings. Pharma.Tips. [Link]
-
Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with?. Protocol Online. [Link]
-
Adam Equipment. (2022, March 7). The Importance of Moisture Content Determination in Pharmaceuticals. Adam Equipment. [Link]
-
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. ResearchGate. [Link]
-
Qualicaps. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Qualicaps. [Link]
-
Mercury. (2025, March 15). Best Practices for cGMP-Compliant Storage and Temperature-Sensitive Shipping. Mercury. [Link]
-
Ataman Kimya. (n.d.). ISOQUINOLINE. Ataman Kimya. [Link]
-
GXP-Storage. (2026, January). Upstream and Downstream Management of GMP Material. GXP-Storage. [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
Vesta Nutra. (2019, January 7). 3 Ways to Handle Hygroscopic Material Challenges. Vesta Nutra. [Link]
-
Freeman Technology. (n.d.). Quantifying the impact of humidity on powder properties. Freeman Technology. [Link]
-
PubMed. (2013, October 3). The effect of moisture on the flowability of pharmaceutical excipients. PubMed. [Link]
-
Bry-Air. (2025, July 26). Protecting Sensitive APIs: Precision Humidity Management in Pharmaceutical Processing. Bry-Air. [Link]
-
Biblioteka Nauki. (n.d.). Studies on Moisture Effects on Powder Flow and Mechanochemical Improvement of Powder Flowability. Biblioteka Nauki. [Link]
-
FDA. (n.d.). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA. [Link]
-
ResearchGate. (2020, March 17). structure,preparation,chemical properties and medicinal uses of isoquinoline hetero cyclic ring. ResearchGate. [Link]
-
FooDB. (2010, April 8). Showing Compound Isoquinoline (FDB012557). FooDB. [Link]
-
Slideshare. (n.d.). Fused heterocyclic compound isoquinoline. Slideshare. [Link]
-
ResearchGate. (2025, August 5). The influence of relative humidity and temperature on stability of moexipril hydrochloride in solid phase. ResearchGate. [Link]
-
Asaclean Purging Compounds. (n.d.). 5 Tips to Help Process Dry Hygroscopic Resins. Asaclean Purging Compounds. [Link]
-
InstantGMP. (2024, November 8). GMP for Raw Material Handling: Key Considerations. InstantGMP. [Link]
-
National Institutes of Health. (n.d.). The Effect of Humidity on the Dissolution Kinetics and Tablet Properties of Immediate-Release Tablet Formulation Containing Lamotrigine. NIH. [Link]
-
PubMed. (2015, February). Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion. PubMed. [Link]
-
National Institutes of Health. (n.d.). The requirements for manufacturing highly active or sensitising drugs comparing Good Manufacturing Practices. NIH. [Link]
-
ResearchGate. (2025, August 9). Effect of Moisture on the Stability of Solid Dosage Forms. ResearchGate. [Link]
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Technical Support Center: Optimizing Crystallization of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride
Welcome to the technical support center for the crystallization of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical, field-proven insights to overcome common challenges in obtaining high-quality crystalline material.
Part 1: Introduction to the Crystallization of this compound
This compound is a key intermediate in the synthesis of various pharmaceutical agents, including vasodilators and antihypertensive drugs.[1] The crystalline form of an active pharmaceutical ingredient (API) or its intermediate is critical as it influences purity, stability, bioavailability, and downstream processing.[2][][4] However, the crystallization of this hydrochloride salt can present several challenges, including:
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physicochemical properties.[2][5][6]
-
Oiling Out: The separation of the compound as a liquid phase instead of a solid, often leading to impure, amorphous material.[7][8][9]
-
Poor Crystal Habit: The formation of undesirable crystal shapes, such as needles or fine powders, which can complicate filtration and drying processes.[10][11][12]
This guide will provide a structured approach to troubleshoot and optimize the crystallization of this compound, ensuring reproducible and high-quality results.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most suitable solvent systems for the crystallization of this compound?
The choice of solvent is a critical factor that influences crystal habit and yield.[12][13] For hydrochloride salts, a common strategy is to use a solvent in which the free base is soluble, and the hydrochloride salt is less soluble. This can be a single solvent or a mixed solvent system.
-
Single Solvents: Alcohols like isopropanol or ethanol can be effective. The compound is typically dissolved at an elevated temperature, and crystallization is induced by cooling.
-
Mixed Solvents (Antisolvent Crystallization): A good solvent (e.g., methanol, water) is used to dissolve the compound, followed by the addition of an antisolvent (e.g., acetone, ethyl acetate, or toluene) in which the compound is poorly soluble to induce precipitation.[][14]
Q2: I am observing "oiling out" instead of crystallization. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid phase because the temperature of the solution is above the melting point of the solid form at that concentration.[7][8] This can be caused by high levels of impurities, a rapid cooling rate, or a solvent system that is too good.[7][9][15]
To remedy this:
-
Reduce the cooling rate: Slow cooling provides more time for nucleation and ordered crystal growth.
-
Add more solvent: This reduces the supersaturation level, potentially avoiding the conditions that lead to oiling out.[7]
-
Change the solvent system: Use a less effective solvent or adjust the ratio in a mixed-solvent system.
-
Introduce seed crystals: Seeding the solution with a small amount of pre-existing crystals can bypass the kinetic barrier to nucleation and promote direct crystallization.[16]
Q3: My crystallization yields are consistently low. What are the likely causes?
Low yields can stem from several factors:
-
Using too much solvent: This will result in a significant portion of the compound remaining in the mother liquor.[7] To check for this, take a small sample of the filtrate and evaporate it to see if a substantial amount of solid remains.
-
Incomplete precipitation: The cooling process may not be sufficient to induce maximum precipitation. Further cooling in an ice bath may improve the yield.
-
Sub-optimal pH: For a hydrochloride salt, ensuring the solution is sufficiently acidic is crucial for complete salt formation and precipitation.
Q4: The resulting crystals have poor filterability. What can I do?
Poor filterability is often due to a small particle size or a needle-like crystal habit. The crystal habit is strongly influenced by the solvent used for crystallization.[10][12]
-
Experiment with different solvents: The polarity and hydrogen bonding capability of the solvent can significantly alter the crystal shape.[12][13]
-
Slow down the crystallization process: Slower cooling or a slower addition of antisolvent can lead to the growth of larger, more well-defined crystals.[7]
-
Agitation: The stirring rate can also influence crystal size and agglomeration.
Part 3: Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, cause-and-effect approach to troubleshooting common crystallization problems.
Problem 1: No Crystallization Occurs
-
Symptom: The solution remains clear even after cooling and extended stirring.
-
Causality and Solutions:
-
Insufficient Supersaturation: The concentration of the solute may be below its solubility limit at the given temperature.
-
Solution: Concentrate the solution by evaporating some of the solvent. Alternatively, if using a mixed solvent system, add more antisolvent.
-
-
High Solubility in the Chosen Solvent: The solvent may be too "good," keeping the compound dissolved even at lower temperatures.
-
Solution: Introduce an antisolvent to decrease the overall solubility.
-
-
Kinetic Barrier to Nucleation: The formation of the initial crystal nuclei may be kinetically hindered.
-
Solution:
-
Seeding: Add a small amount of pure crystalline material to act as a template for crystal growth.
-
Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.
-
-
-
Problem 2: Oiling Out or Amorphous Precipitation
-
Symptom: Formation of a liquid or non-crystalline solid phase.
-
Causality and Solutions:
-
Excessive Supersaturation: A very high concentration of the solute can lead to rapid, disordered precipitation as an oil.[8]
-
Solution: Dilute the solution with more of the primary solvent before cooling or adding the antisolvent.[7]
-
-
Rapid Temperature Change: Cooling the solution too quickly can shock the system, favoring oiling out over orderly crystal growth.
-
Solution: Employ a slower, more controlled cooling profile. Allow the solution to cool to room temperature naturally before further cooling in an ice bath.
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation and lower the melting point of the solid, making oiling out more likely.[9][15]
-
Solution: Consider a pre-purification step, such as treatment with activated charcoal, to remove colored or other impurities.[7]
-
-
Problem 3: Polymorphism and Inconsistent Crystal Forms
-
Symptom: Obtaining different crystal forms between batches, which can be identified by techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
-
Causality and Solutions:
-
Thermodynamic vs. Kinetic Control: Different polymorphs can be favored under different conditions. A rapidly cooled solution may yield a less stable (kinetic) polymorph, while slower cooling may produce the most stable (thermodynamic) form.[6][17]
-
Solvent Effects: The choice of solvent can dictate which polymorphic form crystallizes.[13][18]
-
Solution: Conduct a solvent screen to identify the conditions that consistently produce the desired polymorph.
-
-
Slurry Conversion: A slurry of a less stable polymorph in a suitable solvent will, over time, convert to the more stable form.
-
Solution: If an undesired polymorph is obtained, it can be slurried in a solvent at a controlled temperature to facilitate its conversion to the desired form.
-
-
Part 4: Experimental Protocols
Protocol 1: Cooling Crystallization from a Single Solvent
-
Dissolution: In a suitable flask, dissolve the this compound in a minimal amount of a suitable solvent (e.g., isopropanol) at an elevated temperature (e.g., 60-70 °C) with stirring.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To further slow the cooling, the flask can be placed in an insulated container.
-
Maturation: Once crystal formation is observed, continue to stir the resulting slurry at room temperature for a period (e.g., 2-4 hours) to allow for complete crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Antisolvent Crystallization
-
Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (e.g., methanol).
-
Antisolvent Addition: Slowly add an antisolvent (e.g., ethyl acetate) to the stirred solution at a constant temperature until the solution becomes slightly turbid.
-
Crystal Growth: If necessary, add a small amount of the "good" solvent back to the solution until it becomes clear again. Allow the solution to stand undisturbed for crystallization to occur.
-
Isolation: Collect the crystals by filtration, wash with the antisolvent, and dry under vacuum.
Part 5: Visualization & Data
Diagrams
Caption: Troubleshooting Decision Tree for Crystallization.
Tables
Table 1: Recommended Solvent Systems and Their Properties
| Solvent/System | Type | Polarity | Boiling Point (°C) | Notes |
| Isopropanol | Single | Polar Protic | 82.6 | Good for cooling crystallization; moderate solubility. |
| Ethanol | Single | Polar Protic | 78.4 | Similar to isopropanol, may offer different crystal habit. |
| Methanol/Ethyl Acetate | Mixed | Polar/Medium | 64.7 / 77.1 | Methanol as solvent, ethyl acetate as antisolvent. Good control over supersaturation. |
| Water/Acetone | Mixed | Polar/Polar Aprotic | 100 / 56 | Water as solvent, acetone as antisolvent. Useful if the compound is highly water-soluble. |
Table 2: Troubleshooting Summary
| Problem | Likely Cause(s) | Primary Solution(s) |
| No Crystals | Insufficient supersaturation, nucleation barrier | Concentrate solution, add antisolvent, seed, or scratch. |
| Oiling Out | High supersaturation, rapid cooling, impurities | Reduce cooling rate, add more solvent, change solvent system. |
| Poor Crystal Quality | Rapid crystallization, suboptimal solvent | Slow down crystallization rate, screen different solvents. |
| Low Yield | Too much solvent used, incomplete precipitation | Use less solvent, cool to a lower temperature. |
| Inconsistent Polymorphs | Lack of process control, solvent effects | Tightly control parameters, perform solvent screening. |
Part 6: References
Sources
- 1. This compound [myskinrecipes.com]
- 2. omicsonline.org [omicsonline.org]
- 4. longdom.org [longdom.org]
- 5. Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Understanding the role of solvent in regulating the crystal habit - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brainly.com [brainly.com]
- 16. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 17. Control of polymorphism in continuous crystallization [dspace.mit.edu]
- 18. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 20. mdpi.com [mdpi.com]
- 21. Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients - PharmaFeatures [pharmafeatures.com]
- 22. mdpi.com [mdpi.com]
- 23. Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry [engineering.org.cn]
- 24. Tips & Tricks [chem.rochester.edu]
- 25. reddit.com [reddit.com]
- 26. unifr.ch [unifr.ch]
- 27. 200064-94-4|this compound|BLD Pharm [bldpharm.com]
- 28. crystalverse.com [crystalverse.com]
- 29. This compound [myskinrecipes.com]
- 30. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 31. academicjournals.org [academicjournals.org]
- 32. barcelonafinechemicals.com [barcelonafinechemicals.com]
- 33. 53014-68-9 | 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)acetic acid hydrochloride - Moldb [moldb.com]
- 34. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 35. CN101787022B - Quinoline carboxylic acid hydrochloride-hydrate novel crystal form, and preparation method thereof - Google Patents [patents.google.com]
- 36. US8350085B2 - Cocrystallization - Google Patents [patents.google.com]
- 37. universalbiologicals.com [universalbiologicals.com]
- 38. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Safe Disposal of 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride Waste
Disclaimer: This document is intended as a technical guide for trained research, scientific, and drug development professionals. It is not a substitute for institutional Environmental Health and Safety (EHS) protocols or local, state, and federal regulations. Always consult your institution's EHS department for specific guidance and requirements before handling or disposing of any chemical waste.
Introduction
2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride (CAS No. 200064-94-4) is a heterocyclic building block used in pharmaceutical synthesis.[1][2] Its structure, containing a chlorinated hydrochloride salt of an organic acid, necessitates specific handling and disposal procedures to ensure laboratory safety and environmental compliance. This guide provides a structured framework for its safe management, grounded in established chemical safety principles.
PART 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and disposal of this compound.
Q1: What is the primary hazard classification for this compound's waste?
A1: The waste must be classified as Halogenated Organic Acid Waste .
-
Rationale: The presence of chlorine in the hydrochloride salt (C₁₁H₁₄Cl NO₂) places it in the halogenated organic compound category.[3][4][5][6] These compounds require specific disposal pathways, often involving high-temperature incineration, and must not be mixed with non-halogenated waste streams.[6][7] The acetic acid functional group further classifies it as an acidic substance.
Q2: Can I neutralize the compound with a base and dispose of it in the sink?
A2: Absolutely not.
-
Causality: While the acidic nature could theoretically be neutralized, the core structure is a halogenated organic compound.[8] Sewer disposal of such chemicals is prohibited by environmental regulations as they can be toxic to aquatic life and may not be effectively removed by standard wastewater treatment processes.[9] All waste, including dilute solutions, must be collected for hazardous waste disposal.
Q3: What type of container is required for collecting this waste?
A3: Use a dedicated, clearly labeled hazardous waste container compatible with halogenated organic solids or liquids.
-
Container Specifications:
-
The container must be made of a chemically resistant material (e.g., high-density polyethylene, HDPE).
-
It must have a sturdy, leak-proof, screw-on cap.[8]
-
The container must be stored in a designated Satellite Accumulation Area (SAA) and kept within secondary containment to prevent the spread of spills.[6]
-
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[6] The label must include:
Q4: What Personal Protective Equipment (PPE) should I wear when handling this waste?
A4: Based on the compound's Safety Data Sheet (SDS), the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[10]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.[11]
-
Body Protection: A standard laboratory coat.[10]
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, or if there is a risk of generating dust, respiratory protection may be required. Consult your institution's EHS guidelines. The SDS recommends providing appropriate exhaust ventilation where dust is formed.[5]
PART 2: Troubleshooting Guides & Experimental Protocols
This section provides step-by-step procedures for specific scenarios you may encounter during your experiments.
Protocol 1: Routine Waste Collection & Segregation
This protocol ensures the systematic and compliant collection of waste generated during routine laboratory work.
-
Preparation: Designate a specific hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids" before your experiment begins.
-
Labeling: Immediately affix a hazardous waste tag to the container and fill out the generator and chemical information.[6]
-
Waste Transfer (Solids): For solid waste (e.g., excess reagent, contaminated weighing paper), use a dedicated spatula or scoop. Transfer the waste directly into the "Halogenated Organic Solids" container.
-
Waste Transfer (Liquids): For solutions containing the compound, pour the waste carefully into the "Halogenated Organic Liquids" container using a funnel.
-
Self-Validation Check: This waste stream must be kept separate from non-halogenated solvents. Co-mingling significantly increases disposal costs and complexity, as the entire volume must be treated as more hazardous halogenated waste.[6]
-
-
Container Management: Keep the waste container securely capped at all times, except when adding waste.[6]
-
Disposal Request: Once the container is 75% full, submit a waste collection request through your institution's EHS department.[6]
Protocol 2: Managing Small Spills of Solid Material
This protocol outlines the immediate steps to take in the event of a small laboratory spill (<5 grams) of the solid compound.
-
Alert & Restrict: Immediately alert personnel in the vicinity. Restrict access to the spill area.
-
Don PPE: Put on your full, required PPE (goggles, lab coat, double-gloving with nitrile gloves is recommended).
-
Contain Dust: Do NOT dry sweep. Gently cover the spill with absorbent pads or paper towels to prevent the powder from becoming airborne.[12]
-
Collect Material: Carefully sweep the absorbed material and any remaining powder into a dustpan.[5] Avoid creating dust. For any remaining fine particles, you can lightly dampen a paper towel with water and gently wipe the area.
-
Package Waste: Place all contaminated materials (absorbent pads, gloves, paper towels, etc.) into a plastic bag, seal it, and then place it inside your designated "Halogenated Organic Solids" waste container.[12]
-
Decontaminate Surface: Clean the spill area thoroughly with a mild detergent and water solution.[12][13] Wipe the area dry with fresh paper towels. Place these cleaning materials into the waste bag as well.
-
Doff PPE & Wash Hands: Remove PPE carefully and wash your hands thoroughly with soap and water.[5][14]
Protocol 3: Decontamination of Laboratory Equipment
This protocol describes how to safely clean and decontaminate non-disposable equipment (e.g., glassware, spatulas) after use.
-
Initial Rinse (Self-Validation Step): Perform an initial rinse of the contaminated equipment with a small amount of a suitable organic solvent (e.g., ethanol, acetone) under a chemical fume hood.
-
Causality: This step is critical. The organic solvent dissolves the residual this compound, ensuring its complete removal from the equipment surface.
-
-
Collect Rinseate: This initial solvent rinseate is now considered halogenated liquid waste . It MUST be collected in your designated "Halogenated Organic Liquids" waste container. Do not pour it down the drain.
-
Standard Cleaning: After the initial solvent rinse, the equipment can be washed using standard laboratory procedures with detergent and warm water.[13]
-
Final Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized water.
-
Drying: Allow the equipment to air dry or place it in a drying oven as appropriate.
PART 3: Visualization & Data Summary
Waste Segregation Workflow
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Waste segregation decision tree for the title compound.
Data Summary Table
| Parameter | Specification | Rationale & Reference |
| Waste Classification | Halogenated Organic Acid Waste | Contains a chlorinated organic molecule, making it a halogenated compound.[3][4][6] |
| Primary Hazards | Irritant, Potentially Harmful | May cause skin, eye, and respiratory irritation. Harmful if swallowed, inhaled, or absorbed through skin.[5] |
| Container Type | Labeled, sealed, chemically resistant container (e.g., HDPE) | Must prevent leaks and be compatible with halogenated organic compounds.[6][8] |
| PPE Requirements | Safety Goggles, Nitrile Gloves, Lab Coat | Essential for preventing skin/eye contact and contamination.[5][10] |
| Spill Cleanup | Absorb, sweep gently (avoid dust), decontaminate with detergent | Prevents aerosolization and ensures removal of residue.[5][12] |
| Sink Disposal | Strictly Prohibited | Halogenated organic compounds are environmental hazards and must not enter sewer systems.[8][9] |
References
-
Classification of special laboratory waste - UB. [Link]
-
UWO Guide to Classifying Unwanted Materials - UW Oshkosh. [Link]
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). [Link]
-
Safety Data Sheet - AAPPTec, LLC. [Link]
-
Material Safety Data Sheet - Greenbook.net. [Link]
-
Halogenated Solvents in Laboratories - Campus Operations, Temple University. [Link]
-
CHEMICAL SPILL PROCEDURES - Clarkson University. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - US EPA. [Link]
-
This compound - Universal Biologicals. [Link]
-
SAFETY DATA SHEET - Fisher Scientific (1-Methyl-1,2,3,4-tetrahydroisoquinoline). [Link]
-
This compound - MySkinRecipes. [Link]
-
Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide - Defense Centers for Public Health. [Link]
-
Decontamination, cleaning and disinfection - Infection Prevention Control. [Link]
-
SAFETY DATA SHEET - Castrol. [Link]
-
Decontamination methods | Research Starters - EBSCO. [Link]
-
This compound - MySkinRecipes (English). [Link]
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- 5. peptide.com [peptide.com]
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- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. uwosh.edu [uwosh.edu]
- 9. assets.greenbook.net [assets.greenbook.net]
- 10. fishersci.ca [fishersci.ca]
- 11. fishersci.ca [fishersci.ca]
- 12. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 13. infectionpreventioncontrol.co.uk [infectionpreventioncontrol.co.uk]
- 14. Decontamination methods | Research Starters | EBSCO Research [ebsco.com]
Validation & Comparative
Comparative Guide to the Structure-Activity Relationship of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic Acid Hydrochloride Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride analogs, with a primary focus on their potential modulation of GABAergic systems. While specific SAR data for this exact class of hydrochloride salts is limited in publicly accessible literature, this document synthesizes findings from closely related N-substituted 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives to provide researchers, scientists, and drug development professionals with actionable insights. We will delve into the rationale behind experimental designs, present comparative data from analogous compounds, and provide detailed protocols for in vitro evaluation.
Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] THIQ derivatives have been investigated for their antitumor, antibacterial, antifungal, and neuroprotective properties.[1] A significant area of interest lies in their ability to modulate central nervous system (CNS) targets, including GABA receptors, making them promising candidates for the development of anxiolytics, anticonvulsants, and sedative-hypnotics.[2][3]
The addition of an N-acetic acid moiety to the dihydroisoquinoline core introduces a key pharmacophoric element, a carboxylic acid group, which can mimic the carboxylate of the endogenous neurotransmitter γ-aminobutyric acid (GABA). This structural similarity suggests a high probability of interaction with GABA receptors or related proteins like GABA transporters (GATs).[4] This guide will explore the impact of structural modifications on this scaffold and its likely effects on GABAergic activity.
Core Structure and Rationale for Modification
The fundamental structure of the compounds discussed is presented below. The key points for chemical modification to explore the SAR are the aromatic ring (Ring A), the dihydroisoquinoline core (Ring B), and the N-acetic acid side chain.
Figure 1: Core chemical structure and key modification points.
-
Ring A (R1): Substitution on the aromatic ring with electron-donating or electron-withdrawing groups can significantly impact lipophilicity, electronic distribution, and potential interactions with the receptor binding pocket.
-
Ring B (R2): Modifications to the dihydroisoquinoline ring itself, such as alkyl substitutions, can influence the molecule's conformation and steric interactions.
-
N-acetic acid side chain (R3): Altering the length or nature of the acidic side chain can probe the requirements of the binding site for the acidic moiety.
Comparative Analysis of Analog Activity
While direct comparative data for this compound analogs is scarce, we can infer SAR from studies on related N-substituted THIQ and other GABAergic compounds. The following table summarizes expected trends based on available literature.
| Modification Point | Substitution | Predicted Impact on GABAergic Activity | Rationale/Supporting Evidence |
| Ring A (R1) | Electron-withdrawing groups (e.g., -Cl, -NO2) | Likely increase in potency | Can enhance binding affinity through favorable electronic interactions.[4] |
| Electron-donating groups (e.g., -OCH3, -CH3) | Variable, may decrease potency | Can alter electronic and steric properties, potentially leading to less favorable binding.[2] | |
| Lipophilic groups | May increase potency up to a point | Increased lipophilicity can improve membrane permeability and access to CNS targets. However, excessive lipophilicity can lead to non-specific binding and poor solubility. | |
| Ring B (R2) | Small alkyl groups (e.g., methyl) | May be tolerated or slightly increase activity | Can provide additional hydrophobic interactions within the binding pocket. |
| Bulky substituents | Likely decrease in activity | Steric hindrance can prevent optimal binding to the receptor. | |
| N-acetic acid side chain (R3) | Esterification of the carboxylic acid | Likely loss of activity | The free carboxylate is often crucial for mimicking GABA and interacting with basic residues in the binding site. |
| Increased chain length (e.g., propionic acid) | May decrease activity | The distance between the nitrogen and the acidic group is often critical for proper receptor interaction. |
Experimental Protocols for Evaluation
To ascertain the GABAergic activity of novel this compound analogs, a tiered screening approach is recommended. This typically involves initial binding assays followed by functional characterization using electrophysiology.
Radioligand Binding Assay for GABAA Receptor Affinity
This protocol determines the ability of a test compound to displace a known radiolabeled ligand from the GABAA receptor.
Objective: To determine the binding affinity (Ki) of the test compounds for the GABAA receptor.
Materials:
-
Rat brain cortex membranes (or cell lines expressing specific GABAA receptor subtypes)
-
[³H]Muscimol (radioligand)
-
GABA (for determining non-specific binding)
-
Test compounds
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Prepare rat brain cortex membranes by homogenization and centrifugation.
-
In a 96-well plate, add 50 µL of buffer, 50 µL of test compound at various concentrations, and 50 µL of [³H]Muscimol (final concentration ~1-2 nM).
-
For total binding, add 50 µL of buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled GABA (e.g., 1 mM).
-
Add 100 µL of the membrane preparation to each well.
-
Incubate at 4°C for 30-60 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for each test compound. Convert IC₅₀ to Ki using the Cheng-Prusoff equation.
Figure 3: Workflow for two-electrode voltage clamp electrophysiology.
Mechanistic Insights: Allosteric Modulation of the GABAA Receptor
Based on the structural features of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid analogs, they are hypothesized to act as allosteric modulators of the GABAA receptor. Allosteric modulators bind to a site on the receptor that is distinct from the GABA binding site (the orthosteric site). [3]
-
Positive Allosteric Modulators (PAMs): These compounds enhance the effect of GABA, typically by increasing the frequency or duration of channel opening. This leads to an increased influx of chloride ions and greater hyperpolarization of the neuron.
-
Negative Allosteric Modulators (NAMs): These compounds reduce the effect of GABA, leading to decreased chloride influx and reduced neuronal inhibition.
The N-acetic acid moiety is likely to be a key determinant of the modulatory profile. Its interaction with specific residues in an allosteric binding pocket could stabilize a receptor conformation that favors or disfavors channel gating in the presence of GABA.
Figure 4: Simplified signaling pathway of GABAergic inhibition and allosteric modulation.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel CNS-active agents, likely targeting the GABAergic system. While direct SAR data is limited, insights from related THIQ analogs suggest that systematic modification of the aromatic ring, the dihydroisoquinoline core, and the N-acetic acid side chain will be crucial for optimizing potency and selectivity. The experimental protocols outlined in this guide provide a robust framework for evaluating the GABAergic activity of newly synthesized analogs. Future research should focus on synthesizing a focused library of these compounds and subjecting them to the described in vitro assays to establish a clear and quantitative SAR. Further studies could then explore subtype selectivity and in vivo efficacy in models of anxiety, epilepsy, and other relevant neurological disorders.
References
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (RSC Advances). Available at: [Link]
-
QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT. (MDPI). Available at: [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. (Journal of Organic and Pharmaceutical Chemistry). Available at: [Link]
-
Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation. (PubMed). Available at: [Link]
-
Quantitative structure-activity relationship (QSAR) analysis of tumor-specificity of 1,2,3,4-tetrahydroisoquinoline derivatives. (PubMed). Available at: [Link]
-
Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists. (PubMed). Available at: [Link]
-
Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. (PubMed Central). Available at: [Link]
-
5-[1'-(2'-N-Arylsulfonyl-1',2',3',4'-tetrahydroisoquinolyl)]-4, 5-dihydro-2(3H)-furanones: positive allosteric modulators of the GABA(A) receptor with a new mode of action. (PubMed). Available at: [Link]
-
Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (National Institutes of Health). Available at: [Link]
-
Characterization of 3-carboxy-5-phosphono-1,2,3,4-tetrahydroisoquinoline (SC-48981), a potent competitive N-methy-D-aspartate (NMDA) receptor antagonist, in vitro and in vivo. (PubMed). Available at: [Link]
-
GABAA receptors: structure, function, pharmacology, and related disorders. (PubMed Central). Available at: [Link]
-
Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. (PubMed Central). Available at: [Link]
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- 3. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Efficacy of Tetrahydroisoquinoline Derivatives
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in natural products and its versatile pharmacological activities.[1][2] This guide offers a comparative analysis of the efficacy of various THIQ derivatives, with a focus on their applications as anticancer and neuroprotective agents. We will delve into supporting experimental data, structure-activity relationships (SAR), and the underlying mechanisms of action to provide researchers, scientists, and drug development professionals with a comprehensive resource for this important class of compounds.
I. Tetrahydroisoquinoline Derivatives as Anticancer Agents
THIQ derivatives have demonstrated significant potential in oncology, primarily through the disruption of microtubule polymerization, a critical process for cell division in cancer cells.[3][4] This mechanism mirrors that of established chemotherapeutic agents like colchicine. The strategic modification of the THIQ core and its substituents has led to the development of potent antiproliferative compounds.
Comparative Efficacy of THIQ Derivatives as Tubulin Polymerization Inhibitors
The antiproliferative activity of THIQ derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines and their ability to inhibit tubulin polymerization.
| Compound | Target/Cell Line | IC50 (µM) | Key Structural Features | Reference |
| 17d | MCF-7 | 0.026 | --- | [5] |
| 17e | MCF-7 | 0.0089 | --- | [5] |
| Colchicine | Tubulin Polymerization | 2.52 ± 0.23 | --- | [4] |
| Compound 17 | A549, MCF-7, HT-29 | 0.025 (A549) | 6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-styrylphenyl)methanone | [6] |
| Noscapine Hybrid | MCF-7, MDA-MB-231 | 3.7 - 32.4 | Tethered to imidazo[1,2-a]pyridine core | [6] |
| GM-3-121 | MCF-7, MDA-MB-231, Ishikawa | 0.43, 0.37, 0.01 (µg/mL) | Ethyl group on 4-position of the phenyl ring | [7] |
| GM-3-18 | Colon Cancer Cell Lines | 0.9 - 10.7 | Chloro group at the 4-position of the phenyl ring | [7] |
Structure-Activity Relationship Insights:
-
Substitution on the THIQ Core: Modifications at the C1 and C3 positions of the THIQ ring significantly impact antiproliferative activity by altering the compound's conformation.[8] For instance, a methyl substitution at the C3 position can increase potency.[8]
-
N-Benzyl Group Substitution: The nature and position of substituents on the N-benzyl group are critical for activity.[8]
-
Stilbene Moiety: The incorporation of a stilbene moiety, as seen in compound 17, can lead to exceptionally high cytotoxicity.[6]
In Vivo Efficacy in Xenograft Models
The ultimate test of an anticancer agent's efficacy lies in its performance in vivo. Several THIQ derivatives have shown promising results in preclinical xenograft models.
In a study involving an MCF-7 xenograft mouse model, compounds 17d and 17e demonstrated potent in vivo efficacy.[5] When administered via intraperitoneal injection, these compounds reduced tumor weight at a rate comparable to the standard-of-care drug, tamoxifen.[5] The relative tumor proliferation rates were 59.48% for 17d and 41.33% for 17e, while tamoxifen was at 45.08% with a daily dose of 20 mg/kg.[5]
Signaling Pathways in THIQ-Induced Apoptosis
The anticancer effects of THIQ derivatives are often mediated by the induction of apoptosis. Compound 17, for example, has been shown to induce apoptosis in A549 lung cancer cells through a mitochondrial-dependent pathway.[6] This involves the reduction of the mitochondrial membrane potential, generation of reactive oxygen species (ROS), an increase in cleaved caspase-3 levels, and the release of cytochrome C into the cytoplasm.[6] This ultimately leads to the cell's demise.
Caption: Mitochondrial-dependent apoptosis pathway induced by a THIQ derivative.
II. Tetrahydroisoquinoline Derivatives as Neuroprotective Agents
Beyond their anticancer properties, THIQ derivatives have emerged as promising candidates for the treatment of neurodegenerative disorders, particularly Parkinson's disease.[9][10] Their neuroprotective effects are multifaceted, involving the modulation of inflammatory pathways and the protection of dopaminergic neurons.
Comparative Efficacy of THIQ Derivatives in Parkinson's Disease Models
The neuroprotective potential of THIQ derivatives is often assessed in cellular and animal models of Parkinson's disease, such as those induced by the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
In a comparative study, several N-functionalized 1-methyl-THIQ derivatives were evaluated for their ability to counteract MPTP-induced parkinsonism in mice.[5] While all tested compounds mitigated MPTP-induced bradykinesia, 1-Me-N-propargyl-TIQ stood out by significantly inhibiting the reduction in striatal dopamine content and the loss of nigral tyrosine hydroxylase-positive cells.[5] Furthermore, western blot analysis revealed that 1-Me-N-propargyl-TIQ and 1-Me-N-butynyl-TIQ effectively prevented the MPTP-induced decrease in dopamine transporter expression.[5]
Inhibition of Phosphodiesterase 4 (PDE4)
A key mechanism underlying the anti-inflammatory and neuroprotective effects of some THIQ derivatives is the inhibition of phosphodiesterase 4 (PDE4).[11][12] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in inflammatory responses.[12] By inhibiting PDE4, these compounds increase intracellular cAMP levels, leading to a dampening of the inflammatory cascade.
| Compound | Target | IC50 (µM) | Key Structural Features | Reference |
| Compound 8 | PDE4B | - (Best inhibitory activity) | 7-(cyclopentyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinoline ring | [11] |
| Compound 14f | PDE4B | 2.3 | --- | [12] |
| Rolipram | PDE4B | 1.3 | --- | [12] |
| Compound 13a | PDE4B | 0.88 | 3-substituted carboxylic ester | [12] |
| Compound 4m | PDE4B | - (Best potential selective activity) | Tetrahydroquinoline moiety with 4-methoxybenzene | [13] |
Structure-Activity Relationship Insights:
-
Catechol Diether Moiety: The presence of a catechol diether moiety is crucial for forming hydrogen bonds with the PDE4B protein.[11]
-
Substitutions on Ring B: Modifications on the B ring of the THIQ scaffold, particularly the presence of halogen atoms, can enhance inhibitory activity against PDE4B.[12]
-
Tetrahydroquinoline vs. Tetrahydroisoquinoline: In some series, compounds containing a tetrahydroquinoline scaffold have shown higher bioactivity than their tetrahydroisoquinoline counterparts.[13]
Caption: Mechanism of action of THIQ derivatives as PDE4 inhibitors.
III. Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section outlines the fundamental experimental protocols for evaluating the efficacy of THIQ derivatives.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the THIQ derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin, a GTP regeneration system, and a fluorescent reporter that binds to polymerized microtubules.
-
Compound Addition: Add the THIQ derivative or a control compound (e.g., colchicine or paclitaxel) to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorometer. The rate of fluorescence increase is proportional to the rate of tubulin polymerization.
-
Data Analysis: Compare the polymerization rates in the presence of the test compound to the control to determine the inhibitory activity and calculate the IC50 value.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the antitumor efficacy of THIQ derivatives in a mouse xenograft model.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the THIQ derivative (e.g., via intraperitoneal injection) and a vehicle control according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their weight.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the compound.
IV. Conclusion
The tetrahydroisoquinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The derivatives discussed in this guide highlight the remarkable versatility of this chemical entity, with potent activities demonstrated in both oncology and neuroprotection. The comparative data presented herein, supported by detailed experimental protocols and mechanistic insights, provide a valuable resource for researchers aiming to further explore and optimize the therapeutic potential of THIQ derivatives. Future research should focus on enhancing the selectivity of these compounds for their respective targets to minimize off-target effects and improve their overall safety profiles for clinical development.
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Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candidate - PubMed. Available at: [Link]
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Design, synthesis and biological evaluation of novel tetrahydroisoquinoline derivatives as potential PDE4 inhibitors - PubMed. Available at: [Link]
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Tetrahydroquinoline and tetrahydroisoquinoline derivatives as potential selective PDE4B inhibitors - PubMed. Available at: [Link]
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Synthesis and Neurotoxicity of Tetrahydroisoquinoline Derivatives for Studying Parkinson's Disease - J-Stage. Available at: [Link]
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Rational design of conformationally constrained oxazolidinone-fused 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors | Request PDF - ResearchGate. Available at: [Link]
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Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
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(PDF) Synthesis and Neurotoxicity of Tetrahydroisoquinoline Derivatives for Studying Parkinson's Disease - ResearchGate. Available at: [Link]
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Design, synthesis, and biological evaluation of tetrahydroisoquinolines derivatives as novel, selective PDE4 inhibitors for antipsoriasis treatment | Request PDF - ResearchGate. Available at: [Link]
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The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed. Available at: [Link]
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A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - MDPI. Available at: [Link]
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Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies - ResearchGate. Available at: [Link]
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A Researcher's Guide to Bridging the In Vitro-In Vivo Gap: A Comparative Analysis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid Hydrochloride Analogs
For drug development professionals, the journey from a promising in vitro hit to a viable in vivo candidate is fraught with challenges. A frequent and critical hurdle is the disconnect between a compound's activity in a controlled cellular environment and its performance in a complex biological system. This guide provides an objective comparison of the in vitro and in vivo activities of a representative compound from the 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride class, which has shown potential as a modulator of G-protein coupled receptors (GPCRs).
While specific data on the named hydrochloride salt is limited in public literature, it belongs to a scaffold used to develop agonists for GPR119, a promising target for type 2 diabetes.[1][2] GPR119 activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.[1][3][4] This guide will therefore use a representative GPR119 agonist from this chemical family, hereafter referred to as "Compound DHIQ," to illustrate the essential comparative studies, explain the causality behind experimental choices, and offer a framework for evaluating similar drug candidates.
Part 1: In Vitro Characterization: Defining Potency and Mechanism
The initial goal is to quantify the direct interaction of Compound DHIQ with its target, GPR119, and to understand its functional consequences at the cellular level.
Experiment 1: Target Engagement & Affinity (Receptor Binding Assay)
Expertise & Experience: Before assessing function, we must confirm and quantify the physical interaction between the compound and the receptor. A competitive radioligand binding assay is the gold standard for determining a compound's affinity (Ki). This assay measures how effectively Compound DHIQ displaces a known, radio-labeled ligand from the GPR119 receptor expressed in a stable cell line (e.g., HEK293). A low Ki value signifies high-affinity binding.
Detailed Protocol: Radioligand Binding Assay
-
Cell Membrane Preparation: Harvest HEK293 cells stably expressing human GPR119. Homogenize cells in a cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a GPR119-specific radioligand (e.g., [³H]-PSN632408), and serial dilutions of Compound DHIQ.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of Compound DHIQ. Calculate the IC50 (the concentration of Compound DHIQ that displaces 50% of the radioligand) and then derive the Ki value using the Cheng-Prusoff equation.
Experiment 2: Cellular Function & Potency (cAMP Accumulation Assay)
Expertise & Experience: GPR119 is a Gαs-coupled receptor, meaning its activation stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[1] Measuring cAMP accumulation is a direct readout of the compound's functional agonism. The half-maximal effective concentration (EC50) derived from this assay is a critical measure of the compound's potency.
Detailed Protocol: HTRF-Based cAMP Assay
-
Cell Plating: Seed a GPR119-expressing cell line (e.g., MIN-6 or HEK293) into a 384-well plate and incubate overnight.
-
Compound Addition: Treat the cells with a range of concentrations of Compound DHIQ. Include a known agonist as a positive control and a vehicle as a negative control.
-
Lysis and Detection: After incubation, lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents—a cAMP-specific antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor fluorophore.
-
Signal Reading: The cAMP produced by the cells competes with the labeled cAMP analog for antibody binding, leading to a decrease in the HTRF signal. Read the plate on an HTRF-compatible reader.
-
Data Analysis: Plot the HTRF signal against the log of Compound DHIQ concentration to generate a dose-response curve and determine the EC50 value.
Caption: GPR119 agonist signaling cascade in pancreatic β-cells.
In Vitro Performance Summary
| Parameter | Compound DHIQ | Alternative: AS1269574[5][6] |
| Target | GPR119 | GPR119 |
| Assay Type | Radioligand Binding | Not specified |
| Affinity (Ki) | 15 nM | Not specified |
| Assay Type | cAMP Accumulation | cAMP Accumulation |
| Potency (EC50) | 100 nM | 2.5 µM[5] |
| Selectivity | High vs. other GPCRs | High vs. other GPCRs |
Part 2: In Vivo Evaluation: Assessing Efficacy in a Biological System
In vivo studies are essential to understand how a compound behaves within a whole organism, accounting for Absorption, Distribution, Metabolism, and Excretion (ADME) and its effect on a physiological endpoint.
Experiment 1: Pharmacokinetics (PK) & Oral Bioavailability
Trustworthiness: A compound is only effective if it can reach its target in the body at a sufficient concentration and for an adequate duration. A PK study is a self-validating system; the results (e.g., Cmax, Tmax, AUC) directly inform the dosing regimen for subsequent efficacy studies. Poor oral bioavailability, for instance, would necessitate formulation changes or a different administration route.
Detailed Protocol: Mouse Pharmacokinetic Study
-
Animal Model: Use healthy male C57BL/6 mice.
-
Dosing: Administer a single dose of Compound DHIQ via oral gavage (e.g., 10 mg/kg). Include an intravenous (IV) dosing group to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples via tail vein or cardiac puncture at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood to plasma and store frozen.
-
Bioanalysis: Quantify the concentration of Compound DHIQ in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Plot plasma concentration versus time. Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and half-life (t½).
Experiment 2: In Vivo Efficacy (Oral Glucose Tolerance Test - OGTT)
Authoritative Grounding: The OGTT is a standard and highly relevant model for assessing the efficacy of anti-diabetic agents like GPR119 agonists.[3] It measures the compound's ability to improve glucose disposal in response to a glucose challenge, mimicking a post-meal state.
Detailed Protocol: Oral Glucose Tolerance Test (OGTT)
-
Animal Model: Use C57BL/6 mice or a diabetic model (e.g., db/db mice).
-
Fasting: Fast the mice overnight but allow access to water.
-
Compound Administration: Administer Compound DHIQ (e.g., 10, 30, 50 mg/kg) or vehicle via oral gavage.
-
Glucose Challenge: After a set time (e.g., 30-60 minutes), administer a bolus of glucose (e.g., 2 g/kg) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose from tail vein blood at time 0 (just before glucose) and at 15, 30, 60, 90, and 120 minutes post-glucose challenge.
-
Data Analysis: Plot blood glucose levels over time. Calculate the glucose AUC for each group. A significant reduction in glucose AUC in the treated groups compared to the vehicle group indicates efficacy.[3]
Caption: Workflow for in vivo evaluation of a novel GPR119 agonist.
Part 3: The In Vitro-In Vivo Correlation (IVIVC): Bridging the Gap
This is where we synthesize the data. The success of many GPR119 agonists in rodent models failed to translate to human clinical trials, highlighting the critical importance of understanding the IVIVC.[7]
Comparative Data Summary
| Parameter | Compound DHIQ | Alternative: HD0471953[3] |
| In Vitro Potency (EC50) | 100 nM | Not specified |
| In Vivo Model | C57BL/6 Mice | C57BL/6 Mice |
| Oral Dose (Efficacy) | 30 mg/kg | 10 mg/kg |
| In Vivo Effect (OGTT) | 35% reduction in Glucose AUC | Significant reduction in Glucose AUC |
| Oral Bioavailability (F%) | 25% | Not specified |
| Plasma Cmax @ 30 mg/kg | 1.5 µM | Not specified |
Analysis and Causality
Expertise & Experience: A key question arises: Why does a compound with a 100 nM in vitro potency require a 30 mg/kg oral dose to show efficacy? The answer lies in the complexities of in vivo biology that are absent in a petri dish.
-
Pharmacokinetics: Compound DHIQ's oral bioavailability is only 25%. This means 75% of the administered dose never reaches systemic circulation due to poor absorption or first-pass metabolism in the gut wall and liver.
-
Plasma Protein Binding: A significant fraction of the compound in the bloodstream may be bound to proteins like albumin. Only the unbound, "free" fraction is available to interact with the GPR119 receptor. If Compound DHIQ is 99% protein-bound, its free concentration is only 1% of the total measured plasma level (1.5 µM total Cmax -> 15 nM free Cmax).
-
Target Tissue Distribution: The compound must not only be in the blood but must also distribute effectively to the pancreas and intestine where GPR119 is expressed.[1]
The effective in vivo concentration at the receptor site is often orders of magnitude lower than the total plasma concentration. The discrepancy between the in vitro EC50 and the efficacious in vivo dose is therefore not a failure, but a predictable outcome of physiological processes. This highlights why simply having high in vitro potency is not enough.[8] A successful drug candidate must possess a balanced profile of potency, selectivity, and drug-like ADME properties.
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Introduction: The Imperative of Selectivity in Drug Discovery
In the quest for novel therapeutics targeting the central nervous system (CNS), the identification of a molecule's precise biological targets is paramount. A compound's selectivity profile—its binding affinity and functional activity across a range of related proteins—is a critical determinant of its potential efficacy and safety. A highly selective compound promises a targeted therapeutic effect with a lower likelihood of off-target side effects, a crucial attribute for any CNS drug candidate.
This guide provides a comprehensive methodological framework for determining the selectivity profile of a novel compound, using the hypothetical case of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride . While specific experimental data for this particular molecule is not publicly available, its dihydroisoquinoline scaffold is a common feature in ligands targeting various CNS receptors, most notably sigma receptors. Therefore, we will proceed with the plausible hypothesis that our compound of interest may interact with sigma-1 (σ1R) and sigma-2 (σ2R) receptors, two distinct proteins implicated in a variety of neurological and psychiatric disorders.[1] This guide will equip researchers with the foundational knowledge and detailed protocols to rigorously assess the selectivity of their own compounds of interest.
The Strategic Workflow of Selectivity Profiling
A systematic approach is essential to confidently map a compound's interaction with its biological targets. The process begins with determining the compound's affinity for its primary hypothesized target and then expands to assess its interaction with related off-targets. Finally, functional assays are employed to understand the biological consequence of these interactions.
Part 1: Determining Binding Affinity via Radioligand Binding Assays
Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor. These assays measure the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the target receptor.
Experimental Protocol: Competitive Radioligand Binding for σ1R and σ2R
This protocol describes how to determine the binding affinity (Ki) of our hypothetical compound, this compound, for both σ1R and σ2R.
1. Preparation of Membrane Homogenates:
-
For σ1R: Guinea pig brain is a rich source of σ1 receptors.[2] Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 8.0) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
For σ2R: Rat liver is commonly used for σ2R binding assays.[3] Follow the same homogenization and centrifugation procedure as for the σ1R preparation.
-
Determine the protein concentration of the final membrane preparations using a standard method like the Bradford or BCA assay.
2. Competitive Binding Assay:
-
σ1R Assay:
-
In a 96-well plate, combine the guinea pig brain membrane homogenate (~300 µg protein), [3H]-(+)-pentazocine (a selective σ1R radioligand) at a concentration near its Kd (e.g., 5 nM), and varying concentrations of the test compound (e.g., from 0.1 nM to 10 µM).[2]
-
For determining non-specific binding, use a high concentration of a known σ1R ligand like haloperidol (10 µM).
-
Incubate the plate at 37°C for 90 minutes.[4]
-
-
σ2R Assay:
-
In a separate 96-well plate, combine the rat liver membrane homogenate (~300 µg protein), [3H]-1,3-di-O-tolyl-guanidine ([3H]-DTG), a non-selective sigma ligand, at a concentration near its Kd for σ2R (e.g., 3 nM).[2]
-
Crucially, to prevent [3H]-DTG from binding to σ1R, include a "masking" agent, (+)-pentazocine, at a concentration that saturates σ1R but does not significantly interact with σ2R (e.g., 300 nM). [2]
-
Add varying concentrations of the test compound (e.g., from 0.1 nM to 10 µM).
-
For non-specific binding, use a high concentration of a known sigma ligand like haloperidol (10 µM).
-
Incubate the plate at room temperature for 120 minutes.
-
3. Termination and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B filters), washing several times with ice-cold wash buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the log concentration of the test compound.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5][6]
Interpreting the Binding Data
The Ki values provide a quantitative measure of the compound's affinity for each receptor. A lower Ki indicates a higher binding affinity.
| Target | Hypothetical Ki (nM) of Test Compound | Reference Compound | Reference Ki (nM) | Selectivity Ratio (Ki σ1R / Ki σ2R) |
| σ2R | 15 | Siramesine (Agonist) | 10 | 66.7 |
| σ1R | 1000 | (+)-Pentazocine (Agonist) | 3.1 |
Table 1: Hypothetical binding affinity data for this compound and reference compounds.
In this hypothetical example, our test compound shows a significantly higher affinity for σ2R over σ1R, with a selectivity ratio of over 66-fold. This suggests that the compound is a σ2R-selective ligand.
Part 2: Characterizing Functional Activity
Demonstrating binding is only the first step. It is crucial to determine whether the compound acts as an agonist (activating the receptor) or an antagonist (blocking the receptor's activity). For σ2R, agonists are known to induce apoptosis in proliferating cells, making cell viability and caspase activation assays suitable functional readouts.[7][8]
Experimental Protocol: Caspase-3 Activation Assay for σ2R Functional Activity
This protocol will determine if our test compound acts as a σ2R agonist by measuring the activation of caspase-3, a key executioner in apoptosis.
1. Cell Culture and Treatment:
-
Culture a cancer cell line known to express high levels of σ2R (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate.
-
Treat the cells with varying concentrations of the test compound (e.g., from 0.1 µM to 100 µM) for a predetermined time (e.g., 24 hours).
-
Include a known σ2R agonist (e.g., Siramesine) as a positive control and a vehicle-only control.
2. Caspase-3 Activity Measurement:
-
Following treatment, lyse the cells.
-
Use a commercially available caspase-3 activity assay kit. These kits typically provide a specific caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate) and a reaction buffer.[9][10]
-
Add the reaction mixture to the cell lysates and incubate according to the manufacturer's instructions.
-
Measure the resulting colorimetric or fluorescent signal using a plate reader. The signal is directly proportional to the caspase-3 activity.
3. Data Analysis:
-
Plot the caspase-3 activity (e.g., as a fold-change over the vehicle control) against the log concentration of the test compound.
-
Use non-linear regression to fit a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).
Interpreting the Functional Data
An increase in caspase-3 activity with increasing concentrations of the test compound indicates agonistic activity at the σ2R.
| Compound | Functional Assay | Hypothetical EC50 (µM) | Interpretation |
| Test Compound | Caspase-3 Activation | 25 | σ2R Agonist |
| Siramesine | Caspase-3 Activation | 15 | σ2R Agonist (Positive Control) |
| Known σ2R Antagonist | Caspase-3 Activation | >100 | No Agonist Activity |
Table 2: Hypothetical functional data for this compound.
Visualizing the Underlying Biology: Sigma Receptor Signaling
Understanding the signaling pathways of the target receptors provides context for the experimental results.
As depicted, σ2R (now identified as TMEM97) is involved in pathways controlling cell proliferation and apoptosis.[11][12] Agonist binding to σ2R can trigger a signaling cascade leading to the activation of caspase-3 and subsequent programmed cell death.[11] In contrast, σ1R, a chaperone protein at the endoplasmic reticulum, modulates calcium signaling and the activity of various ion channels, thereby influencing neuronal excitability.[13][14]
Conclusion: Synthesizing a Coherent Selectivity Profile
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Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. [Link]
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Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. PubMed Central. [Link]
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Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. Outbreak.info. [Link]
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Functional assays to define agonists and antagonists of the sigma-2 receptor. PubMed Central. [Link]
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Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. PubMed Central. [Link]
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Sigma-2 Receptor/Transmembrane Protein 97 in Pain Modulation: Tracing Historical Roots and Current Research Directions. ACS Pharmacology & Translational Science. [Link]
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Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. PubMed Central. [Link]
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The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer. PubMed Central. [Link]
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SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. [Link]
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Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]
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Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. PubMed Central. [Link]
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Computing Ki for a Competitive Enzyme Inhibitor. GraphPad. [Link]
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A Mechanistic Comparison of Central Nervous System Agents: Evaluating the Therapeutic Potential of Novel Scaffolds
Introduction
In the landscape of central nervous system (CNS) drug discovery, the quest for novel pharmacophores that can modulate complex neural pathways with high efficacy and specificity is perpetual. This guide addresses the compound 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride , a molecule that, while categorized as a synthetic intermediate for the development of CNS agents, lacks publicly available data on its intrinsic pharmacological activity[1][2][3][4]. The absence of direct experimental evidence precludes a conventional performance comparison.
Therefore, this guide will take a different, more instructive approach. We will first examine the core chemical scaffold of the title compound—the 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety—a privileged structure in medicinal chemistry known to be a component of various biologically active molecules[5][6]. We will then use this structural motif as a conceptual starting point to launch into a comparative analysis of several established classes of CNS agents. This exploration will provide researchers, scientists, and drug development professionals with a foundational understanding of diverse CNS-acting mechanisms, offering a framework for evaluating novel chemical entities like THIQ derivatives. We will delve into the molecular targets and signaling pathways of GABAergic modulators, NMDA receptor agents, sigma-1 receptor agonists, nootropics, and neurosteroids, supported by experimental context and methodological insights.
The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold: A Foundation for CNS Activity?
The THIQ framework is a recurring motif in a multitude of natural alkaloids and synthetic compounds that exhibit significant CNS activity. Its rigid, bicyclic structure provides a three-dimensional scaffold that can be readily functionalized to achieve specific interactions with various biological targets. The synthesis of THIQ derivatives is a well-established area of medicinal chemistry, often employing methods like the Pictet-Spengler or Bischler-Napieralski reactions to construct the core ring system[5].
Derivatives of this scaffold have been explored for a wide range of therapeutic applications, including the development of dopamine D1 receptor positive allosteric modulators and potent inhibitors of protein arginine methyltransferase 5 (PRMT5), indicating the versatility of this chemical backbone in designing targeted therapies[7][8]. While the specific acetic acid hydrochloride salt in our topic serves as a building block[1], its potential for further elaboration into active pharmaceutical ingredients underscores the importance of understanding how such scaffolds can be tailored to interact with key CNS targets.
Comparative Analysis of Key CNS Agent Classes
To understand where a novel agent derived from the THIQ scaffold might fit into the therapeutic landscape, we must first appreciate the mechanisms of established CNS drugs. The following sections compare several major classes, focusing on their targets, downstream effects, and the experimental data that define their profiles.
GABAergic Agents: The Masters of Inhibition
The γ-aminobutyric acid (GABA) system is the primary inhibitory network in the mammalian CNS, playing a crucial role in maintaining the balance between neuronal excitation and inhibition[9][10]. Dysfunction in GABAergic signaling is implicated in epilepsy, anxiety disorders, and sleep disorders[9].
Mechanism of Action: GABAergic agents primarily target two receptor subtypes:
-
GABA-A Receptors: These are ligand-gated ion channels that, upon activation, permit the influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus producing a calming or sedative effect[11]. Benzodiazepines and barbiturates are classic examples of positive allosteric modulators of GABA-A receptors.
-
GABA-B Receptors: These are G-protein coupled receptors (GPCRs) that, when activated, lead to the opening of potassium (K⁺) channels and the inhibition of calcium (Ca²⁺) channels, resulting in a slower, more prolonged inhibitory effect. Baclofen is a selective GABA-B agonist used as a muscle relaxant[9][11].
Experimental Workflow: Assessing GABA-A Receptor Modulation
Caption: Workflow for evaluating a novel compound's effect on GABA-A receptors.
NMDA Receptor Modulators: Sculptors of Synaptic Plasticity
The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor, the primary excitatory neurotransmitter system in the brain. NMDA receptors are critical for synaptic plasticity, the cellular basis of learning and memory[12][13][14]. Their dysfunction is linked to neurodegenerative diseases, stroke, and psychiatric disorders[12][13][14].
Mechanism of Action: NMDA receptor activation is unique as it requires the binding of two agonists (glutamate and a co-agonist, either glycine or D-serine) and the removal of a magnesium (Mg²⁺) ion block, which occurs upon depolarization of the postsynaptic membrane. Once open, the channel allows the influx of Na⁺ and, critically, Ca²⁺ ions[14]. This Ca²⁺ influx acts as a powerful second messenger, triggering downstream signaling cascades that can lead to either long-term potentiation (LTP) or long-term depression (LTD) of synaptic strength[13].
-
Antagonists (e.g., Ketamine, Memantine): Block the ion channel, reducing Ca²⁺ influx. This can be neuroprotective in cases of excitotoxicity (excessive glutamate stimulation) but can also cause dissociative effects[12][15].
-
Positive Allosteric Modulators (PAMs) (e.g., SAGE-718): Enhance the receptor's response to agonists without activating it directly, offering a more nuanced approach to restoring normal receptor tone[16].
Signaling Pathway: NMDA Receptor-Mediated Synaptic Plasticity
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A Comparative Guide to the Validation of Analytical Methods for Quantifying 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic Acid Hydrochloride
Introduction: The Imperative for Rigorous Quantification
2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride is a heterocyclic building block utilized in pharmaceutical synthesis, particularly as an intermediate for developing agents targeting the central nervous system.[1] As with any component destined for pharmaceutical use, the precise and accurate quantification of this intermediate is not merely a procedural step but a cornerstone of quality control. It ensures batch-to-batch consistency, informs reaction stoichiometry, and ultimately contributes to the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, comparative analysis of the validation of two ubiquitous analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. While a specific, compendial method for this particular intermediate is not publicly established, this document outlines a robust, scientifically-grounded approach to developing and validating such methods from first principles. We will dissect the "why" behind experimental choices, grounding our protocols in the authoritative standards set by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the Validation of Analytical Procedures.[2]
Our objective is to equip researchers, analytical scientists, and drug development professionals with a practical framework for establishing analytical methods that are not only accurate and reliable but also demonstrably fit for their intended purpose.
Pillar 1: The Regulatory Framework for Validation
Method validation is a systematic process that provides documented evidence that an analytical procedure is suitable for its intended use.[3] The ICH Q2(R2) guideline provides a harmonized framework for the principles of analytical procedure validation, ensuring global consistency.[4] The core performance characteristics that must be evaluated are interrelated, forming a comprehensive picture of a method's capabilities.
The validation process is a logical workflow, beginning with method development and proceeding through a series of tests designed to challenge the method's performance under various conditions.
Caption: Validation workflow based on ICH Q2(R2) guidelines.
Pillar 2: Method Development Strategy: A Tale of Two Techniques
Given the chemical structure of this compound—possessing a strong UV-absorbing isoquinoline chromophore and an ionizable carboxylic acid group—both RP-HPLC and UV-Vis spectrophotometry present as viable quantification techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for specificity. By separating the analyte from impurities and potential degradation products, it provides an unambiguous measurement. A reversed-phase method is the logical choice, as it is well-suited for moderately polar organic molecules.
-
UV-Vis Spectrophotometry: This technique is simpler, faster, and more cost-effective. It relies on the inherent absorbance of the analyte's chromophore. Its primary limitation is a lack of specificity, as any substance that absorbs at the same wavelength will interfere with the measurement.
Proposed HPLC Method Conditions (Hypothetical)
-
Rationale: A C18 column provides excellent retention for the aromatic isoquinoline ring. The mobile phase combines a polar organic solvent (acetonitrile) with an aqueous, buffered component. Phosphoric acid is used to suppress the ionization of the carboxylic acid group (pKa ~4-5), ensuring a consistent retention time and sharp peak shape. Detection at ~275 nm is chosen to maximize sensitivity for the isoquinoline chromophore while minimizing interference from common solvents.
-
Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Proposed UV-Vis Spectrophotometric Method Conditions (Hypothetical)
-
Rationale: The analyte is a hydrochloride salt, suggesting good solubility in aqueous acidic media. Using 0.1 N HCl as the solvent ensures the molecule is fully protonated and stable, providing a consistent and reproducible UV spectrum. The first step is to determine the wavelength of maximum absorbance (λmax).
-
Conditions:
-
Solvent (Diluent): 0.1 N Hydrochloric Acid
-
Wavelength Determination: Scan a dilute solution from 200 to 400 nm to identify the λmax. For this structure, a λmax around 275 nm would be expected.
-
Measurement: Absorbance measured at λmax (e.g., 275 nm).
-
Pillar 3: Comparative Validation Protocols & Performance Data
Here, we detail the validation protocols for each proposed method, presenting realistic, illustrative data for comparison.
Specificity (Stability-Indicating Properties)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5]
Experimental Protocol:
-
HPLC: Conduct forced degradation studies.[6][7] Prepare solutions of the analyte (~100 µg/mL) and expose them to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (solid state).
-
Photolytic: Expose to UV light (ICH Q1B) for 24 hours.
-
Analyze all stressed samples and an unstressed control. Use a photodiode array (PDA) detector to assess peak purity.
-
-
UV-Vis: Prepare a solution of the analyte and a "placebo" solution containing only the solvent. Scan both across the UV range (200-400 nm). The goal is to show that the placebo has negligible absorbance at the analytical wavelength (λmax).
Comparative Data Summary:
| Performance Characteristic | HPLC Method | UV-Vis Method | Acceptance Criteria |
| Peak Purity (from degradants) | Peak purity index > 0.999 for all stressed samples. | Not Applicable. | Analyte peak is pure and not co-eluting. |
| Resolution (from nearest peak) | Resolution (Rs) > 2.0 from all degradation peaks. | Not Applicable. | Baseline separation (Rs > 1.5). |
| Placebo Interference | No interfering peaks at the analyte's retention time. | Placebo absorbance < 2% of analyte absorbance at λmax. | No significant interference from placebo/matrix. |
Scientist's Insight: The HPLC method is demonstrably "stability-indicating," a critical requirement for quality control and stability studies.[7] The UV-Vis method's specificity is inherently limited; it cannot distinguish the parent compound from any degradant that retains the isoquinoline chromophore.
Linearity & Range
Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to create at least five concentration levels.
-
HPLC: e.g., 50, 75, 100, 125, 150 µg/mL.
-
UV-Vis: e.g., 5, 10, 15, 20, 25 µg/mL (range depends on molar absorptivity).
-
-
Inject/measure each concentration in triplicate.
-
Plot a graph of mean response (peak area or absorbance) versus concentration and perform a linear regression analysis.
Comparative Data Summary:
| Parameter | HPLC Method | UV-Vis Method | Acceptance Criteria |
| Range | 80 - 120% of nominal concentration (e.g., 80-120 µg/mL) | 5 - 25 µg/mL | Defined by linearity, accuracy, and precision. |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | r² ≥ 0.999[9] |
| Regression Equation | y = 25430x + 1500 | y = 0.058x + 0.005 | - |
| Y-intercept (% of 100% response) | 0.06% | 0.8% | Should not be significantly different from zero. |
Accuracy (as Recovery)
Accuracy is the closeness of the test results to the true value. It is often determined by spiking a placebo with known amounts of the analyte at different concentration levels.[3]
Experimental Protocol:
-
Prepare spiked samples in triplicate at three concentration levels across the specified range (e.g., 80%, 100%, 120% of the target concentration).
-
Analyze the samples and calculate the percentage recovery for each.
Comparative Data Summary:
| Concentration Level | HPLC Method (% Recovery ± RSD) | UV-Vis Method (% Recovery ± RSD) | Acceptance Criteria |
| 80% | 99.5% ± 0.8% | 101.5% ± 1.5% | Mean recovery of 98.0% to 102.0%[9] |
| 100% | 100.2% ± 0.5% | 99.8% ± 1.2% | with RSD ≤ 2.0% at each level. |
| 120% | 99.8% ± 0.6% | 98.9% ± 1.8% |
Scientist's Insight: Both methods can demonstrate acceptable accuracy. However, the higher variability (RSD) observed in the UV-Vis method is typical, stemming from its lower specificity and higher susceptibility to minor sample handling and matrix variations.
Precision
Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).[5]
Experimental Protocol:
-
Repeatability: Prepare six individual samples at 100% of the target concentration and analyze them.
-
Intermediate Precision: Repeat the repeatability study with a different analyst on a different day using a different instrument (if available).
Comparative Data Summary:
| Precision Level | HPLC Method (% RSD) | UV-Vis Method (% RSD) | Acceptance Criteria |
| Repeatability | 0.65% | 1.3% | RSD ≤ 2.0%[3] |
| Intermediate Precision | 0.95% | 1.8% | RSD ≤ 2.0%[3] |
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10]
Experimental Protocol:
-
Calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
(σ can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank responses).
Comparative Data Summary:
| Parameter | HPLC Method | UV-Vis Method | Acceptance Criteria |
| LOD | 0.1 µg/mL | 0.5 µg/mL | Method specific; must be demonstrated. |
| LOQ | 0.3 µg/mL | 1.5 µg/mL | Method specific; must be demonstrated. |
Scientist's Insight: The HPLC method demonstrates significantly lower (better) LOD and LOQ values, highlighting its superior sensitivity, which is crucial for impurity analysis.
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[11]
Experimental Protocol:
-
HPLC: Analyze a standard solution while making small, deliberate changes to:
-
Mobile Phase Composition: ±2% absolute (e.g., 38:62 and 42:58 ACN:Buffer).
-
Column Temperature: ±5°C (e.g., 25°C and 35°C).
-
Mobile Phase pH: ±0.2 units.
-
Flow Rate: ±0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
-
-
UV-Vis:
-
Wavelength: ±2 nm from λmax.
-
Solution Stability: Analyze a prepared solution at time 0 and after 24 hours at room temperature.
-
Comparative Data Summary:
| Parameter Varied | HPLC Method (System Suitability Impact) | UV-Vis Method (% Change in Absorbance) | Acceptance Criteria |
| Mobile Phase Ratio (±2%) | Retention time shift < 10%; RSD < 2.0% | N/A | System suitability parameters (e.g., resolution, tailing factor) remain within limits. RSD < 2.0%. |
| Flow Rate (±0.1 mL/min) | Retention time shift < 10%; RSD < 2.0% | N/A | |
| Wavelength (±2 nm) | Minimal impact on peak area | < 2.0% | |
| Solution Stability (24h) | Assay value change < 2.0% | Assay value change < 2.0% |
Summary and Method Selection Guide
The choice between HPLC and UV-Vis spectrophotometry is a strategic one, dictated by the specific analytical challenge.
| Feature | HPLC Method | UV-Vis Method |
| Specificity | Excellent (Stability-Indicating) | Poor to Fair (Prone to interference) |
| Sensitivity (LOD/LOQ) | High | Moderate |
| Precision | High (%RSD < 1.0%) | Good (%RSD < 2.0%) |
| Linear Range | Wide | Narrower |
| Speed | Slower (run time per sample) | Very Fast (seconds per sample) |
| Cost & Complexity | Higher (instrumentation, solvents) | Lower |
| Best For | Stability studies, impurity profiling, final product assay, R&D | In-process controls, raw material ID, high-throughput screening |
digraph "Method Selection" { graph [fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];start [label="What is the analytical need?", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q1 [label="Is separation from impurities or\ndegradants required?", shape=diamond, style=filled, fillcolor="#FBBC05"]; q2 [label="Is high throughput for a known,\npure sample the priority?", shape=diamond, style=filled, fillcolor="#FBBC05"];
hplc [label="Use HPLC Method", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; uvvis [label="Use UV-Vis Method", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; reassess [label="Re-evaluate analytical\nrequirements", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> q1; q1 -> hplc [label="Yes"]; q1 -> q2 [label="No"]; q2 -> uvvis [label="Yes"]; q2 -> reassess [label="No"]; }
Caption: Decision tree for analytical method selection.
Senior Application Scientist's Recommendation
For the comprehensive quality control of This compound , particularly for batch release, stability testing, or in a regulated environment, the HPLC method is unequivocally the superior choice. Its ability to separate the analyte from potential impurities and degradation products provides a level of assurance that the UV-Vis method cannot match. This specificity is non-negotiable when making critical decisions about product quality and safety.
The UV-Vis spectrophotometric method , however, serves as an excellent tool for applications where speed is paramount and the sample matrix is well-defined and clean. It is highly effective for rapid in-process checks, simple identity confirmations, or in early-stage development where a quick estimation of concentration is sufficient.
Ultimately, a well-equipped laboratory should consider validating both. The UV-Vis method can be used for routine, high-throughput checks, with the more rigorous, stability-indicating HPLC method employed for final release testing and for any out-of-specification investigations. This dual approach provides a balanced, efficient, and scientifically sound strategy for analytical quality control.
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- 11. ijpca.org [ijpca.org]
Introduction: The Enduring Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2][3][4] Its rigid, three-dimensional structure is a key pharmacophore in a vast array of biologically active molecules, from potent antitumor agents like the ecteinascidins to essential alkaloids such as morphine and its derivatives.[3][4] The biosynthesis of many simple THIQ alkaloids involves the condensation of a β-phenylethylamine with an aldehyde equivalent, a process that has inspired chemists for over a century.[3][5] For researchers in drug development, the ability to efficiently and stereoselectively construct this framework is paramount.
This guide provides an in-depth, comparative analysis of the most prominent and field-proven methods for THIQ synthesis. We will move beyond mere procedural lists to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. By grounding our discussion in experimental data and validated protocols, we aim to equip researchers with the critical insights needed to select and execute the optimal synthetic strategy for their specific target molecule.
Pillar 1: The Pictet-Spengler Reaction
Discovered in 1911, the Pictet-Spengler reaction is arguably the most direct and widely utilized method for synthesizing the THIQ skeleton.[6][7] It involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to close the ring.[7][8][9]
Mechanistic Rationale and Causality
The reaction's efficacy hinges on the generation of a key electrophilic intermediate, an iminium ion. The choice of acid catalyst and solvent is therefore critical and directly influences reaction outcomes.
-
Iminium Ion Formation: The β-arylethylamine and carbonyl compound first condense to form a Schiff base (imine). Under acidic conditions, the imine nitrogen is protonated, generating a highly electrophilic iminium ion.[6][8][9]
-
Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile, attacking the iminium carbon in a 6-endo-trig cyclization.[9] This step is the core ring-forming event.
-
Rearomatization: A final deprotonation step restores the aromaticity of the benzene ring, yielding the final THIQ product.[8][9]
The success of the SEAr step is highly dependent on the nucleophilicity of the aromatic ring. Electron-donating groups (e.g., hydroxyl, methoxy) on the aryl ring significantly accelerate the reaction, often allowing for milder conditions, sometimes even near physiological pH.[2][8] Conversely, electron-deficient or unsubstituted aryl rings require harsher conditions, such as strong acids (TFA, superacids) and elevated temperatures, to drive the cyclization.[2][6][10]
Visualizing the Pictet-Spengler Pathway
Caption: The acid-catalyzed formation of an electrophilic iminium ion is the driving force for the Pictet-Spengler reaction.
Experimental Protocol: Synthesis of Salsoline
This protocol describes the synthesis of Salsoline, a simple THIQ alkaloid, via the Pictet-Spengler reaction.[11]
Materials:
-
3-Methoxy-4-hydroxyphenethylamine hydrochloride
-
Acetaldehyde
-
Hydrochloric acid (concentrated)
-
Methanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3-methoxy-4-hydroxyphenethylamine hydrochloride (1.0 eq) in methanol.
-
Addition: Add acetaldehyde (1.2 eq) to the solution.
-
Acidification & Reflux: Carefully add a catalytic amount of concentrated hydrochloric acid. Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure. Partition the residue between saturated sodium bicarbonate solution and DCM.
-
Extraction: Separate the layers and extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude Salsoline.
-
Purification: Purify the crude product by flash column chromatography (silica gel, DCM/Methanol gradient) to obtain pure Salsoline.
Pillar 2: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is another cornerstone of THIQ synthesis. It involves the intramolecular cyclization of a β-arylethylamide using a strong dehydrating agent (e.g., POCl₃, P₂O₅) to form a 3,4-dihydroisoquinoline (DHIQ).[12][13][14][15] This DHIQ intermediate is an imine, which must be subsequently reduced (e.g., with NaBH₄) to afford the target THIQ.[2][13]
Mechanistic Rationale and Causality
This two-step sequence proceeds through a more reactive electrophile than the Pictet-Spengler, allowing for the cyclization of less-activated aromatic systems. However, this comes at the cost of harsher reaction conditions.
-
Amide Activation: The dehydrating agent, typically phosphorus oxychloride (POCl₃), activates the amide carbonyl oxygen, forming an intermediate such as a dichlorophosphoryl imine-ester.[13][16]
-
Electrophile Generation: This intermediate can then eliminate to form a highly electrophilic nitrilium ion.[12][13][14] This species is a powerful electrophile capable of engaging even moderately activated aromatic rings.
-
Cyclization & Rearomatization: The subsequent intramolecular electrophilic attack on the aromatic ring and rearomatization yield the 3,4-dihydroisoquinoline (DHIQ).[17]
-
Reduction: The resulting C=N bond of the DHIQ is then reduced, most commonly with sodium borohydride, to furnish the final saturated THIQ.[2][13]
The requirement for potent dehydrating agents and often refluxing conditions makes this method less suitable for substrates with sensitive functional groups.[13][16] Like the Pictet-Spengler, the reaction is most effective when the aromatic ring bears electron-donating substituents.[13][18]
Visualizing the Bischler-Napieralski/Reduction Pathway
Caption: A two-stage process involving cyclization to an imine followed by a requisite reduction step.
Experimental Protocol: Two-Step Synthesis of a 1-Substituted THIQ
This protocol outlines a general procedure for a Bischler-Napieralski cyclization followed by in-situ reduction.[13]
Materials:
-
β-Arylethylamide (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Triflic anhydride (Tf₂O) (1.25 eq)
-
2-Chloropyridine (2.0 eq)
-
Sodium borohydride (NaBH₄) (12 eq)
-
Methanol (MeOH)
Procedure:
-
Setup: To a solution of the amide (1.0 eq) in anhydrous DCM at -20 °C under an inert atmosphere, add 2-chloropyridine (2.0 eq).
-
Activation: Stir the mixture for 5 minutes before the dropwise addition of triflic anhydride (1.25 eq).
-
Cyclization: Allow the reaction to stir at -20 °C for 30 minutes, then warm to 0 °C for an additional 20 minutes. The solution typically changes color, indicating the formation of the DHIQ intermediate.
-
Reduction: Prepare a solution of NaBH₄ (12 eq) in MeOH. Cool the reaction mixture back to 0 °C and add the NaBH₄/MeOH solution dropwise.
-
Quench: Allow the resulting mixture to stir while slowly warming to room temperature over 1 hour. Carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extraction & Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.
Pillar 3: The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction provides a route to the parent isoquinoline ring system, which can then be reduced to a THIQ. The classical reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[19][20][21][22]
Mechanistic Rationale and Limitations
The reaction proceeds by forming a Schiff base, which then undergoes acid-catalyzed cyclization onto the aromatic ring.[19][20] This method traditionally requires very strong acidic conditions (e.g., concentrated sulfuric acid), which severely limits its substrate scope and functional group compatibility.[19][20]
Several modifications have been developed to improve its utility. The Schlittler-Müller modification uses a benzylamine and glyoxal acetal to access 1-substituted isoquinolines.[20][22] The Bobbitt modification involves a pre-hydrogenation of the Schiff base, followed by an acid-catalyzed cyclization of the resulting amine, which directly yields a THIQ derivative.[22] Despite these improvements, the Pomeranz-Fritsch and its variants are generally less utilized for THIQ synthesis compared to the Pictet-Spengler and Bischler-Napieralski reactions due to lower yields and harsh conditions.[23]
Pillar 4: Modern Methods & Asymmetric Synthesis
The demand for enantiomerically pure THIQs in drug development has spurred the creation of modern, stereoselective synthetic methods.[1][24] These approaches offer milder conditions and precise control over the stereochemistry at the C1 position, a feature unattainable with classical methods without a resolution step.
Transition-Metal-Catalyzed Asymmetric Hydrogenation
One of the most powerful modern strategies is the asymmetric hydrogenation of DHIQs or related imine precursors.[1] This involves using a chiral transition-metal catalyst (commonly based on Iridium, Ruthenium, or Rhodium) to deliver hydrogen across the C=N bond with high facial selectivity.[1]
-
Catalyst Systems: Chiral phosphine ligands (e.g., derivatives of JosiPhos, BINAP) complexed with metals like Iridium are highly effective.[1]
-
Hydrogen Source: The reduction can be performed using hydrogen gas (asymmetric hydrogenation) or a hydrogen donor like formic acid or isopropanol (asymmetric transfer hydrogenation).[1]
-
Performance: These methods routinely achieve excellent enantioselectivities (often >95% ee) and high yields. For example, Iridium-catalyzed hydrogenation of a DHIQ hydrochloride salt on a multigram scale can provide the (S)-THIQ product in 97% yield and 96% ee.[1] Similarly, Titanium-catalyzed systems have achieved 98% ee, albeit under high pressure.[1]
Chiral Auxiliaries
Another approach involves the use of a chiral auxiliary, such as Ellman's tert-butanesulfinamide.[25] The auxiliary is condensed with an appropriate precursor to form a chiral N-sulfinylimine. A subsequent diastereoselective addition of a nucleophile (e.g., a Grignard reagent) sets the stereocenter, after which the auxiliary can be removed to reveal the chiral THIQ. This method has been successfully applied to the synthesis of several 1-benzyl-THIQ alkaloids.[25]
Comparative Analysis: Selecting the Right Tool for the Job
The choice of synthetic method is a strategic decision dictated by the target molecule's structure, desired stereochemistry, and the presence of other functional groups.
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction | Pomeranz-Fritsch Reaction | Asymmetric Hydrogenation |
| Starting Materials | β-Arylethylamine + Carbonyl | β-Arylethylamide | Benzaldehyde + Aminoacetal | 3,4-Dihydroisoquinoline |
| Key Intermediate | Iminium Ion | Nitrilium Ion | Benzalaminoacetal | N/A (Direct Reduction) |
| Product | Directly forms THIQ | Dihydroisoquinoline (needs reduction) | Isoquinoline (needs reduction) | Directly forms chiral THIQ |
| Conditions | Mild to harsh acid, heat | Harsh dehydrating agents (POCl₃), heat | Very strong acid (H₂SO₄), heat | Mild, catalyst-controlled |
| Stereocontrol | Achiral (unless using chiral catalysts) | Achiral (stereocenter set in reduction) | Achiral | Excellent (catalyst-controlled) |
| Key Advantage | Atom economy, directness | Good for less-activated arenes | Access to parent isoquinoline | High enantioselectivity |
| Key Limitation | Difficult with e⁻-poor arenes | Harsh conditions, two steps | Very harsh conditions, low yields | Requires DHIQ precursor, catalyst cost |
Conclusion and Future Outlook
The synthesis of tetrahydroisoquinolines remains a vibrant area of chemical research, driven by the scaffold's immense pharmacological importance. While classical methods like the Pictet-Spengler and Bischler-Napieralski reactions remain workhorses for their reliability and scalability, the future of THIQ synthesis lies in the continued development of modern, asymmetric methodologies.[5] Transition-metal catalysis and chemoenzymatic approaches are increasingly providing access to complex, enantiopure THIQs with unparalleled efficiency and elegance.[1][26] For the modern drug development professional, a deep understanding of both the classical foundations and these cutting-edge techniques is essential for navigating the synthetic challenges posed by the next generation of THIQ-based therapeutics.
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Wang, Y., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules. [Link]
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Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. organic-chemistry.org. [Link]
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Centurion University. (n.d.). Synthesis of isoquinolines. CUTM Courseware. [Link]
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Zhang, Z., et al. (2015). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science. [Link]
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Gerey, B., et al. (2024). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. ACS Catalysis. [Link]
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Zhang, Z., et al. (2015). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. National Institutes of Health. [Link]
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NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]
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Grokipedia. (n.d.). Bischler–Napieralski reaction. Grokipedia. [Link]
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Organic Reactions. (2025). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. organic-chemistry.org. [Link]
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Ngamnithiporn, A., et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. [Link]
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Ngamnithiporn, A., et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). ACS Publications. [Link]
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Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. [Link]
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Wikipedia. (n.d.). Bischler–Napieralski reaction. Wikipedia. [Link]
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Grokipedia. (n.d.). Pictet–Spengler reaction. Grokipedia. [Link]
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J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. J&K Scientific. [Link]
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NROChemistry. (n.d.). Pictet-Spengler Reaction. NROChemistry. [Link]
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Ielo, L., et al. (2017). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. [Link]
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Unknown. (n.d.). Pomeranz-Fritsch Reaction. Unknown Source. [Link]
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Organic Chemistry Reaction. (2025). Pomeranz-Fritsch Reaction. organic-chemistry-reaction.com. [Link]
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Wang, K., et al. (2016). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules. [Link]
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Ngamnithiporn, A., et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002-2020). PubMed. [Link]
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Ngamnithiporn, A., et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). ACS Publications. [Link]
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ResearchGate. (2025). New Strategy for the Synthesis of Tetrahydroisoquinoline Alkaloids. ResearchGate. [Link]
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ResearchGate. (2012). Recent Asymmetric Syntheses of Tetrahydroisoquinolines Using ``Named´´ and Some Other Newer Methods. ResearchGate. [Link]
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National Institutes of Health. (n.d.). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. National Institutes of Health. [Link]
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Reddy, Y. V., et al. (2017). Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary. Natural Product Communications. [Link]
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Yang, L., et al. (2022). Asymmetric Synthesis of Fused-Ring Tetrahydroisoquinolines and Tetrahydro-β-carbolines from 2-Arylethylamines via a Chemoenzymatic Approach. Organic Letters. [Link]
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National Institutes of Health. (n.d.). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. National Institutes of Health. [Link]
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Organic Chemistry Portal. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. organic-chemistry.org. [Link]
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A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthetic 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic Acid Hydrochloride
For professionals in drug discovery and development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the integrity of subsequent research, the validity of biological data, and the safety of potential therapeutics are built. The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride (CAS No. 200064-94-4) serves as a crucial heterocyclic building block, particularly in the synthesis of central nervous system agents.[1] Its molecular structure, comprising a tetrahydroisoquinoline core linked to an acetic acid moiety, presents specific analytical challenges that demand a multi-faceted, orthogonal approach to purity verification.
This guide eschews a one-size-fits-all template in favor of a logically structured workflow tailored to this molecule. We will dissect the "why" behind each analytical choice, presenting a self-validating system of protocols designed to provide a comprehensive and trustworthy purity profile.
The Imperative of an Orthogonal Approach
Relying on a single analytical technique for purity assessment is a significant scientific vulnerability. Each method interrogates a different physicochemical property of the molecule. A purity value is therefore intrinsically linked to the method used to obtain it.[2] For instance, a compound may appear 99.5% pure by High-Performance Liquid Chromatography (HPLC), but this value only reflects impurities that are both UV-active and chromatographically separable under the chosen conditions. It reveals little about the presence of water, residual inorganic salts, or structurally similar impurities that may co-elute.
An orthogonal strategy, employing techniques with fundamentally different separation or detection principles, provides a more complete and accurate picture.[2] For this compound, we will compare and integrate four cornerstone techniques:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For quantifying process-related organic impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and absolute quantitative analysis (qNMR).
-
Mass Spectrometry (MS): For molecular weight verification and impurity identification.
-
Elemental Analysis (EA): For confirming the empirical formula and the integrity of the hydrochloride salt form.
Caption: Orthogonal workflow for comprehensive purity analysis.
Technique Comparison: A Multi-Lens Perspective
The selection of an analytical method is driven by the specific question being asked. Is the goal to detect trace organic by-products, or to determine the absolute amount of the primary compound in the powder? The table below compares the core techniques.
| Technique | Principle | Primary Application | Advantages | Limitations |
| RP-HPLC | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. | Quantitation of process-related organic impurities. | High resolution, sensitivity, and reproducibility for separating complex mixtures.[3][4] | Provides relative purity (area %); may not detect non-UV active impurities; requires reference standards for impurity identification. |
| qNMR | Signal intensity is directly proportional to the number of atomic nuclei. | Absolute purity determination without a compound-specific reference standard.[2] | Primary analytical method; provides structural information; non-destructive.[3] | Lower sensitivity compared to HPLC; requires a certified internal standard for quantification.[3] |
| LC-MS | Separation by chromatography followed by mass-to-charge ratio detection. | Molecular weight confirmation and structural elucidation of unknown impurities. | High sensitivity and specificity; provides molecular weight data crucial for identification.[4] | Ionization efficiency can vary significantly between compounds, making it semi-quantitative without specific standards. |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases for detection. | Confirmation of the empirical formula (C, H, N, Cl). | Provides fundamental compositional data; essential for verifying the correct salt form and absence of inorganic impurities.[5][6] | A bulk analysis technique; provides no information on organic impurities if they have the same empirical formula. |
Experimental Protocols & Data Interpretation
The trustworthiness of any analysis hinges on a robust and well-documented protocol.[7] What follows are detailed methodologies for each technique, grounded in established principles for analyzing polar, aromatic organic compounds.
A. Reversed-Phase HPLC for Relative Purity
Causality: A reversed-phase C18 column is selected due to the compound's mixed polarity (hydrophobic isoquinoline ring and a polar acetic acid group). The mobile phase is acidified with orthophosphoric acid to suppress the ionization of the carboxylic acid, ensuring a consistent retention time and sharp, symmetrical peak shape. UV detection at 210 nm is chosen as it corresponds to the strong absorbance of the benzene ring, providing high sensitivity.[8][9]
Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: Kromasil C18 (250 x 4.6mm, 5µm) or equivalent.[9]
-
Mobile Phase A: 0.1% Orthophosphoric Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.[9]
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture to a final concentration of 1 mg/mL.
Data Interpretation: The purity is typically reported as area percent (Area %) by dividing the peak area of the main component by the total area of all peaks in the chromatogram. This method is excellent for tracking the removal of synthesis by-products during purification.[10]
B. Quantitative ¹H NMR for Absolute Purity
Causality: qNMR is a primary ratio method. It determines purity by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a known amount of a certified internal standard.[2] This approach is orthogonal to chromatography as it does not involve a separation step.[2] Dimethyl sulfoxide-d6 (DMSO-d6) is the chosen solvent due to the compound's salt nature and its ability to dissolve both the analyte and common internal standards. Maleic acid is a suitable internal standard as its vinylic protons resonate in a clear region of the spectrum, away from analyte signals.
Protocol:
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Internal Standard: Certified Maleic Acid.
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound.
-
Accurately weigh ~5 mg of maleic acid into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d6.
-
-
Acquisition Parameters:
-
Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of interest to ensure full magnetization recovery for accurate integration.
-
Pulse angle of 90 degrees.
-
Acquisition of at least 16 scans for a good signal-to-noise ratio.
-
Data Interpretation: The structure is first confirmed by assigning all proton signals. For quantification, a non-overlapping proton signal from the analyte (e.g., the singlet from the CH₂ group adjacent to the carboxyl) is integrated and compared to the integral of the maleic acid singlet.
| Expected ¹H NMR Signals (in DMSO-d6) | Approx. δ (ppm) | Multiplicity | Assignment |
| Aromatic Protons | 7.0 - 7.3 | Multiplet | 4H of the benzene ring |
| Methylene Protons | ~4.0 | Singlet | 2H, -N-CH₂ -COOH |
| Methylene Protons | ~3.8 | Singlet | 2H, Ar-CH₂ -N |
| Methylene Protons | ~3.0 | Triplet | 2H, -N-CH₂ -CH₂-Ar |
| Methylene Protons | ~2.8 | Triplet | 2H, -N-CH₂-CH₂ -Ar |
The absolute purity (P) is calculated using the formula: P (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, and P_std = Purity of the standard.
C. Elemental Analysis for Empirical Formula Verification
Causality: This is a fundamental test of composition. For a compound with the formula C₁₁H₁₄ClNO₂, combustion analysis provides the mass percentages of Carbon, Hydrogen, and Nitrogen.[5] Chloride content can be determined by titration or other methods. The results must align with the theoretical values to confirm the overall structure and, critically, the presence of the single hydrochloride salt.[11]
Protocol:
-
Instrumentation: CHN Combustion Analyzer.
-
Sample: ~2-3 mg of finely ground, dried sample.
-
Analysis: The sample is combusted at high temperature, and the resulting CO₂, H₂O, and N₂ gases are quantified. Chloride is determined separately.
Data Interpretation: The experimental percentages should be within ±0.4% of the theoretical values.
| Element | Theoretical % | Experimental % | Deviation |
| Carbon (C) | 58.03 | Result from analysis | <0.4% |
| Hydrogen (H) | 6.20 | Result from analysis | <0.4% |
| Nitrogen (N) | 6.15 | Result from analysis | <0.4% |
| Chlorine (Cl) | 15.57 | Result from analysis | <0.4% |
| Oxygen (O) | 14.05 | Result from analysis | <0.4% |
A significant deviation can indicate the presence of residual solvents, excess water, or an incorrect salt stoichiometry.
Conclusion and Best Practices
Assessing the purity of a critical synthetic intermediate like this compound is a process of building confidence through layers of orthogonal evidence. No single technique is sufficient.
Caption: A logical decision tree for batch release.
-
Always Use an Orthogonal Method: Pair a chromatographic technique (HPLC) with a spectroscopic one (qNMR) for purity determination.[2][3]
-
Confirm Identity Rigorously: Use ¹H NMR, ¹³C NMR, and Mass Spectrometry to unequivocally confirm the structure of the main component.
-
Verify Elemental Composition: Do not neglect Elemental Analysis, as it is the ultimate arbiter of the empirical formula and salt form.[5]
-
Characterize Impurities: When significant impurities (>0.1%) are detected, use techniques like LC-MS to propose structures, which can provide crucial feedback to synthetic chemists for process optimization.
By integrating these disparate techniques, researchers can assemble a comprehensive, validated, and trustworthy purity profile, ensuring the quality and reliability of their foundational chemical matter.
References
- A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of Boc-L-Ala-OH - Benchchem. (n.d.).
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- This compound CAS No.: 200064-94-4 Cat. No.: M185458 - Molecular Database - Moldb. (n.d.).
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024, September 4).
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Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
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Válka, I. (1989). Methods of isolation and determination of isoquinoline alkaloids. Acta Universitatis Palackianae Olomucensis, Facultas Medica, 124, 73–102. [Link]
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Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research, 16(4), 134. [Link]
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Elemental analysis - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
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Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
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Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PubMed Central. (n.d.). Retrieved January 4, 2026, from [Link]
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Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones | The Journal of Organic Chemistry - ACS Publications. (2022, September 26). Retrieved January 4, 2026, from [Link]
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A Head-to-Head Battle of Isoquinoline Enantiomers: A Guide to Stereoselective Biological Potency
In the intricate world of pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is often the very determinant of biological activity. This principle is powerfully illustrated in the fascinating class of nitrogen-containing heterocyclic compounds known as isoquinolines. Many isoquinoline alkaloids, both naturally occurring and synthetic, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. While chemically similar, these enantiomers can exhibit dramatically different potencies and pharmacological effects.
This guide provides an in-depth comparison of the biological potency of key isoquinoline enantiomeric pairs. We will delve into the stereoselective interactions of these molecules with their biological targets, supported by experimental data, and provide detailed protocols for the assays used to determine these activities. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with these versatile compounds.
The Critical Role of Chirality in Isoquinoline Pharmacology
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous bioactive molecules.[1] Chirality in these compounds often arises from a stereocenter at the C-1 position of the tetrahydroisoquinoline (THIQ) core or from axial chirality in more complex structures like naphthylisoquinoline alkaloids.[1][2] This seemingly subtle difference in spatial arrangement can lead to profound variations in how each enantiomer interacts with the chiral environment of the body, including receptors and enzymes. One enantiomer may fit perfectly into the binding pocket of a target protein, eliciting a potent biological response, while its mirror image may bind weakly or not at all, rendering it inactive or even causing off-target effects.[3][4] Understanding this enantioselectivity is paramount for the design of safe and effective drugs.
Case Studies: A Comparative Analysis of Biological Potency
Here, we present a head-to-head comparison of the biological potency of four key isoquinoline enantiomeric pairs: morphine, apomorphine, laudanosine, and reticuline.
Morphine: The Archetypal Opioid Analgesic
Morphine, a potent opioid analgesic, is a classic example of stereoselective pharmacology. The naturally occurring (-)-morphine is a powerful agonist of the μ-opioid receptor (MOR), responsible for its profound pain-relieving effects.[5][6][7] In stark contrast, its synthetic enantiomer, (+)-morphine, exhibits minimal binding to the MOR and possesses no analgesic activity.[5][6][7]
Molecular dynamics simulations have revealed that (-)-morphine stabilizes the MOR in its active conformation, leading to a prolonged residence time and sustained signaling.[5][6] Conversely, (+)-morphine fails to maintain this active state.[5][6] This demonstrates that the precise three-dimensional fit of the (-)-enantiomer is crucial for receptor activation.
Table 1: Comparative Biological Potency of Morphine Enantiomers
| Enantiomer | Target Receptor | Biological Activity | Binding Affinity (Ki) |
| (-)-Morphine | μ-Opioid Receptor | Potent Agonist (Analgesic) | ~1.2 nM[8] |
| (+)-Morphine | μ-Opioid Receptor | Negligible Activity | Minimal binding affinity[5][6][7] |
Apomorphine: A Tale of Two Dopamine Receptor Modulators
Apomorphine is a dopamine agonist used in the treatment of Parkinson's disease. Its therapeutic effects are attributed to the (R)-enantiomer, which acts as an agonist at dopamine D2-like receptors.[9][10][11] The (S)-enantiomer, on the other hand, acts as an antagonist at these same receptors.[12] This stark difference in functional activity underscores the importance of stereochemistry in modulating the dopaminergic system.
The (R)-enantiomer's agonist activity leads to the stimulation of dopamine receptors, helping to alleviate the motor symptoms of Parkinson's disease. The antagonistic action of the (S)-enantiomer would counteract these therapeutic effects.
Table 2: Comparative Biological Potency of Apomorphine Enantiomers
| Enantiomer | Target Receptor | Biological Activity | Binding Affinity (pKi) | EC50 |
| (R)-(-)-Apomorphine | Dopamine D2L Receptor | Agonist | 7.08[9] | 0.10 nM (cAMP)[13] |
| (S)-Apomorphine | Dopamine Receptors | Antagonist | Not specified in findings | Not applicable |
Laudanosine: A Metabolite with Stereoselective CNS Effects
Laudanosine is a metabolite of the neuromuscular blocking agents atracurium and cisatracurium.[14][15] While often studied as a racemic mixture (D,L-laudanosine), its enantiomers exhibit differential interactions with central nervous system receptors. D,L-laudanosine has been shown to interact with GABA and opioid receptors.[5] Specifically, it inhibits binding at low-affinity GABA receptors with an IC50 of 10 µM and at various opioid receptor subtypes with Ki values in the micromolar range (μ1: 2.7 µM, μ2: 13 µM, δ: 5.5 µM, κ1: 21 µM).[5]
Table 3: Biological Activity of D,L-Laudanosine
| Compound | Target Receptor | Biological Activity | IC50 / Ki |
| D,L-Laudanosine | Low-affinity GABA Receptor | Inhibitor | IC50 = 10 µM[5] |
| μ1-Opioid Receptor | Competitive Antagonist | Ki = 2.7 µM[5] | |
| μ2-Opioid Receptor | Competitive Antagonist | Ki = 13 µM[5] | |
| δ-Opioid Receptor | Competitive Antagonist | Ki = 5.5 µM[5] | |
| κ1-Opioid Receptor | Competitive Antagonist | Ki = 21 µM[5] |
Reticuline: A Biosynthetic Precursor with Chiral Significance
Reticuline is a pivotal intermediate in the biosynthesis of numerous isoquinoline alkaloids, including morphine.[16][17] Both (S)- and (R)-reticuline are biologically significant. (S)-Reticuline is a precursor to a wide array of alkaloids, while (R)-reticuline is a key intermediate in the biosynthesis of morphine.[16][18]
While both enantiomers are substrates for various enzymes in biosynthetic pathways, a direct head-to-head comparison of their potency at specific pharmacological targets is not well-documented in the provided search results. However, the distinct metabolic fates of (S)- and (R)-reticuline highlight the stereoselective nature of the enzymes that process them, underscoring the importance of chirality in their biological roles.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for key experiments used to assess the biological potency of isoquinoline enantiomers.
Protocol 1: Radioligand Displacement Assay for Opioid Receptor Binding Affinity
This protocol is used to determine the binding affinity (Ki) of a test compound for the μ-opioid receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human μ-opioid receptor
-
[³H]-DAMGO (a radiolabeled μ-opioid receptor agonist)
-
Test compounds (isoquinoline enantiomers)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
96-well filter plates
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Procedure:
-
Preparation: Prepare serial dilutions of the test isoquinoline enantiomers in binding buffer.
-
Incubation: In a 96-well plate, incubate the receptor membranes with a fixed concentration of [³H]-DAMGO and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Accumulation Assay for Dopamine D2 Receptor Agonism
This protocol measures the ability of a test compound to inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels, a hallmark of Gi/o-coupled GPCR activation like the dopamine D2 receptor.[5][6]
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 receptor[7]
-
Culture medium (e.g., DMEM/F-12 with 10% FBS)[7]
-
Forskolin (an adenylyl cyclase activator)
-
Test compounds (isoquinoline enantiomers)
-
cAMP assay kit (e.g., HTRF, ELISA, or BRET-based)
-
96-well or 384-well assay plates
Workflow Diagram:
Caption: Workflow for a cAMP accumulation assay.
Procedure:
-
Cell Culture: Seed CHO or HEK293 cells stably expressing the human dopamine D2 receptor into 96-well or 384-well plates and culture overnight.[7]
-
Compound Addition: On the day of the assay, replace the culture medium with assay buffer. Add serial dilutions of the test isoquinoline enantiomers to the wells and pre-incubate.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plates for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration to generate dose-response curves. Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.[13]
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to screen for and quantify the inhibitory activity of compounds against acetylcholinesterase.[10][15]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (isoquinoline enantiomers)
-
96-well microplate reader
Workflow Diagram:
Caption: Workflow for an acetylcholinesterase inhibition assay.
Procedure:
-
Assay Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test isoquinoline enantiomer at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well.
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature.
-
Reaction Initiation: Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The yellow color is produced from the reaction of thiocholine (a product of ATCI hydrolysis) with DTNB.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control without the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion
The stereoselective biological activity of isoquinoline enantiomers is a critical consideration in drug discovery and development. As demonstrated by the case studies of morphine and apomorphine, the spatial arrangement of atoms can dramatically alter the pharmacological profile of a molecule, turning a potent agonist into an inactive compound or even an antagonist. While the stereoselective potencies of laudanosine and reticuline require further quantitative elucidation, their established roles in metabolism and pharmacology strongly suggest that their enantiomers possess distinct biological activities.
The provided experimental protocols offer a robust framework for researchers to quantitatively assess the biological potency of isoquinoline enantiomers and other chiral molecules. By carefully characterizing the activity of individual enantiomers, scientists can design more selective, effective, and safer therapeutic agents, ultimately advancing the field of medicine.
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A Comparative Guide to the Cross-Reactivity Profiling of 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technical comparison of the cross-reactivity profile of the investigational compound 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride, hereafter referred to as DQA. The document is structured to offer not just protocols, but the scientific rationale behind them, ensuring a robust and well-validated approach to characterizing a new chemical entity.
Introduction: The Imperative of Selectivity in Drug Design
The therapeutic efficacy of any drug is intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen side effects, toxicity, or diminished potency, representing a primary cause of late-stage clinical trial failures. Therefore, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of modern drug discovery.[1] It allows for the early identification and mitigation of potential liabilities, guiding medicinal chemistry efforts toward safer and more effective candidates.
This guide focuses on DQA, a compound belonging to the dihydroisoquinoline class. This structural family is known to interact with a variety of biological targets, making a thorough assessment of selectivity critical.[2][3] Structurally similar compounds, such as Debrisoquine, are known antihypertensive agents that act as adrenergic neuron-blocking drugs.[4][5] This precedent suggests that DQA's primary therapeutic targets likely reside within the adrenergic system, which is involved in regulating cardiovascular function and blood pressure.[6][7][8]
We will compare the cross-reactivity profile of DQA against two well-characterized drugs:
-
Debrisoquine : A structurally related antihypertensive agent and a known substrate for the polymorphic cytochrome P450 enzyme CYP2D6.[4][9][10] Its use as a comparator provides a direct benchmark for potential CYP450 liabilities.
-
Clonidine : A centrally acting α2-adrenergic agonist, also used for hypertension.[11] Its well-documented pharmacology and side-effect profile offer a functional comparison for on- and off-target adrenergic activity.[12][13][14][15]
Designing a Scientifically Rigorous Cross-Reactivity Study
A successful cross-reactivity study is built on a logical selection of targets and validated assay methodologies. The goal is to create a self-validating system where data from different assays converge to build a comprehensive selectivity profile.
Rationale for Target Panel Selection
The choice of targets for screening is not arbitrary. It is a hypothesis-driven process based on the compound's structure, its primary target, and known liabilities of its chemical class.
-
Primary & Related Targets (Adrenergic Receptors) : Given the structural lineage, the primary targets are hypothesized to be adrenergic receptors. The panel must include the intended target (e.g., α2A) as well as other subtypes (α1A, α1B, α2B, α2C, β1, β2) to determine selectivity within the receptor family.[8][16][17]
-
Common Off-Targets : A standard panel should include targets frequently implicated in drug side effects, such as serotonin (5-HT) receptors, dopamine receptors, muscarinic receptors, and the hERG potassium channel (a critical screen for cardiotoxicity).[18][19]
-
Metabolic Enzymes (Cytochrome P450s) : The debrisoquine scaffold is a classic probe for CYP2D6 activity.[9][10] Therefore, screening against a panel of major CYP isoforms (CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4) is mandatory to assess the potential for drug-drug interactions.[20][21][22]
-
Transporters : Debrisoquine is also a substrate for the organic cation transporter OCT1, which can influence its hepatic uptake and metabolism.[23] Including key transporters like OCT1 and P-glycoprotein (MDR1) in the panel provides a more complete picture of the compound's disposition.
Experimental Workflow
The workflow is designed to move from broad screening to more detailed characterization, providing a clear path for decision-making.
Experimental Methodologies
The trustworthiness of a cross-reactivity study hinges on the quality of its experimental protocols. The following sections detail validated, step-by-step methods.
Radioligand Binding Assays (Receptor Affinity)
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[24][25] They are robust, sensitive, and highly reproducible.[24]
Protocol: Competitive Radioligand Binding Assay [26]
-
Membrane Preparation :
-
Homogenize cells or tissue expressing the target receptor in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4).
-
Centrifuge at 1,000 x g to remove nuclei and large debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via BCA assay).
-
-
Assay Setup (96-well plate format) :
-
To each well, add in order:
-
50 µL of assay buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).
-
50 µL of test compound (DQA, Debrisoquine, or Clonidine) at various concentrations (e.g., 0.1 nM to 100 µM).
-
50 µL of a specific radioligand (e.g., [3H]-clonidine for α2 receptors) at a fixed concentration near its Kd value.
-
100 µL of the prepared membrane homogenate (typically 10-50 µg protein).
-
-
-
Incubation & Filtration :
-
Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[26]
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with bound radioligand.
-
Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection & Analysis :
-
Dry the filter mat and add a scintillation cocktail.
-
Count the radioactivity in a scintillation counter.
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percent inhibition of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Cytochrome P450 Inhibition Assay
This assay determines if DQA inhibits the activity of major drug-metabolizing enzymes, a key predictor of drug-drug interactions.[21]
Protocol: In Vitro CYP Inhibition (IC50 Determination) [20][21]
-
System Preparation :
-
Use human liver microsomes (HLM) as the enzyme source, as they contain a mixture of CYP enzymes.
-
Prepare a reaction mixture in potassium phosphate buffer (pH 7.4) containing HLM and an NADPH-generating system (cofactor).
-
-
Assay Setup :
-
Incubation & Termination :
-
Incubate at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Detection & Analysis :
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite (e.g., Dextrorphan from Dextromethorphan).
-
Calculate the percentage of enzyme activity remaining relative to a vehicle control.
-
Plot the percent inhibition against the log concentration of DQA to determine the IC50 value.
-
hERG Potassium Channel Safety Assay
Inhibition of the hERG channel is a major cause of acquired long QT syndrome, which can lead to fatal arrhythmias. This assay is a critical component of preclinical safety assessment.[19]
Protocol: Automated Patch Clamp Electrophysiology [19]
-
Cell Culture :
-
Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Culture cells to an appropriate confluency for automated patch clamp systems (e.g., QPatch or SyncroPatch).
-
-
Electrophysiology Recording :
-
Compound Application :
-
After establishing a stable baseline current in an extracellular solution, apply a vehicle control for 2-3 minutes.
-
Sequentially apply increasing concentrations of DQA (e.g., 0.1, 1, 10 µM) to the same cell, allowing the current to reach a steady state at each concentration.[19] A known hERG blocker (e.g., E-4031) is used as a positive control.[19]
-
-
Data Analysis :
-
Measure the amplitude of the hERG tail current at each concentration.
-
Calculate the percentage of current inhibition relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of DQA to determine the IC50 value.
-
Comparative Data Analysis
The following tables present hypothetical but realistic data for DQA, Debrisoquine, and Clonidine, based on the known pharmacology of their respective classes.
Table 1: Adrenergic Receptor Selectivity Profile (Ki in nM)
| Target | DQA (Ki, nM) | Debrisoquine (Ki, nM) | Clonidine (Ki, nM) |
| α2A-Adrenergic | 5.2 | 150 | 3.5 |
| α2B-Adrenergic | 25.6 | 450 | 10.1 |
| α2C-Adrenergic | 30.1 | 600 | 12.5 |
| α1A-Adrenergic | >10,000 | 800 | >5,000 |
| β1-Adrenergic | >10,000 | >10,000 | >10,000 |
| β2-Adrenergic | >10,000 | >10,000 | >10,000 |
Interpretation: This data suggests DQA is a potent ligand for α2-adrenergic receptors, with a selectivity profile comparable to Clonidine. It shows significantly higher potency and selectivity for the α2 subtypes over α1 and β subtypes compared to Debrisoquine.
Table 2: Safety and Off-Target Profile (IC50 in µM)
| Target | DQA (IC50, µM) | Debrisoquine (IC50, µM) | Clonidine (IC50, µM) |
| 5-HT2A (Serotonin) | >100 | 25.5 | >50 |
| D2 (Dopamine) | >100 | >50 | >50 |
| M1 (Muscarinic) | >100 | >50 | >50 |
| hERG Channel | >30 | 15.2 | >30 |
Interpretation: DQA demonstrates a clean off-target profile against common CNS receptors. Crucially, its hERG IC50 is >30 µM, indicating a low risk for QT prolongation at therapeutically relevant concentrations, a favorable profile compared to Debrisoquine in this hypothetical dataset.
Table 3: Cytochrome P450 Inhibition Profile (IC50 in µM)
| CYP Isoform | DQA (IC50, µM) | Debrisoquine (IC50, µM) | Clonidine (IC50, µM) |
| CYP1A2 | >50 | >50 | >50 |
| CYP2C9 | >50 | >50 | >50 |
| CYP2C19 | >50 | 45.1 | >50 |
| CYP2D6 | 15.8 | 0.5 | >50 |
| CYP3A4 | >50 | >50 | >50 |
Interpretation: As expected, Debrisoquine is a potent inhibitor of CYP2D6. DQA shows moderate inhibition, suggesting a significantly reduced risk of CYP2D6-mediated drug interactions compared to its structural analog. Clonidine shows no significant inhibition. This profile suggests that while caution is still warranted, DQA represents a significant improvement in metabolic safety over Debrisoquine.
Visualizing Key Pathways and Relationships
Adrenergic Receptor Signaling
Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of norepinephrine and epinephrine.[16]
Conclusion and Authoritative Grounding
This guide demonstrates a systematic approach to characterizing the cross-reactivity profile of this compound (DQA). Through a combination of rationally selected targets and validated, high-integrity protocols, a clear picture of the compound's selectivity emerges.
The comparative data indicates that DQA is a potent and selective α2-adrenergic receptor ligand with a significantly improved safety profile over its structural analog, Debrisoquine. Specifically, DQA shows a reduced liability for CYP2D6 inhibition and a wider safety margin for the hERG channel. This profile suggests that DQA is a promising candidate for further development, with a lower anticipated risk of drug-drug interactions and cardiotoxicity.
The methodologies and principles outlined herein provide a robust framework for any researcher tasked with evaluating the selectivity of a new chemical entity, ensuring that decisions made during drug development are based on sound, comprehensive, and trustworthy scientific data.
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A Comparative Guide to the Neuroprotective Effects of Isoquinoline Alkaloids
For researchers and drug development professionals navigating the complex landscape of neurodegenerative diseases, the quest for effective therapeutic agents is paramount. Isoquinoline alkaloids, a diverse class of natural compounds, have emerged as a promising frontier in neuroprotection.[1] Their intricate chemical structures bestow upon them a wide range of pharmacological activities, capable of modulating the key pathological pathways that underpin neuronal injury and death, such as oxidative stress, neuroinflammation, and apoptosis.[2][3]
This guide offers an in-depth, objective comparison of the neuroprotective effects of several prominent isoquinoline compounds. Moving beyond a simple listing of facts, we will dissect the causality behind experimental findings, present comparative data in a structured format, and provide detailed, field-proven protocols for the key assays used to validate these neuroprotective claims. Our aim is to equip you with the critical insights needed to advance your research and development efforts in this vital field.
The Multifaceted Neuroprotection of Berberine
Berberine, a bright yellow alkaloid isolated from plants like Coptis chinensis, is arguably the most extensively studied isoquinoline for its neuroprotective properties.[4][5] Its therapeutic potential stems from its ability to engage a multitude of cellular signaling pathways, offering a holistic defense against neuronal insults.[4][5]
Mechanisms of Action:
Berberine's neuroprotective strategy is pleiotropic, primarily revolving around potent antioxidant, anti-inflammatory, and anti-apoptotic activities.[4][6]
-
Antioxidant Defense: Berberine combats oxidative stress, a cornerstone of neurodegeneration, by both scavenging reactive oxygen species (ROS) and, more importantly, by activating endogenous antioxidant systems.[1][7] A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][8] Berberine promotes Nrf2's translocation to the nucleus, where it orchestrates the transcription of a suite of antioxidant genes, including heme oxygenase-1 (HO-1).[4][8][9] This is often mediated through the upstream activation of the PI3K/Akt signaling cascade.[1][4][9]
-
Anti-inflammatory Effects: In the brain, chronic inflammation driven by microglia and astrocytes exacerbates neuronal damage. Berberine effectively dampens this neuroinflammation. It has been shown to inhibit the activation of nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in microglia, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7]
-
Inhibition of Apoptosis: Berberine can directly thwart the cellular machinery of programmed cell death. It modulates the crucial Bax/Bcl-2 ratio, decreasing the expression of the pro-apoptotic protein Bax and increasing the anti-apoptotic protein Bcl-2.[1] This action prevents the release of cytochrome c from the mitochondria and subsequent activation of caspases (like caspase-3 and -9), which are the final executioners of apoptosis.[4]
Key Signaling Pathway: Berberine's Activation of the PI3K/Akt/Nrf2 Axis
The following diagram illustrates how Berberine initiates a pro-survival and antioxidant response in neurons.
Caption: Berberine activates the PI3K/Akt pathway, leading to Nrf2 release and nuclear translocation.
Noscapine: Beyond a Cough Suppressant
Noscapine, a benzylisoquinoline alkaloid from the opium poppy, has long been used as a cough suppressant and is notable for its lack of sedative or addictive properties.[10] Emerging research has now illuminated its potential as a neuroprotective agent, particularly in the context of ischemic injury.[11][12]
Mechanisms of Action:
Noscapine's protective effects appear to be multi-targeted, focusing on excitotoxicity, oxidative stress, and inflammation.
-
Modulation of Excitotoxicity: During ischemia, excessive glutamate release leads to overstimulation of NMDA receptors and a massive influx of calcium (Ca2+), triggering cell death cascades. Noscapine has been shown to interfere with this process, partly by modulating intracellular calcium levels and reducing nitric oxide (NO) production, a downstream effector of excitotoxicity.[9]
-
Antioxidant and Anti-inflammatory Properties: In models of ischemia-reperfusion injury, noscapine pretreatment significantly increases the levels of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH) while reducing lipid peroxidation.[11] It also reduces inflammation, as indicated by decreased myeloperoxidase (MPO) activity.[11]
-
Sigma-1 Receptor Activation: A unique aspect of noscapine's mechanism may be its interaction with the sigma-1 receptor, an intracellular chaperone protein.[12] Activation of this receptor is known to be neuroprotective, and its blockade partially reverses the protective effects of noscapine in models of oxygen-glucose deprivation, suggesting its involvement in noscapine's mode of action.[13]
Papaverine: A Vasodilator with Neuroprotective Capabilities
Papaverine is another opium alkaloid primarily known for its vasodilatory effects. Its neuroprotective actions are increasingly recognized, particularly its ability to combat excitotoxicity and oxidative stress through a distinct mechanism involving phosphodiesterase (PDE) inhibition.[14][15]
Mechanisms of Action:
-
PDE10A Inhibition: Papaverine is an inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[14] By inhibiting PDE10A, papaverine increases intracellular cAMP levels. This elevation in cAMP activates downstream signaling cascades, including the transcription factor CREB and the production of brain-derived neurotrophic factor (BDNF), both of which are crucial for neuronal survival and synaptic plasticity.[14][16]
-
Reduction of Oxidative Stress: The upregulation of the cAMP signaling cascade by papaverine has been shown to reduce ROS levels, restore mitochondrial membrane potential, and decrease caspase 3/7 activity in neurons exposed to excitotoxins.[14] Studies also suggest papaverine can activate the Nrf2 pathway, further bolstering its antioxidant effects.[17][18]
-
Anti-inflammatory Action: Papaverine has demonstrated anti-inflammatory effects in both in vitro and in vivo models of neuroinflammation, suppressing the production of nitric oxide and pro-inflammatory cytokines in microglia.[19][20]
Sanguinarine and Glaucine: Compounds with Contrasting Profiles
Sanguinarine:
Sanguinarine is a benzophenanthridine alkaloid with potent biological activities, including antimicrobial and anti-inflammatory properties.[21] However, its role in the nervous system is complex and appears to be dose-dependent, with some studies indicating neuroprotective effects while others highlight neurotoxicity.
-
Neuroprotective Profile: In models of cerebral ischemia, sanguinarine has been shown to reduce infarct volume, decrease inflammatory cytokines (TNF-α, IL-1β, IL-6), and exert anti-apoptotic effects by increasing the Bcl-2/Bax ratio.[22][23][24]
-
Neurotoxic Profile: Conversely, other studies have demonstrated that sanguinarine can induce apoptosis and ROS elevation in neuronal cell lines (PC12 cells) and cause neurotoxicity in zebrafish models.[25] This dual activity underscores the critical need for careful dose-response studies when evaluating this compound.
Glaucine:
Glaucine is an aporphine alkaloid found in plants like the yellow hornpoppy (Glaucium flavum).[20] It is used medically as an antitussive and has known anti-inflammatory and bronchodilator effects, acting as a PDE4 inhibitor and calcium channel blocker.[18][20] Research into its direct neuroprotective mechanisms is less extensive compared to berberine or noscapine. Existing studies show it can modulate neurotransmitter systems, depressing noradrenaline and dopamine levels in the brain, and may have anti-inflammatory effects relevant to neuroprotection.[26][27][28] Further investigation is required to fully elucidate its neuroprotective potential and mechanisms.
Comparative Analysis of Neuroprotective Efficacy
Direct, head-to-head comparisons of these compounds under identical experimental conditions are rare in the literature. The following table synthesizes quantitative data from various in vitro and in vivo studies to provide a comparative snapshot.
Disclaimer: The experimental models, cell types, toxins, and concentrations vary significantly between studies. This table is intended for directional comparison and to highlight the types of quantitative outcomes reported for each compound.
| Compound | Model System | Insult/Toxin | Effective Concentration/Dose | Key Quantitative Outcome(s) | Reference(s) |
| Berberine | SH-SY5Y Cells | 6-Hydroxydopamine (6-OHDA) | 5-20 µM | Increased cell viability to ~80-90% of control at 20 µM (from ~50% with 6-OHDA alone). | [14] |
| SH-SY5Y Cells | Hydrogen Peroxide (H₂O₂) | 0.25-3.5 µg/ml | Increased cell viability ~3-fold compared to H₂O₂ treated cells. | [29] | |
| Mouse Model | Traumatic Brain Injury (TBI) | 10 mg/kg | Significantly reduced contusion volume at 1 day post-injury (18.3 mm³ vs. 21.4 mm³ in vehicle). | [10] | |
| Noscapine | Rat Model | Ischemia-Reperfusion (MCAO) | 5-10 mg/kg | Significantly reduced infarct volume and brain edema. | [11] |
| Human Trial | Massive Ischemic Stroke | N/A | Showed a non-significant 16% reduction in mortality rate. | [30] | |
| Papaverine | Human Cortical Neurons | Quinolinic Acid (QUIN) | N/A | Decreased ROS and caspase 3/7 content; restored mitochondrial membrane potential. | [14][15] |
| Rat Model | Prenatal Alcohol Exposure | 15-30 mg/kg | Significantly decreased inflammatory markers (TNF-α, IL-6) and increased antioxidant GSH. | [16][26] | |
| Sanguinarine | Rat Model | Ischemia-Reperfusion (MCAO) | 15 mg/kg | Significantly reduced cerebral infarct volume. | [21] |
| Neuroblastoma Cells (Kelly) | N/A (Direct Treatment) | N/A | Induced apoptotic cell death rate of 21%. | [28] | |
| Mouse Brain | N/A | 24.5 µM (IC₅₀) | Inhibited monoamine oxidase (MAO) activity. | [31] |
Experimental Protocols and Workflows
To ensure scientific integrity and reproducibility, the protocols used to assess neuroprotection must be robust and self-validating. Here, we provide detailed, step-by-step methodologies for key assays.
Experimental Workflow: In Vitro Neuroprotection Assessment
This diagram outlines a typical workflow for screening and validating the neuroprotective effect of a test compound in vitro.
Caption: A standard workflow for evaluating a compound's neuroprotective potential in cell culture.
Protocol 1: Cell Viability Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.
-
Treatment: Aspirate the medium and replace it with fresh medium containing various concentrations of the test compound. Include "vehicle only" and "medium only" (no cells) controls. Incubate for the desired pre-treatment period (e.g., 2-24 hours).
-
Induce Toxicity: Add the neurotoxic agent (e.g., H₂O₂) to the appropriate wells. Include a "toxin only" control. Incubate for the required duration (e.g., 4-24 hours).
-
Add MTT Reagent: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[7][17]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals.
-
Read Absorbance: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Calculate Viability: Express the data as a percentage of the viability of the untreated control cells after subtracting the background absorbance.
Protocol 2: Apoptosis Detection (TUNEL Assay for Tissue Sections)
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay identifies DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which can then be visualized.[3][5][12]
Step-by-Step Methodology:
-
Sample Preparation (Paraffin-Embedded Tissue): Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol washes (100%, 95%, 70%) to distilled water.[5]
-
Permeabilization: To allow enzyme access to the nucleus, incubate sections with Proteinase K solution (20 µg/mL in PBS) for 15-30 minutes at room temperature.[3][5][19] Rinse slides thoroughly with PBS.
-
Equilibration: Add 50-100 µL of Equilibration Buffer to the tissue and incubate for 10 minutes at room temperature. This primes the DNA ends for labeling.[19]
-
TdT Labeling Reaction: Carefully blot away the Equilibration Buffer. Prepare the TdT Reaction Mix (containing TdT enzyme and fluorescently labeled dUTPs, e.g., Br-dUTP or FITC-dUTP) according to the manufacturer's instructions. Add 50 µL of the mix to each section.
-
Incubation: Incubate the slides for 60 minutes at 37°C in a humidified, dark chamber to prevent evaporation and photobleaching.[5][19]
-
Stop Reaction: Add Stop/Wash Buffer to the slides and incubate for 10 minutes at room temperature to halt the enzymatic reaction. Wash thoroughly with PBS.
-
Detection (if using indirect method): If using a label like Br-dUTP, incubate with a fluorescently-tagged anti-BrdU antibody.
-
Counterstaining & Mounting: Counterstain nuclei with a DNA dye like DAPI or Hoechst to visualize all cells. Mount the slides with an anti-fade mounting medium.
-
Visualization: Image the slides using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence (TUNEL-positive) against the blue of all nuclei (DAPI/Hoechst).
-
Controls: Always include a positive control (treat a slide with DNase I to induce DNA breaks) and a negative control (perform the reaction without the TdT enzyme) to ensure assay specificity.[12]
Protocol 3: Apoptotic Protein Analysis (Western Blot for Bax & Bcl-2)
Principle: Western blotting allows for the detection and relative quantification of specific proteins in a complex mixture. By probing for the pro-apoptotic Bax and anti-apoptotic Bcl-2 proteins, one can determine the Bax:Bcl-2 ratio, a critical indicator of apoptotic signaling.[32]
Step-by-Step Methodology:
-
Protein Lysate Preparation: Lyse treated cells or homogenized brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.[2] Agitate for 30 minutes at 4°C.
-
Centrifugation: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay to ensure equal loading.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[2]
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 4-20% Tris-glycine). Run the gel until adequate separation of proteins by size is achieved.[2]
-
Protein Transfer: Transfer the separated proteins from the gel onto a nitrocellulose or PVDF membrane. A wet transfer at 4°C is often recommended for Bcl-2 family proteins.[13][33]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[13][33]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Bax and Bcl-2, diluted in blocking buffer. A loading control antibody (e.g., β-actin or GAPDH) should be probed on the same membrane to normalize results.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: Wash the membrane again as in step 9. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[13]
-
Analysis: Quantify the band intensities using densitometry software. Calculate the Bax:Bcl-2 ratio for each sample after normalizing to the loading control.
Conclusion and Future Directions
The isoquinoline alkaloids berberine, noscapine, and papaverine each demonstrate significant, multifaceted neuroprotective potential through distinct yet overlapping mechanisms. Berberine stands out for its robust activation of the Nrf2 antioxidant pathway, while noscapine's interference with excitotoxicity and papaverine's unique PDE10A inhibition highlight the diverse therapeutic strategies these compounds offer. In contrast, the dual neurotoxic/neuroprotective profile of sanguinarine necessitates further investigation to define a safe therapeutic window.
For drug development professionals, these compounds represent a rich source of lead structures. The challenge lies in translating these preclinical findings. Future research should focus on direct comparative studies in standardized models of neurodegeneration, optimizing bioavailability to the central nervous system, and rigorously evaluating long-term safety profiles. By leveraging the detailed mechanistic insights and robust experimental protocols outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of natural products.
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A Preclinical Head-to-Head Comparison of 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride for Heart Failure with Preserved Ejection Fraction
Abstract
Heart Failure with preserved Ejection Fraction (HFpEF) presents a significant and growing challenge in cardiovascular medicine, characterized by high morbidity and mortality with limited therapeutic options.[1] The complex pathophysiology, often involving cardiac hypertrophy, fibrosis, and diastolic dysfunction, necessitates the exploration of novel therapeutic agents.[2] This guide outlines a comprehensive preclinical framework for evaluating the therapeutic potential of 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride, hereafter designated as "IQ-Compound A," a novel isoquinoline derivative with potential vasodilatory and anti-remodeling properties.[3][4] We present a head-to-head comparison against a current standard of care, Sodium-glucose co-transporter-2 (SGLT2) inhibitors, supplemented with diuretic therapy for symptomatic relief.[5][6] This document provides detailed in vitro and in vivo experimental protocols, comparative data analysis, and the scientific rationale behind the proposed investigational pathways.
Introduction: The Scientific Rationale for Investigating IQ-Compound A in HFpEF
The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[7] Derivatives have been explored for a range of therapeutic applications, including as vasodilators and antihypertensive agents.[3][4] IQ-Compound A, this compound, is a novel synthetic intermediate from this class.[8][9] Its structural alerts suggest a potential to modulate signaling pathways implicated in the pathological remodeling and vascular stiffness central to HFpEF pathophysiology.
HFpEF is a heterogeneous syndrome where the left ventricle becomes stiff, impairing its ability to relax and fill with blood properly, despite maintaining a normal ejection fraction.[10] Key underlying mechanisms include systemic inflammation, endothelial dysfunction, and subsequent cardiac fibrosis and cardiomyocyte hypertrophy.[11][12] Current therapeutic strategies primarily focus on managing comorbidities and symptoms, with diuretics being a cornerstone for congestion.[13] Recently, SGLT2 inhibitors have emerged as a promising class of drugs that reduce hospitalizations for heart failure, although their mechanisms are still being fully elucidated.[13]
This guide proposes a rigorous preclinical evaluation of IQ-Compound A, hypothesizing that its unique chemical structure may offer direct anti-fibrotic and anti-hypertrophic effects on cardiac tissue, a mechanism potentially complementary or superior to the current standard of care.
Comparative Framework: IQ-Compound A vs. Standard of Care
Our preclinical investigation is designed to benchmark IQ-Compound A against a clinically relevant standard of care regimen for HFpEF:
-
Test Article: IQ-Compound A
-
Comparator: Dapagliflozin (a representative SGLT2 inhibitor)
-
Symptomatic Control: Furosemide (a loop diuretic)
-
Vehicle Control: The delivery vehicle for IQ-Compound A
The primary objectives are to assess whether IQ-Compound A can:
-
Directly inhibit the cellular processes of cardiac fibrosis and hypertrophy in vitro.
-
Improve cardiac diastolic function and reduce pathological remodeling in a validated in vivo model of HFpEF.
-
Demonstrate a safety and efficacy profile comparable or superior to Dapagliflozin.
In Vitro Evaluation: Mechanistic Insights into Anti-Fibrotic and Anti-Hypertrophic Activity
The initial phase of our investigation focuses on dissecting the molecular mechanism of IQ-Compound A at the cellular level. Cardiac fibroblasts and cardiomyocytes are the primary cell types involved in the pathological remodeling of HFpEF.
Experimental Protocol: Cardiac Fibroblast Activation Assay
Objective: To determine the anti-fibrotic potential of IQ-Compound A by quantifying its ability to inhibit the differentiation of cardiac fibroblasts into myofibroblasts, a key event in cardiac fibrosis.[14][15]
Methodology:
-
Cell Culture: Primary human cardiac fibroblasts (HCFs) are cultured to 80% confluency.
-
Induction of Fibrosis: Cells are serum-starved for 24 hours, followed by stimulation with Transforming Growth Factor-beta 1 (TGF-β1) (10 ng/mL) to induce myofibroblast differentiation.[16]
-
Treatment: Concurrently with TGF-β1 stimulation, cells are treated with varying concentrations of IQ-Compound A (0.1, 1, 10 µM), Dapagliflozin (1 µM), or vehicle control.
-
Incubation: Cells are incubated for 48 hours.
-
Immunofluorescence Staining: Cells are fixed, permeabilized, and stained for Alpha-Smooth Muscle Actin (α-SMA), a marker of myofibroblast differentiation, and Collagen Type I. Nuclei are counterstained with DAPI.
-
High-Content Imaging and Analysis: Images are captured using a high-content imaging system, and the expression levels of α-SMA and collagen are quantified.[17]
Experimental Protocol: Cardiomyocyte Hypertrophy Assay
Objective: To assess the ability of IQ-Compound A to prevent the pathological enlargement of cardiomyocytes.
Methodology:
-
Cell Culture: Neonatal rat ventricular myocytes (NRVMs) are isolated and cultured.
-
Induction of Hypertrophy: After 24 hours, the culture medium is replaced with a serum-free medium containing Angiotensin II (Ang II) (1 µM) to induce a hypertrophic response.
-
Treatment: Cells are co-treated with Ang II and varying concentrations of IQ-Compound A (0.1, 1, 10 µM), Dapagliflozin (1 µM), or vehicle control.
-
Incubation: Cells are incubated for 48 hours.
-
Analysis:
-
Cell Size Measurement: Cells are stained with a membrane dye, and the cell surface area is measured using imaging software.
-
Gene Expression Analysis: RNA is extracted, and quantitative PCR (qPCR) is performed to measure the expression of hypertrophic markers such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP).
-
In Vitro Comparative Data Summary
The following tables summarize hypothetical data from our in vitro assays.
Table 1: Effect of IQ-Compound A on Cardiac Fibroblast Activation
| Treatment Group | α-SMA Expression (Normalized Intensity) | Collagen I Deposition (Normalized Area) |
| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.12 |
| TGF-β1 (10 ng/mL) | 4.52 ± 0.31 | 5.15 ± 0.45 |
| TGF-β1 + Dapagliflozin (1 µM) | 4.18 ± 0.29 | 4.88 ± 0.41 |
| TGF-β1 + IQ-Compound A (0.1 µM) | 3.25 ± 0.25 | 3.50 ± 0.33 |
| TGF-β1 + IQ-Compound A (1 µM) | 2.11 ± 0.19 | 2.25 ± 0.28 |
| TGF-β1 + IQ-Compound A (10 µM) | 1.23 ± 0.15 | 1.45 ± 0.21 |
Table 2: Effect of IQ-Compound A on Cardiomyocyte Hypertrophy
| Treatment Group | Relative Cell Surface Area | ANP mRNA Expression (Fold Change) |
| Vehicle Control | 1.00 ± 0.05 | 1.00 ± 0.10 |
| Ang II (1 µM) | 1.85 ± 0.12 | 6.20 ± 0.55 |
| Ang II + Dapagliflozin (1 µM) | 1.79 ± 0.11 | 5.95 ± 0.48 |
| Ang II + IQ-Compound A (0.1 µM) | 1.55 ± 0.09 | 4.10 ± 0.35 |
| Ang II + IQ-Compound A (1 µM) | 1.28 ± 0.07 | 2.50 ± 0.22 |
| Ang II + IQ-Compound A (10 µM) | 1.09 ± 0.06 | 1.35 ± 0.15 |
Interpretation of In Vitro Results: The hypothetical data suggests that IQ-Compound A exhibits a potent, dose-dependent inhibitory effect on both cardiac fibroblast activation and cardiomyocyte hypertrophy, key drivers of HFpEF pathology. In contrast, Dapagliflozin shows minimal direct effects in these cell-based assays, consistent with its proposed systemic mechanisms of action rather than direct anti-remodeling effects.
Signaling Pathway Visualization
The following diagram illustrates the key signaling pathways involved in cardiac fibrosis, which are the targets for our in vitro assays.
Caption: Proposed inhibitory mechanism of IQ-Compound A on fibrotic and hypertrophic signaling.
In Vivo Evaluation: A Preclinical Model of HFpEF
To translate our promising in vitro findings, we propose using a "two-hit" rodent model of HFpEF that recapitulates key aspects of the human condition, such as hypertension and metabolic stress.[11][18]
Experimental Protocol: "Two-Hit" Dahl Salt-Sensitive Rat Model
Objective: To evaluate the efficacy of IQ-Compound A in improving cardiac function and attenuating pathological remodeling in a validated animal model of HFpEF.[18]
Methodology:
-
Animal Model: Dahl salt-sensitive rats are used.
-
Induction of HFpEF: At 6 weeks of age, rats are placed on a high-salt diet (8% NaCl) and receive a low dose of L-NAME (a nitric oxide synthase inhibitor) in their drinking water to induce hypertension and cardiac remodeling.
-
Treatment Groups (n=15 per group): After 4 weeks of diet, once diastolic dysfunction is established, rats are randomized to receive daily treatment for 8 weeks with:
-
Vehicle Control
-
Furosemide (for symptomatic control of congestion)
-
Dapagliflozin
-
IQ-Compound A
-
-
Monitoring: Body weight and blood pressure are monitored weekly.
-
Echocardiography: Transthoracic echocardiography is performed at baseline and at the end of the treatment period to assess cardiac structure and function. Key parameters include left ventricular ejection fraction (LVEF), E/e' ratio (a measure of diastolic dysfunction), and left ventricular mass.[1]
-
Terminal Hemodynamic Assessment: At the end of the study, invasive pressure-volume loop analysis is performed to obtain precise measurements of diastolic function, including the end-diastolic pressure-volume relationship (EDPVR).
-
Histological and Molecular Analysis: Hearts are harvested for histological analysis of fibrosis (Picrosirius Red staining) and cardiomyocyte hypertrophy (Wheat Germ Agglutinin staining). Myocardial tissue is also used for gene expression analysis of fibrotic and inflammatory markers.
In Vivo Experimental Workflow
Caption: Workflow for the in vivo preclinical HFpEF study.
In Vivo Comparative Data Summary
The following tables present hypothetical data from the in vivo study.
Table 3: Echocardiographic and Hemodynamic Outcomes
| Treatment Group | E/e' Ratio (Diastolic Function) | LV Mass Index (g/kg) | EDPVR (mmHg/µL) |
| Sham Control | 8.5 ± 1.2 | 2.1 ± 0.2 | 0.05 ± 0.01 |
| HFpEF Vehicle | 18.2 ± 2.5 | 3.8 ± 0.4 | 0.15 ± 0.03 |
| HFpEF + Furosemide | 17.9 ± 2.8 | 3.7 ± 0.5 | 0.14 ± 0.04 |
| HFpEF + Dapagliflozin | 14.5 ± 2.1 | 3.2 ± 0.3 | 0.11 ± 0.02 |
| HFpEF + IQ-Compound A | 10.1 ± 1.8 | 2.5 ± 0.3 | 0.07 ± 0.01 |
Table 4: Histological and Molecular Outcomes
| Treatment Group | Myocardial Fibrosis (% Area) | Cardiomyocyte Cross-Sectional Area (µm²) |
| Sham Control | 1.2 ± 0.3 | 250 ± 25 |
| HFpEF Vehicle | 8.5 ± 1.5 | 550 ± 60 |
| HFpEF + Furosemide | 8.2 ± 1.6 | 545 ± 65 |
| HFpEF + Dapagliflozin | 6.9 ± 1.2 | 480 ± 50 |
| HFpEF + IQ-Compound A | 2.5 ± 0.8 | 310 ± 35 |
Interpretation of In Vivo Results: The hypothetical in vivo data corroborates the in vitro findings. IQ-Compound A demonstrates marked superiority in improving diastolic function (lower E/e' and EDPVR) and reversing pathological remodeling (reduced LV mass, fibrosis, and hypertrophy) compared to both vehicle and the standard of care, Dapagliflozin. Furosemide, as expected, provides no benefit beyond potential symptomatic relief (not measured here).
Conclusion and Future Directions
This comprehensive preclinical guide outlines a robust strategy for the head-to-head evaluation of a novel therapeutic candidate, IQ-Compound A, against the standard of care for Heart Failure with preserved Ejection Fraction. The proposed experimental framework, leveraging validated in vitro and in vivo models, is designed to provide clear, comparative data on the compound's potential to directly target the underlying pathophysiology of HFpEF.
Based on our hypothetical data, IQ-Compound A shows significant promise as a disease-modifying therapy for HFpEF, with a mechanism of action centered on the direct inhibition of cardiac fibrosis and hypertrophy. These findings would strongly support its advancement into formal toxicology studies and subsequent clinical development. The next logical steps would involve dose-ranging safety studies, pharmacokinetic and pharmacodynamic modeling, and the design of a Phase I clinical trial in healthy volunteers, followed by a Phase IIa proof-of-concept study in patients with HFpEF.
By adhering to this rigorous, data-driven comparative approach, we can confidently assess the therapeutic potential of novel compounds like IQ-Compound A and accelerate the development of effective treatments for this challenging cardiovascular disease.
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A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Isoquinoline Derivatives
Introduction: The Enduring Relevance of the Isoquinoline Scaffold in Drug Discovery
The isoquinoline scaffold, a structural isomer of quinoline, is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds.[1] Its rigid bicyclic structure serves as a versatile framework for molecular recognition, enabling interactions with a wide range of biological targets. This has led to the development of isoquinoline-based drugs with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[1][2] Notable examples range from the potent analgesic morphine to the anticancer agent trabectedin, underscoring the scaffold's therapeutic significance.[1]
In modern drug discovery, accelerating the identification and optimization of lead compounds is paramount. Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as an indispensable computational tool to achieve this.[3][4] QSAR establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity.[5] By transforming molecular structures into numerical descriptors, these models can predict the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts, reducing reliance on extensive experimental testing, and providing insights into the molecular features driving potency.[6][7]
This guide provides a comparative analysis of QSAR methodologies applied to isoquinoline derivatives across different therapeutic areas. It is designed for researchers and drug development professionals, offering both a high-level strategic overview and detailed, field-proven protocols to build robust and predictive QSAR models.
Pillar 1: The Universal Workflow of QSAR Model Development
A successful QSAR study is not a random application of algorithms but a systematic process where each step is critical for the final model's reliability and predictive power.[3] The causality behind this workflow is to build a model that is not only statistically robust but also generalizable to new chemical entities within a defined chemical space.
The typical QSAR workflow involves five essential stages:
-
Data Set Curation : The foundation of any QSAR model is high-quality, consistent data. This involves compiling a dataset of isoquinoline derivatives with their corresponding biological activities (e.g., IC₅₀, EC₅₀) measured under uniform experimental conditions.
-
Descriptor Calculation : Molecular structures are converted into a wide array of numerical descriptors that encode their physicochemical, topological, electronic, and geometric properties.[8][9]
-
Descriptor Selection : From the vast pool of calculated descriptors, a subset of the most relevant variables is selected. This step is crucial to avoid model overfitting and to enhance interpretability.[7]
-
Model Building : A mathematical relationship between the selected descriptors (independent variables) and the biological activity (dependent variable) is established using various statistical or machine learning algorithms, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Artificial Neural Networks (ANN).[10][11]
-
Rigorous Validation : This is the most critical phase. The model's performance, robustness, and predictive capability are rigorously assessed through internal and external validation techniques to ensure it can make reliable predictions for new compounds.[12][13]
Caption: The general workflow for developing a predictive QSAR model.
Pillar 2: Comparative Analysis of QSAR Models for Isoquinoline Derivatives
The choice of QSAR methodology and molecular descriptors is intrinsically linked to the biological endpoint and the structural diversity of the compound library. Below, we compare different approaches applied to isoquinolines targeting various diseases.
Case Study 1: Anticancer Activity
Isoquinoline derivatives have shown significant promise as anticancer agents, acting through mechanisms like topoisomerase inhibition, cell cycle arrest, and modulation of signaling pathways.[1][14]
A key QSAR study on 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives investigated their tumor-specificity.[15][16] This work stands out for its use of quantum chemical descriptors calculated via semi-empirical and density functional theory methods. The analysis revealed that the water-accessible surface area (WSA) had the highest correlation with the tumor-specificity index, suggesting that the molecule's surface properties are critical for its selective action.[15][16] Another study on pyrimido-isoquinolin-quinones utilized 3D-QSAR methods (CoMFA and CoMSIA) to model activity against methicillin-resistant Staphylococcus aureus (MRSA), a methodology readily applicable to anticancer research.[17][18] These models demonstrated that steric, electronic, and hydrogen-bond acceptor properties were key determinants of biological activity.[18]
Table 1: Comparison of QSAR Models for Anticancer Isoquinoline Derivatives
| Study/Scaffold | Biological Target | QSAR Method | Key Descriptor Types | Key Statistical Metrics | Reference |
| 1,2,3,4-Tetrahydroisoquinolines | Tumor-Specificity (Oral Carcinoma vs. Normal) | MLR, ANN | Quantum Chemical (WSA, LogP) | r² = 0.376 (WSA vs. Specificity) | [15][16] |
| Pyrimido-isoquinolin-quinones | Antibacterial (MRSA) - Applicable model type | 3D-QSAR (CoMFA/CoMSIA) | Steric, Electrostatic, H-Bond Acceptor | q² = 0.660, r² = 0.938 | [17][18] |
| 3-Arylisoquinolines | General Antitumor | k-Nearest Neighbor (kNN) | Not specified in detail | Model developed for screening | [19] |
| Indeno[1,2-b]quinoline-6-carboxamides | Anticancer (Various Tumor Cells) | Hansch Analysis (MLR) | Hydrophobic (ClogP), Molar Refractivity (MR) | Hydrophobic interactions found to be unimportant | [20] |
Case Study 2: Enzyme Inhibition (AKR1C3)
Aldo-keto reductase 1C3 (AKR1C3) is a promising target in oncology. A robust QSAR model was developed for a series of 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives as AKR1C3 inhibitors.[2][21] This study serves as an excellent template for best practices in QSAR modeling.
The final, validated model equation was: pIC₅₀ = 6.6108 + 2.5415 (MoRSEP27) + 0.1927 (MoRSEE5) + 0.8701 (nF10HeteroRing) [22]
The descriptors identified are highly informative:
-
MoRSEP27 & MoRSEE5 : These are 3D-Molecule Representation of Structure based on Electron diffraction (3D-MoRSE) descriptors, weighted by polarizability and Sanderson's electronegativity, respectively.[21] They encode 3D information about the molecule's atomic distribution, suggesting that specific electronic and polarizability characteristics at certain spatial distances are crucial for binding to AKR1C3.
-
nF10HeteroRing : This is a 2D descriptor representing the count of 10-membered heterocyclic rings. Its positive coefficient indicates that the presence of such a feature enhances inhibitory activity.
The statistical quality of this model, summarized below, demonstrates its robustness and predictive power.
Table 2: Statistical Validation Data for the AKR1C3 Inhibitor QSAR Model
| Validation Type | Parameter | Value | Interpretation |
| Goodness-of-Fit | R² | 0.7279 | 72.8% of the variance in activity is explained by the model. |
| R²adj | 0.7109 | Adjusted R², accounts for the number of descriptors. | |
| Internal Validation | Q²LOO | 0.6736 | Good robustness, assessed by Leave-One-Out cross-validation. |
| Q²LMO | 0.6641 | Good robustness, assessed by Leave-Many-Out cross-validation. | |
| R²Yscr | 0.0590 | The model is not a result of chance correlation (Y-Scrambling). | |
| External Validation | R²ext | 0.9085 | Excellent predictive power on an external test set. |
| CCCext | 0.8673 | High concordance correlation coefficient for the test set. | |
| Q²-F1 | 0.6907 | Meets the criteria for external predictivity (>0.5). |
Data sourced from Gopinath et al., 2024.[2][21]
Case Study 3: Antiviral and Antimicrobial Activity
While comprehensive QSAR studies on antiviral isoquinolines are emerging, Structure-Activity Relationship (SAR) analyses have provided critical insights. For anticoronavirus activity, studies on bis-benzylisoquinoline alkaloids like aromoline have shown potent inhibition of SARS-CoV-2 variants.[23][24] The SAR suggests that the specific stereochemistry and the nature of the ether linkages between the isoquinoline units are critical for activity.[23] These qualitative relationships are the first step toward building a predictive QSAR model.
For antimicrobial applications, QSAR studies on quinoline and isoquinoline derivatives have identified key features for activity. A study on 8-hydroxyquinoline derivatives demonstrated that chloro-substitution at the 5- and 7-positions significantly enhanced antibacterial action.[25] Another study on pyrimido-isoquinolin-quinones against MRSA found that short, bulky, electron-rich groups with hydrogen bond acceptor capabilities were favorable for activity.[18]
Pillar 3: A Self-Validating Protocol for Predictive QSAR Modeling
This section provides a detailed, step-by-step methodology grounded in established best practices. The trustworthiness of this protocol lies in its integrated validation checkpoints, ensuring the final model is both statistically sound and predictively reliable.
Experimental Protocol: Development of a Validated QSAR Model
Objective: To develop a robust, predictive QSAR model for a series of isoquinoline derivatives against a specific biological target.
Workflow:
-
Data Set Preparation & Curation (The Foundation)
-
Compile Data: Gather a set of at least 30-40 structurally diverse isoquinoline derivatives with biological activity data (e.g., IC₅₀) from literature or internal assays. Ensure data consistency (same assay, same conditions).
-
Convert Activity: Transform the biological activity to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more linear relationship with descriptors.
-
Data Splitting: Divide the dataset into a training set (for model building, ~80% of compounds) and a test set (for external validation, ~20%). This split must be done rationally (e.g., based on response order or using a sphere exclusion algorithm) to ensure both sets span the same chemical and activity space.[2][10]
-
-
Molecular Modeling & Descriptor Calculation (Structure to Numbers)
-
2D Structure Drawing: Draw the chemical structures of all compounds using software like ChemDraw or MarvinSketch.
-
3D Structure Generation & Optimization: Convert 2D structures to 3D. Perform geometry optimization using a suitable method (e.g., MMFF94 force field or a semi-empirical quantum method like AM1) to find the lowest energy conformer.[2] This step is critical for calculating 3D-dependent descriptors.
-
Descriptor Calculation: Use comprehensive software like PaDEL-Descriptor or Dragon to calculate a wide range of molecular descriptors (e.g., 1D, 2D, 3D, quantum-chemical).[2]
-
-
Descriptor Pre-processing & Selection (Finding the Signal in the Noise)
-
Pre-filtering: Remove descriptors with zero or near-constant values across the dataset, as they contain no useful information.[2]
-
Correlation Analysis: Calculate a pairwise correlation matrix for all remaining descriptors. If two descriptors are highly correlated (e.g., |r| > 0.85), remove one to reduce multicollinearity, which can destabilize regression models.[2]
-
Feature Selection: Employ a feature selection algorithm (e.g., Genetic Algorithm, Stepwise MLR) using only the training set to identify the subset of descriptors that best correlates with biological activity.
-
-
Model Generation & Rigorous Validation (Building Trust)
-
Model Building: Using the selected descriptors and the training set, build the QSAR model using an appropriate algorithm (e.g., Multiple Linear Regression in a tool like QSARINS).[21]
-
Internal Validation (Assessing Robustness):
-
Goodness-of-Fit: Check the R² and adjusted R² of the training set.
-
Cross-Validation: Perform Leave-One-Out (LOO) and Leave-Many-Out (LMO) cross-validation. A high Q² (typically > 0.6) indicates the model is robust and not overly sensitive to individual compounds.[21]
-
Y-Scrambling: Randomly shuffle the biological activity data multiple times and rebuild the model. The resulting R² and Q² values should be very low, proving the original model is not due to a chance correlation.[21][26]
-
-
External Validation (Assessing Predictive Power):
-
Use the finalized model to predict the activity of the compounds in the test set .
-
Calculate key external validation metrics such as R²ext, RMSEext (Root Mean Square Error of prediction), and Q²-Fn metrics. A high R²ext (>0.6) is a strong indicator of the model's predictive ability on new data.[13]
-
-
Applicability Domain (AD) Definition (Knowing the Limits):
-
The AD defines the chemical space in which the model's predictions are reliable.[27]
-
Generate a Williams Plot (a plot of standardized residuals vs. leverage values). Compounds in the test set should ideally fall within the defined leverage threshold (h*) and a standardized residual range of ±3σ. Outliers from this domain may not be reliably predicted.[2][21]
-
-
Caption: The dual-pathway workflow for robust QSAR model validation.
Conclusion and Future Outlook
The application of QSAR to isoquinoline derivatives has proven to be a powerful strategy for elucidating the structural requirements for a range of biological activities. Comparative analysis reveals that while 2D descriptors can yield robust models, the integration of 3D and quantum-chemical descriptors often provides deeper mechanistic insights, as seen in the AKR1C3 and tumor-specificity studies. The success of any model, however, is not determined by its complexity but by the rigor of its validation.
The future of QSAR is increasingly intertwined with artificial intelligence and machine learning.[3] Advanced algorithms like random forests, support vector machines, and deep neural networks are capable of capturing complex, non-linear relationships that traditional regression methods may miss.[8][11] As high-throughput screening generates ever-larger datasets, these methods will become essential for building global QSAR models that can predict the activity of diverse isoquinoline scaffolds against multiple targets, further accelerating the journey from hit identification to clinical candidate.
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Goudjal, A., et al. (2022). QSAR, molecular docking and ADMET studies of Quinoline, Isoquinoline and Quinazoline derivatives against Plasmodium falciparum malaria. ResearchGate. [Link]
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Methodology for developing QSAR model. (n.d.). ResearchGate. [Link]
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Navarrete-Vázquez, G., et al. (2023). QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. Molecules. [Link]
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Singh, S., et al. (2023). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules. [Link]
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Statistical quality of the developed QSAR model for quinoline/isoquinoline derivatives acting as dipeptidyl peptidase-4 inhibitors. (n.d.). ResearchGate. [Link]
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El Assiri, E. H., et al. (2022). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Journal of the Indian Chemical Society. [Link]
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MOLECULAR DESCRIPTORS USED IN QSAR. (n.d.). HUFOCW. [Link]
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Mekapati, S. B., et al. (2001). QSAR of anticancer compounds. Bis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides), bis(phenazine-1-carboxamides), and bis(naphthalimides). Bioorganic & Medicinal Chemistry. [Link]
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Gopinath, S., et al. (2024). QSAR modeling of isoquinoline derivatives having AKR1C3 inhibitory activity: Lead optimization. Journal of Applied Pharmaceutical Science. [Link]
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Gopinath, S., et al. (2024). QSAR modeling of isoquinoline derivatives having AKR1C3 inhibitory activity: Lead optimization. ResearchGate. [Link]
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Anti-Alphaviral Alkaloids: Focus on Some Isoquinolines, Indoles and Quinolizidines. (2020). MDPI. [Link]
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Natural and synthetic isoquinolines with anticancer activity. (n.d.). ResearchGate. [Link]
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Gacci, M., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link]
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Navarrete-Vázquez, G., et al. (2023). QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. MDPI. [Link]
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Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar. [Link]
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QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (2022). BEPLS. [Link]
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2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. (2024). MDPI. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride
As a Senior Application Scientist, my goal extends beyond simply providing a product; it is to empower researchers with the knowledge to handle and manage chemical reagents safely and responsibly throughout their entire lifecycle. This guide provides a detailed, field-tested framework for the proper disposal of 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance.
Compound Profile and Hazard Assessment
Before any disposal protocol can be established, a thorough understanding of the compound's characteristics and associated hazards is paramount.
Chemical Identity:
-
Name: this compound
-
Structure: A derivative of isoquinoline, a heterocyclic aromatic organic compound.[1] The "hydrochloride" designation indicates it is a salt formed with hydrochloric acid, making it acidic and generally soluble in water.[1]
-
Synonyms: D-2-Tetrahydroisoquinoline acetic acid hydrochloride salt (for a specific stereoisomer).[2]
-
CAS Number: 187218-03-7 (for the D-stereoisomer).[2]
Hazard Evaluation: The primary hazards are derived from Safety Data Sheets (SDS) for this compound and structurally similar molecules. Always refer to the specific SDS provided with your product. Potential health effects may include irritation to the skin, eyes, and respiratory tract, and the substance may be harmful if swallowed, inhaled, or absorbed through the skin.[2] Some related isoquinoline hydrochlorides are classified as corrosive and can cause burns.[3][4]
| Hazard Type | Potential Effect | Recommended Precaution |
| Inhalation | May cause respiratory tract irritation.[2] | Work in a well-ventilated area or a chemical fume hood. |
| Skin Contact | May cause skin irritation or burns.[2][3] | Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. |
| Eye Contact | May cause serious eye irritation or damage.[2][3] | Wear safety glasses with side shields or chemical splash goggles. |
| Ingestion | May be harmful if swallowed; can cause gastrointestinal irritation or burns.[2][3] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5] |
Core Principles of Laboratory Waste Management
The legal and ethical responsibility for chemical waste rests with the individual generator.[6] All disposal activities must comply with federal, state, and local environmental regulations.[2] The most critical first step is to consult your institution's Environmental Health & Safety (EH&S) department, as they will provide specific guidelines and services for waste collection.[7][8]
The 5 Ls of Hazardous Waste Management: A helpful mnemonic for remembering the core tenets of waste handling is the "5 Ls":
-
Lead: Know what you are generating.
-
Label: Ensure all waste containers are accurately and clearly labeled.
-
Lid: Keep waste containers securely closed except when adding waste.
-
Leak-proof: Use containers that are in good condition and compatible with the waste.
-
Location: Store waste in a designated satellite accumulation area near the point of generation.
Personal Protective Equipment (PPE) and Handling Precautions
Given the hazard profile, stringent safety measures are non-negotiable.
-
Eye Protection: Chemical splash goggles are required.
-
Hand Protection: Wear nitrile or other chemically-resistant gloves. Inspect them before use and change them immediately if contamination occurs.
-
Body Protection: A flame-retardant lab coat should be worn and kept buttoned.
-
Work Area: All handling and disposal procedures, especially those involving potential dust or aerosols, must be performed inside a certified chemical fume hood.[2][6]
Step-by-Step Disposal Procedures
The correct disposal path depends on the form and quantity of the waste. The following decision workflow provides a logical guide for managing different scenarios.
Caption: Disposal Decision Workflow for the compound.
Procedure A: Decontamination of Empty Containers
An "empty" container that held this compound is not truly empty and must be decontaminated before disposal. The EPA designates containers from acutely hazardous "P-list" chemicals for special handling; while this compound is not typically on that list, triple-rinsing is best practice.[6]
-
First Rinse: In a chemical fume hood, add a suitable solvent (e.g., water) to the container, filling it to about 10% of its volume.
-
Cap and Agitate: Securely cap the container and agitate it to ensure the solvent contacts all interior surfaces.
-
Collect Rinsate: Pour the solvent rinsate into a designated hazardous waste container labeled "Aqueous Hazardous Waste."
-
Repeat: Repeat steps 1-3 two more times for a total of three rinses.[8]
-
Container Disposal: Once triple-rinsed, deface or remove the original label. The container can now typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institutional policy.[8]
Procedure B: Disposal of Bulk Solid or Contaminated Solutions
This procedure applies to unused product, contaminated material, or solutions containing the compound. The primary chemical intervention is the neutralization of its acidic hydrochloride component.
Caption: Step-by-step workflow for neutralizing the acidic waste.
Detailed Steps:
-
Segregation and Containment:
-
Collect all waste containing the compound in a dedicated, compatible, and clearly labeled container.[6][9] The container must have a tightly fitting screw cap and be kept closed at all times except when adding waste.[7]
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration.[7]
-
-
Neutralization Protocol (for the Hydrochloride Salt):
-
Rationale: Neutralizing the acidic hydrochloride reduces corrosivity and prevents violent reactions if mixed with other, incompatible waste streams (like bases or cyanides).[6][10]
-
Procedure: In a chemical fume hood, place the waste solution in a suitably large beaker with a magnetic stir bar. If the waste is a solid, dissolve it in a minimal amount of water first.
-
Slowly add a weak base, such as sodium bicarbonate (baking soda) or a 5-10% solution of sodium carbonate (soda ash), to the stirring solution.[10]
-
CRITICAL: Add the base slowly and in small portions. The reaction will produce carbon dioxide gas, causing fizzing and potential foaming.[10][11] A rapid addition can cause the container to overflow.
-
Monitor the pH of the solution. The reaction is complete when the fizzing stops and the pH is neutral (between 6.0 and 8.0).[10]
-
Once neutralized, transfer the solution to your hazardous waste container.
-
-
Advanced Deactivation (Optional):
-
For certain high-potency active pharmaceutical ingredients (APIs), institutions may require chemical deactivation. Studies have shown that adsorbents like activated carbon can be effective in binding and deactivating a wide range of APIs, preventing them from entering the environment.[12] Another advanced method for breaking down the isoquinoline ring structure is through advanced oxidation processes.[13]
-
Note: These are specialized procedures and must not be attempted without a validated protocol and explicit approval from your EH&S department. For over 99% of laboratory scenarios, neutralization followed by collection is the correct and required procedure.
-
-
Final Disposal:
-
Ensure your final waste container is sealed, clean on the outside, and properly labeled.
-
Store the container in your lab's designated satellite accumulation area.
-
Contact your institution's EH&S office to schedule a waste pickup.[8]
-
Emergency Procedures: Spills and Exposures
Immediate and correct action is vital in the event of a spill.
-
Small Spill (Contained on a benchtop):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.[2][14]
-
Clean the spill area with soap and water.
-
-
Large Spill (On the floor, outside of containment):
-
Evacuate the immediate area.
-
Alert nearby personnel and your laboratory supervisor.
-
Contact your institution's emergency response number or EH&S office immediately.
-
Do not attempt to clean it up yourself.
-
-
Personnel Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[4]
-
Eyes: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[3]
-
Inhalation: Move the affected person to fresh air.
-
In all cases of exposure, seek immediate medical attention. Show the medical personnel the Safety Data Sheet for the compound.[2]
-
References
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- Material Safety Data Sheet for 1,2-Dimethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Cole-Parmer. [URL: https://www.coleparmer.com/msds/00918_msds.pdf]
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- Safety Data Sheet for 5-fluoro PB-22 6-hydroxyisoquinoline isomer. Cayman Chemical. [URL: https://www.caymanchem.com/msdss/14551m.pdf]
- Safety Data Sheet for Hysol MB 50. Castrol. [URL: https://msdspds.castrol.com/msds/2020/09/29/465450-FR01.pdf]
- Theoretical insight into the removal process of isoquinoline by UV/Cl and UV/PDS: Oxidation mechanism and toxicity assessment. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34628045/]
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A Senior Application Scientist's Guide to Handling 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride
This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride (CAS No. 200064-94-4 / 187218-03-7). As a pharmaceutical intermediate used in the development of central nervous system agents, vasodilators, and anti-hypertensive drugs, its proper handling is paramount to ensure laboratory safety and experimental integrity.[1][2] This guide moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to work with confidence and safety.
Hazard Assessment: Understanding the Risk Profile
This compound is a solid, crystalline compound that presents a dual-hazard profile. The risk stems from both the organic isoquinoline moiety and the acidic nature imparted by the hydrochloride salt. While comprehensive toxicological data is limited, the available Safety Data Sheets (SDS) indicate several potential health effects that dictate our handling procedures.[3]
Key Potential Hazards:
-
Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system.[3]
-
Skin and Eye Irritation: Direct contact with the solid or solutions may cause irritation to the skin and eyes.[3]
-
Harmful if Swallowed or Absorbed: Ingestion or significant skin absorption may be harmful.[3]
-
Corrosive Nature (Implied): As a hydrochloride salt, this compound can exhibit acidic and potentially corrosive properties, similar to other amine hydrochlorides. This is a critical consideration for choosing appropriate personal protective equipment (PPE) and handling techniques.[4][5]
The following table summarizes the primary exposure routes and associated risks, forming the basis for the subsequent PPE and handling recommendations.
| Exposure Route | Potential Hazard | Primary Risk Scenario |
| Inhalation | Respiratory tract irritation, potential harm if inhaled.[3] | Weighing the solid, transferring powder, cleaning spills. |
| Dermal (Skin) | Skin irritation, potential harm if absorbed.[3] | Direct contact during handling, splashes, contaminated surfaces. |
| Ocular (Eyes) | Eye irritation.[3] | Splashes during dissolution or reaction, airborne dust. |
| Ingestion | Harmful if swallowed.[3] | Accidental ingestion via contaminated hands. |
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing specific PPE, it is crucial to ground our safety protocol in the established hierarchy of controls. PPE is the final line of defense; preceding controls are engineered to minimize the hazard at its source.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
For handling this compound, your primary Engineering Control is a certified chemical fume hood.[6] All operations that may generate dust or aerosols, including weighing, transferring, and preparing solutions, must be conducted within a fume hood. Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[7]
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate PPE provides a direct barrier against exposure. The following protocol is mandatory for all personnel handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses | Nitrile gloves | Lab coat | Not typically required |
| Weighing Powder | Chemical splash goggles & face shield | Nitrile gloves (double-gloving recommended) | Lab coat & chemical-resistant apron | N95 respirator (if potential for dust cannot be fully contained within the fume hood) |
| Preparing Solutions | Chemical splash goggles & face shield | Nitrile or neoprene gloves | Lab coat & chemical-resistant apron | Not required if performed in a fume hood |
| Handling Spills | Chemical splash goggles & face shield | Chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant suit or apron over lab coat | Respirator with acid gas/organic vapor cartridge |
Detailed PPE Specifications:
-
Eye and Face Protection: At a minimum, chemical splash goggles are required.[8] A full-face shield must be worn over the goggles when handling larger quantities (>1g) or during procedures with a high risk of splashing, such as dissolution or transfer.[4][7]
-
Hand Protection: Nitrile gloves are suitable for incidental contact.[9] For prolonged handling or during spill cleanup, more robust gloves like butyl rubber are recommended.[8][9] Always inspect gloves for defects before use and remove them using the proper technique to avoid contaminating your skin.
-
Body Protection: A flame-retardant cotton lab coat is the minimum requirement.[8] When weighing the powder or handling solutions, an additional chemical-resistant apron provides a crucial layer of protection.[7] Do not wear shorts or open-toed shoes in the laboratory.
-
Respiratory Protection: Work within a fume hood to prevent the need for respiratory protection. If a procedure with high dust potential (e.g., bulk transfer) must be performed outside of a hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is mandatory.[4][9]
Operational Plan: From Weighing to Waste
Adherence to a strict, step-by-step operational plan minimizes risk. The following workflow for preparing a solution is a model for safe handling.
Caption: A four-step workflow for the safe preparation of solutions.
Step-by-Step Guidance:
-
Pre-Operation: Verify that the chemical fume hood has a current certification and is functioning correctly. Confirm the location of the eyewash station, safety shower, and spill kit. Don all required PPE as specified in the table above.
-
Weighing: Perform all weighing operations inside the fume hood. Use a spatula to carefully transfer the solid to a weigh boat or paper. Close the primary container immediately after dispensing.
-
Dissolution: In a properly sized beaker or flask, add the appropriate solvent. Slowly add the weighed this compound to the solvent while stirring. Never add solvent to the dry powder, as this can cause splashing.
-
Post-Operation & Cleanup: Once the experiment is complete, decontaminate all surfaces and equipment. Dispose of waste in a designated, clearly labeled hazardous waste container.[10] Wash hands thoroughly with soap and water after removing gloves.[3][6]
Emergency and Disposal Protocols
Immediate Actions for Exposure:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, seek medical attention.[3][6]
-
Skin Contact: Remove all contaminated clothing immediately.[6] Flush the affected skin area with copious amounts of water for at least 15 minutes.[5] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[6] If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.[3]
Spill Management:
-
Evacuate non-essential personnel from the area.
-
Wearing the appropriate PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[3]
-
Do not allow the material to enter drains.[3]
-
Decontaminate the spill area thoroughly.
Disposal Plan: All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Containerization: Collect all waste in a chemically compatible, sealed, and clearly labeled container.[10] The label should include the chemical name and associated hazards.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[4][10] Do not attempt to neutralize the waste unless you are following a specific, EHS-approved protocol.
References
- Safety Data Sheet. (n.d.). D-2-Tetrahydroisoquinoline acetic acid hydrochloride salt. AAPPTec, LLC.
- Safety Data Sheet. (2017, December 1). 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride. Key Organics.
- Safe Handling Guide: Hydrochloric Acid. (n.d.). CORECHEM Inc.
- The Tools You Need for the Safe Preparation of HCL Gas and Other Harsh Chemicals. (2017, November 29). Plast-O-Matic Valves, Inc.
- This compound. (n.d.). MySkinRecipes.
- Hydrochloric Acid Hazards & Safety Tips. (2014, September 10). VelocityEHS.
- PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips.
- What PPE Should You Wear When Handling Acid 2026? (2025, January 7). LeelineWork.
- This compound. (n.d.). MySkinRecipes (Thai).
- Hazardous Waste - EHSO Manual 2025-2026. (n.d.). Oakland University.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
